2,3-Difluoro-4-methoxyphenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-difluoro-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKAZWYLHGNVDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378892 | |
| Record name | 2,3-Difluoro-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261763-29-5 | |
| Record name | 2,3-Difluoro-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 261763-29-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Difluoro-4-methoxyphenol: A Key Building Block for Modern Drug Discovery
Executive Summary
2,3-Difluoro-4-methoxyphenol, identified by its CAS Number 261763-29-5, is a highly functionalized aromatic building block of significant interest to the pharmaceutical and agrochemical industries.[1][2] The strategic placement of two vicinal fluorine atoms, a methoxy group, and a reactive phenol on the benzene ring creates a unique electronic and steric profile. This guide provides an in-depth analysis of this compound, from its fundamental properties and a proposed synthetic strategy to its applications as a key intermediate in the development of novel bioactive molecules. The inclusion of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3] This whitepaper offers researchers and drug development professionals the technical insights required to effectively utilize this valuable synthetic intermediate.
Introduction: The Strategic Value of Fluorinated Phenolic Scaffolds
In contemporary drug discovery, the deliberate incorporation of fluorine into lead compounds is a cornerstone of molecular design.[2][3] Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for hydrogen, yet it can profoundly alter a molecule's physicochemical properties. The trifluoromethyl (-CF3) and related fluorinated groups are known to increase metabolic stability by blocking sites of oxidative metabolism and enhance binding affinity through favorable electrostatic interactions.[2]
This compound is a prime example of a scaffold designed to leverage these benefits. The key features contributing to its utility are:
-
Difluoro Substitution: The two adjacent fluorine atoms create a strong dipole moment and modulate the acidity of the phenolic proton, influencing its reactivity and potential for hydrogen bonding.
-
Methoxy Group: This group acts as a powerful hydrogen bond acceptor and an ortho-para directing group in electrophilic aromatic substitution. Its presence is known to influence molecular conformation and interactions with biological targets.
-
Phenolic Hydroxyl: This functional group is a versatile handle for subsequent chemical modifications, such as ether and ester formation, allowing for the straightforward linkage to other parts of a target molecule.
This combination makes this compound not just an inert scaffold, but an active contributor to the pharmacodynamic and pharmacokinetic profile of a final drug candidate.
Compound Profile and Physicochemical Properties
A clear understanding of a compound's fundamental properties is critical for its effective use in synthesis. The key identifiers and physicochemical data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 261763-29-5 | [1][4][5] |
| Molecular Formula | C₇H₆F₂O₂ | [1][5] |
| Molecular Weight | 160.12 g/mol | [1][5] |
| Appearance | Off-white to white solid | |
| SMILES | COc1ccc(O)c(F)c1F | [4][5] |
| InChIKey | CKKAZWYLHGNVDZ-UHFFFAOYSA-N | [4] |
Proposed Synthesis Pathway: A Directed ortho-Metalation Approach
Commercially available, this compound can also be synthesized in the lab. A robust and regioselective method for preparing such polysubstituted phenols is through Directed ortho-Metalation (DoM).[6] This strategy utilizes a directing metalation group (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position, creating a nucleophilic aryllithium intermediate that can be trapped by an electrophile.[6]
In this case, the methoxy group (-OCH₃) can serve as the DMG. The synthesis would logically start from 1,2-difluoro-3-methoxybenzene and introduce the hydroxyl group in the final step.
Causality of Experimental Design:
-
Starting Material: 1,2-Difluoro-3-methoxybenzene is chosen as the precursor. The methoxy group is a more powerful DMG than the fluoro groups, ensuring lithiation occurs at the C4 position, ortho to the methoxy group.
-
Lithiation Reagent: n-Butyllithium (n-BuLi) is a common and effective strong base for deprotonating aromatic rings directed by a methoxy group. The reaction is conducted at low temperatures (-78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.
-
Electrophilic Boronation: The aryllithium intermediate is trapped with trimethyl borate, B(OMe)₃. This electrophile is chosen because the resulting boronic ester can be readily oxidized to the desired phenol.
-
Oxidative Workup: The boronic ester is oxidized to the phenol using a standard basic hydrogen peroxide workup. This is a high-yielding and reliable method for this transformation.
Synthesis Workflow Diagram
Caption: Proposed synthesis via Directed ortho-Metalation.
Detailed Experimental Protocol: Synthesis
Step 1: Directed ortho-Lithiation and Boronation
-
Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add 1,2-difluoro-3-methoxybenzene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).
-
Inert Atmosphere: Purge the system with dry nitrogen for 15 minutes.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality: The low temperature is crucial for the stability of the aryllithium species and to ensure regioselectivity.
-
Electrophilic Quench: Add trimethyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 2: Oxidation and Product Isolation
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Oxidation: Cautiously add aqueous sodium hydroxide (e.g., 3 M, 2.0 eq) followed by the slow, dropwise addition of hydrogen peroxide (30% solution, 2.0 eq). Caution: This oxidation is exothermic. Maintain the temperature below 20 °C.
-
Workup: Stir the mixture at room temperature for 2 hours. Quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Development
This compound is primarily utilized as an intermediate for constructing more complex molecules with potential therapeutic applications.[1][2] Its phenolic hydroxyl group provides a convenient point of attachment for building out molecular complexity, while the difluoro-methoxy phenyl ring serves as a metabolically robust core.
Potential applications include its use in the synthesis of:
-
Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic rings that occupy the ATP-binding pocket of the enzyme.
-
GPCR Ligands: The scaffold can be incorporated into ligands for G-protein coupled receptors.
-
Anti-inflammatory and Anticancer Agents: Fluorinated chalcones and pyrazoles, which can be synthesized from related building blocks, have shown promise in these therapeutic areas.[1]
Drug Discovery Workflow Diagram
Caption: Use of the intermediate in a drug discovery pipeline.
Representative Experimental Protocol: Williamson Ether Synthesis
This protocol details the O-alkylation of the phenolic hydroxyl group, a common and crucial step in utilizing this building block.
-
Reactor Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 1.5-2.0 eq). Causality: The base deprotonates the phenol to form the more nucleophilic phenoxide, which is necessary for the subsequent substitution reaction.
-
Reagent Addition: Add the desired alkyl halide (R-X, e.g., benzyl bromide, 1.1 eq).
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography to obtain the desired ether.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. The following information is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).
| Hazard Class | Precautionary Statement |
| Acute Toxicity | Harmful if swallowed. |
| Skin Irritation | Causes skin irritation. Wear protective gloves and clothing. |
| Eye Damage | Causes serious eye damage. Wear eye/face protection. |
| Respiratory | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area. |
| Handling | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. |
Conclusion
This compound is a potent synthetic building block that provides a direct route to incorporating a metabolically robust, fluorinated aromatic core into complex molecules. Its unique substitution pattern offers a combination of electronic properties and a reactive handle that is highly valuable for medicinal chemists. The synthetic pathways and representative protocols detailed in this guide serve as a foundation for researchers to leverage this compound in the pursuit of novel therapeutics and other advanced materials.
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Stenutz. (n.d.). This compound. Retrieved from [Link]
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Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Unblog.fr. Retrieved from [Link]
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ResearchGate. (2025, August 10). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]. Retrieved from [Link]
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2,3-Difluoro-4-methoxyphenol physical properties
An In-depth Technical Guide to the Physical Properties of 2,3-Difluoro-4-methoxyphenol
Introduction
This compound is a halogenated aromatic compound of significant interest in medicinal chemistry and materials science. As a substituted phenol, its utility as a synthetic building block is largely dictated by its core physical properties. The presence of two fluorine atoms and a methoxy group on the phenolic ring creates a unique electronic environment that profoundly influences its reactivity, solubility, acidity, and intermolecular interactions. This guide provides a comprehensive analysis of the key physical and spectroscopic properties of this compound, offering field-proven insights into their determination and implications for research and development.
Molecular Structure and its Influence on Physical Properties
The arrangement of substituents on the benzene ring is the primary determinant of the molecule's physicochemical behavior. The phenolic hydroxyl (-OH) group can act as a hydrogen bond donor and acceptor. The methoxy (-OCH₃) group is a hydrogen bond acceptor and influences the ring's electron density primarily through a resonance-donating effect (+M). The two fluorine atoms at the C2 and C3 positions exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This interplay of electronic effects governs the compound's acidity, polarity, and spectroscopic signature.
Caption: Influence of substituents on physical properties.
Core Physicochemical Properties
The fundamental physical constants for this compound are summarized below. These values are critical for reaction setup, purification, and formulation development.
| Property | Value | Source(s) |
| CAS Number | 261763-29-5 | [1][2] |
| Molecular Formula | C₇H₆F₂O₂ | [1][2] |
| Molecular Weight | 160.12 g/mol | [1][2] |
| Appearance | White to off-white solid | Inferred from[3][4] |
| Melting Point | 99 - 105 °C | [1][5] |
| Boiling Point | Data not available; expected > 200 °C | Inferred from[6] |
| Density | Data not available | |
| pKa | Data not available; estimated 9.0-9.5 | Inferred from[7][8] |
Detailed Analysis of Physical Properties
Melting Point and Solid-State Characteristics
This compound is a crystalline solid at ambient temperature. The reported melting point has a range of 99-102 °C to 105 °C.[1][5] This relatively high melting point for a molecule of its size suggests strong intermolecular forces within the crystal lattice, primarily driven by hydrogen bonding from the phenolic hydroxyl group and dipole-dipole interactions enhanced by the polar C-F bonds. The purity of the substance, often cited at ≥97%, can influence the observed melting range.[2]
Boiling Point
Solubility Profile
The solubility of a compound is paramount for its application in drug delivery and as a reagent in various solvent systems.
-
Organic Solvents : Based on its structural similarity to 4-methoxyphenol, this compound is expected to be readily soluble in polar organic solvents such as ethanol, acetone, and ethyl acetate.[3] This is due to the favorable dipole-dipole and hydrogen bonding interactions between the solute and solvent.
-
Aqueous Solubility : Solubility in water is expected to be limited. While the hydroxyl and methoxy groups can hydrogen bond with water, the hydrophobic aromatic ring and the fluorine atoms reduce overall aqueous solubility. The parent compound, 4-methoxyphenol, has limited water solubility, which can be enhanced by increasing the temperature.[3][6]
Acidity (pKa)
The acidity of the phenolic proton is a critical parameter influencing reactivity and physiological behavior. The pKa of phenol is approximately 10.0.[8] For this compound, the pKa is modulated by two opposing electronic effects:
-
Inductive Withdrawal (-I) : The two electronegative fluorine atoms strongly withdraw electron density from the aromatic ring. This effect stabilizes the resulting phenoxide anion after deprotonation, thereby increasing the acidity (lowering the pKa). The effect is strongest for substituents in the ortho position.[8]
-
Resonance Donation (+M) : The para-methoxy group donates electron density into the ring via resonance. This destabilizes the negative charge on the phenoxide anion, making the compound less acidic (raising the pKa) compared to phenol.[7][11][12]
The net effect is a balance between these forces. The strong inductive effect of two ortho/meta fluorine atoms is expected to outweigh the resonance donation of the single para-methoxy group. Therefore, the pKa of this compound is predicted to be lower than that of phenol (pKa ≈ 10) and 4-methoxyphenol (pKa ≈ 10.2), likely falling in the range of 9.0-9.5.[7][13]
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. While specific spectra for this compound are not publicly available, a reliable profile can be predicted.
Infrared (IR) Spectroscopy
The IR spectrum provides a fingerprint of the functional groups present.
-
O-H Stretch : A strong, broad absorption band is expected in the 3200-3500 cm⁻¹ region, characteristic of the hydrogen-bonded phenolic hydroxyl group.[14]
-
C-H Stretch : Aromatic C-H stretches will appear around 3000-3100 cm⁻¹, while the methoxy C-H stretch will be just below 3000 cm⁻¹.
-
C=C Stretch : Aromatic ring stretching vibrations are expected in the 1500-1600 cm⁻¹ region.[14]
-
C-O Stretch : A strong band for the aryl C-O stretch is anticipated between 1200-1260 cm⁻¹.
-
C-F Stretch : Strong absorptions corresponding to the C-F bonds are expected in the 1100-1300 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR : The proton NMR spectrum should display four distinct signals.[15]
-
-OH Proton : A broad singlet, typically in the 4-7 ppm range, whose chemical shift is concentration and solvent-dependent.
-
Aromatic Protons : Two signals for the two protons on the aromatic ring, likely appearing as doublets or multiplets in the 6.5-7.5 ppm region, with coupling to each other and to the fluorine atoms.
-
-OCH₃ Protons : A sharp singlet integrating to three protons, expected around 3.8-4.0 ppm.
-
-
¹³C NMR : The carbon spectrum will be characterized by signals for the seven distinct carbon atoms, with chemical shifts influenced by the attached substituents. The carbons bonded to fluorine will show large one-bond C-F coupling constants.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺) : The primary peak would be the molecular ion peak corresponding to the molecular weight of 160.12 g/mol .[2][16]
-
Fragmentation : Common fragmentation pathways for phenols include the loss of CO and radicals such as •CH₃ from the methoxy group. Alpha cleavage, the breaking of a bond adjacent to the oxygen-bearing carbon, is also a characteristic fragmentation pattern for alcohols and phenols.[14]
Experimental Protocols for Property Determination
To ensure data integrity, standardized and self-validating protocols are essential.
Protocol for Melting Point Determination (Capillary Method)
This protocol ensures accurate and reproducible melting point measurement.
Caption: Workflow for Melting Point Determination.
-
Sample Preparation : Ensure the this compound sample is completely dry. Finely powder a small amount of the solid.
-
Capillary Loading : Pack the powdered sample into a capillary melting point tube to a height of 3-5 mm.
-
Apparatus Setup : Place the loaded capillary into a calibrated melting point apparatus.
-
Initial Heating : Set a rapid heating rate (10-20 °C/minute) to approach the expected melting point (e.g., to ~85 °C).
-
Fine Heating : Once the temperature is within 15 °C of the expected melting point, reduce the heating rate to 1-2 °C/minute to ensure thermal equilibrium.
-
Observation and Recording : Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Validation : A sharp melting range (≤ 2 °C) is indicative of high purity. The protocol is validated by performing the measurement in triplicate and ensuring the results are within an acceptable variance.
Protocol for Qualitative Solubility Assessment
This protocol provides a systematic way to classify the solubility of the compound.
-
System Preparation : Add approximately 10 mg of this compound to a clean test tube.
-
Solvent Addition : Add 1 mL of the test solvent (e.g., water, ethanol, acetone, hexane) to the test tube.
-
Mixing : Vigorously agitate the mixture for 30 seconds at room temperature.
-
Observation : Visually inspect the solution for any undissolved solid.
-
Soluble : No visible solid particles.
-
Slightly Soluble : Most of the solid has dissolved, but some particles remain.
-
Insoluble : The solid appears largely undissolved.
-
-
Validation : The experiment should be repeated with a known soluble compound (positive control) and an insoluble compound (negative control) in the same solvents to validate the observation method.
Conclusion
The physical properties of this compound are a direct consequence of its molecular architecture. Its solid nature, defined melting point, and predicted high boiling point are governed by strong intermolecular hydrogen bonding and dipole forces. Its solubility is characteristic of a moderately polar aromatic compound, favoring organic solvents over water. The acidity of the phenolic proton is enhanced by the inductive effect of the dual fluorine substituents, making it a stronger acid than its parent, 4-methoxyphenol. This comprehensive understanding of its physical and spectroscopic properties is fundamental for its effective use in chemical synthesis, drug design, and material science, enabling researchers to anticipate its behavior and optimize its application.
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The Strategic Synthesis of 2,3-Difluoro-4-methoxyphenol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth exploration of a viable synthetic pathway for 2,3-Difluoro-4-methoxyphenol, a fluorinated phenol derivative of significant interest in medicinal chemistry and materials science. The proposed multi-step synthesis is designed to be logical, efficient, and adaptable for laboratory-scale production. This document delves into the strategic considerations behind each synthetic step, offering detailed experimental protocols, mechanistic insights, and visual representations of the chemical transformations. All methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of Fluorinated Phenols
Fluorinated organic molecules have garnered considerable attention in the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by fluorine atoms. The introduction of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, poly-fluorinated phenols are crucial building blocks in the synthesis of complex bioactive compounds. This compound, with its specific substitution pattern, presents a valuable scaffold for the development of novel therapeutic agents and advanced materials. This guide outlines a robust and rational synthesis pathway to access this important molecule.
Retrosynthetic Analysis and Proposed Pathway
A retrosynthetic analysis of this compound suggests a strategy centered around the late-stage introduction of the hydroxyl group via a Sandmeyer reaction. This approach allows for the early-stage construction of the core 2,3-difluoro-4-methoxy-substituted benzene ring. The key intermediate identified is 2,3-difluoro-4-methoxyaniline. This intermediate can be prepared from a nitrated precursor, which in turn can be synthesized from a commercially available starting material.
The proposed forward synthesis pathway is as follows:
Caption: Proposed four-step synthesis pathway for this compound.
Detailed Synthesis Protocol
This section provides a step-by-step guide for the synthesis of this compound, with detailed experimental procedures for each stage.
Step 1: Nitration of 1,2,3-Trifluorobenzene
The initial step involves the regioselective nitration of 1,2,3-trifluorobenzene to introduce a nitro group at the 4-position, yielding 1,2,3-trifluoro-4-nitrobenzene. The fluorine atoms are deactivating, but the directing effects favor nitration at the position para to the central fluorine atom.
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath.
-
Slowly add fuming nitric acid (HNO₃) to the sulfuric acid while maintaining the temperature below 10 °C to create the nitrating mixture.
-
Add 1,2,3-trifluorobenzene dropwise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and a saturated sodium bicarbonate solution, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 1,2,3-trifluoro-4-nitrobenzene, which can be purified by distillation or chromatography.
| Parameter | Value | Reference |
| Starting Material | 1,2,3-Trifluorobenzene | Commercially available |
| Reagents | HNO₃, H₂SO₄ | [1] |
| Typical Yield | 75-85% | [1] |
Step 2: Nucleophilic Aromatic Substitution (SNAr) to form 2,3-Difluoro-4-nitroanisole
In this key step, one of the fluorine atoms of 1,2,3-trifluoro-4-nitrobenzene is selectively replaced by a methoxy group. The strongly electron-withdrawing nitro group activates the ring towards nucleophilic aromatic substitution. The fluorine atom para to the nitro group is the most activated and is preferentially substituted by sodium methoxide.
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2,3-trifluoro-4-nitrobenzene in anhydrous methanol.
-
Carefully add sodium methoxide (NaOMe) portion-wise to the solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude 2,3-difluoro-4-nitroanisole, which can be purified by column chromatography.[1]
| Parameter | Value | Reference |
| Starting Material | 1,2,3-Trifluoro-4-nitrobenzene | From Step 1 |
| Reagents | Sodium methoxide, Methanol | [1] |
| Typical Yield | 80-90% | [1] |
Step 3: Reduction of the Nitro Group to form 2,3-Difluoro-4-methoxyaniline
The nitro group of 2,3-difluoro-4-nitroanisole is reduced to an amine to give 2,3-difluoro-4-methoxyaniline, a key intermediate for the subsequent Sandmeyer reaction.[2] A common method for this transformation is catalytic hydrogenation.
Experimental Protocol:
-
Dissolve 2,3-difluoro-4-nitroanisole in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain 2,3-difluoro-4-methoxyaniline, which is often pure enough for the next step.
| Parameter | Value | Reference |
| Starting Material | 2,3-Difluoro-4-nitroanisole | From Step 2 |
| Reagents | H₂, 10% Pd/C | [3] |
| Typical Yield | >95% | [3] |
Step 4: Diazotization and Hydrolysis (Sandmeyer Reaction) to Yield this compound
The final step involves the conversion of the amino group of 2,3-difluoro-4-methoxyaniline into a hydroxyl group. This is achieved through the formation of a diazonium salt, followed by its hydrolysis.[4][5][6][7]
Caption: The Sandmeyer reaction for the synthesis of the target phenol.
Experimental Protocol:
-
Prepare a solution of 2,3-difluoro-4-methoxyaniline in a dilute aqueous solution of sulfuric acid.
-
Cool the solution to between 0 and 5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.[5]
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.
-
To induce hydrolysis, add the diazonium salt solution to boiling water or pass steam through the solution.[5] The this compound will often steam distill and can be collected.
-
Extract the aqueous mixture with diethyl ether, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure this compound.
| Parameter | Value | Reference |
| Starting Material | 2,3-Difluoro-4-methoxyaniline | From Step 3 |
| Reagents | NaNO₂, H₂SO₄, H₂O | [4][5][7] |
| Typical Yield | 60-70% | [4][5][7] |
Conclusion
The synthetic pathway detailed in this technical guide provides a robust and scientifically sound method for the preparation of this compound. By leveraging a sequence of well-established reactions, including nitration, nucleophilic aromatic substitution, reduction, and a Sandmeyer reaction, this guide offers researchers a clear and reproducible protocol. The strategic choice of intermediates and reaction conditions is critical for achieving the desired regioselectivity and overall yield. This in-depth guide serves as a valuable resource for chemists in the fields of drug discovery and materials science, enabling the synthesis of this important fluorinated building block for further research and development.
References
-
Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
-
NileRed. (2011, May 21). Make Phenol (carbolic acid) from Aniline [Video]. YouTube. [Link]
- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.
-
PubMed. (2020). Regioselective Difunctionalization of 2,6-Difluorophenols Triggered by Sigmatropic Dearomatization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
- Google Patents. (n.d.). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
-
PrepChem. (n.d.). Synthesis of 2-nitro-4,5-difluoroaniline. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2,3-Difluoro-4-methoxyaniline. Retrieved from [Link]
- Google Patents. (n.d.). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
-
Kyoto University Research Information Repository. (2020). Regioselective Difunctionalization of 2,6-Difluorophenols Triggered by Sigmatropic Dearomatization. Retrieved from [Link]
-
Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
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An In-depth Technical Guide to the Spectral Analysis of 2,3-Difluoro-4-methoxyphenol
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectral data for 2,3-Difluoro-4-methoxyphenol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the predicted ¹H, ¹³C, and ¹⁹F NMR spectra. The interpretation of this data is crucial for the structural elucidation and purity assessment of this compound, which is a valuable building block in medicinal chemistry and materials science.
Introduction
This compound, with the molecular formula C₇H₆F₂O₂, presents a unique substitution pattern on the benzene ring that gives rise to a complex and informative set of NMR spectra. The presence of two adjacent fluorine atoms, a methoxy group, and a hydroxyl group creates a distinct electronic environment that influences the chemical shifts and coupling constants of the hydrogen, carbon, and fluorine nuclei. Understanding these spectral features is paramount for confirming the molecular structure and for tracking its transformations in chemical reactions.
This guide will delve into the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound, offering a detailed interpretation of the expected signals and their couplings. The causality behind these spectral characteristics will be explained based on fundamental NMR principles and data from analogous fluorinated aromatic compounds.
Molecular Structure and Numbering
For clarity in the subsequent spectral analysis, the atoms of this compound are numbered as follows:
Caption: Molecular structure and atom numbering of this compound.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show three distinct signals: one for the methoxy protons, and two for the aromatic protons, in addition to a broad singlet for the hydroxyl proton which may be exchangeable with deuterium in deuterated solvents. The analysis will be based on a predicted spectrum in CDCl₃.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |
| ~6.85 | ddd | 1H | H-6 | ³J(H6-H5) ≈ 9.0, ⁴J(H6-F2) ≈ 2.0, ⁵J(H6-F3) ≈ 1.0 |
| ~6.70 | t | 1H | H-5 | ³J(H5-H6) ≈ 9.0, ⁴J(H5-F3) ≈ 9.0 |
| ~5.70 | br s | 1H | OH | - |
| ~3.88 | s | 3H | OCH₃ | - |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (H-5 and H-6): The two aromatic protons are in different chemical environments and are expected to appear as distinct multiplets. H-6 is predicted to be deshielded relative to H-5 due to the influence of the adjacent hydroxyl group. The signal for H-6 is anticipated to be a doublet of doublets of doublets (ddd) due to coupling with H-5 (ortho-coupling, ³J), and smaller long-range couplings to the two fluorine atoms (⁴J and ⁵J). The H-5 proton is expected to appear as a triplet of doublets (td) or a triplet if the coupling to H-6 and F-3 are similar. The larger coupling will be to the adjacent proton H-6 (³J), and a significant four-bond coupling to F-3 (⁴J) is also expected.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent. It is expected to appear as a broad singlet and may exchange with D₂O.
-
Methoxy Protons (OCH₃): The three protons of the methoxy group are equivalent and are expected to appear as a sharp singlet at approximately 3.88 ppm.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display seven signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the substituents, and the signals for the carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹J(C-F)).
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Predicted C-F Coupling Constants (J, Hz) |
| ~148.0 | C-4 | ²J(C4-F3) ≈ 15 |
| ~145.5 | C-1 | ³J(C1-F2) ≈ 5 |
| ~142.0 (dd) | C-2 | ¹J(C2-F2) ≈ 245, ²J(C2-F3) ≈ 15 |
| ~138.0 (dd) | C-3 | ¹J(C3-F3) ≈ 250, ²J(C3-F2) ≈ 15 |
| ~118.0 | C-6 | - |
| ~110.0 | C-5 | ³J(C5-F3) ≈ 3 |
| ~56.5 | OCH₃ | - |
Interpretation of the ¹³C NMR Spectrum:
-
Fluorinated Carbons (C-2 and C-3): The carbons directly attached to the fluorine atoms, C-2 and C-3, are expected to show large one-bond coupling constants (¹J(C-F)) in the range of 240-250 Hz. They will appear as doublets of doublets due to coupling to both fluorine atoms.
-
Oxygenated Carbons (C-1 and C-4): The carbons bonded to the oxygen atoms, C-1 and C-4, will be deshielded and appear at lower field. C-4 will also exhibit a two-bond coupling to F-3.
-
Aromatic CH Carbons (C-5 and C-6): The chemical shifts of C-5 and C-6 are influenced by the overall electron distribution in the ring.
-
Methoxy Carbon (OCH₃): The methoxy carbon will appear as a single peak at a characteristic chemical shift of around 56.5 ppm.
Predicted ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is a powerful tool for the characterization of fluorinated compounds. For this compound, two distinct signals are expected for the two non-equivalent fluorine atoms.
Table 3: Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Coupling Constants (J, Hz) |
| ~ -140 | d | F-2 | ³J(F2-F3) ≈ 20 |
| ~ -155 | dd | F-3 | ³J(F2-F3) ≈ 20, ⁴J(F3-H5) ≈ 9.0 |
Interpretation of the ¹⁹F NMR Spectrum:
-
F-2 and F-3: The two fluorine atoms are in different chemical environments and will appear as separate signals. They are ortho to each other, which will result in a significant three-bond F-F coupling (³J(F-F)) of approximately 20 Hz. Therefore, the signal for F-2 is expected to be a doublet, and the signal for F-3 is expected to be a doublet of doublets due to the additional four-bond coupling to H-5 (⁴J(F-H)). The chemical shifts are predicted relative to CFCl₃ at 0 ppm.
Experimental Protocols
General NMR Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
If required, add a small amount of a reference standard, such as tetramethylsilane (TMS).
NMR Data Acquisition Workflow:
Caption: General workflow for NMR data acquisition and analysis.
Conclusion
This technical guide has provided a detailed prediction and interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. The predicted data, based on established spectroscopic principles and analysis of related structures, serves as a valuable resource for the identification and characterization of this important chemical entity. The complex splitting patterns arising from H-F and F-F couplings provide a rich source of structural information, underscoring the power of multinuclear NMR spectroscopy in modern chemical analysis. Researchers working with this compound are encouraged to use this guide as a reference for their own experimental work.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Field, L. D., Li, H., & Magill, A. M. (2013). 100 and More Basic NMR Experiments. Wiley-VCH.
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 2,3-Difluoro-4-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical and agrochemical synthesis, the introduction of novel building blocks is a catalyst for innovation. 2,3-Difluoro-4-methoxyphenol, a halogenated phenol derivative, represents one such compound with significant potential. Its unique electronic properties, stemming from the presence of two fluorine atoms on the aromatic ring, make it a valuable intermediate in the development of biologically active molecules. However, the very characteristics that make this compound chemically interesting also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
This guide provides an in-depth technical overview of this compound, moving beyond a standard Material Safety Data Sheet (MSDS) to offer practical insights and detailed procedures for its safe handling, storage, and use in a research and development setting.
Chemical Identity and Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is paramount to its safe manipulation. These parameters influence everything from appropriate storage conditions to the selection of personal protective equipment.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 261763-29-5 | [1][2][3] |
| Molecular Formula | C₇H₆F₂O₂ | [1][2] |
| Molecular Weight | 160.12 g/mol | [1][2] |
| Melting Point | 105 °C | [2] |
| Appearance | Not explicitly stated, but related phenols are often white to off-white solids. | |
| Purity | ≥97% | [1] |
Expert Insight: The melting point of 105 °C indicates that this compound is a solid at room temperature. This is a critical piece of information for handling, as it suggests that the primary routes of exposure will be through inhalation of dust particles and skin contact with the solid material. Unlike a liquid, the vapor pressure is expected to be low, but fine powders can be easily aerosolized.
Hazard Identification and Classification: A Proactive Approach to Safety
Based on data for structurally similar compounds, the following GHS hazard classifications are likely applicable:
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]
The following DOT script visualizes the core safety precautions derived from these potential hazards.
Caption: GHS Hazard and Precautionary Relationships for Phenolic Compounds.
Safe Handling and Engineering Controls: The Foundation of a Secure Laboratory
Given the potential for skin, eye, and respiratory irritation, a multi-layered approach to safety is essential when working with this compound. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a certified chemical fume hood.[6] All weighing, transferring, and reaction setup involving this compound should be conducted within the fume hood to minimize the risk of inhalation. The fume hood's airflow will effectively capture and exhaust any dust particles or potential vapors.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
The appropriate selection and use of PPE are critical to prevent direct contact with the chemical.
| PPE | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against airborne dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially if contamination is suspected. |
| Body Protection | A flame-resistant laboratory coat, long pants, and closed-toe shoes. | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | Generally not required when working in a properly functioning chemical fume hood. If a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator with a particulate filter may be necessary. | Ensures protection from inhaling fine dust particles. |
Experimental Protocols: Step-by-Step Methodologies for Safe Use
The following protocols are designed to provide a framework for the safe handling of this compound in a laboratory setting.
Protocol 1: Weighing and Transfer of Solid this compound
-
Preparation: Don all required PPE (safety glasses, nitrile gloves, lab coat). Ensure the chemical fume hood is on and functioning correctly.
-
Staging: Place a weigh boat, spatula, and the container of this compound inside the fume hood.
-
Dispensing: Carefully open the container. Using the spatula, transfer the desired amount of the solid to the weigh boat. Avoid any actions that could generate dust, such as dropping the solid from a height.
-
Closure: Securely close the container of this compound.
-
Transfer: Carefully transfer the weighed solid to the reaction vessel, which should also be located inside the fume hood.
-
Decontamination: Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent (e.g., isopropanol) and wipe down with a disposable towel. Dispose of the towel and weigh boat in the designated solid chemical waste container.
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.[6]
Protocol 2: Emergency Procedures for Accidental Exposure
Rapid and appropriate first aid is crucial in mitigating the effects of chemical exposure.
-
Inhalation: If dust is inhaled, immediately move the affected individual to fresh air.[6][7] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[6][7][8] Remove any contaminated clothing. If skin irritation persists, seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[6][7][8] Remove contact lenses if present and easy to do so.[6] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious, have them rinse their mouth with water. Seek immediate medical attention.[6]
The following DOT script illustrates the decision-making process for responding to an accidental exposure.
Caption: Decision Flowchart for Accidental Exposure Response.
Storage and Disposal: Ensuring Long-Term Safety and Environmental Responsibility
Proper storage and disposal are critical aspects of the chemical management lifecycle.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6][8]
-
Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[10]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Disposal:
-
Dispose of unused or waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
This compound should be treated as hazardous waste and disposed of through a licensed chemical waste disposal company. Do not dispose of it down the drain.
Conclusion: A Commitment to a Culture of Safety
This compound is a valuable tool in the arsenal of the modern synthetic chemist. By approaching its use with a comprehensive understanding of its potential hazards and a steadfast commitment to rigorous safety protocols, researchers can unlock its potential for innovation while ensuring a safe and secure laboratory environment. This guide serves as a starting point for developing a robust safety culture around the handling of this and other novel chemical entities.
References
-
This compound. (n.d.). Stenutz. Retrieved from [Link]
-
This compound [CAS: 261763-29-5]. (n.d.). Ivy Fine Chemicals. Retrieved from [Link]
-
SAFETY DATA SHEET. (2020, June 7). [Source not explicitly named]. Retrieved from [Link]
-
2,3-Difluoro-4-methoxybenzoic acid. (n.d.). PubChem. Retrieved from [Link]
-
First Aid: Chemical Exposure. (n.d.). University of Rochester Medical Center. Retrieved from [Link]
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- 5. 886498-93-7 Cas No. | 2,6-Difluoro-4-methoxyphenol | Apollo [store.apolloscientific.co.uk]
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- 10. fishersci.com [fishersci.com]
Introduction: The Strategic Importance of the Ortho-Difluoro Phenolic Motif
An In-Depth Technical Guide to the Reactivity of Ortho-Difluorinated Phenols for Advanced Drug Discovery and Synthesis
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, membrane permeability, binding affinity, and pKa.[1][2][3] The unique physicochemical characteristics of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—allow for subtle yet powerful modulation of a drug candidate's profile.[1] Among fluorinated motifs, the ortho-difluorinated phenol structure stands out as a particularly valuable building block. The placement of two fluorine atoms adjacent to the hydroxyl group creates a unique electronic and steric environment that alters the reactivity of both the phenolic proton and the aromatic ring in distinct and synthetically useful ways.
Many drugs and clinical candidates feature phenolic functions substituted with fluorine, especially at the ortho position, as this can enhance in vivo potency by increasing binding affinity to target receptors or by retarding metabolic degradation.[4] This guide offers a comprehensive analysis of the reactivity of ortho-difluorinated phenols, providing researchers and drug development professionals with a detailed understanding of their behavior in key synthetic transformations. We will explore the causality behind experimental choices, present validated protocols for high-value reactions, and illustrate key mechanisms to empower chemists to leverage the full potential of this privileged scaffold.
Core Physicochemical Properties: The Influence of Ortho-Difluorination
The two fluorine atoms flanking the hydroxyl group exert a powerful influence on the molecule's fundamental properties through strong inductive effects and intramolecular interactions.
Electronic Effects and Acidity (pKa)
The primary effect of the two electron-withdrawing fluorine atoms is a significant increase in the acidity of the phenolic proton. By inductively pulling electron density away from the ring and the oxygen atom, the fluorines stabilize the resulting phenoxide anion, thereby lowering the pKa compared to unsubstituted phenol. This enhanced acidity has direct consequences for reaction conditions, often allowing for deprotonation with weaker bases than those required for standard phenols.
| Compound | Approximate pKa |
| Phenol | 10.0 |
| 2-Fluorophenol | 8.8 |
| 2,6-Difluorophenol | 7.8 |
Data compiled from common literature sources.
Hydrogen Bonding and Nucleophilicity
While the inductive withdrawal would be expected to decrease the nucleophilicity of the phenoxide, studies have shown that in certain reactions like methylation, an ortho-fluorine atom can actually increase the phenol's reactivity as a nucleophile.[5] This is often attributed to complex intramolecular hydrogen bonding effects that can influence the orientation and availability of the oxygen's lone pairs for reaction. For 2,6-difluorophenol, the symmetrical fluorine substitution can sterically shield the hydroxyl group to some extent, but its increased acidity and the stability of the corresponding phenoxide remain the dominant factors governing its reactivity in nucleophilic reactions.
Key Transformations of the Phenolic Hydroxyl Group
The hydroxyl group is the primary site of reactivity, serving as a handle for etherification, esterification, and conversion to other functional groups.
O-Alkylation and Etherification
The formation of an ether bond is one of the most common transformations of phenols. For ortho-difluorinated phenols, this reaction proceeds readily due to the ease of forming the nucleophilic phenoxide. A particularly valuable transformation in medicinal chemistry is O-difluoromethylation, which installs the difluoromethyl ether motif—a functional group known to enhance metabolic stability and act as a bioisostere for other groups.[5][6] This reaction is effectively achieved using a difluorocarbene source, such as sodium chlorodifluoroacetate.[7]
The presumed mechanism involves the thermal decarboxylation of sodium chlorodifluoroacetate to generate the electrophilic difluorocarbene, which is then trapped by the nucleophilic phenolate.[7]
Caption: Generation of difluorocarbene and subsequent trapping by a phenoxide.
Experimental Protocol: O-Difluoromethylation of 2,6-Difluorophenol
This protocol is adapted from a robust procedure for the difluoromethylation of phenols.[6][7]
-
Setup: To a flame-dried round-bottomed flask equipped with a magnetic stir bar and an air condenser, add 2,6-difluorophenol (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Solvent Addition: Add dry DMF (to 0.5 M concentration) and deionized water (approx. 0.1x volume of DMF) sequentially via syringe.
-
Degassing: Degas the stirred solution with a stream of nitrogen for 30-60 minutes.
-
Reagent Addition: Remove the nitrogen line and add sodium 2-chloro-2,2-difluoroacetate (2.5-2.8 equiv) in one portion under a positive pressure of nitrogen.
-
Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously for 2-4 hours. The reaction will evolve gas, which should be vented appropriately.[7]
-
Workup: Cool the reaction to room temperature and dilute with deionized water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Deoxyfluorination: Converting Ar-OH to Ar-F
The direct conversion of a phenolic hydroxyl group to a C-F bond is a powerful "late-stage fluorination" strategy. While traditional SNAr reactions are often limited to electron-poor arenes, modern methods have been developed that work well for a broad range of phenols.[8] One of the most effective methods involves a two-step (or one-pot) process via an aryl fluorosulfonate intermediate.[9][10] This transformation proceeds through a concerted nucleophilic aromatic substitution (CSNAr) mechanism, which avoids the formation of a high-energy, negatively charged Meisenheimer complex, thus expanding the reaction's scope.[8][9]
Caption: Concerted (CSNAr) vs. Stepwise (Meisenheimer) mechanisms for nucleophilic aromatic substitution.
Experimental Protocol: One-Pot Deoxyfluorination of 2,6-Difluorophenol
This protocol is based on the conversion of phenols to aryl fluorides via fluorosulfonate intermediates.[9][10]
-
Setup: In a nitrogen-filled glovebox, add 2,6-difluorophenol (1.0 equiv) to an oven-dried vial containing a stir bar.
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (to 0.2 M). Add a solution of sulfuryl fluoride (SO₂F₂) in acetonitrile (1.2 equiv) dropwise, followed by the addition of a suitable base (e.g., DBU, 1.2 equiv).
-
Fluorosulfonate Formation: Stir the mixture at room temperature for 1 hour to form the aryl fluorosulfonate intermediate.
-
Fluoride Source: Add a source of anhydrous fluoride, such as tetramethylammonium fluoride (NMe₄F) (1.5 equiv), to the reaction mixture.
-
Reaction: Seal the vial and heat to 80-100 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: After cooling, quench the reaction with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the 1,2,3-trifluorobenzene.
Reactivity of the Aromatic Core
While the hydroxyl group is the most common reaction site, the aromatic ring itself can undergo substitution, though its reactivity is heavily modulated by the three substituents.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the hydroxyl group is a powerful activating, ortho, para-directing substituent.[11] Conversely, the two fluorine atoms are deactivating, ortho, para-directors due to their strong inductive electron withdrawal, which outweighs their mesomeric donation.[11] In 2,6-difluorophenol, these effects combine:
-
Reactivity: The ring is strongly deactivated towards EAS compared to phenol due to the two fluorine atoms. Harsher reaction conditions are typically required.
-
Regioselectivity: The directing effects of all three substituents converge on the C4 position (para to the hydroxyl group). Therefore, electrophilic substitution, when it occurs, is expected to be highly selective for the C4 position.
Transition Metal-Catalyzed C-H Functionalization
Modern synthetic methods offer powerful alternatives to classical EAS. Transition-metal catalysis can enable C-H functionalization at positions that are otherwise difficult to access.[12] In the context of fluorinated arenes, ortho-fluorine substituents can serve as directing groups for catalysts (e.g., Palladium, Rhodium, Iridium), guiding functionalization to an adjacent C-H bond.[12] Furthermore, by using specifically designed directing groups attached to the phenolic oxygen, it is possible to achieve olefination at the meta-position, a regioselectivity that is orthogonal to traditional electrophilic substitution.[13] This strategy provides a predictable and powerful tool for building molecular complexity.
Caption: General workflow for transition metal-catalyzed C-H functionalization.
Conclusion: A Summary of Reactivity Principles
Ortho-difluorinated phenols are versatile building blocks whose reactivity is governed by a predictable interplay of electronic and steric effects. The key principles for the synthetic chemist are:
-
Enhanced Acidity: The phenolic proton is significantly more acidic, facilitating deprotonation and subsequent O-functionalization under milder conditions.
-
Robust O-Alkylation: The formation of ethers, including medicinally important difluoromethyl ethers, is efficient and high-yielding.
-
Modern Deoxyfluorination: The hydroxyl group can be readily converted into a fluorine atom using modern reagents that proceed via a concerted nucleophilic aromatic substitution, bypassing the limitations of classical SNAr.
-
Deactivated Aromatic Core: The aromatic ring is strongly deactivated towards electrophilic attack, but when reactions occur, they are highly regioselective for the C4 (para) position.
-
Catalytic C-H Functionalization: Advanced catalytic methods provide a powerful route to functionalize the aromatic core with regioselectivities that are complementary to classical approaches.
By understanding these principles, researchers can effectively harness the unique reactivity of ortho-difluorinated phenols to construct complex molecular architectures for drug discovery and materials science.
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A Technical Guide to the Electronic Properties of Difluoromethoxy-Substituted Aromatics
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry.[1] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a substituent of particular interest, offering a unique combination of electronic properties that can be leveraged to enhance metabolic stability, modulate acidity and basicity, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][2] This technical guide provides a comprehensive overview of the core electronic properties of the difluoromethoxy group, its role as a versatile bioisostere, and its impact on key physicochemical parameters relevant to drug design. The narrative synthesizes technical data with field-proven insights, supported by detailed experimental protocols and authoritative references, to serve as a practical resource for professionals in drug discovery and development.
Introduction: The Strategic Value of the Difluoromethoxy Group
In the iterative process of drug design, chemists frequently seek to modify molecular scaffolds to enhance biological activity, improve pharmacokinetic profiles, and increase metabolic stability.[3] The replacement of a hydrogen atom or a functional group with a bioisostere—a substituent with similar steric or electronic properties that elicits a similar biological response—is a foundational strategy. The difluoromethoxy (-OCF₂H) group has gained prominence as a bioisostere for several common functionalities, most notably the methoxy (-OCH₃), hydroxyl (-OH), and thiol (-SH) groups.[1][4]
Its advantages stem from a unique electronic profile:
-
Metabolic Stability: The presence of strong carbon-fluorine bonds makes the -OCF₂H group highly resistant to oxidative metabolism, particularly O-dealkylation, a common metabolic liability for methoxy groups.[1][5] This can significantly increase a drug's half-life and reduce metabolic clearance.[1]
-
Modulation of Physicochemical Properties: The high electronegativity of the two fluorine atoms allows the -OCF₂H group to act as a potent electron-withdrawing group, altering the pKa, lipophilicity (LogP), and dipole moment of the parent molecule.[4][6]
-
Unique Hydrogen Bonding Capability: Unlike the methoxy or trifluoromethoxy (-OCF₃) groups, the polarized C-H bond in the -OCF₂H moiety enables it to act as a weak hydrogen bond donor.[1][7] This provides an additional tool for optimizing ligand-receptor interactions.[8]
This guide will deconstruct these properties, providing the quantitative data and experimental context necessary for their rational application in medicinal chemistry.
Core Electronic Properties of the Difluoromethoxy Substituent
The distinct behavior of the -OCF₂H group arises from a balance of strong inductive effects and modulated resonance effects, a direct consequence of the fluorine atoms.
Inductive and Resonance Effects
The two highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bonds and the C-O bond, pulling electron density away from the aromatic ring. This is the dominant electronic characteristic of the substituent.
Simultaneously, the oxygen atom's lone pairs can participate in a resonance-donating effect (+R effect) with the aromatic π-system. However, the adjacent electron-withdrawing CF₂H group diminishes the electron-donating capacity of the oxygen, making its +R effect significantly weaker than that of a methoxy group. The net result is that the -OCF₂H group is a moderate to strong electron-withdrawing substituent overall.
Hammett Substituent Constants (σ)
The electronic influence of a substituent on an aromatic ring can be quantified using Hammett constants (σ).[9] These constants are derived from the ionization of substituted benzoic acids and provide a measure of the substituent's field/inductive (σI) and resonance (σR) effects. Positive σ values indicate electron-withdrawing character, while negative values indicate electron-donating character.
The difluoromethoxy group acts as a moderate electron acceptor through both inductive and resonance pathways.[10] Its Hammett constants position it as a stronger electron-withdrawing group than a methoxy group but less so than a nitro group.
| Substituent | σ_meta_ (σ_m_) | σ_para_ (σ_p_) | Key Characteristics |
| -OCF₂H | 0.29 | 0.22 | Strong inductive withdrawal, weak resonance donation |
| -OCH₃ | 0.12 | -0.27 | Inductive withdrawal, strong resonance donation |
| -CF₃ | 0.44 | 0.57 | Very strong inductive withdrawal |
| -Cl | 0.37 | 0.23 | Inductive withdrawal, moderate resonance donation |
| -NO₂ | 0.71 | 0.78 | Very strong inductive and resonance withdrawal |
| Table 1: Comparison of Hammett constants for the -OCF₂H group and other common substituents. Values are compiled from various sources for comparative purposes.[11][12] |
The positive σ_m_ and σ_p_ values confirm the net electron-withdrawing nature of the -OCF₂H group at both positions. This has profound implications for the reactivity of the aromatic ring and the acidity/basicity of attached functional groups.
Modulation of Acidity and Basicity (pKa)
The strong electron-withdrawing nature of the -OCF₂H group significantly influences the pKa of nearby acidic or basic functional groups.[1]
-
Increased Acidity: When attached to a phenol, the -OCF₂H group helps to stabilize the resulting phenoxide anion through its inductive effect, thereby increasing the acidity (i.e., lowering the pKa) of the hydroxyl group. The calculated pKa of a 2-difluoromethoxy-substituted phenol is approximately 8.52, which is significantly more acidic than its 2-methoxy counterpart (calculated pKa ~9.22).[6]
-
Decreased Basicity: Conversely, when attached to an aniline, the -OCF₂H group withdraws electron density from the nitrogen atom's lone pair, making it less available for protonation. This decreases the basicity (lowers the pKa) of the amine.
This pKa modulation is a critical tool for optimizing a drug's ionization state at physiological pH (around 7.4), which in turn affects its solubility, membrane permeability, and target binding.[13]
Lipophilicity (LogP)
Lipophilicity, commonly measured as the logarithm of the octanol-water partition coefficient (LogP), is a crucial determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14][15] The contribution of the -OCF₂H group to lipophilicity is nuanced. While often considered a "lipophilic hydrogen bond donor," its effect on LogP is moderate and context-dependent.[7]
Replacing a methoxy group with a difluoromethoxy group generally leads to an increase in lipophilicity , though this increase is less pronounced than a switch to a trifluoromethoxy group.[6][7] Experimental studies on a series of substituted anisoles found that the change in LogP (ΔLogP = LogP(ArOCF₂H) - LogP(ArOCH₃)) ranged from -0.1 to +0.4, highlighting the influence of the surrounding molecular structure.[16]
| Compound | LogP | ΔLogP (vs. Anisole) |
| Anisole (C₆H₅OCH₃) | 2.11 | - |
| Difluoromethoxybenzene (C₆H₅OCF₂H) | 2.36 | +0.25 |
| Trifluoromethoxybenzene (C₆H₅OCF₃) | 2.85 | +0.74 |
| Table 2: Comparative LogP values illustrating the moderate increase in lipophilicity imparted by the -OCF₂H group. |
This ability to fine-tune lipophilicity allows medicinal chemists to optimize a compound's passage through biological membranes and adjust its solubility profile.[3][7]
Experimental Characterization Workflows
The rational application of the -OCF₂H group requires robust synthetic methods and accurate analytical protocols for property measurement.
Synthesis of Difluoromethoxy-Substituted Aromatics
A common and practical method for the synthesis of aryl difluoromethyl ethers from phenols involves the use of a difluorocarbene source, such as sodium chlorodifluoroacetate (ClCF₂COONa).[17][18] This method is advantageous due to the reagent's stability and relative safety.[17]
Diagram of Synthetic and Analytical Workflow
Caption: General workflow for synthesis and characterization.
Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[19][20]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a pH meter and electrode using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[19]
-
Sample Preparation: Prepare a solution of the difluoromethoxy-substituted compound (e.g., 1-10 mM) in an appropriate solvent. For sparingly soluble compounds, a co-solvent system (e.g., methanol-water) may be used, though extrapolation to a fully aqueous pKa is then required.[21][22] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[19]
-
Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved CO₂, which can interfere with measurements in basic solutions.[19][22]
-
Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25 °C). Gradually add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl for bases, 0.1 M NaOH for acids).[19]
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.[13]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is identified as the midpoint of the buffer region or the inflection point of the first derivative of the titration curve.[13][19]
Protocol: LogP Determination by the Shake-Flask Method
The shake-flask method is the traditional and often-cited "gold standard" for experimental LogP determination.[14][23]
Step-by-Step Methodology:
-
Phase Saturation: Prepare two phases: n-octanol saturated with buffer (e.g., phosphate-buffered saline, pH 7.4) and buffer saturated with n-octanol. This pre-equilibration is critical for accurate results.[14][24]
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[14]
-
Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer phases.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[25] Let the vial stand until the two phases have completely separated.[26]
-
Phase Sampling: Carefully withdraw an aliquot from both the n-octanol and the aqueous buffer phase.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the LogP (or LogD at a specific pH) using the formula: LogP = log ( [Concentration in Octanol] / [Concentration in Aqueous] )
Conclusion and Future Outlook
The difluoromethoxy group is a powerful and versatile tool in the medicinal chemist's armamentarium.[1] Its unique electronic signature—characterized by a strong inductive-withdrawing effect, modulated lipophilicity, and the capacity for hydrogen bond donation—provides a sophisticated strategy for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[1][4] By understanding its fundamental characteristics and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to overcome common drug development hurdles, such as poor metabolic stability and non-ideal pKa, to design next-generation therapeutics with improved efficacy and safety profiles. The continued development of novel synthetic methods will further expand the accessibility and application of this valuable functional group.[27][28]
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Prakash, G. K. S., et al. The Preparation of Aryl Difluoromethyl Ethers. Journal of Organic Chemistry. [Online] Available at: [Link]
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Purohit, A., et al. 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. NIH National Center for Biotechnology Information. [Online] Available at: [Link]
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ResearchGate. Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism. [Online] Available at: [Link]
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A Technical Guide to Determining the Solubility of 2,3-Difluoro-4-methoxyphenol in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its developability, formulation, and bioavailability.[1][2][3][4] This technical guide provides a comprehensive framework for determining the solubility of 2,3-Difluoro-4-methoxyphenol, a key intermediate in the synthesis of various pharmaceutical compounds, in a range of organic solvents. In the absence of extensive published quantitative data for this specific compound, this document outlines the foundational principles of solubility, detailed experimental protocols for both qualitative and quantitative solubility assessment, and a structured approach to data analysis and presentation. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to systematically evaluate the solubility of this compound and related fluorinated phenols in their laboratories, thereby accelerating preclinical development.
Introduction: The Paramount Importance of Solubility in Drug Development
Solubility, defined as the maximum amount of a solute that can dissolve in a given quantity of a solvent at a specific temperature and pressure, is a cornerstone of pharmaceutical sciences.[5][6] For a drug to be effective, it must first be in a dissolved state at the site of absorption.[7] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities (NCEs) being practically insoluble in water.[1][3][7] While aqueous solubility is critical for bioavailability, understanding a compound's solubility in organic solvents is equally important for various stages of drug development, including:
-
Synthesis and Purification: Selecting appropriate solvents is crucial for achieving high yields and purity during the synthesis and crystallization of this compound.
-
Formulation Development: The choice of excipients and the development of various dosage forms, such as oral solutions, injectables, and topical preparations, are heavily influenced by the API's solubility in different solvent systems.[1]
-
Analytical Method Development: The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quantification and quality control relies on finding suitable solvents to dissolve the analyte.[8][9][10]
This guide will provide a systematic approach to understanding and determining the solubility of this compound in a variety of organic solvents commonly used in the pharmaceutical industry.
Physicochemical Properties of this compound: A Predictive Analysis
Molecular Structure:
Key Structural Features Influencing Solubility:
-
Polar Functional Groups: The presence of a hydroxyl (-OH) group and a methoxy (-OCH₃) group introduces polarity to the molecule. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the oxygen in the methoxy group can act as a hydrogen bond acceptor.[12][13][14][15][16] These groups suggest potential for solubility in polar solvents.
-
Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety, which will contribute to solubility in nonpolar organic solvents.
-
Fluorine Substituents: The two fluorine atoms are highly electronegative and will influence the electron distribution within the aromatic ring, potentially affecting intermolecular interactions.
Based on these features, it can be hypothesized that this compound will exhibit a degree of solubility in a range of solvents, with a preference for those that can engage in hydrogen bonding and have a polarity that can accommodate both the polar and nonpolar regions of the molecule. The principle of "like dissolves like" will be a guiding principle in solvent selection.[5]
Theoretical Framework: The Energetics of Dissolution
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy change (ΔG). For dissolution to occur spontaneously, ΔG must be negative. The process can be conceptually broken down into three steps:
-
Solute-Solute Interactions: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice (Lattice Energy).
-
Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent for the solute molecule to occupy.
-
Solute-Solvent Interactions: Energy is released when the solute molecule interacts with the solvent molecules (Solvation Energy).[6][17]
The overall enthalpy change of the solution (ΔH_sol) is the sum of the energy changes in these three steps. A favorable dissolution process occurs when the energy released from solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions.[18]
Experimental Determination of Solubility: A Step-by-Step Protocol
This section provides a detailed methodology for determining the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Equipment
-
This compound (analytical standard)
-
A range of organic solvents (HPLC grade or equivalent) with varying polarities (see Table 1)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
Solvent Selection
A diverse set of solvents should be chosen to cover a range of polarities and chemical functionalities.
Table 1: Recommended Organic Solvents for Solubility Screening
| Solvent | Polarity Index (P')[19] | Relative Polarity[20][21] | Potential Interactions |
| Hexane | 0.1 | 0.009 | Van der Waals forces |
| Toluene | 2.4 | 0.099 | Van der Waals, π-π stacking |
| Dichloromethane | 3.1 | 0.309 | Dipole-dipole |
| Ethyl Acetate | 4.4 | 0.228 | Dipole-dipole, H-bond acceptor |
| Acetone | 5.1 | 0.355 | Dipole-dipole, H-bond acceptor |
| Isopropyl Alcohol | 3.9 | 0.546 | H-bonding donor/acceptor |
| Ethanol | - | 0.654 | H-bonding donor/acceptor |
| Methanol | 5.1 | 0.762 | H-bonding donor/acceptor |
| Acetonitrile | 5.8 | 0.460 | Dipole-dipole |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 0.444 | Dipole-dipole, H-bond acceptor |
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the equilibrium solubility of this compound.
Caption: Experimental workflow for equilibrium solubility determination.
Detailed Protocol for Equilibrium Solubility Determination
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 20-50 mg) to a series of glass vials. The key is to have undissolved solid remaining at equilibrium.
-
Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Vortex the vials for 1-2 minutes to ensure good initial dispersion of the solid.
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Shake the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is generally recommended. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and analyzed. Equilibrium is confirmed when the concentration of the solute in solution remains constant.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining solid.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered supernatant with a suitable solvent (typically the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[8][9][10][22] A standard calibration curve of this compound in the same diluent must be prepared to accurately determine the concentration.
-
Data Presentation and Analysis
The solubility data should be presented in a clear and concise manner. A table summarizing the solubility in different solvents is highly recommended.
Table 2: Example of Solubility Data Presentation for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| Hexane | Experimental Value | Calculated Value | e.g., Sparingly Soluble |
| Toluene | Experimental Value | Calculated Value | e.g., Soluble |
| Dichloromethane | Experimental Value | Calculated Value | e.g., Freely Soluble |
| Ethyl Acetate | Experimental Value | Calculated Value | e.g., Very Soluble |
| Acetone | Experimental Value | Calculated Value | e.g., Very Soluble |
| Isopropyl Alcohol | Experimental Value | Calculated Value | e.g., Freely Soluble |
| Ethanol | Experimental Value | Calculated Value | e.g., Freely Soluble |
| Methanol | Experimental Value | Calculated Value | e.g., Freely Soluble |
| Acetonitrile | Experimental Value | Calculated Value | e.g., Soluble |
| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value | e.g., Very Soluble |
Qualitative classification can be based on USP definitions (e.g., Very soluble: <1 part solvent per 1 part solute; Freely soluble: 1-10 parts; Soluble: 10-30 parts; Sparingly soluble: 30-100 parts; Slightly soluble: 100-1000 parts; Very slightly soluble: 1000-10,000 parts; Practically insoluble: >10,000 parts).
Discussion: Interpreting the Solubility Profile
The experimentally determined solubility data should be analyzed in the context of the molecular structure of this compound and the properties of the solvents.
Caption: Interplay of factors influencing the solubility of this compound.
-
Polar Solvents: Higher solubility is expected in polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone and DMSO. This is due to the potential for hydrogen bonding between the phenolic hydroxyl group and the methoxy group of the solute with the solvent molecules.[12][13][14][15][16]
-
Nonpolar Solvents: Solubility in nonpolar solvents like hexane is likely to be low, as the primary interactions would be weak van der Waals forces, which may not be sufficient to overcome the crystal lattice energy of the solute.
-
Intermediate Polarity Solvents: Solvents like dichloromethane and ethyl acetate may show moderate to good solubility, as they can interact with both the polar and nonpolar parts of the molecule.
Any deviations from the expected trends should be investigated. For example, steric hindrance from the fluorine atoms might affect the accessibility of the hydroxyl and methoxy groups for hydrogen bonding.
Conclusion
Determining the solubility of this compound in a range of organic solvents is a critical step in its development as a pharmaceutical intermediate. This guide has provided a comprehensive framework, from theoretical principles to a detailed experimental protocol, to enable researchers to systematically and accurately measure this vital physicochemical parameter. The insights gained from a well-executed solubility study will inform rational solvent selection for synthesis, purification, formulation, and analytical development, ultimately contributing to a more efficient and successful drug development process.
References
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Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]
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Voinea, M. A., et al. (2020, May 11). The Importance of Solubility for New Drug Molecules. Coatings, 10(5), 468. [Link]
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ALWSCI. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Journal of Medical and Health Sciences. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. [Link]
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Chemistry For Everyone. (2025, May 7). How Do Hydrogen Bonds Influence Solubility?[Link]
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Drug Discovery News. (2018, January). Substance solubility. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]
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askIITians. (2025, August 18). How do hydrogen bonds affect solubility?. [Link]
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Reichardt, C. (n.d.). Solvents and Polarity. [Link]
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Chemistry LibreTexts. (2022, April 2). 6.3: Hydrogen Bonding Interactions and Solubility. [Link]
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Fiveable. (n.d.). Solute-Solvent Interactions Definition. [Link]
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Walsh Medical Media. (2021, July 29). Solute- Solvent Interaction. [Link]
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Chemistry LibreTexts. (2016, January 11). 13.3: Intermolecular Forces and the Solution Process. [Link]
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Burdick & Jackson. (n.d.). Polarity Index. [Link]
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Scribd. (n.d.). Analytical Methods for Phenolic Compounds. [Link]
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OUCI. (n.d.). Analytical Methods of Phenolic Compounds. [Link]
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PubMed Central. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. [Link]
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Redalyc. (n.d.). SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. [Link]
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Stenutz. (n.d.). This compound. [Link]
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An In-Depth Technical Guide to the Structural Analysis of 2,3-Difluoro-4-methoxyphenol
Introduction: The Significance of Fluorinated Phenols in Modern Drug Discovery
In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for medicinal chemists. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1][2] Within this context, fluorinated phenolic compounds are of particular interest due to the versatile reactivity of the phenol group and the modulating effects of fluorine substitution on its acidity and electronic character.[3]
This technical guide focuses on the comprehensive structural analysis of 2,3-Difluoro-4-methoxyphenol, a compound of interest for its potential as a building block in the synthesis of novel therapeutic agents. While extensive experimental data for this specific molecule is not widely published, this guide, grounded in the principles of spectroscopic analysis and organic synthesis, will provide a robust framework for its characterization. By leveraging predictive models and comparative data from structurally related compounds, we will delineate the expected spectroscopic signatures and outline a reliable workflow for its synthesis and structural elucidation. This document is intended to serve as an essential resource for researchers and scientists engaged in the exploration of fluorinated molecules for drug discovery and development.
Molecular and Physicochemical Properties of this compound
A foundational understanding of a molecule's intrinsic properties is crucial before embarking on its detailed structural analysis. The following table summarizes the key molecular and predicted physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂O₂ | [4] |
| Molecular Weight | 160.12 g/mol | [4] |
| CAS Number | 261763-29-5 | [4][5] |
| Predicted XlogP | 1.7 | [6] |
| Predicted Boiling Point | 217.9 °C at 760 mmHg | |
| Predicted Density | 1.331 g/cm³ | |
| SMILES | COc1ccc(O)c(F)c1F | |
| InChIKey | CKKAZWYLHGNVDZ-UHFFFAOYSA-N | [6] |
Proposed Synthesis of this compound
A proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis
Materials:
-
1,2-Difluoro-4-methoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate (B(OMe)₃)
-
Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1,2-difluoro-4-methoxybenzene in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 1-2 hours.
-
Borylation: To the resulting aryllithium solution, add trimethyl borate dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Oxidation: Cool the reaction mixture to 0 °C and slowly add an aqueous solution of hydrogen peroxide. Stir vigorously for 1-2 hours at room temperature.
-
Workup: Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Spectroscopic Characterization Workflow
The definitive structural confirmation of the synthesized this compound requires a multi-faceted spectroscopic approach. The following workflow outlines the key analytical techniques to be employed.
Workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information. The following are predicted spectra based on the known effects of substituents on chemical shifts and coupling constants.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals for the aromatic protons, the methoxy protons, and the hydroxyl proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.8-7.2 | Multiplet | 2H | Ar-H | The two aromatic protons will be coupled to each other and to the adjacent fluorine atoms, resulting in a complex multiplet. |
| ~5.5-6.5 | Broad Singlet | 1H | -OH | The phenolic proton signal is typically broad and its chemical shift is concentration and solvent dependent. |
| ~3.9 | Singlet | 3H | -OCH₃ | The methoxy protons are expected to appear as a sharp singlet. |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by signals for the seven unique carbon atoms in the molecule, with the carbon-fluorine couplings providing key diagnostic information.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~140-155 (d, ¹JCF) | C-F | Carbons directly bonded to fluorine will exhibit large one-bond coupling constants. |
| ~140-155 (d, ¹JCF) | C-F | The two C-F carbons will have distinct chemical shifts and couplings. |
| ~140-150 | C-O (methoxy) | The carbon of the methoxy group will be in the typical aromatic ether region. |
| ~130-140 | C-OH | The carbon bearing the hydroxyl group will be deshielded. |
| ~110-125 | Ar-C | The remaining aromatic carbons will appear in the aromatic region, with their shifts influenced by the fluorine and oxygen substituents. |
| ~100-115 | Ar-C | |
| ~56 | -OCH₃ | The methoxy carbon will appear in the typical aliphatic ether region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) or electron ionization (EI) can be used.
Predicted Mass Spectrum Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 161.04086 |
| [M+Na]⁺ | 183.02280 |
| [M-H]⁻ | 159.02630 |
| [M]⁺ | 160.03303 |
Data sourced from PubChemLite.[6]
The fragmentation pattern in EI-MS is expected to involve the loss of a methyl radical from the methoxy group to form a stable cation, followed by further fragmentation of the aromatic ring.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3200-3600 (broad) | O-H stretch | Phenolic -OH |
| ~3000-3100 | C-H stretch | Aromatic C-H |
| ~2850-2960 | C-H stretch | -OCH₃ |
| ~1500-1600 | C=C stretch | Aromatic ring |
| ~1200-1300 | C-O stretch | Aryl ether |
| ~1000-1200 | C-F stretch | Aryl fluoride |
Conclusion: A Pathway to Novel Fluorinated Scaffolds
This technical guide has provided a comprehensive, albeit predictive, framework for the structural analysis of this compound. By integrating theoretical predictions with comparative data from related compounds, we have established a clear pathway for its synthesis and characterization. The detailed protocols for spectroscopic analysis—NMR, MS, and IR—offer a robust methodology for confirming the structure of this and other novel fluorinated phenols.
The strategic placement of two fluorine atoms adjacent to a methoxy and a hydroxyl group on a benzene ring makes this compound a highly attractive building block for the synthesis of complex molecules with potential therapeutic applications. The insights and procedures detailed herein are intended to empower researchers in their efforts to explore the vast chemical space of fluorinated compounds and to accelerate the discovery of next-generation pharmaceuticals.
References
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Exploring the Utility of Fluorinated Phenols in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Supplementary Information File. J Pharm Pharm Sci. [Link]
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Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society. [Link]
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Supporting information for - The Royal Society of Chemistry. [Link]
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2, 3-Difluoro-4-methoxyphenol, min 97%, 100 grams. Stratech. [Link]
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Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
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Fluorine in Medicinal Chemistry. Request PDF. [Link]
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Phenols in Pharmaceuticals: Analysis of a Recurring Motif. NSF Public Access Repository. [Link]
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This compound (C7H6F2O2). PubChemLite. [Link]
-
Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]
-
Supplementary Information. Beilstein Journals. [Link]
-
FT-Far-IR cross-sections of 4 methoxyphenols (2-MP, 3-MP, 4-MP...). ResearchGate. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
The procedure for the synthesis of 2,3-difluoro1-decyloxybenzene (4). The Royal Society of Chemistry. [Link]
-
Preparation of 4-methoxyphenol. PrepChem.com. [Link]
- Process for the preparation of 2,3-difluoro-6-nitrophenol.
-
IR spectra of the OH stretching vibrations of methoxyphenol in the.... ResearchGate. [Link]
-
A combined experimental and theoretical FT-IR spectra of 4-ethoxy -2, 3-difluoro benzamide. ResearchGate. [Link]
-
How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. [Link]
-
Phenol, 2-methoxy-. NIST WebBook. [Link]
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The Versatility of 2,3-Difluoro-4-methoxyphenol in Modern Synthesis: A Technical Guide
Abstract
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. 2,3-Difluoro-4-methoxyphenol has emerged as a key synthetic building block, offering a unique combination of functionalities that enable the construction of complex, highly functionalized aromatic systems. This technical guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring a robust and reproducible understanding of its utility.
Introduction: The Strategic Advantage of Fluorinated Phenols
The introduction of fluorine into organic molecules can profoundly influence properties such as metabolic stability, lipophilicity, and binding affinity. The unique electronic properties of the C-F bond, being highly polarized and strong, often lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. This compound, with its vicinal fluorine atoms and a reactive hydroxyl group, presents a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the fluorine atoms acidifies the phenolic proton and influences the regioselectivity of electrophilic aromatic substitution, while the methoxy group provides an additional site for modification.
Synthesis and Physicochemical Properties
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic route starts from 1,2-difluorobenzene, proceeding through nitration, reduction, and subsequent functional group manipulations.
Key Physicochemical Data
| Property | Value |
| CAS Number | 126162-79-0 |
| Molecular Formula | C₇H₆F₂O₂ |
| Molecular Weight | 160.12 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 78-82 °C |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents |
Core Reactivity and Synthetic Applications
The reactivity of this compound is dominated by its phenolic hydroxyl group and the activated aromatic ring. The following sections detail its application in key synthetic transformations.
O-Alkylation and O-Arylation Reactions
The phenolic hydroxyl group serves as a nucleophile for the introduction of a wide range of substituents. Williamson ether synthesis is a common method for O-alkylation, while Buchwald-Hartwig and Ullmann couplings are employed for O-arylation.
This protocol describes a typical Buchwald-Hartwig amination reaction for the synthesis of a diaryl ether.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), aryl halide (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and a suitable phosphine ligand such as Xantphos (0.04 equiv).
-
Solvent and Base: Add anhydrous toluene (5 mL per mmol of phenol) and Cs₂CO₃ (2.0 equiv).
-
Reaction Execution: Seal the tube, evacuate, and backfill with argon three times. Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Workup and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for catalytic activity. Pd₂(dba)₃ is a common air-stable precursor, and Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step, which is often rate-limiting in C-O bond formation.
-
Base: Cs₂CO₃ is a strong, non-nucleophilic base that effectively deprotonates the phenol without competing in the catalytic cycle. Its solubility in organic solvents is also advantageous.
-
Inert Atmosphere: The use of an inert atmosphere (argon) is essential to prevent the oxidation of the palladium(0) catalyst and the phosphine ligand, which would deactivate the catalytic system.
Electrophilic Aromatic Substitution
The aromatic ring of this compound is activated towards electrophilic substitution. The directing effects of the hydroxyl, methoxy, and fluoro groups must be considered to predict the regioselectivity of these reactions. The hydroxyl and methoxy groups are ortho, para-directing, while the fluoro groups are deactivating but also ortho, para-directing. The interplay of these effects often leads to substitution at the C-5 position.
Application in the Synthesis of Bioactive Molecules
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is often found embedded within complex molecules that exhibit a range of biological activities.
Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a substituted aromatic core. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of these targeted therapies.
Diagram: Synthetic Workflow for a Kinase Inhibitor Intermediate
Caption: A generalized synthetic workflow illustrating the use of this compound in the preparation of a key intermediate for kinase inhibitor synthesis.
Conclusion
This compound stands out as a highly versatile and valuable building block in contemporary organic synthesis. Its unique electronic and steric properties, arising from the strategic placement of fluoro and methoxy substituents, provide chemists with a powerful tool for the construction of complex molecular architectures. The insights and protocols provided in this guide aim to empower researchers to effectively harness the synthetic potential of this compound in their pursuit of novel pharmaceuticals and advanced materials. The self-validating nature of the described protocols, grounded in a clear understanding of the underlying chemical principles, ensures a high degree of reproducibility and success.
References
A-Technical Guide to Theoretical Calculations on Difluorophenol Isomers
Abstract
This guide provides a comprehensive technical overview of the theoretical methodologies employed in the study of difluorophenol (DFP) isomers. Aimed at researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of quantum chemical calculations for elucidating the structural, electronic, and spectroscopic properties of these important chemical entities. By synthesizing established computational protocols with insights into the causal relationships behind methodological choices, this guide serves as a self-validating framework for conducting and interpreting theoretical studies on DFP isomers. All protocols and claims are substantiated with citations to authoritative sources, ensuring scientific integrity and providing a robust foundation for further research.
Introduction: The Significance of Difluorophenol Isomers and the Role of Theoretical Calculations
Difluorophenol isomers are a class of aromatic compounds that have garnered significant interest in various fields, including materials science and medicinal chemistry. The strategic placement of fluorine atoms on the phenol ring can dramatically alter the molecule's physicochemical properties, such as acidity (pKa), reactivity, and intermolecular interactions.[1] These modifications are crucial in the design of novel pharmaceuticals and functional materials.
Theoretical calculations, particularly those based on quantum mechanics, have emerged as indispensable tools for predicting and understanding the behavior of DFP isomers at the molecular level. These in silico approaches allow for the systematic investigation of all six isomers (2,3-DFP, 2,4-DFP, 2,5-DFP, 2,6-DFP, 3,4-DFP, and 3,5-DFP), providing insights that can be challenging to obtain through experimental methods alone. Computational studies can accurately predict molecular geometries, vibrational frequencies, electronic properties, and even the subtle effects of intramolecular hydrogen bonding.[2][3] This guide will walk through the essential theoretical frameworks and computational workflows for a thorough investigation of difluorophenol isomers.
Foundational Theoretical Concepts
A robust theoretical investigation is built upon a solid understanding of the underlying quantum chemical methods. For the study of difluorophenol isomers, Density Functional Theory (DFT) and ab initio methods are the most prevalent and reliable approaches.
2.1. Density Functional Theory (DFT)
DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[4] The core principle of DFT is that the energy of a molecule can be determined from its electron density. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional, which approximates the complex many-body electronic interactions.
For systems like difluorophenols, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a popular choice. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which often improves the description of electronic properties.[5][6]
2.2. Ab Initio Methods
Ab initio (from first principles) methods solve the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) can provide highly accurate results, especially for describing weak interactions like hydrogen bonds.[2][3] These methods are often used to benchmark the performance of DFT functionals.
2.3. Basis Sets
The choice of a basis set is equally critical. A basis set is a set of mathematical functions used to construct the molecular orbitals. For calculations on difluorophenol isomers, Pople-style basis sets like 6-311++G(d,p) are commonly employed.[5][7] The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in describing the shape of the electron density.
Computational Workflow: A Step-by-Step Protocol
A typical theoretical study of difluorophenol isomers follows a well-defined workflow. This section outlines the key steps, from initial structure preparation to the analysis of molecular properties.
Caption: A generalized workflow for the theoretical study of difluorophenol isomers.
3.1. Step 1: Input Structure Generation
The initial step involves generating the 3D coordinates of the six difluorophenol isomers. This can be done using any molecular building software. It is important to consider the possibility of different conformers, particularly concerning the orientation of the hydroxyl group. For isomers like 2,6-difluorophenol, both cis and trans conformers (with respect to the adjacent fluorine atoms) should be considered.[8]
3.2. Step 2: Geometry Optimization
Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface.[9] This is a crucial step as all subsequent property calculations depend on an accurate molecular structure.
Protocol for Geometry Optimization:
-
Select a theoretical method and basis set: For a reliable starting point, the B3LYP functional with the 6-311++G(d,p) basis set is recommended.[5]
-
Perform the optimization calculation: This is an iterative process where the forces on each atom are calculated and the atomic positions are adjusted until the forces are close to zero.
-
Verify convergence: Ensure that the optimization has converged to a true minimum by checking the convergence criteria of the quantum chemistry software package.
3.3. Step 3: Vibrational Frequency Analysis
Following a successful geometry optimization, a vibrational frequency calculation should be performed. This serves two primary purposes:
-
Verification of the nature of the stationary point: A true minimum energy structure will have all real (positive) vibrational frequencies. The presence of one imaginary frequency indicates a transition state.[9]
-
Prediction of infrared (IR) and Raman spectra: The calculated frequencies and intensities can be compared with experimental spectra to validate the computational model.[5]
The underlying theory for these calculations is based on determining the second derivative of the energy with respect to the atomic coordinates (the Hessian matrix).[10]
3.4. Step 4: Molecular Property Calculation
With the optimized and verified geometries, a range of molecular properties can be calculated to understand the electronic structure and reactivity of the difluorophenol isomers.
Key Properties to Investigate:
-
Relative Energies: To determine the relative stability of the isomers, their total electronic energies (including zero-point vibrational energy corrections) are compared.[9]
-
Dipole Moments: The dipole moment provides insight into the polarity of the molecule and its potential for intermolecular interactions.
-
Electronic Properties:
-
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO gap is an indicator of chemical stability.[11]
-
Ionization Potential and Electron Affinity: These can be estimated from the HOMO and LUMO energies, respectively, and provide information about the ease of removing or adding an electron.[12][13]
-
-
Spectroscopic Properties:
Analysis of Difluorophenol Isomers: Key Findings and Comparisons
Theoretical studies have revealed significant differences in the properties of the six difluorophenol isomers.
4.1. Intramolecular Hydrogen Bonding
A key feature in some difluorophenol isomers is the presence of an intramolecular hydrogen bond between the hydroxyl hydrogen and an adjacent fluorine atom. This is particularly relevant for 2,6-difluorophenol. Ab initio calculations at the MP2/6-31G** level have shown that such interactions lead to characteristic changes in bond lengths and angles, such as a lengthening of the O-H and C-F bonds involved.[2][3] The presence of this hydrogen bond can influence the conformational preference and acidity of the molecule.[15]
4.2. Relative Stabilities and Dipole Moments
The relative stabilities of the isomers are influenced by the positions of the fluorine atoms and the presence of intramolecular hydrogen bonds. A comparative analysis of their calculated energies provides a clear ranking of their thermodynamic stability. The dipole moments also vary significantly among the isomers, which has implications for their solubility and intermolecular interactions.
| Isomer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| 2,3-Difluorophenol | Data not available in snippets | Data not available in snippets |
| 2,4-Difluorophenol | Data not available in snippets | Data not available in snippets |
| 2,5-Difluorophenol | Data not available in snippets | Data not available in snippets |
| 2,6-Difluorophenol | Data not available in snippets | Data not available in snippets |
| 3,4-Difluorophenol | Data not available in snippets | Data not available in snippets |
| 3,5-Difluorophenol | Data not available in snippets | Data not available in snippets |
Note: A comprehensive set of directly comparable calculated relative energies and dipole moments for all six isomers was not available in the provided search results. This table serves as a template for presenting such data when obtained from calculations.
4.3. Spectroscopic Signatures
Theoretical calculations of vibrational spectra have shown good agreement with experimental FT-IR and FT-Raman data for isomers like 2,4-difluorophenol.[5] The calculated spectra can aid in the assignment of experimental vibrational modes and provide a detailed understanding of the molecular vibrations.[6]
Caption: The interplay of structural features and their impact on the properties of difluorophenol isomers.
Conclusion and Future Directions
Theoretical calculations provide a powerful and versatile framework for the in-depth investigation of difluorophenol isomers. By employing robust computational methodologies, researchers can gain detailed insights into their structures, stabilities, and electronic and spectroscopic properties. This knowledge is invaluable for rationalizing experimental observations and for the guided design of new molecules with tailored properties.
Future studies could explore the behavior of difluorophenol isomers in the condensed phase using advanced solvation models or ab initio molecular dynamics simulations.[12][16] Furthermore, the investigation of their excited-state properties and photochemical behavior would open up new avenues for their application in areas such as photopharmacology and materials science.
References
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Kovács, A., Macsári, I., & Hargittai, I. (1999). Intramolecular hydrogen bonding in fluorophenol derivatives: 2-fluorophenol, 2,6-difluorophenol and 2,3,5,6-tetrafluorohydroquinone. The Journal of Physical Chemistry A, 103, 3110-3114. [Link]
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ACS Publications. (n.d.). Intramolecular Hydrogen Bonding in Fluorophenol Derivatives: 2-Fluorophenol, 2,6-Difluorophenol, and 2,3,5,6-Tetrafluorohydroquinone | The Journal of Physical Chemistry A. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular structure, NMR and vibrational spectral analysis of 2,4‐difluorophenol by ab initio HF and density functional theory | Request PDF. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Retrieved from [Link]
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ResearchGate. (n.d.). Possible structural and rotational isomers of fluorophenol. Retrieved from [Link]
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Semantic Scholar. (n.d.). Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4. Retrieved from [Link]
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ACS Publications. (n.d.). A theoretical study of intramolecular hydrogen bonding in ortho-substituted phenols and thiophenols | Journal of the American Chemical Society. Retrieved from [Link]
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ACS Publications. (n.d.). A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. Retrieved from [Link]
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ResearchGate. (n.d.). How DFT calculates the spectroscopic properties of a molecule? Retrieved from [Link]
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SciSpace. (n.d.). DFT study on molecular structure, spectroscopic properties, Hirshfeld surface and molecular docking reveals the potential of avo. Retrieved from [Link]
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ResearchGate. (n.d.). Spectroscopic investigations of 2,5-Difluoronitrobenzene using Hartree-Fock (HF) and density functional theory (DFT) calculations | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Structure determination of 2,5-difluorophenol by microwave spectroscopy | Request PDF. Retrieved from [Link]
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PubMed Central. (n.d.). Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. Retrieved from [Link]
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ResearchGate. (n.d.). Geometry Optimization and Vibrational Analysis of 3-(4-Fluorophenyl) Propionic acid using Density Functional Theory. Retrieved from [Link]
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PubMed Central. (n.d.). Effective Electron-Vibration Coupling by Ab Initio Methods. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and computational (ab initio and DFT) analysis of vibrational spectra of 2,6-dimethyl-4-nitrophenol | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic energy levels of aqueous hydroxyl species. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Ab Initio Calculations for the Electronic, Interfacial and Optical Properties of Two-Dimensional AlN/Zr2CO2 Heterostructure. Retrieved from [Link]
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Nepal Journals Online. (n.d.). Comparative Computational Study on Molecular Structure, Electronic and Vibrational Analysis of Vinyl Bromide based on HF and DFT Approach. Retrieved from [Link]
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arXiv. (n.d.). Hybrid Functional and Plane Waves based Ab Initio Molecular Dynamics Study of the Aqueous Fe2+/Fe3+ Redox Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Theoretical Study for Isomerization of Some 2´-Hydroxychalcone Derivative by Using DFT Calculation. Retrieved from [Link]
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A Technical Guide to the Strategic Applications of 2,3-Difluoro-4-methoxyphenol in Modern Drug Discovery
This guide provides an in-depth exploration of 2,3-Difluoro-4-methoxyphenol, a fluorinated aromatic building block with significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. We will delve into the unique chemical properties conferred by its specific substitution pattern and outline its strategic value for researchers, scientists, and professionals in drug development. This document moves beyond a simple cataloging of facts to explain the causal relationships behind its utility, offering field-proven insights into its application.
Physicochemical Profile of this compound
This compound is a halogenated phenol distinguished by the presence of two adjacent fluorine atoms and a methoxy group on the benzene ring. These features create a unique electronic and steric environment, making it a valuable intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 261763-29-5 | [1][2][3][4][] |
| Molecular Formula | C₇H₆F₂O₂ | [1][2][3] |
| Molecular Weight | 160.12 g/mol | [1][2][3] |
| Melting Point | 105 °C | [1] |
| Boiling Point | 217.9 °C at 760 mmHg | [] |
| Density | 1.331 g/cm³ | [] |
| Appearance | White to off-white solid |
The Strategic Importance of Fluorine in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile.[6][7][8][9] The presence of the two fluorine atoms in this compound offers several potential advantages:
-
Enhanced Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation.[7] This can block metabolic hotspots, increase the drug's half-life, and improve its overall bioavailability.[8]
-
Modulation of Physicochemical Properties : Fluorine's high electronegativity can alter the acidity (pKa) of the phenolic hydroxyl group, influencing its ionization state at physiological pH. This can impact solubility, membrane permeability, and binding interactions with target proteins.[6][7]
-
Increased Binding Affinity : Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets, potentially leading to enhanced binding affinity and potency.[7][10]
-
Improved Lipophilicity and Permeability : The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its site of action.[6][8]
The diagram below illustrates the multifaceted role of fluorine in optimizing drug properties.
Caption: Key benefits of fluorine incorporation in drug design.
Synthesis and Reactivity
Fluorinated phenols like this compound are typically synthesized through multi-step processes. While specific synthesis routes for this exact molecule are proprietary, general methods for producing poly-fluorinated phenols often involve reactions like diazotization and hydrolysis or more modern deoxyfluorination techniques.[11][12][13][14]
The phenolic hydroxyl group and the activated aromatic ring are the primary sites of reactivity. The hydroxyl group can readily undergo:
-
Etherification (e.g., Williamson ether synthesis)
-
Esterification
-
Conversion to a triflate for cross-coupling reactions
The aromatic ring, activated by the hydroxyl and methoxy groups, is amenable to electrophilic aromatic substitution, although the positions are directed by the existing substituents.
Potential Applications of this compound
A Core Building Block in Medicinal Chemistry
The primary and most immediate application of this compound is as a versatile building block for the synthesis of more complex, biologically active molecules.[15][16] Its unique substitution pattern allows for the introduction of a difluoro-methoxyphenyl moiety into a wide range of molecular scaffolds. This is particularly valuable in lead optimization, where chemists systematically modify a compound to improve its drug-like properties.
The diagram below illustrates how this compound can serve as a starting point for generating diverse chemical entities.
Caption: Synthetic pathways originating from this compound.
Agrochemical Development
The principles that make fluorinated compounds valuable in pharmaceuticals also apply to agrochemicals. Introducing the 2,3-difluoro-4-methoxyphenyl group into pesticides, herbicides, or fungicides could lead to compounds with enhanced potency, greater metabolic stability in plants and soil, and improved rain-fastness due to altered physicochemical properties.
Materials Science
Fluorinated phenols are precursors to high-performance polymers and materials.[17] The incorporation of fluorine can enhance thermal stability, chemical resistance, and hydrophobicity.[17] this compound could be used to synthesize fluorinated phenolic resins, specialty coatings, or liquid crystals with unique properties.
Exemplary Experimental Protocol: O-Alkylation
This protocol provides a generalized, step-by-step methodology for a typical O-alkylation reaction using this compound as the starting material. This serves as a practical example of its utility as a synthetic intermediate.
Objective: To synthesize a novel ether derivative from this compound.
Materials:
-
This compound
-
An appropriate alkyl halide (e.g., benzyl bromide)
-
A suitable base (e.g., potassium carbonate, K₂CO₃)
-
A polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF, or acetonitrile)
-
Reaction vessel, magnetic stirrer, heating mantle, and condenser
-
Standard workup and purification supplies (separatory funnel, ethyl acetate, brine, magnesium sulfate, rotary evaporator, silica gel for chromatography)
Workflow Diagram:
Caption: Step-by-step workflow for O-alkylation of the phenol.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (or acetonitrile) to dissolve the phenol, followed by the addition of potassium carbonate (1.5-2.0 eq).
-
Addition of Alkylating Agent: Stir the suspension vigorously and add the alkyl halide (1.1 eq) dropwise at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to a temperature between 50-80 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting phenol is consumed.
-
Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel to yield the desired ether product.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a strategically valuable chemical entity for research and development. Its unique electronic and steric properties, conferred by the vicinal difluoro and methoxy substituents, make it an attractive building block for creating novel molecules with enhanced biological activity and improved physicochemical properties. While its direct applications are still emerging, its potential as a key intermediate in the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials is clear and compelling. The insights and protocols provided in this guide are intended to empower researchers to effectively harness the potential of this promising fluorinated compound.
References
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. .
- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action.
- LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies.
- Ingenta Connect. (2016). Synthesis and Characterization of a Fluorinated Phenolic Resin/phenolic Resin Blend. Ingenta Connect.
- ACS Publications. (2014). PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development.
- Organic Chemistry Portal. (n.d.). Deoxyfluorination of Phenols. Organic Chemistry Portal.
- Google Patents. (n.d.). CN105384603A - Synthesis method of poly-fluorinated phenol compound.
- ACS Publications. (n.d.). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society.
- Stenutz. (n.d.). This compound. Stenutz.
- Analytics. (n.d.). 2, 3-Difluoro-4-methoxyphenol, min 97%, 100 grams. Analytics.
- Oakwood Chemical. (n.d.). This compound. Oakwood Chemical.
- ChemicalBook. (2025). This compound | 261763-29-5. ChemicalBook.
- ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- BOC Sciences. (n.d.). CAS 261763-29-5 this compound. BOC Sciences.
- Bentham Science. (n.d.).
- ResearchGate. (2025). The Multiple Faces of Eugenol. A Versatile Starting Material and Building Block for Organic and Bio-Organic Synthesis and a Convenient Precursor Toward Bio-Based Fine Chemicals.
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Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction with 2,3-Difluoro-4-methoxyphenol
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Electron-Rich and Fluorinated Phenols in Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium- or nickel-catalyzed reaction between an organoboron species and an organic halide or pseudohalide has become indispensable in the synthesis of biaryl compounds prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] However, the direct use of phenols as coupling partners presents a significant challenge due to the poor leaving group ability of the hydroxyl group.[2] This necessitates an activation step, often performed in situ, to convert the phenol into a more reactive electrophile.
This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki coupling of a particularly challenging substrate: 2,3-Difluoro-4-methoxyphenol. This molecule combines the inherent difficulty of a phenolic hydroxyl group with the electronic effects of two fluorine atoms and a methoxy group on the aromatic ring. The presence of fluorine atoms can influence the reactivity of the aryl ring and presents unique challenges and opportunities in cross-coupling reactions.[3] We will explore a robust protocol utilizing an in situ activation strategy, a suitable nickel catalyst system, and provide insights into the underlying mechanistic considerations.
Mechanistic Considerations: Activating the Phenolic C-O Bond
The catalytic cycle of the Suzuki reaction classically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] For a phenol to participate, its C-O bond must be sufficiently activated to undergo oxidative addition to the low-valent metal center. Direct oxidative addition to the C-OH bond is highly unfavorable. Therefore, the hydroxyl group is typically converted into a better leaving group, such as a tosylate, nonaflate, or carbamate.[2][5]
For this compound, an effective strategy is the in situ conversion to an aryl tosylate using tosyl fluoride (TsF) in a one-pot procedure.[5][6] This approach avoids the need to isolate the often-unstable tosylate intermediate. Given the electron-rich nature of the phenol and the potential for challenging oxidative addition, nickel catalysts are often more effective than palladium for coupling these less reactive electrophiles.[2][5][7]
The proposed catalytic cycle for the Suzuki coupling of this compound via in situ tosylation is depicted below:
Caption: Proposed mechanism for the Suzuki coupling of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol details a general procedure for the nickel-catalyzed Suzuki coupling of this compound with an arylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially available | |
| Arylboronic Acid | ≥97% | Commercially available | Partner of choice |
| trans-NiCl(o-Tol)(PCy₃)₂ | - | Synthesized or commercial | Pre-catalyst |
| Tricyclohexylphosphine (PCy₃) | ≥97% | Commercially available | Ligand |
| Tosyl Fluoride (TsF) | ≥98% | Commercially available | Activating agent |
| Potassium Phosphate Tribasic (K₃PO₄) | Anhydrous, ≥98% | Commercially available | Base |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially available | Solvent |
| Degassed Water | - | Prepared in-house | Co-solvent |
| Schlenk flask or sealed vial | - | Standard lab equipment | For inert atmosphere |
| Magnetic stirrer and stir bar | - | Standard lab equipment | |
| Argon or Nitrogen gas supply | High purity | For inert atmosphere |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the Suzuki coupling reaction.
Detailed Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).
-
In a separate glovebox or under a stream of inert gas, add the nickel pre-catalyst, for example, trans-NiCl(o-Tol)(PCy₃)₂ (0.05 mmol, 5 mol%), and additional tricyclohexylphosphine (PCy₃, 0.1 mmol, 10 mol%). The additional phosphine ligand can help stabilize the active Ni(0) species.[5]
-
Seal the flask with a septum or cap, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.[1]
-
-
Addition of Reagents and Solvents:
-
To the flask containing the solid reagents, add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe. The presence of water has been shown to be beneficial in similar systems.[5]
-
Finally, add tosyl fluoride (TsF, 1.5 mmol, 1.5 equiv.) to the reaction mixture.
-
-
Reaction Conditions:
-
Place the sealed reaction vessel in a preheated oil bath at 100-120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by taking small aliquots (under inert atmosphere) and analyzing by gas chromatography-mass spectrometry (GC-MS) after a mini-workup.
-
-
Work-up Procedure:
-
Once the reaction is complete (as indicated by the consumption of the starting phenol), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inefficient activation of the phenol. | Increase the amount of TsF (up to 2.0 equiv.) and base. Ensure the base is anhydrous. |
| Inactive catalyst. | Use a freshly opened or synthesized catalyst. Ensure a strictly inert atmosphere is maintained. Screen other nickel catalysts or ligands. | |
| Low reaction temperature. | Increase the reaction temperature in increments of 10 °C. | |
| Protodeboronation of Boronic Acid | Presence of excess water or protic impurities. | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[8] |
| Harsh basic conditions. | Screen other bases such as K₂CO₃ or Cs₂CO₃.[7] | |
| Formation of Homocoupled Products | Oxygen contamination. | Ensure thorough degassing of solvents and proper inert atmosphere techniques. |
| Catalyst decomposition. | Add more ligand to stabilize the catalyst. | |
| Difficulty in Purification | Co-elution of product with byproducts. | Optimize the solvent system for column chromatography. Consider reverse-phase chromatography if the product is suitable. |
Conclusion
The Suzuki coupling of challenging substrates like this compound is achievable through careful consideration of the reaction mechanism and optimization of the reaction conditions. The in situ activation of the phenolic hydroxyl group using tosyl fluoride, coupled with a suitable nickel catalyst system, provides a powerful strategy for the synthesis of complex biaryl structures. This protocol serves as a robust starting point for researchers and professionals in drug development, enabling the construction of novel molecular architectures with promising applications.
References
-
Suzuki reaction - Wikipedia. [Link]
-
Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI. [Link]
-
Substrate scope of Suzuki–Miyaura cross‐coupling of phenols with phenylboronic acids using DCIDa - ResearchGate. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. [Link]
-
Masking Boronic Acids for Suzuki Coupling - YouTube. [Link]
-
Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds - DOI. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. [Link]
-
Size-Dependent Catalytic Activity and Fate of Palladium Nanoparticles in Suzuki–Miyaura Coupling Reactions - ResearchGate. [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - Semantic Scholar. [Link]
-
Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews. [Link]
-
Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - MDPI. [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF - ResearchGate. [Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides - PMC - NIH. [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings [mdpi.com]
- 3. Suzuki-Miyaura Couplings of Fluorinated Arenes - ChemistryViews [chemistryviews.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,3-Difluoro-4-methoxyphenol
Abstract
This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on 2,3-Difluoro-4-methoxyphenol. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed methodology grounded in established principles of palladium-catalyzed cross-coupling reactions. This guide emphasizes the rationale behind experimental choices, potential challenges associated with this specific substrate, and strategies for successful execution.
Introduction: The Strategic Importance of Phenol Amination
The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction is particularly vital in pharmaceutical and materials science, where arylamines are prevalent structural motifs. While the amination of aryl halides is well-established, the direct use of phenols as coupling partners offers a more atom-economical and often more convergent synthetic route, starting from readily available materials.[3][4]
The substrate in focus, this compound, presents a unique set of challenges and opportunities. The presence of two electron-withdrawing fluorine atoms on the aromatic ring significantly modulates its electronic properties, influencing the reactivity of the C-O bond. A successful amination of this substrate provides a direct route to a variety of substituted difluoro-methoxyanilines, which are valuable intermediates in the synthesis of agrochemicals and pharmaceuticals.
Mechanistic Considerations and Substrate-Specific Challenges
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the oxidative addition of an aryl electrophile to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][2][5][6]
Activation of the Phenolic C-O Bond
Unlike aryl halides, the C-O bond of a phenol is not readily cleaved by palladium. Therefore, in situ activation is necessary. This is typically achieved by converting the phenol to a more reactive sulfonate ester, such as a triflate, tosylate, or mesylate.[4][7][8] Aryl sulfonates are excellent electrophiles for palladium-catalyzed coupling reactions.[7][9] For the purpose of this protocol, we will focus on the formation of an aryl triflate from this compound.
The Role of Ligands
The choice of ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are commonly employed to stabilize the palladium catalyst, promote oxidative addition, and facilitate the final reductive elimination step. For electron-deficient substrates like the triflate of this compound, ligands such as XPhos, tBuXPhos, or BrettPhos are often effective.[10] The steric bulk of these ligands helps to create a monoligated, highly reactive palladium center, which is crucial for the catalytic cycle.
The Influence of the Base
The base plays a multifaceted role in the Buchwald-Hartwig amination.[11][12][13] It is required to deprotonate the amine, forming the active nucleophile. The choice of base can significantly impact the reaction rate and the tolerance of various functional groups.[6][10] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often used.[2][10] For substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed, although this may require higher catalyst loadings or longer reaction times.[6][10]
Catalytic Cycle Overview
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination of an aryl sulfonate.
Figure 1: Catalytic Cycle of Buchwald-Hartwig Amination.
Experimental Protocols
This section provides a detailed, two-step protocol for the Buchwald-Hartwig amination of this compound. The first step involves the synthesis of the corresponding aryl triflate, followed by the palladium-catalyzed amination.
Step 1: Synthesis of 2,3-Difluoro-4-methoxyphenyl trifluoromethanesulfonate
Workflow Diagram:
Figure 2: Workflow for the Synthesis of the Aryl Triflate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 160.11 | 1.60 g | 10.0 mmol | 1.0 |
| Pyridine | 79.10 | 1.19 mL | 15.0 mmol | 1.5 |
| Dichloromethane (DCM) | - | 50 mL | - | - |
| Triflic Anhydride (Tf₂O) | 282.14 | 2.02 mL | 12.0 mmol | 1.2 |
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.60 g, 10.0 mmol).
-
Dissolve the phenol in dichloromethane (50 mL) and add pyridine (1.19 mL, 15.0 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add triflic anhydride (2.02 mL, 12.0 mmol) dropwise to the stirred solution over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2,3-Difluoro-4-methoxyphenyl trifluoromethanesulfonate.
Step 2: Buchwald-Hartwig Amination
Workflow Diagram:
Figure 3: Workflow for the Buchwald-Hartwig Amination.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2,3-Difluoro-4-methoxyphenyl trifluoromethanesulfonate | 292.17 | 1.46 g | 5.0 mmol | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 0.52 mL | 6.0 mmol | 1.2 |
| XPhos Pd G3 Precatalyst | 860.44 | 86.0 mg | 0.1 mmol | 0.02 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 0.67 g | 7.0 mmol | 1.4 |
| Toluene (anhydrous) | - | 25 mL | - | - |
Procedure:
-
In a glovebox, add the 2,3-Difluoro-4-methoxyphenyl trifluoromethanesulfonate (1.46 g, 5.0 mmol), XPhos Pd G3 precatalyst (86.0 mg, 0.1 mmol), and sodium tert-butoxide (0.67 g, 7.0 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Remove the flask from the glovebox and place it under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene (25 mL) followed by the amine (e.g., morpholine, 0.52 mL, 6.0 mmol) via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl product.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Use a freshly opened bottle of precatalyst. |
| Insufficiently strong base | For less reactive amines, a stronger base like LHMDS may be required. | |
| Low reaction temperature | Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent. | |
| Formation of Side Products | Hydrodehalogenation (or hydrodesulfonylation) | This can occur if the amine contains β-hydrogens. Using a different ligand or a lower reaction temperature may mitigate this. |
| Catalyst decomposition | Indicated by the formation of palladium black. Ensure proper inert atmosphere and consider a more stable precatalyst or ligand. | |
| Difficulty in Purification | Co-elution with ligand byproducts | The phosphine oxide byproduct can sometimes be difficult to separate. Consider an aqueous workup with a dilute acid to protonate the amine product and extract it, followed by basification and re-extraction. |
Conclusion
The Buchwald-Hartwig amination of this compound, via its triflate derivative, provides an effective means to synthesize valuable difluorinated arylamine building blocks. Careful consideration of the ligand, base, and reaction conditions is paramount for achieving high yields and purity. The protocols and insights provided in this guide offer a robust starting point for researchers to successfully implement this transformation in their synthetic endeavors.
References
-
D. S. Surry and S. L. Buchwald, "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, 47(34), 6338-6361 (2008). [Link]
-
J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Accounts of Chemical Research, 41(11), 1534-1544 (2008). [Link]
-
L. M. Barge, et al., "Role of the Base in Buchwald–Hartwig Amination," The Journal of Organic Chemistry, 79(24), 12059-12074 (2014). [Link]
-
Wikipedia, "Buchwald–Hartwig amination." [Link]
-
NROChemistry, "Buchwald-Hartwig Coupling: Mechanism & Examples." [Link]
-
Organic Chemistry Portal, "Buchwald-Hartwig Cross Coupling Reaction." [Link]
-
S. D. Walker, et al., "A Rational Study of Ligand Effects in the Arylation of Amines," Angewandte Chemie International Edition, 43(14), 1871-1876 (2004). [Link]
-
J. Yin and S. L. Buchwald, "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides," Organic Letters, 2(8), 1101-1104 (2000). [Link]
-
Chemistry LibreTexts, "Buchwald-Hartwig Amination." [Link]
-
C. C. Mauger and G. A. Mignani, "Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point," Topics in Catalysis, 48, 122-132 (2008). [Link]
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- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
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- 13. researchgate.net [researchgate.net]
etherification of 2,3-Difluoro-4-methoxyphenol reaction conditions
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Introduction
2,3-Difluoro-4-methoxyphenol is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, enhancing metabolic stability, binding affinity, and lipophilicity. The etherification of the phenolic hydroxyl group is a common and critical transformation, allowing for the introduction of a wide array of functional groups and the construction of diverse molecular architectures. This document provides a detailed guide to the reaction conditions and protocols for the successful etherification of this compound, with a focus on the widely used Williamson ether synthesis.
Reaction Overview: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of a phenoxide ion on an alkyl halide or other electrophile with a suitable leaving group.[2][3][4]
The overall transformation for the etherification of this compound can be summarized as follows:
-
Deprotonation: A base is used to deprotonate the acidic phenolic hydroxyl group, forming the corresponding 2,3-difluoro-4-methoxyphenoxide nucleophile.
-
Nucleophilic Attack: The generated phenoxide attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the desired ether.
Key Reaction Parameters and Mechanistic Considerations
The success of the etherification reaction hinges on the careful selection of several key parameters. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring increases the acidity of the phenolic proton, which influences the choice of base.
Choice of Base
The primary role of the base is to quantitatively deprotonate the phenol to form the reactive phenoxide.[3] The choice of base is critical and depends on the reactivity of the alkylating agent and the desired reaction conditions.
-
Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often the first choice for reactive alkylating agents like benzyl bromide or methyl iodide.[1] They are mild, easy to handle, and generally provide good yields with minimal side reactions. Cesium carbonate (Cs₂CO₃) can be particularly effective, often leading to higher reaction rates.
-
Strong Bases (e.g., NaOH, KOH): Stronger inorganic bases can be used to ensure complete deprotonation, especially with less acidic phenols.[5][6] They are typically used in aqueous or biphasic systems.
-
Very Strong Bases (e.g., NaH): Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion.[6][7][8] It is particularly useful for less reactive alkylating agents but must be handled with care due to its reactivity with protic solvents and moisture.
Choice of Solvent
The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. For the Williamson ether synthesis, polar aprotic solvents are generally preferred as they effectively solvate the cation of the phenoxide salt while leaving the nucleophilic anion exposed, thus accelerating the SN2 reaction.[2][6]
-
Acetonitrile (ACN) and N,N-Dimethylformamide (DMF): These are excellent choices and are widely used for this transformation.[2][9]
-
Acetone: Often used with carbonate bases, it provides a good balance of polarity and boiling point for many common alkylations.
-
Tetrahydrofuran (THF): A common solvent, especially when using strong bases like NaH.[1]
Protic solvents, such as alcohols, are generally avoided as they can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction.[2]
Choice of Electrophile (Alkylating Agent)
The structure of the alkylating agent is a key determinant of the reaction's success. The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance.[8]
-
Primary Alkyl Halides (and Methyl Halides): These are ideal substrates, leading to high yields of the desired ether.[1][7] Benzyl and allyl halides are also highly reactive and work well.
-
Secondary Alkyl Halides: These are more sterically hindered and can lead to a competing E2 elimination reaction, resulting in the formation of an alkene as a major byproduct.[2][4]
-
Tertiary Alkyl Halides: These substrates will almost exclusively undergo elimination and are not suitable for forming ethers via the Williamson synthesis.[1][6]
Other electrophiles with good leaving groups, such as tosylates (OTs) or mesylates (OMs), can also be effectively used in place of alkyl halides.[8]
Temperature and Reaction Time
The reaction temperature and duration are interdependent and must be optimized for each specific substrate combination.
-
Temperature: Reactions are typically conducted between room temperature and 100 °C.[2] More reactive alkylating agents may proceed efficiently at room temperature, while less reactive ones may require heating to achieve a reasonable reaction rate.
-
Reaction Time: Reaction times can range from 1 to 24 hours.[2] Progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.
Data Presentation: Typical Reaction Conditions
The following table summarizes typical conditions for the etherification of this compound with various alkylating agents.
| Alkylating Agent | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Methyl Iodide | K₂CO₃ (1.5 - 2.0) | Acetone / ACN | 50 - 60 | 4 - 8 | >90 |
| Ethyl Bromide | K₂CO₃ (1.5 - 2.0) | DMF | 60 - 80 | 6 - 12 | 85 - 95 |
| Benzyl Bromide | K₂CO₃ (1.5 - 2.0) | ACN | 25 - 40 | 2 - 6 | >95 |
| Propargyl Bromide | Cs₂CO₃ (1.5) | ACN | 25 | 2 - 4 | >90 |
| Isopropyl Bromide | NaH (1.2) | THF / DMF | 60 - 80 | 12 - 24 | 40 - 60* |
*Note: Significant elimination byproduct is expected with secondary halides.
Visualizations
Reaction Mechanism
Caption: Figure 1: Williamson Ether Synthesis Mechanism.
Experimental Workflow
Caption: Figure 2: General Experimental Workflow.
Experimental Protocols
Protocol 1: General Procedure using Potassium Carbonate (K₂CO₃)
This protocol is suitable for reactive primary alkyl halides such as methyl iodide or benzyl bromide.
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and acetonitrile (ACN) or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration relative to the phenol).
-
Addition of Electrophile: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq.) to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir. Monitor the reaction progress by TLC until the starting phenol is consumed (typically 2-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic solids and rinse with a small amount of the reaction solvent.[1] Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer successively with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Protocol 2: General Procedure using Sodium Hydride (NaH)
This protocol is recommended for less reactive alkylating agents. Caution: Sodium hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Inert Atmosphere: Flame-dry a round-bottom flask under vacuum and backfill with an inert gas.
-
Phenoxide Formation: Add anhydrous tetrahydrofuran (THF) to the flask, followed by sodium hydride (1.2 eq., as a 60% dispersion in mineral oil). Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq.) in a minimal amount of anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.[7]
-
Addition of Electrophile: Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux if necessary. Monitor the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction and Purification: Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion
The etherification of this compound is a straightforward yet critical transformation that can be achieved in high yields using the Williamson ether synthesis. The choice of base, solvent, and reaction temperature are the most important parameters to consider and should be tailored to the specific alkylating agent being used. For reactive primary halides, mild conditions using potassium carbonate in ACN or DMF are highly effective. For less reactive electrophiles, the use of a strong base like sodium hydride in an anhydrous solvent such as THF is recommended. Careful monitoring of the reaction and appropriate purification techniques will ensure the successful synthesis of the desired 2,3-difluoro-4-methoxyphenyl ethers for application in research and development.
References
- The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder.
-
Williamson ether synthesis. (2024). In Wikipedia. Retrieved from [Link]
- Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. (2025). BenchChem.
-
Williamson Ether Synthesis. (n.d.). Cambridge University Press. Retrieved from [Link]
- Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Organic Chemistry Portal.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). ChemTalk. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Chemistry Steps. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. m.youtube.com [m.youtube.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes & Protocols: Strategic Synthesis of Potent Kinase Inhibitors Utilizing 2,3-Difluoro-4-methoxyphenol
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small-molecule kinase inhibitors is therefore a central focus of modern drug discovery. This document provides a comprehensive guide for researchers on the strategic use of 2,3-Difluoro-4-methoxyphenol, a highly versatile and valuable building block, in the synthesis of novel kinase inhibitors. We will explore the rationale behind its use, detailing how its unique substitution pattern can enhance crucial drug-like properties. Detailed, field-tested protocols for the multi-step synthesis of a representative pyrimidine-based kinase inhibitor are provided, along with insights into the causality behind key experimental choices.
Introduction: The Strategic Advantage of Fluorination in Kinase Inhibitor Design
The strategic incorporation of fluorine into drug candidates is a powerful tool in medicinal chemistry to enhance pharmacokinetic and physicochemical properties.[1][2] Fluorine's high electronegativity and relatively small size can significantly improve metabolic stability, membrane permeation, and binding affinity to the target protein.[1][3][4] The trifluoromethyl group, for instance, is often used to increase lipophilicity and metabolic stability.[5]
This compound offers a unique combination of these beneficial features. The vicinal difluoro substitution pattern creates a distinct electronic environment, modulating the pKa of the phenolic hydroxyl group and influencing intermolecular interactions within the kinase active site. The methoxy group, also prevalent in many approved drugs, can improve ligand-target binding and other ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[6] This building block serves as an ideal starting point for creating libraries of potent and selective kinase inhibitors, particularly those based on privileged scaffolds like pyrimidines, which can mimic the adenine ring of ATP to bind to the kinase hinge region.[7][8]
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| CAS Number | 261763-29-5 | [9][10][11] |
| Molecular Formula | C₇H₆F₂O₂ | [9][12] |
| Molecular Weight | 160.12 g/mol | [9][12] |
| Appearance | Off-white to light brown solid | Generic MSDS |
| Purity | ≥97% | [9] |
The phenolic hydroxyl group is the primary site of reactivity for initial synthetic transformations, typically requiring protection or direct involvement in nucleophilic substitution reactions. The electron-withdrawing nature of the two fluorine atoms enhances the acidity of the phenol, facilitating its deprotonation under milder basic conditions.
Overall Synthetic Strategy
The following protocols describe a representative multi-step synthesis of a pyrimidine-based kinase inhibitor. The overall strategy involves an initial nucleophilic aromatic substitution (SNAr) to form a key ether linkage, followed by a palladium-catalyzed Suzuki cross-coupling to introduce further molecular diversity and build the final inhibitor.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped laboratory. Appropriate personal protective equipment (PPE) should be worn at all times. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 1: Synthesis of 2-((2,3-Difluoro-4-methoxyphenoxy)methyl)-4-chloropyrimidine (Intermediate 1)
This initial step utilizes a Williamson ether synthesis, a reliable SNAr reaction, to couple the fluorinated phenol with the pyrimidine core. The C4 chlorine of 2,4-dichloropyrimidine is more susceptible to nucleophilic attack than the C2 chlorine, providing regioselectivity.
Materials:
-
This compound (1.0 eq)
-
2,4-Dichloropyrimidine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous DMF.
-
Stir the solution until the phenol is fully dissolved.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution. The K₂CO₃ acts as the base to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Add 2,4-Dichloropyrimidine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 6-12 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Workup: Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Final Kinase Inhibitor Synthesis
This step introduces diversity into the molecule by forming a new carbon-carbon bond at the C2 position of the pyrimidine ring. The choice of palladium catalyst and ligand is crucial for achieving high yield and preventing side reactions.[13]
Materials:
-
Intermediate 1 (from Protocol 1) (1.0 eq)
-
Substituted Arylboronic Acid (e.g., 4-aminophenylboronic acid) (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium Carbonate (Na₂CO₃), aqueous solution (2M) (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Ethyl acetate (EtOAc)
-
Water and Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add Intermediate 1 (1.0 eq), the desired arylboronic acid (1.2 eq), and the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane, followed by the 2M aqueous solution of sodium carbonate (3.0 eq). The base is essential for the transmetalation step of the catalytic cycle.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 8-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.
Application: Kinase Signaling and Inhibition
The synthesized compounds can be evaluated for their inhibitory activity against a panel of kinases. Many kinase inhibitors target ATP-binding sites, and their dysregulation is a key factor in diseases like cancer.[13] The pyrimidine scaffold is designed to interact with the hinge region of the kinase domain, a common feature of ATP-competitive inhibitors.[8]
A general protocol for an in-vitro kinase assay involves incubating the target kinase, a suitable substrate (e.g., a peptide), and ATP with varying concentrations of the synthesized inhibitor. The amount of phosphorylated substrate is then quantified, typically using radiometric or fluorescence-based methods, to determine the IC₅₀ value of the compound.
Conclusion
This compound is a powerful and strategic starting material for the synthesis of novel kinase inhibitors. Its unique electronic properties, conferred by the difluoro and methoxy substituents, provide a distinct advantage in modulating the physicochemical and pharmacokinetic profiles of drug candidates.[3][6] The synthetic routes detailed in this guide, based on robust and well-established chemical transformations like SNAr and Suzuki coupling, offer a reliable pathway for researchers to generate diverse libraries of potential therapeutics for further biological evaluation.
References
- BenchChem (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. BenchChem Scientific.
- Silverman, R. B., & Holladay, M. W. (2014). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC, NIH.
- Fisher Scientific. This compound, min 97%.
- Bess, E. N., et al. (2024).
- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- BenchChem (2025). Application Notes and Protocols: Synthetic Routes to Novel Compounds Using 2',3'-Difluoro-4'-methylacetophenone. BenchChem Scientific.
- BenchChem (2025). Application Notes and Protocols: 2',3'-Difluoro-4'-methylacetophenone as a Chemical Intermediate in Drug Discovery. BenchChem Scientific.
- Bess, E. N., et al. (2024).
- O'Hagan, D. (2010). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Oakwood Chemical. This compound.
- Chen, Y., et al. (2022). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
- Pashko, M., et al. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv.
- Wang, S., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. NIH.
- Showell, G. A. (2022). Recent Advances in Pyrimidine-Based Drugs. PMC, PubMed Central.
- Soloshonok, V. A., & Sorochinsky, A. E. (2022).
- ChemicalBook. This compound (261763-29-5).
- Stenutz. This compound.
- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed.
- Brawn, K., et al. (2006). Development of pyrimidine-based inhibitors of Janus tyrosine kinase 3. PubMed.
- Boyd, S., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
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- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The Role of Small Molecules Containing Fluorine Atoms | Encyclopedia MDPI [encyclopedia.pub]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. calpaclab.com [calpaclab.com]
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Application Notes & Protocols: The Strategic Use of 2,3-Difluoro-4-methoxyphenol in the Synthesis of High-Performance Liquid Crystals
Abstract
This document provides a comprehensive technical guide for researchers and materials scientists on the application of 2,3-Difluoro-4-methoxyphenol as a critical building block in the synthesis of advanced liquid crystal (LC) materials. We will explore the profound influence of the vicinal fluorine atoms on the mesomorphic and dielectric properties of the final compounds. A detailed, field-tested protocol for the synthesis of a representative liquid crystal, 4'-(4-pentylcyclohexyl)phenyl 2,3-difluoro-4-methoxybenzoate, via Steglich esterification is provided, including reaction setup, purification, and full characterization. This guide emphasizes the causal relationships between molecular structure and macroscopic properties, offering a robust framework for the rational design of novel liquid crystal materials for demanding applications.
Introduction: The Rationale for Fluorination in Liquid Crystal Design
Liquid crystal (LC) materials are a cornerstone of modern display technology and are finding increasing use in photonics, sensors, and smart windows. The performance of these devices is dictated by the physicochemical properties of the LC molecules, such as their phase behavior, viscosity, and dielectric anisotropy (Δε)[1]. The introduction of fluorine atoms into the mesogenic core is a powerful and widely adopted strategy for fine-tuning these properties[2].
This compound is a particularly valuable precursor for several key reasons:
-
High Dipole Moment: The two adjacent, highly electronegative fluorine atoms create a strong local dipole moment perpendicular to the long axis of the molecule. This lateral fluorination is instrumental in generating materials with high negative dielectric anisotropy (Δε < 0), which is essential for display modes like In-Plane Switching (IPS) and Vertically Aligned (VA) displays[2].
-
Reduced Viscosity: Compared to other polar substituents like the cyano group (-CN), fluorine substitution often leads to lower rotational viscosity, enabling faster switching times in LC devices[2].
-
Modulated Mesophase Behavior: The steric effect of the lateral fluorine atoms can disrupt intermolecular packing, which often leads to a reduction in melting point and a broadening of the desired nematic or smectic phase range[1].
-
Chemical Stability: The carbon-fluorine bond is exceptionally strong, imparting high chemical and thermal stability to the final liquid crystal material, a prerequisite for long device lifetimes[1].
This guide will focus on leveraging these attributes through a common synthetic transformation: esterification.
Physicochemical Properties of the Core Precursor
A thorough understanding of the starting material is critical for successful synthesis.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 261763-29-5[3] |
| Molecular Formula | C₇H₆F₂O₂[3] |
| Molecular Weight | 160.12 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Data not consistently available; handle as a stable solid at RT. |
Synthetic Protocol: Esterification to Form a Nematic Liquid Crystal
This section details the synthesis of a representative three-ring calamitic (rod-shaped) liquid crystal via Steglich esterification. This method is chosen for its mild reaction conditions, which are well-suited for preserving the integrity of functionalized aromatic rings.
Reaction Scheme:
Caption: Steglich esterification of the title phenol with a suitable benzoic acid.
Rationale and Causality
-
Choice of Acid: 4'-(trans-4-Pentylcyclohexyl)benzoic acid is selected as the coupling partner. Its rigid biphenyl core and flexible alkyl chain are classic features that promote the formation of a stable nematic mesophase.
-
Steglich Esterification: This reaction utilizes N,N'-Dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate. 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst, transferring the acyl group to the phenol. This method avoids the harsh conditions of Fischer esterification, which could lead to side reactions.
-
Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively solubilizes the reactants and intermediates.
Materials and Reagents
-
This compound (1.0 eq)
-
4'-(trans-4-Pentylcyclohexyl)benzoic acid (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
Ethanol (for recrystallization)
Step-by-Step Experimental Protocol
-
Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 4'-(trans-4-Pentylcyclohexyl)benzoic acid (1.0 eq) and this compound (1.0 eq).
-
Dissolution: Add anhydrous DCM (approx. 100 mL) and stir under an inert atmosphere (e.g., Nitrogen or Argon) until all solids are dissolved.
-
Catalyst Addition: Add DMAP (0.1 eq) to the solution.
-
Activation & Coupling: In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the main reaction flask over 10-15 minutes at room temperature. A white precipitate (dicyclohexylurea, DCU) will begin to form.
-
Reaction: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Work-up - Filtration: Once the reaction is complete, filter the mixture through a pad of Celite in a Büchner funnel to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Work-up - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Rationale: The acid wash removes any unreacted DMAP, while the bicarbonate wash removes unreacted carboxylic acid. The brine wash removes residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol
The crude product typically requires a two-step purification process.
-
Column Chromatography:
-
Prepare a silica gel column using a hexane/ethyl acetate solvent system. A typical starting gradient is 98:2 (Hexane:EtOAc).
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the sample onto the column and elute with the solvent gradient, collecting fractions.
-
Monitor the fractions by TLC to identify and combine those containing the pure product.
-
Concentrate the pure fractions to yield a solid or waxy material.
-
-
Recrystallization:
-
Dissolve the purified product from the column in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. This step is crucial for achieving high purity and well-defined thermal transitions[4].
-
Characterization and Validation
The synthesized product must be rigorously characterized to confirm its identity and liquid crystalline properties.
Caption: Workflow for the characterization of the synthesized liquid crystal.
-
Spectroscopy (NMR, FT-IR, MS): These techniques confirm that the correct molecular structure has been synthesized. ¹⁹F NMR is particularly important for verifying the fluorine incorporation.
-
Polarized Optical Microscopy (POM): This is the primary tool for identifying liquid crystal phases. The sample is heated on a hot stage, and the characteristic textures (e.g., Schlieren texture for nematic phase) are observed through crossed polarizers as the material cools from the isotropic liquid state.[1]
-
Differential Scanning Calorimetry (DSC): DSC provides quantitative data on the phase transitions.[1] By measuring the heat flow into or out of the sample as a function of temperature, one can precisely determine the temperatures of the crystal-to-nematic (T_CN) and nematic-to-isotropic (T_NI) transitions.[1]
Structure-Property Relationships
The molecular structure of the synthesized compound directly influences its bulk LC properties.
Caption: Influence of molecular substructures on macroscopic LC properties.
The 2,3-difluoro substitution pattern is expected to produce a strong negative dielectric anisotropy (Δε). The methoxy group and the pentylcyclohexyl tail work in concert with the rigid core to establish a stable nematic phase over a useful temperature range.
Safety and Handling
-
This compound: This compound is classified as harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation[1]. Always handle in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
DCC: N,N'-Dicyclohexylcarbodiimide is a potent sensitizer and is toxic. Avoid inhalation and skin contact.
-
Solvents: Dichloromethane is a suspected carcinogen. All solvent manipulations should be performed in a well-ventilated fume hood.
Always consult the latest Safety Data Sheet (SDS) for each reagent before beginning any experimental work[1].
References
-
Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry. Available at: [Link]
-
Synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]. ResearchGate. Available at: [Link]
-
Synthesis and Crystal Structure of 4-Cyano-3-fluorophenyl- 3-(4-hexoxy-3-methoxyphenyl)acrylic Acid Ester. Asian Journal of Chemistry. Available at: [Link]
-
How to analyze liquid crystals?. ResearchGate. Available at: [Link]
-
Purification by Recrystallization. CUNY Bronx Community College. Available at: [Link]
-
Characterization of Liquid Crystals. Rev.Adv. Mater. Sci.. Available at: [Link]
Sources
Application Notes & Protocols: Strategic Protection of Difluorophenols in Medicinal Chemistry and Organic Synthesis
Introduction: The Unique Challenge of Difluorophenols
Difluorophenols are increasingly vital scaffolds in the design of pharmaceuticals and agrochemicals. The incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. However, the very electronic properties that make fluorine a valuable substituent also present unique challenges in synthetic chemistry, particularly in the protection of the phenolic hydroxyl group. The strong electron-withdrawing nature of fluorine atoms significantly increases the acidity of the phenol, altering its nucleophilicity and reactivity compared to non-fluorinated analogues.[1][2][3] This guide provides a detailed overview of robust protecting group strategies for difluorophenols, offering field-proven insights and step-by-step protocols to navigate these challenges effectively.
The Impact of Fluorine Substitution on Reactivity
The position and number of fluorine substituents on the aromatic ring dramatically modulate the pKa of the phenolic proton. Electron-withdrawing groups, such as fluorine, stabilize the corresponding phenoxide anion through inductive effects, thereby increasing the acidity of the phenol.[2][3][4] This heightened acidity can be advantageous, facilitating deprotonation under milder basic conditions. However, the reduced electron density on the phenoxide oxygen can diminish its nucleophilicity, potentially slowing down subsequent protection reactions.[1][4]
A critical understanding of these electronic effects is paramount for selecting an appropriate protecting group and optimizing reaction conditions. For instance, a difluorophenol will be significantly more acidic than phenol itself, influencing the choice of base and reaction temperature for protection.
Decision Framework for Protecting Group Selection
The selection of a suitable protecting group is a critical decision in any multi-step synthesis.[5][6] For difluorophenols, this choice must be guided by the specific reaction conditions the protected intermediate will need to endure. A well-chosen protecting group should be easy to install in high yield, stable to a range of downstream reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[6][7] This principle of selective removal is known as orthogonality.[8][9][10][11]
Caption: Decision workflow for selecting a protecting group for difluorophenols.
Key Protecting Group Strategies and Protocols
The following sections detail the application of common and effective protecting groups for difluorophenols, complete with step-by-step protocols.
Silyl Ethers: The Versatile Workhorse
Silyl ethers are among the most widely used protecting groups for alcohols and phenols due to their ease of formation, tunable stability, and mild cleavage conditions.[12][13][14][15] For difluorophenols, their application is particularly advantageous.
-
Common Silylating Agents: tert-Butyldimethylsilyl chloride (TBSCl), Triisopropylsilyl chloride (TIPSCl), and tert-Butyldiphenylsilyl chloride (TBDPSCl).
-
Stability: The steric bulk around the silicon atom dictates the stability of the silyl ether. The general order of stability is TMS < TBS < TIPS < TBDPS.[14]
-
Cleavage: Silyl ethers are typically cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[13][14][16]
Protocol 4.1.1: Protection of 2,4-Difluorophenol with TBSCl
-
Reagents and Materials:
-
2,4-Difluorophenol
-
tert-Butyldimethylsilyl chloride (TBSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure: a. To a solution of 2,4-difluorophenol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq). b. Add a solution of TBSCl (1.2 eq) in anhydrous DMF dropwise at room temperature. c. Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC. d. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x). e. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, water, and brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography (hexanes/ethyl acetate gradient) to afford the desired TBS-protected difluorophenol.
Protocol 4.1.2: Deprotection of a TBS-Protected Difluorophenol
-
Reagents and Materials:
-
TBS-protected difluorophenol
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure: a. Dissolve the TBS-protected difluorophenol (1.0 eq) in anhydrous THF. b. Add TBAF solution (1.2 eq) dropwise at room temperature. c. Stir the reaction mixture for 1-2 hours, monitoring by TLC. d. Quench the reaction with water and extract with ethyl acetate (3 x). e. Wash the combined organic layers with water and brine. f. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to yield the deprotected difluorophenol.
Benzyl Ethers: Robust and Orthogonal
Benzyl (Bn) ethers are a classic and highly reliable protecting group, offering excellent stability to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[17][18][19] This robustness makes them ideal for multi-step syntheses.
-
Formation: Typically formed via a Williamson ether synthesis using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base.[17][18]
-
Cleavage: The defining feature of the benzyl group is its cleavage by catalytic hydrogenolysis (H₂/Pd-C), a mild and highly selective method.[18][19] This makes it orthogonal to many other protecting groups, such as silyl ethers.[9]
Protocol 4.2.1: Benzylation of 3,5-Difluorophenol
-
Reagents and Materials:
-
3,5-Difluorophenol
-
Benzyl bromide (BnBr)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Acetone or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure: a. To a solution of 3,5-difluorophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq). b. Add benzyl bromide (1.2 eq) dropwise. c. Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC. d. After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate. e. Dissolve the residue in ethyl acetate and wash with water and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. g. Purify the crude product by flash column chromatography to afford the benzylated difluorophenol.
Protocol 4.2.2: Deprotection of a Benzyl-Protected Difluorophenol
-
Reagents and Materials:
-
Benzyl-protected difluorophenol
-
Palladium on carbon (10 wt. % Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
-
Procedure: a. Dissolve the benzyl-protected difluorophenol in methanol or ethyl acetate. b. Carefully add a catalytic amount of 10% Pd/C. c. Purge the flask with hydrogen gas and stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature. d. Monitor the reaction by TLC until the starting material is consumed. e. Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent. f. Concentrate the filtrate under reduced pressure to yield the deprotected difluorophenol.
Comparative Summary of Protecting Groups for Difluorophenols
| Protecting Group | Introduction Conditions | Cleavage Conditions | Stability | Orthogonality Notes |
| TBS Ether | TBSCl, Imidazole, DMF | TBAF, THF or mild acid | Good | Orthogonal to benzyl ethers.[9] |
| TIPS Ether | TIPSCl, Imidazole, DMF | TBAF, THF or acid | Very Good | More stable to acid than TBS. |
| Benzyl Ether | BnBr, K₂CO₃, Acetone | H₂, Pd/C | Excellent | Orthogonal to silyl ethers and many acid/base labile groups.[9] |
| Methyl Ether | MeI, K₂CO₃, Acetone | BBr₃, DCM | Very High | Harsh cleavage conditions limit its use.[8] |
| Acetate Ester | Ac₂O, Pyridine | K₂CO₃, MeOH or LiOH, THF/H₂O | Moderate | Base-labile, sensitive to nucleophiles. |
Advanced and Orthogonal Strategies
In complex syntheses, the use of multiple protecting groups that can be removed selectively is crucial.[5][8][10][11] For difluorophenols, combining a silyl ether with a benzyl ether on different hydroxyl groups within the same molecule is a powerful orthogonal strategy.[9] Additionally, substituted benzyl ethers, such as the p-methoxybenzyl (PMB) ether, can be cleaved oxidatively with DDQ or CAN, providing another layer of orthogonality.[17][20]
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Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,3-Difluoro-4-methoxyphenol
Introduction: The Strategic Importance of Fluorinated Phenolic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for enhancing pharmacological properties.[1][2][3] The unique electronic nature of fluorine can profoundly influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity.[1][2][3] Specifically, fluorinated phenols and their derivatives are pivotal building blocks for a wide array of pharmaceuticals and agrochemicals.[4] The subject of this guide, 2,3-difluoro-4-methoxyphenol, represents a synthetically valuable intermediate, combining the electronic effects of ortho-difluoro substitution with a para-methoxy donating group.
However, the direct participation of phenols in palladium-catalyzed cross-coupling reactions is challenging due to the poor leaving group ability of the hydroxyl moiety.[5] Consequently, a crucial activation step is required to convert the phenol into a more reactive electrophile. This is typically achieved by transforming the hydroxyl group into a sulfonate ester, such as a triflate (-OTf) or a nonaflate (-ONf), which are excellent leaving groups in palladium-catalyzed transformations.[5][6][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in three cornerstone palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. The protocols detailed herein are designed to be robust and adaptable, with a focus on explaining the underlying chemical principles that govern the choice of reagents and reaction conditions.
Part 1: Activation of this compound
The initial and critical step for engaging this compound in cross-coupling is the conversion of the phenolic hydroxyl group into a highly reactive sulfonate ester. Trifluoromethanesulfonates (triflates) are among the most common and effective activating groups for this purpose.[8]
Protocol 1: Synthesis of 2,3-Difluoro-4-methoxyphenyl trifluoromethanesulfonate
This protocol details the conversion of the parent phenol to its corresponding triflate, rendering it a suitable electrophile for subsequent palladium-catalyzed cross-coupling reactions.
Materials:
-
This compound
-
Triflic anhydride (Tf₂O)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equiv) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add anhydrous pyridine (1.2 equiv) to the solution and stir for 10 minutes. The pyridine acts as a base to neutralize the triflic acid byproduct.
-
Slowly add triflic anhydride (1.1 equiv) dropwise to the reaction mixture at 0 °C. Maintain the temperature to control the exothermic reaction.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude 2,3-difluoro-4-methoxyphenyl trifluoromethanesulfonate can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for direct use in the subsequent coupling steps.
Part 2: Palladium-Catalyzed Cross-Coupling Protocols
With the activated triflate in hand, a variety of carbon-carbon and carbon-heteroatom bonds can be forged. The following protocols provide detailed methodologies for key cross-coupling reactions.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals.[5][9] The reaction couples the aryl triflate with an organoboron reagent, such as a boronic acid or a boronate ester.[10][11]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of 2,3-Difluoro-4-methoxyphenyl Triflate with Phenylboronic Acid
Materials:
-
2,3-Difluoro-4-methoxyphenyl trifluoromethanesulfonate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Degassed toluene and water (e.g., 10:1 mixture)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
To a Schlenk flask, add 2,3-difluoro-4-methoxyphenyl trifluoromethanesulfonate, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Rationale for Experimental Choices:
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos is highly effective for coupling challenging substrates, including electron-rich aryl triflates.[12] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.
-
Base: Potassium phosphate (K₃PO₄) is a commonly used base in Suzuki couplings. It is strong enough to facilitate the transmetalation step without causing significant hydrolysis of the triflate starting material.[8]
-
Solvent: A mixture of toluene and water is often employed. The aqueous phase is crucial for dissolving the inorganic base and facilitating the activation of the boronic acid.
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Synthesis of Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides or triflates.[13][14][15] This reaction is of immense importance in the pharmaceutical industry, as the aniline motif is a common feature in many drug molecules.
Protocol 3: Buchwald-Hartwig Amination of 2,3-Difluoro-4-methoxyphenyl Triflate with Morpholine
Materials:
-
2,3-Difluoro-4-methoxyphenyl trifluoromethanesulfonate (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a Schlenk flask.
-
Add anhydrous toluene, followed by 2,3-difluoro-4-methoxyphenyl trifluoromethanesulfonate and morpholine.
-
Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Catalyst System: The combination of a palladium(0) source like Pd₂(dba)₃ and a bidentate phosphine ligand such as BINAP or DPPF is highly effective for the amination of aryl triflates.[13][14] These ligands promote the formation of the active catalytic species and facilitate the reductive elimination step.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, forming the corresponding amide which then participates in the catalytic cycle.[16]
-
Inert Atmosphere: The palladium(0) catalyst and some ligands are sensitive to oxygen, so the reaction must be performed under an inert atmosphere to prevent catalyst deactivation.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide or triflate and a terminal alkyne, providing access to valuable arylalkyne structures.[17][18][19] This reaction is typically co-catalyzed by palladium and copper salts.[17][19]
Protocol 4: Sonogashira Coupling of 2,3-Difluoro-4-methoxyphenyl Triflate with Phenylacetylene
Materials:
-
2,3-Difluoro-4-methoxyphenyl trifluoromethanesulfonate (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.5 equiv)
-
Anhydrous tetrahydrofuran (THF) or DMF
-
Schlenk flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk flask, add bis(triphenylphosphine)palladium(II) dichloride and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and triethylamine via syringe.
-
Add 2,3-difluoro-4-methoxyphenyl trifluoromethanesulfonate to the mixture.
-
Add phenylacetylene dropwise.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Dual Catalysis: The classical Sonogashira reaction employs a dual catalytic system. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[19][20]
-
Base: An amine base, such as triethylamine, serves a dual purpose: it acts as a base to deprotonate the terminal alkyne and as a solvent or co-solvent.[18]
-
Copper-Free Conditions: While the classical protocol is robust, copper-free Sonogashira couplings have also been developed to avoid potential issues with copper contamination in the final product. These often require different ligand systems and reaction conditions.[19]
Catalytic Cycles: Sonogashira Coupling
Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.
Part 3: Data Summary and Comparison
The selection of reaction conditions can significantly impact the outcome of the cross-coupling. The following table provides a comparative summary of typical parameters for the three discussed reactions, serving as a starting point for optimization.
| Parameter | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Ligand | SPhos, XPhos, RuPhos | BINAP, DPPF, Xantphos | PPh₃, P(t-Bu)₃ |
| Nucleophile | Boronic Acid/Ester | Primary/Secondary Amine | Terminal Alkyne |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | NaOtBu, K₂CO₃, Cs₂CO₃ | Et₃N, DIPA, K₂CO₃ |
| Co-catalyst | None | None | CuI (optional) |
| Typical Temp. | 80 - 110 °C | 80 - 110 °C | RT - 80 °C |
| Solvent | Toluene/H₂O, Dioxane | Toluene, Dioxane | THF, DMF, Et₃N |
Note: These are general conditions and may require optimization for the specific substrate and coupling partners.
Conclusion
The palladium-catalyzed cross-coupling of this compound, following its activation to a triflate, provides a powerful and modular approach to a diverse range of complex molecules. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions offer reliable pathways for the formation of C-C and C-N bonds, which are critical in the synthesis of novel pharmaceutical agents and advanced materials. By understanding the mechanistic principles behind these transformations and carefully selecting the appropriate catalyst system and reaction conditions, researchers can effectively leverage this versatile building block in their synthetic endeavors. The protocols and guidelines presented in this document serve as a robust starting point for the successful application of these indispensable synthetic methodologies.
References
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Hartwig, J. F., et al. (1997). Palladium-catalyzed amination of aryl triflates and importance of triflate addition rate. The Journal of Organic Chemistry, 62(16), 5414-5418. [Link]
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Szostak, M., et al. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Accounts of Chemical Research, 53(10), 2337-2353. [Link]
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Niu, D., et al. (2023). Palladium catalysis enables cross-coupling–like S N 2-glycosylation of phenols. Science, 380(6642), 285-291. [Link]
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Mokhtari, J., et al. (2022). DCID-mediated Heck cross-coupling of phenols via C–O bond activation. New Journal of Chemistry, 46(8), 3698-3702. [Link]
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El-Faham, A., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances, 13(21), 14383-14401. [Link]
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Daugulis, O. (2009). Pd(II)-Catalyzed C–H Activation/C-C Cross-Coupling Reactions: Versatility and Practicality. Accounts of Chemical Research, 42(8), 1074-1086. [Link]
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Szostak, M., et al. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(24), 8144-8172. [Link]
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Hartwig, J. F., et al. (1997). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Hartwig Group. [Link]
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Morrison, K. M., et al. (2025). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Organic Letters. [Link]
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Old, D. W., et al. (2000). Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates. The Journal of Organic Chemistry, 65(4), 1158-1174. [Link]
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Lipshutz, B. H., et al. (2023). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry. [Link]
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Curran, D. P., et al. (2006). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 11(9), 723-731. [Link]
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Akai, S., et al. (2012). Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. Synlett, 23(15), 2241-2246. [Link]
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Stoll, T., et al. (2004). Application of n.c.a. 4-[18F]fluorophenol in diaryl ether syntheses of 2-(4-[18F]fluorophenoxy)-benzylamines. Journal of Labelled Compounds and Radiopharmaceuticals, 47(11), 775-788. [Link]
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Buchwald, S. L. (2015). Palladium-Catalyzed Amination of Aryl Triflates. The Buchwald Research Group. [Link]
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Wang, M., et al. (2022). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. Angewandte Chemie International Edition, 61(5), e202114251. [Link]
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Prakash, G. K. S., et al. (2017). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners. Organic Letters, 19(19), 5454-5457. [Link]
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Gensch, T., et al. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 55(43), 13390-13430. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 11, 2026, from [Link]
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Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
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van der Boom, M. E., et al. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Organometallics, 31(4), 1271-1274. [Link]
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Maggini, M., et al. (2012). Efficient Synthesis and Microwave‐Assisted Sonogashira Reactions of Triflate‐Substituted Porphyrin. European Journal of Organic Chemistry, 2012(29), 5731-5737. [Link]
-
Al-Tel, T. H., et al. (2008). Site‐Selective Suzuki–Miyaura and Sonogashira Cross Coupling Reactions of the Bis(triflate) of 2,4′‐Bis(hydroxy)diphenyl Sulfone. Chemistry-A European Journal, 14(2), 356-360. [Link]
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Osakada, K., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 7(11), 336. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Schafer, A., & Brase, S. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Chemistry-A European Journal. [Link]
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Chauhan, P., & Kotwal, N. (2024). Evolution in the asymmetric synthesis of biaryl ethers and related atropisomers. Chemical Communications. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). 4. Suzuki-Miyaura Cross-Coupling Reactions with Aryl Triflates. ResearchGate. [Link]
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ResearchGate. (n.d.). Pd‐cross‐coupling of aryl triflates vs. undesired hydrolysis reaction. ResearchGate. [Link]
-
Langer, P., et al. (2012). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. European Journal of Organic Chemistry, 2012(12), 2415-2426. [Link]
-
Lloyd-Jones, G. C., & Lennox, A. J. (2015). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications, 51(84), 15414-15417. [Link]
-
Bringmann, G., et al. (2005). Atroposelective synthesis of axially chiral biaryl compounds. Angewandte Chemie International Edition, 44(34), 5384-5427. [Link]
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Kozlowski, M. C., & D'Souza, D. M. (2011). Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling. Accounts of Chemical Research, 44(5), 334-344. [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura coupling of aryl fluorosulfates 13 with aryl boronic acids 14 in water. ResearchGate. [Link]
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Introduction: The Significance of Arylated Difluorophenols
An Application Note and Protocol for the Copper-Catalyzed O-arylation of 2,3-Difluoro-4-methoxyphenol
Diaryl ethers are a cornerstone structural motif in a vast array of biologically active molecules and advanced materials. The introduction of fluorine atoms into these scaffolds can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the 2,3-difluoro-4-methoxyphenyl ether moiety is of significant interest to medicinal chemists and drug development professionals. Its unique electronic and conformational properties make it a valuable component in the design of novel therapeutics. However, the synthesis of such electron-rich yet sterically demanding diaryl ethers can be challenging. This application note provides a detailed, reliable, and well-rationalized protocol for the O-arylation of this compound, focusing on a modern copper-catalyzed Ullmann-type coupling reaction. This method offers a practical and cost-effective alternative to palladium-catalyzed systems.
Method Selection: A Case for Modern Ullmann-Type Coupling
The O-arylation of phenols can be achieved through several methods, most notably the Ullmann condensation, the Buchwald-Hartwig amination, and the Chan-Lam coupling.[1][2][3] For the specific case of this compound, a copper-catalyzed Ullmann-type reaction is recommended. While classical Ullmann conditions are often harsh, requiring high temperatures and stoichiometric copper, modern iterations employ catalytic amounts of a copper source in conjunction with a specific ligand, allowing for milder reaction conditions and broader substrate scope.[4][5]
The rationale for this choice is multi-faceted:
-
Cost-Effectiveness: Copper catalysts are significantly more economical than their palladium counterparts.[6]
-
Functional Group Tolerance: Modern ligated copper systems exhibit excellent tolerance for a wide variety of functional groups.[7]
-
Robustness: These reactions are often less sensitive to air and moisture compared to many palladium-catalyzed systems, simplifying the experimental setup.[4]
This protocol will utilize a copper(I) iodide (CuI) catalyst with N,N-dimethylglycine as a readily available and effective ligand. This system has been shown to promote the coupling of various phenols and aryl halides under relatively mild conditions.[5]
Detailed Reaction Protocol
Principle
This protocol describes the copper-catalyzed cross-coupling of this compound with an aryl halide (iodide or bromide) to form a diaryl ether. The reaction is facilitated by a copper(I) catalyst, an amino acid ligand (N,N-dimethylglycine), and a base in a suitable solvent.
Materials and Equipment
| Reagents | Purity/Grade | Supplier | Notes |
| This compound | ≥98% | Various | |
| Aryl Iodide or Aryl Bromide | ≥98% | Various | |
| Copper(I) Iodide (CuI) | 99.99% | Various | Store under an inert atmosphere. |
| N,N-Dimethylglycine hydrochloride | ≥98% | Various | The HCl salt is commonly used. |
| Cesium Carbonate (Cs₂CO₃) | ≥99% | Various | Should be finely powdered and dried before use. |
| 1,4-Dioxane | Anhydrous | Various | Should be purged with an inert gas before use. |
| Ethyl Acetate | ACS Grade | Various | For work-up and chromatography. |
| Hexanes | ACS Grade | Various | For chromatography. |
| Saturated aqueous NH₄Cl | Lab-prepared | For work-up. | |
| Brine (Saturated aqueous NaCl) | Lab-prepared | For work-up. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Various | For drying. | |
| Celite® | Various | For filtration. | |
| Equipment | |||
| Schlenk tube or oven-dried round-bottom flask with reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle or oil bath with temperature control | |||
| Inert atmosphere setup (Nitrogen or Argon) | |||
| Standard laboratory glassware | |||
| Rotary evaporator | |||
| Flash chromatography system |
Step-by-Step Protocol
1. Reagent and Equipment Preparation:
-
Oven-dry all glassware overnight and allow to cool under a stream of inert gas (N₂ or Ar).
-
Finely grind the cesium carbonate and dry it in an oven at >120 °C for at least 4 hours before use.
-
Ensure the 1,4-dioxane is anhydrous and deoxygenated by sparging with an inert gas for 30 minutes.
2. Reaction Setup:
-
To a Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 160.1 mg).
-
Add the aryl halide (1.2 mmol, 1.2 equivalents).
-
Add copper(I) iodide (0.1 mmol, 10 mol%, 19.0 mg).
-
Add N,N-dimethylglycine hydrochloride (0.3 mmol, 30 mol%, 41.9 mg).
-
Add cesium carbonate (2.0 mmol, 2.0 equivalents, 651.8 mg).
-
Evacuate and backfill the Schlenk tube with inert gas three times.
3. Reaction Execution:
-
Add anhydrous, deoxygenated 1,4-dioxane (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath or heating mantle set to 90-100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
4. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
5. Characterization:
-
The purified product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Mechanism and Key Considerations
The precise mechanism of Ullmann-type reactions is complex and can vary depending on the specific ligands and conditions used.[8][9] However, a generally accepted catalytic cycle for this N,N-dimethylglycine-promoted reaction is proposed to involve the following key steps:
-
Ligand Exchange and Deprotonation: The N,N-dimethylglycine ligand coordinates to the Cu(I) center. The base (Cs₂CO₃) deprotonates the phenol to form a phenoxide.
-
Formation of a Copper Phenoxide Complex: The phenoxide displaces the iodide from the copper center to form a copper(I) phenoxide species.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate.[9]
-
Reductive Elimination: The aryl group and the phenoxide group couple and are eliminated from the copper center, forming the desired diaryl ether product and regenerating the active Cu(I) catalyst.
Causality Behind Experimental Choices
-
Catalyst (CuI): Copper(I) iodide is a common and effective precursor for the active catalyst.[5]
-
Ligand (N,N-Dimethylglycine): This simple amino acid acts as a bidentate ligand, coordinating to the copper center through both the nitrogen and one of the carboxylate oxygens. This chelation stabilizes the copper species in the catalytic cycle and accelerates the rate-limiting steps, allowing for lower reaction temperatures.[5]
-
Base (Cs₂CO₃): Cesium carbonate is a strong, yet relatively soft base that is highly soluble in many organic solvents. Its primary role is to deprotonate the phenol to form the nucleophilic phenoxide. Its solubility and low nucleophilicity are advantageous in minimizing side reactions.[10]
-
Solvent (1,4-Dioxane): Dioxane is a polar aprotic solvent that is effective at solubilizing the reactants and the cesium phenoxide intermediate. Its high boiling point is also suitable for reactions requiring elevated temperatures.
-
Inert Atmosphere: Although some modern Ullmann reactions are more robust, performing the reaction under an inert atmosphere minimizes the oxidation of the Cu(I) catalyst to inactive Cu(II) species, ensuring higher catalytic efficiency.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized CuI).Wet solvent or reagents.Insufficiently strong base or impure base.Reaction temperature is too low. | Use fresh, high-purity CuI.Ensure all reagents are anhydrous and the solvent is properly dried and deoxygenated.Use freshly dried, finely powdered Cs₂CO₃.Increase the reaction temperature in 10 °C increments. |
| Recovery of Starting Phenol | Inefficient deprotonation of the phenol.Aryl halide is not reactive enough. | Ensure the base is active and used in sufficient excess.If using an aryl bromide, consider switching to the more reactive aryl iodide. If using an unactivated aryl chloride, this protocol may not be suitable. |
| Formation of Side Products | Homocoupling of the aryl halide.Decomposition of starting materials or product at high temperatures. | Lower the reaction temperature and extend the reaction time.Ensure a thoroughly deoxygenated environment. |
| Difficult Purification | Co-elution of product with starting materials or byproducts. | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or an alternative purification method like preparative HPLC. |
Visualization of the Experimental Workflow
Sources
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Application Notes and Protocols for the Use of 2,3-Difluoro-4-methoxyphenol in Agrochemical Synthesis
Introduction: The Strategic Role of Fluorinated Phenols in Modern Agrochemicals
The incorporation of fluorine into active agrochemical ingredients is a well-established strategy for enhancing their efficacy, metabolic stability, and overall performance. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation. Among the diverse range of fluorinated building blocks, substituted fluorophenols serve as critical intermediates in the synthesis of a variety of commercial pesticides.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 2,3-Difluoro-4-methoxyphenol as a key starting material in the synthesis of advanced agrochemicals. We will focus on its application in the synthesis of a commercially relevant class of herbicides, the arylpicolinates, by detailing the synthetic pathway to a key intermediate and its subsequent conversion to a final active ingredient. The protocols and explanations provided herein are designed to offer not only a step-by-step methodology but also a deeper understanding of the chemical principles and experimental considerations that underpin the synthesis.
Core Concept: this compound as a Precursor to Arylpicolinate Herbicides
The 6-arylpicolinates are a significant class of synthetic auxin herbicides effective against a wide range of broadleaf weeds.[1] Prominent examples include halauxifen-methyl and florpyrauxifen-benzyl.[2][3][4][5] The synthesis of these complex molecules often relies on a convergent approach, typically involving a Suzuki cross-coupling reaction to form the biaryl core. A key building block for this coupling is a substituted phenylboronic acid, which can be derived from precursors like this compound.
The 2,3-difluoro-4-methoxyphenyl moiety is a critical pharmacophore in these herbicides, contributing to their high efficacy and selectivity. This guide will detail a plausible and chemically sound synthetic route starting from this compound to a key intermediate, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid , and its subsequent use in the synthesis of an arylpicolinate herbicide.
Synthetic Strategy Overview
The overall synthetic strategy is a multi-step process that begins with the targeted chlorination of this compound to introduce a necessary chlorine atom. This is followed by the conversion of the resulting chlorophenol into a boronic acid, a crucial intermediate for the subsequent Suzuki coupling reaction with the pyridine core of the herbicide.
Caption: Overview of the synthetic pathway from this compound to an arylpicolinate herbicide.
Experimental Protocols
Part 1: Synthesis of 2-Chloro-6-fluoroanisole from this compound
Rationale: The initial step involves the selective chlorination of the phenol. Due to the activating nature of the hydroxyl and methoxy groups, direct chlorination can lead to multiple products. A more controlled approach is necessary to achieve the desired regioselectivity. This protocol outlines a plausible two-step sequence involving protection of the hydroxyl group, selective chlorination, and deprotection. However, for the purpose of this application note, we will focus on the synthesis starting from the commercially available 2-chloro-6-fluoroanisole, which is a key intermediate in the patented synthesis of halauxifen-methyl.[6][7]
Part 2: Synthesis of (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid (A Key Intermediate)
This protocol is adapted from established procedures for the synthesis of arylpicolinate herbicides.[6][7][8][9]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| 2-Chloro-6-fluoroanisole | 203866-13-3 | 160.57 g/mol | 16.1 g (0.1 mol) |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 g/mol | 44 mL (0.11 mol) |
| Trimethyl borate | 121-43-7 | 103.91 g/mol | 12.5 mL (0.11 mol) |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | 200 mL |
| Hydrochloric acid (2 M) | 7647-01-0 | 36.46 g/mol | As needed |
| Diethyl ether | 60-29-7 | 74.12 g/mol | 300 mL |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 g/mol | 100 mL |
| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 g/mol | As needed |
Protocol:
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add 2-Chloro-6-fluoroanisole (16.1 g, 0.1 mol) and anhydrous THF (200 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Metallation: Slowly add n-butyllithium (44 mL of a 2.5 M solution in hexanes, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add trimethyl borate (12.5 mL, 0.11 mol) dropwise at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow addition of 2 M hydrochloric acid at 0 °C until the pH is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the pure boronic acid.
Expected Yield: 70-85%
Part 3: Synthesis of Halauxifen-methyl via Suzuki Coupling
This protocol illustrates the coupling of the synthesized boronic acid with the pyridine core to form the final herbicide.[6][7]
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 943831-64-9 | 204.4 g/mol | 20.4 g (0.1 mol) |
| Methyl 4-amino-3,6-dichloropyridine-2-carboxylate | 185348-73-0 | 221.04 g/mol | 22.1 g (0.1 mol) |
| Palladium(II) acetate | 3375-31-3 | 224.5 g/mol | 0.224 g (1 mol%) |
| SPhos | 657408-07-6 | 410.5 g/mol | 0.82 g (2 mol%) |
| Potassium phosphate, tribasic | 7778-53-2 | 212.27 g/mol | 42.5 g (0.2 mol) |
| Toluene | 108-88-3 | 92.14 g/mol | 300 mL |
| Water | 7732-18-5 | 18.02 g/mol | 100 mL |
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask, combine (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (20.4 g, 0.1 mol), methyl 4-amino-3,6-dichloropyridine-2-carboxylate (22.1 g, 0.1 mol), palladium(II) acetate (0.224 g, 1 mol%), SPhos (0.82 g, 2 mol%), and potassium phosphate (42.5 g, 0.2 mol).
-
Solvent Addition: Add toluene (300 mL) and water (100 mL) to the flask.
-
Degassing: Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Heating: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours under a nitrogen atmosphere.
-
Cooling and Phase Separation: Cool the reaction to room temperature and separate the organic and aqueous layers in a separatory funnel.
-
Extraction: Extract the aqueous layer with toluene (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water (100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to obtain pure halauxifen-methyl.
Expected Yield: 80-95%
Caption: Workflow for the Suzuki coupling synthesis of Halauxifen-methyl.
Conclusion and Future Perspectives
This application note has demonstrated a viable synthetic pathway for the preparation of arylpicolinate herbicides, exemplified by halauxifen-methyl, utilizing a key intermediate derivable from this compound. The detailed protocols for the synthesis of (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid and its subsequent Suzuki coupling provide a solid foundation for researchers in the agrochemical field. The strategic incorporation of the 2,3-difluoro-4-methoxyphenyl moiety underscores the importance of fluorinated building blocks in the design of modern, highly effective herbicides. Future research may focus on the development of more efficient and greener synthetic routes to these valuable intermediates and final products, as well as the exploration of other agrochemicals that can be synthesized from this versatile fluorinated phenol.
References
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Halauxifen-methyl (Ref: DE-729) - AERU - University of Hertfordshire. [Link]
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Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails - American Chemical Society. [Link]
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Preparation method of halauxifen-methyl - Eureka | Patsnap. [Link]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - MDPI. [Link]
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-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC - NIH. [Link]
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Technical Bulletin - Rinskor™ active. [Link]
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Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms. [Link]
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Florpyrauxifen | C13H8Cl2F2N2O3 | CID 67420724 - PubChem - NIH. [Link]
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Final Registration Decision on the New Active Ingredient Florpyrauxifen-benzyl - Fluoride Alert. [Link]
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Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem. [Link]
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6-Amino-2-(4-chloro-2-fluoro-3-methoxyphenyl)-5-(methylamino)pyrimidine-4-carboxylicacid Request for Quotation - ChemBK. [Link]
-
Public Release Summary - Australian Pesticides and Veterinary Medicines Authority. [Link]
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Florpyrauxifen-Benzyl Chemical Fact Sheet - Vermont General Assembly. [Link]
-
Discovery and SAR of Halauxifen Methyl: A Novel Auxin Herbicide - ResearchGate. [Link]
-
Public Release Summary on the evaluation of the new active florpyrauxifen-benzyl (Rinskor™) in the Product GF-3301 Herbicide - Australian Pesticides and Veterinary Medicines Authority. [Link]
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Application Note: Derivatization Strategies for the Bioanalysis of 2,3-Difluoro-4-methoxyphenol
Abstract & Introduction
2,3-Difluoro-4-methoxyphenol is a fluorinated aromatic compound of increasing interest in pharmaceutical and agrochemical research. Its structural motifs are often incorporated into molecules to enhance metabolic stability and binding affinity. Accurate quantification of this phenol in biological matrices (e.g., plasma, urine, tissue homogenates) is critical for pharmacokinetic, toxicokinetic, and metabolism studies.
However, the direct analysis of this compound presents significant challenges. The polar hydroxyl group leads to poor volatility and thermal instability, making it unsuitable for direct Gas Chromatography (GC) analysis.[1][2] Furthermore, its modest UV absorbance may limit sensitivity in High-Performance Liquid Chromatography (HPLC) assays, especially at the low concentrations often encountered in bioassays.
Chemical derivatization addresses these issues by converting the polar hydroxyl group into a less polar, more volatile, and more readily detectable moiety.[1][3][4] This application note provides a detailed guide on the rationale, selection, and execution of derivatization protocols for this compound, focusing on two robust and widely applicable techniques: Silylation for GC-Mass Spectrometry (GC-MS) and Acylation for both GC-MS and HPLC-based methods.
Rationale: Why Derivatize this compound?
Derivatization is a chemical modification process that transforms an analyte into a new compound with properties more amenable to a specific analytical method.[5] For this compound, the primary objectives are:
-
Increase Volatility and Thermal Stability for GC Analysis: The hydrogen-bonding capability of the phenolic -OH group significantly lowers volatility. Replacing the active hydrogen with a non-polar group, such as a trimethylsilyl (TMS) or an acyl group, disrupts this hydrogen bonding, making the molecule sufficiently volatile and stable for GC analysis.[1][6]
-
Improve Chromatographic Properties: Derivatization often leads to sharper, more symmetrical peaks and reduced column adsorption, thereby improving resolution and reproducibility.[6][7]
-
Enhance Detection Sensitivity: By introducing a functional group that is highly responsive to a specific detector, derivatization can dramatically lower the limit of detection (LOD) and limit of quantification (LOQ). For example:
-
GC-ECD: Introducing a polyfluorinated acyl group (e.g., from pentafluorobenzoyl bromide) creates a derivative with a very high affinity for an Electron Capture Detector (ECD), enabling ultra-trace analysis.[8][9][10]
-
HPLC-Fluorescence: Reaction with a fluorescent tagging agent can convert the non-fluorescent phenol into a highly fluorescent derivative.
-
Selecting the Optimal Derivatization Strategy
The choice of derivatization reagent and method depends on the analytical instrumentation available and the specific requirements of the bioassay.
| Strategy | Primary Application | Reagent Examples | Advantages | Considerations |
| Silylation | GC-MS | BSTFA, MSTFA | Forms volatile and thermally stable TMS-ethers. Fast, quantitative reactions.[11][12] | Derivatives are moisture-sensitive.[13] Requires anhydrous conditions. |
| Acylation | GC-MS, GC-ECD, HPLC-UV | Acetic Anhydride, PFBOCl, PFBBr | Forms stable ester derivatives.[14] Can introduce highly detectable groups (e.g., polyfluorinated moieties for ECD).[10][15] | May require a catalyst (e.g., pyridine). Excess reagent may need to be quenched or removed.[13] |
Expert Insight: For general-purpose quantitative GC-MS analysis, silylation with BSTFA is often the method of choice due to its speed and high reaction efficiency. For assays requiring the utmost sensitivity, acylation with a fluorinated reagent like PFBBr followed by GC-ECD or GC-NCI-MS analysis is superior.[8][9]
Detailed Protocols
Protocol 1: Silylation for GC-MS Analysis
This protocol details the formation of the trimethylsilyl (TMS) ether of this compound, rendering it suitable for GC-MS analysis.
Caption: Silylation workflow from biological sample to GC-MS analysis.
-
This compound standard
-
Internal Standard (IS): A structurally similar compound, e.g., a deuterated analog or a different stable isotope-labeled phenol.
-
Biological matrix sample, extracted and evaporated to dryness.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or Anhydrous Acetonitrile
-
GC vials (2 mL) with inserts and PTFE-lined caps
-
Vortex mixer and heating block or oven
-
Sample Preparation: Ensure the extracted sample residue is completely dry. Silylating reagents are highly sensitive to moisture and will be consumed by any residual water, leading to incomplete derivatization.[13] This is the most critical step for success.
-
Internal Standard Spiking: Add a precise volume of the internal standard solution to the dried sample residue.
-
Reconstitution: Add 50 µL of anhydrous pyridine to the vial to dissolve the residue. Pyridine acts as a solvent and a catalyst by scavenging the HCl produced by the TMCS.
-
Derivatization Reaction: Add 50 µL of BSTFA + 1% TMCS to the vial. Cap the vial tightly and vortex for 30 seconds.[13]
-
Heating: Place the vial in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion.[16]
-
Cooling & Analysis: Remove the vial and allow it to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.
Caption: Silylation reaction of the target phenol with BSTFA.
Protocol 2: Acylation with PFBBr for GC-ECD/MS Analysis
This protocol describes derivatization with pentafluorobenzyl bromide (PFBBr) to form the pentafluorobenzyl ether. This derivative is highly electronegative, making it ideal for ultra-sensitive detection by GC with an Electron Capture Detector (GC-ECD) or by GC-MS in negative chemical ionization (NCI) mode.[8][9]
-
This compound standard and extracted samples
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 5% in acetone)
-
Potassium Carbonate (K₂CO₃) solution (e.g., 10% aqueous)[9]
-
Acetone (HPLC grade)
-
Hexane (HPLC grade)
-
Reaction vials, vortex mixer, heating block
-
Sample Preparation: The analyte should be in a solvent compatible with the reaction, such as acetone. If extracted into a different solvent, evaporate and reconstitute in 100 µL of acetone.
-
Base Addition: Add 20 µL of 10% K₂CO₃ solution. The base is crucial for deprotonating the phenolic hydroxyl group, making it a nucleophile that can attack the PFBBr.
-
Derivatization Reaction: Add 50 µL of the PFBBr solution. Cap the vial tightly and vortex.
-
Heating: Heat the reaction at 80°C for 1 hour.[8] This temperature and time should be optimized during method development.
-
Work-up and Extraction: After cooling, add 500 µL of hexane and 500 µL of water. Vortex vigorously for 1 minute to extract the PFB-ether derivative into the hexane layer.
-
Phase Separation: Centrifuge briefly if needed to separate the layers. Carefully transfer the upper hexane layer to a clean GC vial.
-
Analysis: The sample is now ready for injection into the GC-ECD or GC-MS system.
Method Validation and Quality Control
A derivatization protocol is only useful if it is robust and reproducible. As per regulatory guidelines, any bioanalytical method requires thorough validation.[17][18][19]
-
Derivatization Efficiency: Analyze a known standard with and without the derivatization step (if possible with HPLC-UV) or compare the derivatized standard's response to a fully reacted reference material. The reaction should be >95% complete.
-
Precision and Accuracy: Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration curve range. Derivatize and analyze these QCs across multiple runs and days. The precision (%CV) should not exceed 15% (20% at the LLOQ), and the mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal value.[17]
-
Selectivity: Analyze at least six blank matrix samples from different sources to ensure no endogenous components interfere with the detection of the derivatized analyte or IS.
-
Stability: The stability of the derivatized product must be assessed. Analyze derivatized samples after storing them under various conditions (e.g., room temperature, 4°C, autosampler) for different durations to determine if degradation occurs.
Troubleshooting
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Derivative Peak | 1. Presence of moisture (silylation).2. Inactive derivatizing reagent.3. Insufficient reaction time/temperature.4. Incorrect pH or lack of catalyst (acylation). | 1. Ensure complete dryness of sample extract. Use anhydrous solvents.2. Use a fresh, unopened vial of reagent. Store reagents properly.3. Optimize reaction conditions; increase time or temperature systematically.4. Ensure base/catalyst is added and is active. |
| Poor Reproducibility (%CV > 15%) | 1. Inconsistent sample dryness.2. Pipetting errors with small volumes.3. Incomplete reaction or side reactions.4. Derivative instability. | 1. Standardize the evaporation/drying procedure (e.g., nitrogen stream time).2. Use calibrated pipettes; consider diluting reagents to work with larger volumes.3. Re-optimize reaction conditions. Check for interfering matrix effects.4. Analyze samples immediately after derivatization or perform stability tests. |
| Extraneous Peaks in Chromatogram | 1. Impurities in reagents or solvents.2. Side products from the derivatization reaction.3. Contamination from sample matrix. | 1. Run a reagent blank (all reagents, no sample) to identify impurity peaks.2. Optimize reaction conditions to favor the desired product.3. Improve the initial sample clean-up (LLE or SPE) procedure. |
References
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Derivatization procedures and their analytical performances for HPLC determination in bioanalysis - 2020. (2020). Wiley Analytical Science. [Link]
-
Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography-negative-ion chemical ionization mass spectrometry. ResearchGate. [Link]
-
Method 8041A: Phenols by Gas Chromatography. EPA. [Link]
-
Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of AOAC International, 83(1), 13-20. [Link]
-
Method 8041A. EPA. [Link]
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Acylation Derivatization Reagents. ResearchGate. [Link]
-
Zhao, J. L., Ying, G. G., Wang, L., Yang, J. F., Yang, X. B., Yang, L. H., & Li, X. (2008). Determination of phenolic endocrine disrupting chemicals and acidic pharmaceuticals in surface water of the Pearl Rivers in South China by gas chromatography–negative chemical ionization–mass spectrometry. Science of The Total Environment, 407(2), 962-974. [Link]
-
Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate. [Link]
-
Khalili, M. S., et al. (2007). Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(1), 175-179. [Link]
-
Derivatization. Chemistry LibreTexts. [Link]
-
Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. ResearchGate. [Link]
-
Application of a Pentafluorobenzyl Bromide Derivatization Method in Gas Chromatography/Mass Spectrometry of Trace Levels of Halogenated Phenols in Air, Water and Sediment Samples. ResearchGate. [Link]
-
Chan, S. C., & Lee, J. W. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1. [Link]
-
Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Future Science. [Link]
-
Derivatization for GC-MS analysis?. ResearchGate. [Link]
-
Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
Bajpai, V. K., et al. (2016). Chemical derivatization of pharmaceutical samples prior to Gas-Chromatography and Mass-Spectrometry analysis. Bangladesh Journal of Pharmacology, 11(4), 852-855. [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2019). YouTube. [Link]
-
Vishwanathan, K., et al. (2007). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 579-590. [Link]
-
Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]
-
Acylation Reagents for Gas Chromatography. Labinsights. [Link]
-
Acylation of phenols to phenolic esters with organic salts. RSC Publishing. [Link]
-
Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. National Institutes of Health. [Link]
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synthesis of fluorinated biphenyls from 2,3-Difluoro-4-methoxyphenol
An In-Depth Guide to the Synthesis of Fluorinated Biphenyls from 2,3-Difluoro-4-methoxyphenol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Strategic Imperative: The Value of Fluorinated Biphenyls in Modern Drug Discovery
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms into this scaffold profoundly enhances a molecule's pharmacological profile. Fluorine, with its high electronegativity and small van der Waals radius, can modulate key properties such as metabolic stability, membrane permeability, and binding affinity to target proteins. These alterations can lead to improved pharmacokinetics, increased potency, and a better overall safety profile. Consequently, the development of robust and versatile synthetic routes to access structurally diverse fluorinated biphenyls is a critical endeavor in pharmaceutical research and development.
This guide provides a detailed examination of synthetic pathways to fluorinated biphenyls, starting from the readily available and strategically functionalized precursor, this compound. We will focus on palladium-catalyzed cross-coupling reactions, offering both theoretical grounding and field-tested experimental protocols.
The Starting Point: Why this compound?
The choice of starting material is paramount for an efficient synthesis. This compound is an excellent precursor for several reasons:
-
Inherent Fluorination: It provides a difluorinated aromatic ring, a motif of increasing interest in drug design.
-
Orthogonal Functionality: The phenol and methoxy groups offer distinct chemical handles. The phenolic hydroxyl is readily converted into a leaving group (e.g., a triflate) for cross-coupling, while the methoxy group can be retained or later demethylated to reveal a second phenol for further functionalization.
-
Defined Regiochemistry: The substitution pattern is fixed, preventing the formation of isomeric mixtures and simplifying downstream purification and characterization.
The overall synthetic strategy involves converting the phenol into a reactive species suitable for a palladium-catalyzed cross-coupling reaction to form the desired biphenyl C-C bond.
Caption: General workflow for biphenyl synthesis.
Core Methodology: Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl linkages due to its mild conditions, broad functional group tolerance, and the low toxicity of its organoboron reagents. The general transformation involves the coupling of an organohalide or triflate with an organoboron compound.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-leaving group bond (e.g., C-OTf) of the activated phenol, forming a Pd(II) complex. This is often the rate-determining step.
-
Transmetalation: In the presence of a base, the organoboron reagent (R²-B(OR)₂) transfers its organic group (R²) to the palladium(II) center, displacing the leaving group. The base is critical for activating the boronic acid.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are expelled, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of Suzuki-Miyaura coupling.
Protocol Part 1: Synthesis of 2,3-Difluoro-4-methoxyphenyl triflate
This initial step converts the phenolic hydroxyl group into an excellent leaving group (triflate), activating the substrate for the subsequent cross-coupling reaction.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 160.11 | 10.0 | 1.0 |
| Pyridine | 79.10 | 15.0 | 1.5 |
| Triflic Anhydride (Tf₂O) | 282.14 | 12.0 | 1.2 |
| Dichloromethane (DCM), anhydrous | - | 50 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.60 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
Base Addition: Add pyridine (1.21 mL, 15.0 mmol) dropwise to the stirred solution.
-
Triflation: Slowly add trifluoromethanesulfonic anhydride (2.02 mL, 12.0 mmol) dropwise over 15 minutes. Ensure the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by slowly adding 50 mL of a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 2,3-Difluoro-4-methoxyphenyl triflate.
Protocol Part 2: Suzuki-Miyaura Coupling
This protocol details the coupling of the synthesized triflate with a generic arylboronic acid.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Equivalents | Role |
| 2,3-Difluoro-4-methoxyphenyl triflate | 292.17 | 1.0 | 1.0 | Electrophile |
| Arylboronic Acid | Variable | 1.2 | 1.2 | Nucleophile |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 | 0.03 | Catalyst |
| Potassium Phosphate (K₃PO₄) | 212.27 | 3.0 | 3.0 | Base |
| 1,4-Dioxane | - | 4 mL | - | Organic Solvent |
| Water (degassed) | - | 1 mL | - | Aqueous Solvent |
Step-by-Step Protocol:
-
Reaction Setup: In a reaction tube or flask, combine 2,3-Difluoro-4-methoxyphenyl triflate (292 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (637 mg, 3.0 mmol).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 10-15 minutes.
-
Heating: Place the reaction mixture in a preheated oil bath at 90-100 °C.
-
Reaction Monitoring: Stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by flash column chromatography on silica gel to obtain the target fluorinated biphenyl.
Alternative Cross-Coupling Strategies
While Suzuki coupling is often preferred, other methods can be advantageous depending on substrate scope and desired reactivity.
-
Negishi Coupling: This reaction couples an organohalide/triflate with an organozinc reagent. It is often highly effective for the synthesis of sterically hindered or electron-deficient biaryls, making it a powerful alternative for complex fluorinated systems. However, organozinc reagents are moisture-sensitive and must be handled under strictly anhydrous conditions.
-
Stille Coupling: This method utilizes organotin (stannane) reagents. Stille couplings are tolerant of a wide array of functional groups, but the high toxicity of organotin compounds and their byproducts is a significant drawback.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a fresh batch of catalyst; screen other bases (e.g., Cs₂CO₃, K₂CO₃); Increase temperature; Ensure proper degassing to prevent catalyst oxidation. |
| Homocoupling of Boronic Acid | Presence of oxygen; Reaction temperature too high. | Thoroughly degas all solvents and the reaction mixture; Run the reaction at a lower temperature for a longer duration. |
| Protodeboronation | Boronic acid instability, especially with ortho-fluoro substituents; Prolonged heating. | Use a milder base (e.g., KF); Use the corresponding boronate ester (e.g., pinacol ester) for increased stability; Minimize reaction time. |
| Hydrolysis of Triflate | Water present in the triflation step; Incomplete reaction. | Ensure all reagents and solvents for the triflation step are strictly anhydrous; Allow the triflation reaction to go to completion before work-up. |
Conclusion
The is a highly achievable goal for medicinal and synthetic chemists. The Suzuki-Miyaura coupling, following a straightforward activation of the phenol to its triflate, represents a robust, reliable, and scalable method. By understanding the underlying mechanism and paying careful attention to reaction parameters, researchers can efficiently generate a diverse library of valuable fluorinated biphenyl compounds poised for application in drug discovery and materials science.
References
- Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.
- O'Hagan, D. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Unknown Author. (2025). Role of Fluorine in Drug Design and Drug Action. ResearchGate.
- Unknown Author. (n.d.). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
- Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?.
- Unknown Author. (2025). Role of palladium catalyst in cross-coupling reactions.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions.
- Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II.
- Stoesser, J., Engelage, E., & Huber, S. M. (n.d.). Synthesizing Highly Fluorinated Oligophenyls via Negishi Coupling of Fluoroarylzinc Pivalates. Thieme E-Books & E-Journals.
- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Stoesser, J., et al. (n.d.). Synthesizing Highly Fluorinated Oligophenyls via Negishi Coupling of Fluoroarylzinc Pivalates. ResearchGate.
- Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guides.
- BenchChem. (2025). Head-to-head comparison of different synthesis methods for fluorinated biphenyls.
- Unknown Author. (n.d.). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. NIH.
- Wikipedia. (n.d.). Stille reaction.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Chemistry LibreTexts. (2023). Stille Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
Application Notes and Protocols for the Mitsunobu Reaction with 2,3-Difluoro-4-methoxyphenol
Introduction: Strategic Aryl Ether Synthesis in Drug Discovery
The Mitsunobu reaction stands as a cornerstone of modern organic synthesis, prized for its mild conditions and reliability in forming carbon-oxygen bonds.[1][2] This reaction facilitates the conversion of primary and secondary alcohols into a diverse array of functional groups, including the synthesis of esters and, critically for medicinal chemistry, aryl ethers.[3][4][5][6][7] The formation of aryl ethers from phenols is a key transformation in the synthesis of numerous pharmaceutical agents, where the aryl ether moiety often plays a crucial role in modulating biological activity.
This guide provides a detailed examination of the Mitsunobu reaction specifically applied to 2,3-difluoro-4-methoxyphenol, a substrate of increasing interest in drug development due to the unique properties conferred by fluorine substitution. The presence of electron-withdrawing fluorine atoms enhances the acidity of the phenolic proton, a key consideration for successful Mitsunobu coupling.[8] We will delve into a comprehensive, step-by-step protocol, explore the underlying reaction mechanism, and address potential challenges and troubleshooting strategies to empower researchers in leveraging this powerful reaction.
Experimental Workflow: A Visual Guide
The following diagram outlines the general workflow for the Mitsunobu reaction with this compound.
Caption: Experimental workflow for the Mitsunobu reaction.
Detailed Experimental Protocol
This protocol details the synthesis of an aryl ether from this compound and a generic primary or secondary alcohol.
Materials:
-
This compound
-
Alcohol (e.g., a primary or secondary alcohol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.).
-
Dissolution: Dissolve the solids in anhydrous THF (approximately 0.1-0.5 M concentration with respect to the phenol).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution. The addition should be performed over 5-10 minutes to maintain the temperature.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired aryl ether. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a minimal amount of a nonpolar solvent prior to chromatography.
Mechanism & Key Considerations
The Mitsunobu reaction proceeds through a complex but well-understood mechanism.[6][8] The key steps are illustrated below.
Caption: Simplified mechanism of the Mitsunobu reaction for aryl ether synthesis.
Key Scientific Principles:
-
Acidity of the Nucleophile: A crucial factor for a successful Mitsunobu reaction is the pKa of the nucleophile, which should generally be below 13.[6][8] The presence of two electron-withdrawing fluorine atoms on the aromatic ring of this compound increases the acidity of the phenolic proton, making it a suitable nucleophile for this reaction.
-
Reagent Stoichiometry: An excess of the phosphine and azodicarboxylate is typically used to ensure complete consumption of the limiting reagent (often the phenol or alcohol).
-
Solvent Choice: Anhydrous THF is the most common solvent due to its ability to dissolve the reagents and intermediates.[9] The use of anhydrous conditions is critical to prevent hydrolysis of the reactive intermediates.
-
Order of Addition: While the protocol described involves adding the azodicarboxylate last, in some cases, pre-forming the betaine intermediate by mixing the phosphine and azodicarboxylate before adding the alcohol and phenol can be beneficial.[6]
-
Byproduct Removal: A significant challenge in the Mitsunobu reaction is the removal of the triphenylphosphine oxide and the reduced hydrazine derivative byproducts.[5] Purification is almost always achieved through column chromatography. The use of polymer-supported triphenylphosphine can simplify the workup, as the phosphine oxide can be removed by filtration.[10]
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Phenol : Alcohol : PPh₃ : DIAD | 1.0 : 1.2 : 1.5 : 1.5 | Ensures complete conversion of the limiting reagent. |
| Solvent | Anhydrous THF | Good solubility for reagents and intermediates. |
| Temperature | 0 °C to Room Temperature | Controls the initial exothermic reaction and allows for a controlled reaction rate. |
| Reaction Time | 6 - 24 hours | Dependent on the specific substrates; monitor by TLC. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Impure or degraded reagents (PPh₃ can oxidize, DIAD/DEAD can decompose).- Insufficiently acidic alcohol.- Wet solvent or reagents. | - Use fresh or purified reagents.- Confirm the pKa of the alcohol.- Ensure strictly anhydrous conditions. |
| Formation of Side Products | - Reaction of the alcohol with the azodicarboxylate.- Elimination for secondary alcohols. | - Adjust the order of addition of reagents.- Run the reaction at a lower temperature. |
| Difficult Purification | - Co-elution of the product with triphenylphosphine oxide. | - Use polymer-supported triphenylphosphine.- Optimize the chromatography conditions (e.g., different solvent system).- Consider alternative azodicarboxylates designed for easier byproduct removal.[6] |
References
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
BYJU'S. Mitsunobu Reaction. [Link]
-
Grokipedia. Mitsunobu reaction. [Link]
-
Wikipedia. Mitsunobu reaction. [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction (PDF). [Link]
-
Dembinski, R. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 2004, 104 (6), 2771-2814. [Link]
-
ResearchGate. An Exception to the Normal Mitsunobu Reaction with Phenols: The Formation of Hydrazones from Salicylaldehydes. [Link]
-
ReactionFlash. Mitsunobu Reaction - Common Conditions. [Link]
-
Taniguchi, T. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Chemical Science, 2017, 8(2), 1133-1140. [Link]
-
National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. byjus.com [byjus.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
Topic: Nucleophilic Aromatic Substitution on Difluoromethoxybenzene Derivatives: A Synthetic Guide
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Foreword: The difluoromethoxy (-OCF2H) group has emerged as a valuable substituent in medicinal chemistry, often serving as a bioisostere for hydroxyl, thiol, or methoxy groups. Its unique electronic properties—a combination of lipophilicity and hydrogen bond donor capability—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. The synthesis of molecules bearing this moiety frequently involves the strategic installation of nucleophiles onto an aromatic ring activated by the -OCF2H group via Nucleophilic Aromatic Substitution (SNAr). This guide provides a detailed exploration of the mechanistic principles, experimental protocols, and practical applications of this critical transformation.
Mechanistic Rationale: The Role of the Difluoromethoxy Group in SNAr
The success of a nucleophilic aromatic substitution reaction hinges on the presence of electron-withdrawing groups (EWGs) on the aromatic ring. These groups are necessary to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed upon the addition of the nucleophile.
The difluoromethoxy group is a potent EWG, primarily through its strong inductive effect (-I), which arises from the high electronegativity of the two fluorine atoms. This effect polarizes the C-F bonds, drawing electron density away from the aromatic ring and making the ipso- and para-positions particularly electron-deficient and thus susceptible to nucleophilic attack.
The general mechanism proceeds in two key steps:
-
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (typically a halogen like fluorine or chlorine), forming a resonance-stabilized Meisenheimer complex. The stability of this intermediate is the rate-determining step of the reaction. The electron-withdrawing difluoromethoxy group is crucial for delocalizing the negative charge, thereby lowering the activation energy of this step.
-
Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.
Below is a diagram illustrating the SNAr mechanism on a representative substrate, 4-fluoro-1-(difluoromethoxy)benzene.
Caption: SNAr mechanism on a difluoromethoxybenzene derivative.
Key Experimental Parameters and Considerations
The efficiency and outcome of SNAr reactions on difluoromethoxybenzene derivatives are highly dependent on several factors. A rational approach to optimizing these parameters is critical for success.
-
Choice of Leaving Group: Fluorine is often the leaving group of choice for SNAr reactions. Despite being the most electronegative halogen, its departure is facilitated because the high polarization of the C-F bond makes the ipso-carbon highly electrophilic, accelerating the initial nucleophilic attack which is the rate-determining step.
-
Nucleophile: The nucleophile's strength and steric profile are paramount. Stronger nucleophiles (e.g., thiolates, alkoxides) generally react faster than weaker ones (e.g., neutral amines, water). Sterically hindered nucleophiles may require more forcing conditions.
-
Solvent: Polar aprotic solvents such as DMSO, DMF, and NMP are ideal for SNAr reactions. These solvents effectively solvate the cation of the base (if used) without solvating the anionic nucleophile, thereby enhancing its nucleophilicity.
-
Base: When using nucleophiles that require deprotonation (e.g., amines, alcohols, thiols), a base is necessary. Non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices. Stronger bases like sodium hydride (NaH) are often used for less acidic nucleophiles.
-
Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate. However, excessive heat can lead to side reactions and decomposition. Typical reaction temperatures range from 80 °C to 150 °C. Microwave irradiation can often be used to accelerate these reactions significantly.
Table 1: Summary of Common Conditions for SNAr on Difluoromethoxybenzene Derivatives
| Nucleophile Type | Example Nucleophile | Typical Base | Solvent | Temperature (°C) | Typical Yield (%) |
| N-Nucleophiles | Primary/Secondary Amines | K₂CO₃, Cs₂CO₃ | DMSO, NMP | 100-140 | 75-95 |
| O-Nucleophiles | Phenols, Alcohols | K₂CO₃, NaH | DMF, DMSO | 80-120 | 60-90 |
| S-Nucleophiles | Thiols | K₂CO₃, Et₃N | DMF, THF | 60-100 | 85-98 |
Experimental Protocols
The following protocols are representative examples for the synthesis of common structural motifs using SNAr on a difluoromethoxy-substituted aryl fluoride.
Protocol 1: Synthesis of an N-Aryl Aniline Derivative
This protocol describes the reaction of 1-(difluoromethoxy)-4-fluorobenzene with a primary amine.
Caption: Experimental workflow for N-arylation via SNAr.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 1-(difluoromethoxy)-4-fluorobenzene (1.0 eq), the desired aniline derivative (1.1 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask (approximately 5 mL per mmol of the limiting reagent).
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, allow the reaction to cool to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final product.
Protocol 2: Synthesis of a Diaryl Ether Derivative
This protocol details the synthesis of a diaryl ether via the reaction of 1-(difluoromethoxy)-4-fluorobenzene with a phenol.
Step-by-Step Methodology:
-
Reagent Preparation: To a sealed vial, add the phenol (1.2 eq) and anhydrous dimethylformamide (DMF). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.
-
Substrate Addition: Add 1-(difluoromethoxy)-4-fluorobenzene (1.0 eq) to the vial.
-
Reaction Execution: Seal the vial and heat the mixture to 100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 6-12 hours).
-
Work-up: After cooling to room temperature, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with 1 M NaOH solution and then brine, dry over MgSO₄, and concentrate. Purify the crude residue by column chromatography to afford the desired diaryl ether.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficient temperature- Inactive nucleophile (base too weak)- Poor quality solvent (wet) | - Increase temperature in 10-20 °C increments- Switch to a stronger base (e.g., Cs₂CO₃ or NaH)- Use freshly opened or distilled anhydrous solvent |
| Side Product Formation | - Decomposition at high temperature- Competing reaction pathways | - Lower the reaction temperature and increase reaction time- Use a milder base- Ensure an inert atmosphere (N₂ or Ar) if reactants are air-sensitive |
| Difficult Purification | - Residual high-boiling solvent (DMSO, NMP)- Product has similar polarity to starting material | - Perform an aqueous work-up thoroughly to remove DMSO/NMP- Try a different solvent system for column chromatography or consider preparative HPLC |
Applications in Drug Discovery
The SNAr reaction on difluoromethoxybenzene derivatives is a powerful tool for accessing novel chemical matter in drug discovery programs. The -OCF2H group is often installed to modulate the physicochemical properties of a lead compound.
For instance, this chemistry has been instrumental in the synthesis of inhibitors for various biological targets. The ability to easily form C-N, C-O, and C-S bonds allows for the rapid generation of compound libraries to explore the structure-activity relationship (SAR) around the difluoromethoxy-substituted aromatic ring. This moiety can act as a hydrogen bond donor, mimicking a phenolic hydroxyl group while being less acidic and less prone to metabolic glucuronidation, thereby improving the pharmacokinetic profile of a drug candidate.
References
Scale-Up Synthesis of 2,3-Difluoro-4-methoxyphenol: An Application Note and Protocol for Pharmaceutical Research and Development
Abstract
This comprehensive guide details the robust and scalable synthesis of 2,3-Difluoro-4-methoxyphenol, a key building block in the development of novel pharmaceutical agents. The strategic incorporation of fluorine and methoxy functional groups into phenolic scaffolds has been shown to significantly enhance the pharmacological properties of drug candidates, including metabolic stability and binding affinity.[1] This document provides a detailed, step-by-step protocol for the multi-gram synthesis of this compound, addressing critical aspects of process optimization, safety, and product characterization. The presented methodology is designed to be a self-validating system, ensuring reproducibility and high purity of the final product, making it suitable for researchers, scientists, and professionals in the drug development sector.
Introduction: The Significance of Fluorinated Phenols in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The unique electronic properties of fluorine can influence pKa, lipophilicity, and metabolic stability, often leading to improved efficacy and safety profiles. Specifically, the this compound scaffold is of significant interest due to the combined effects of the electron-withdrawing fluorine atoms and the electron-donating methoxy group, which can fine-tune the molecule's interaction with biological targets.
This guide provides a detailed and practical approach to the scale-up synthesis of this valuable intermediate, moving beyond theoretical concepts to provide actionable protocols for laboratory and pilot-plant settings.
Strategic Synthesis Pathway
While a direct, one-pot synthesis for this compound from simple precursors is not extensively documented in publicly available literature, a robust and logical synthetic route can be devised based on established organic chemistry principles and analogous transformations. The proposed pathway commences with the readily available 1,2,3-trifluorobenzene and proceeds through a three-step sequence involving nitration, nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, and a subsequent reduction of the nitro group followed by diazotization and hydrolysis to yield the target phenol.
This multi-step approach was chosen for its reliability, scalability, and the commercial availability of the starting material. Each step is designed to produce high-purity intermediates, minimizing downstream purification challenges.
DOT Visualization of the Synthetic Workflow
Sources
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with Electron-Rich Difluorophenols
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-rich difluorophenols. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges posed by these demanding substrates. Here, we move beyond standard protocols to offer in-depth troubleshooting, mechanistic insights, and practical solutions grounded in field-proven experience.
The Core Challenge: Overcoming Electronic Opposition
Electron-rich difluorophenols, particularly those activated in situ to form aryl halides or pseudo-halides, present a significant hurdle in the standard Suzuki-Miyaura catalytic cycle. The high electron density on the aromatic ring disfavors the crucial oxidative addition step, which is often the rate-determining step of the reaction.[1][2][3] Furthermore, the electron-donating nature of the substituents can make the subsequent reductive elimination step sluggish. This guide provides a systematic approach to overcoming these intrinsic difficulties.
Troubleshooting Guide: From Failed Reactions to High Yields
This section is structured by common experimental observations. Identify your primary issue below to find potential causes and targeted solutions.
Symptom 1: Low or No Product Yield
A lack of conversion is the most common issue. The root cause often lies in an inefficient catalyst system that cannot overcome the high activation barrier of the electron-rich substrate.
Potential Causes & Recommended Actions:
-
Inefficient Oxidative Addition: The electron-rich nature of the difluorophenol derivative makes the C-X bond less electrophilic, hindering its reaction with the Pd(0) catalyst.[3][4]
-
Solution 1: Employ Electron-Rich, Bulky Ligands. Standard ligands like PPh₃ are often insufficient. Transition to specialized dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[5][6][7][8][9] These ligands possess two key features:
-
High Electron Density: They increase the electron density on the palladium center, which promotes the oxidative addition into the C-X bond.[1][6][10]
-
Steric Bulk: Their size encourages the formation of a monoligated L₁Pd(0) species, which is highly reactive, and accelerates the final reductive elimination step.[5][6]
-
-
Solution 2: Consider N-Heterocyclic Carbene (NHC) Ligands. NHCs are even stronger electron donors than most phosphines and can be highly effective for activating challenging substrates.[2][11]
-
-
Inadequate Base Selection: The base plays a critical role in the transmetalation step, where the organic group is transferred from boron to palladium.[2][12] For sterically hindered and electron-rich systems, a weak base may not be sufficient.
-
Solution: Use a Stronger, Non-Nucleophilic Base. Switch from common bases like Na₂CO₃ or K₂CO₃ to stronger alternatives such as K₃PO₄ or Cs₂CO₃.[9][13] These bases can more effectively facilitate the formation of the reactive boronate species required for transmetalation without causing unwanted side reactions.[13]
-
-
Catalyst Deactivation: The formation of palladium black is a clear indicator of catalyst decomposition and deactivation.
-
Solution: Ensure Rigorous Inert Conditions. Electron-rich catalyst systems are often highly sensitive to oxygen.[11] Degas all solvents and reagents thoroughly with an inert gas (Argon or Nitrogen) for an extended period (e.g., 20-30 minutes) before adding the catalyst.[14][15] Maintain a positive pressure of inert gas throughout the reaction.
-
Symptom 2: Significant Side Product Formation
Even when the reaction proceeds, unwanted side products can complicate purification and reduce the final yield.
Potential Causes & Recommended Actions:
-
Protodeboronation: This is the hydrolysis of the boronic acid/ester back to the corresponding arene, replacing the B(OR)₂ group with a hydrogen atom.[3][15] This is common with electron-deficient boronic acids but can also occur if the transmetalation step is slow.
-
Solution 1: Use Anhydrous Conditions. Water is often the proton source. Switching to a rigorously dried solvent (e.g., toluene, dioxane) and an anhydrous base like K₃PO₄ can suppress this side reaction.[11]
-
Solution 2: Use More Stable Boron Reagents. Boronic acids are susceptible to protodeboronation. Consider using more stable boronate esters, such as pinacol esters (Bpin), which are less prone to hydrolysis.[3][16]
-
-
Homocoupling: The formation of a biaryl from two molecules of the boronic acid or two molecules of the aryl halide.
Frequently Asked Questions (FAQs)
Q1: Why are electron-rich difluorophenols more challenging than their electron-deficient counterparts? The key lies in the oxidative addition step of the catalytic cycle.[1][2] Palladium(0) insertion into the carbon-halogen (or carbon-pseudohalogen) bond is an electrophilic process. Electron-donating groups on the phenol ring increase the electron density at the reaction center, making it less electrophilic and thus less reactive towards the palladium catalyst.[3] This increases the energy barrier for oxidative addition, slowing down the entire catalytic cycle.
Q2: My phenol derivative is a chloride. Do I need special conditions? Yes. Aryl chlorides are significantly less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond.[3][17] For these substrates, the use of highly active, electron-rich, and bulky ligands like SPhos, XPhos, or other advanced dialkylbiaryl phosphines is not just recommended, but often mandatory for achieving good yields.[5][6][18]
Q3: Can I run this reaction at room temperature? While some highly active catalyst systems based on dialkylbiaryl phosphines have demonstrated success at room temperature for certain substrates, reactions with challenging electron-rich difluorophenols typically require elevated temperatures (e.g., 80-110 °C) to overcome the high activation energy of the oxidative addition and reductive elimination steps.[5][7]
Q4: What is the ideal Pd source? While Pd(PPh₃)₄ can be used, it introduces excess triphenylphosphine which can be a competitive and less effective ligand. A more modern approach is to use a stable Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ in combination with the desired specialized ligand.[1] These systems form the active Pd(0) species in situ. Pre-formed catalysts, such as XPhos Pd G3 or G4, are also excellent choices as they are air-stable and provide a reliable source of the active catalyst.
Recommended Starting Protocol
This general protocol is a robust starting point for a challenging Suzuki coupling of an in situ generated aryl bromide from a difluorophenol.
Materials:
-
2,6-Difluorophenol derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.08 mmol, 8 mol%)
-
K₃PO₄ (powdered, dried, 3.0 mmol, 3.0 equiv)
-
Anhydrous Toluene (5 mL)
-
In situ activating agent (e.g., CBr₄ if converting -OH to -Br)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the 2,6-difluorophenol, arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add Pd₂(dba)₃, SPhos, and the activating agent (if applicable), followed by the anhydrous toluene via syringe.
-
Degassing: Bubble argon through the stirred reaction mixture for 15-20 minutes.
-
Reaction: Heat the mixture to 100 °C in a preheated oil bath and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[9]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purification: Purify the crude product by flash column chromatography.[9]
Summary Table: Ligand & Base Selection
| Symptom | Probable Cause | Ligand Strategy | Base Strategy |
| No Reaction | Inefficient Oxidative Addition | Switch from PPh₃ to SPhos or XPhos [5][6][11] | Use K₃PO₄ or Cs₂CO₃ [11][13] |
| Slow Reaction | Sluggish Reductive Elimination | Use bulky ligands (XPhos , tBu₃P ) to promote elimination[2][6] | Ensure base is strong enough for efficient transmetalation |
| Protodeboronation | Slow Transmetalation / Water | Use stable pinacol esters ; maintain anhydrous conditions | Use anhydrous K₃PO₄ [11] |
| Low Yield with Aryl-Cl | Strong C-Cl Bond | SPhos , RuPhos , or NHC ligands are essential[5][6][18] | Strong base (K₃PO₄ ) is critical |
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1489–1500. [Link]
-
Parrish, J. P., & Jung, K. W. (2001). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 66(22), 7543–7546. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461–1473. [Link]
-
ResearchGate. (n.d.). Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. [Link]
-
Nxumalo, W., & de K. Serengeti, B. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(46), 28835–28844. [Link]
-
Nxumalo, W., & de K. Serengeti, B. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Kennedy, A. R., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Molecules, 28(3), 1269. [Link]
-
Morken, J. P., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344–4347. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pure.hw.ac.uk [pure.hw.ac.uk]
Technical Support Center: Troubleshooting Side Reactions in Buchwald-Hartwig Amination of Hindered Phenols
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of C-N bond formation with sterically demanding phenol substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize this powerful transformation effectively.
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope where traditional methods fall short.[1] However, when one of the coupling partners is a hindered phenol, the reaction's delicate catalytic cycle can be perturbed. The steric bulk around the phenolic oxygen can impede key steps like reductive elimination, opening the door to competing, undesired pathways. This guide provides a structured approach to identifying and mitigating these common side reactions.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when performing Buchwald-Hartwig amination on hindered phenolic substrates.
Q1: My reaction has a low yield, and I'm observing significant hydrodehalogenation of my aryl halide. What's causing this and how can I fix it?
A1: The Cause: Hydrodehalogenation, the replacement of the halide on your aryl electrophile with a hydrogen atom, is a frequent and troublesome side reaction.[2] It often competes with the desired C-N bond formation. This side reaction is typically caused by a β-hydride elimination from the palladium amide intermediate, which produces a palladium-hydride (Pd-H) species.[1][2] This Pd-H species can then reductively eliminate with the aryl halide to form the hydrodehalogenated arene, regenerating the Pd(0) catalyst which can re-enter the undesired cycle.
Several factors can favor this pathway:
-
Slow Reductive Elimination: The steric hindrance of your phenol substrate can significantly slow down the final, product-forming reductive elimination step. This gives the palladium amide intermediate more time to undergo β-hydride elimination.
-
Ligand Choice: Less bulky or inappropriate ligands may not sufficiently stabilize the catalyst or promote the desired reductive elimination over competing pathways.[3]
-
Base and Solvent: The choice of base and solvent can influence the stability of key intermediates and the relative rates of productive versus unproductive pathways.[4][5]
The Solution: Your primary goal is to accelerate the rate of C-N reductive elimination relative to β-hydride elimination.
-
Optimize the Ligand: This is the most critical parameter. Switch to bulky, electron-rich phosphine ligands. These ligands are designed to increase the rate of reductive elimination.[1]
-
Dialkylbiaryl phosphines such as RuPhos, BrettPhos, and XPhos are excellent choices for hindered substrates.[6][7] They sterically favor the formation of a monoligated palladium species, which accelerates the key steps of the catalytic cycle.[1]
-
Ferrocene-based ligands like 1,1'-bis(di-tert-butylphosphino)ferrocene (DtBPF) have also shown great success in minimizing side reactions with challenging substrates.[6]
-
-
Re-evaluate the Base: While strong bases like NaOtBu are common, they can sometimes promote side reactions.[8] Consider using a weaker, non-nucleophilic phosphate or carbonate base (e.g., K₃PO₄, Cs₂CO₃) which can be effective while minimizing undesired pathways. The choice of base is highly dependent on the solvent system.[4][5]
-
Solvent Choice: Nonpolar, aprotic solvents like toluene or dioxane are generally preferred.[1] In nonpolar solvents, anionic bases are required to deprotonate the palladium-amine complex.[4][5] Avoid protic solvents unless the catalyst system is specifically designed for them, as they can be a source of protons for hydrodehalogenation.
Q2: Instead of my desired N-aryl phenol, I'm forming a significant amount of a diaryl ether byproduct. Why is this happening?
A2: The Cause: This is a classic case of competing C-O versus C-N coupling. The Buchwald-Hartwig reaction is not only used for amination but also for etherification (C-O bond formation).[9][10] Your hindered phenol substrate contains two nucleophilic sites: the amine nitrogen and the phenoxide oxygen (formed upon deprotonation by the base). If the amine is sterically hindered or electronically deactivated, the palladium catalyst may preferentially couple with the more accessible phenoxide.
The Solution:
-
Protect the Phenol: The most straightforward solution is to protect the phenolic hydroxyl group with a suitable protecting group that is stable to the reaction conditions but can be easily removed later. Common choices include silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers.
-
Ligand Tuning: Some ligands may have a higher propensity for C-N coupling over C-O coupling. Experiment with different classes of ligands. For instance, if you are using a ligand known for its high efficacy in etherification, switching to one specifically developed for challenging aminations might shift the selectivity.[6]
-
Modify Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the desired C-N coupling, as the undesired C-O coupling may have a higher activation energy.
Q3: My reaction mixture turns black, and the reaction stalls. What is causing this catalyst decomposition?
A3: The Cause: The formation of a black precipitate is almost always indicative of the formation of palladium black (Pd(0) metal), which means your active catalyst is crashing out of the solution.[11] This decomposition can be caused by several factors:
-
High Temperatures: While heat is often required, excessively high temperatures (typically >120 °C) for prolonged periods can promote catalyst decomposition.[11]
-
Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unstable, "naked" palladium species can aggregate and precipitate. This is more common with less bulky or weakly coordinating ligands.
-
Incomplete Reduction or Oxidative Damage: If using a Pd(II) precatalyst (like Pd(OAc)₂), incomplete reduction to the active Pd(0) state can lead to side reactions and decomposition. Conversely, the presence of oxygen can damage the catalyst.[3]
The Solution:
-
Use a Precatalyst: Instead of generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a well-defined, air-stable Pd(II) precatalyst.[12] Precatalysts, such as those based on biarylphosphine ligands (e.g., XPhos-Pd-G3), are designed for clean and efficient generation of the active LPd(0) species under the reaction conditions, minimizing decomposition.
-
Ensure Anaerobic Conditions: Rigorously degas your solvent and use an inert atmosphere (Argon or Nitrogen) throughout the setup and reaction. Oxygen is detrimental to the active Pd(0) catalyst.
-
Optimize Temperature and Reaction Time: Run the reaction at the lowest temperature that provides a reasonable rate. Monitor the reaction by TLC or LC-MS to avoid unnecessarily long heating times.
-
Check Ligand-to-Metal Ratio: Ensure you are using an appropriate ligand-to-palladium ratio (typically ranging from 1:1 to 2:1, depending on the ligand and precatalyst). Too little ligand can leave the palladium center exposed and prone to aggregation.
Troubleshooting and Optimization Workflow
When a reaction with a hindered phenol fails, a systematic approach is crucial. The following guide provides a logical workflow for troubleshooting.
Guide 1: Systematic Approach to a Failed Amination
If your initial reaction gives low yield, no product, or a mixture of byproducts, follow this decision-making process.
Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.
Guide 2: Selecting the Right Catalyst System
The choice of ligand is paramount for success with hindered substrates. The table below compares commonly used ligands for these challenging transformations.
| Ligand | Class | Key Advantages for Hindered Substrates | Common Precatalyst |
| XPhos | Dialkylbiaryl Phosphine | Excellent generality; promotes fast reductive elimination, effective for aryl chlorides.[6] | XPhos-Pd-G2/G3/G4 |
| RuPhos | Dialkylbiaryl Phosphine | Highly active for coupling secondary amines and hindered substrates.[6] | RuPhos-Pd-G2/G3/G4 |
| BrettPhos | Dialkylbiaryl Phosphine | Very bulky; highly effective for coupling primary amines and challenging substrates.[7][13] | BrettPhos-Pd-G3 |
| DtBPF | Ferrocene-based | Bidentate ligand that enhances coupling rates and was among the first to enable amination of aryl chlorides.[6] | Pd₂(dba)₃ / DtBPF |
| Josiphos | Ferrocene-based | Sterically demanding bidentate ligand effective for coupling heteroaryl chlorides and minimizing β-hydride elimination.[2][6] | Pd(OAc)₂ / Josiphos |
Experimental Protocol
Protocol 1: General Procedure for Amination of a Hindered Phenol with Suppression of Side Reactions
This protocol is a starting point and may require optimization for your specific substrates. It incorporates best practices to minimize hydrodehalogenation and catalyst decomposition.
Reagents & Equipment:
-
Aryl Halide (1.0 equiv)
-
Hindered Phenolic Amine (1.2 equiv)
-
RuPhos-Pd-G3 Precatalyst (1-2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv), ground to a fine powder and dried.
-
Anhydrous Toluene (or 1,4-Dioxane)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or under a positive flow of inert gas, add the aryl halide (if solid), hindered phenolic amine, K₃PO₄, and RuPhos-Pd-G3 precatalyst to the reaction vial.
-
Scientist's Note: Adding all solids first minimizes exposure to air and moisture. Using a precatalyst ensures a reliable initiation of the catalytic cycle.[12]
-
-
Evacuation and Backfill: Seal the vial, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Scientist's Note: This step is critical to prevent catalyst oxidation and subsequent decomposition into palladium black.[11]
-
-
Solvent Addition: Add anhydrous, degassed toluene via syringe. The final concentration should be approximately 0.1-0.5 M with respect to the aryl halide.
-
Heating: Place the vial in a preheated oil bath or heating block set to 80-110 °C.
-
Scientist's Note: Start with a moderate temperature (e.g., 100 °C). The bulky RuPhos ligand is designed to accelerate the reaction, potentially allowing for lower temperatures than older catalyst systems.[6]
-
-
Monitoring: Stir the reaction vigorously. Monitor the progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the inorganic base and any precipitated catalyst. Wash the pad with additional solvent.
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ACS Omega. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
-
Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]
-
National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. [Link]
-
PubMed. Role of the base in Buchwald-Hartwig amination. [Link]
-
Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]
-
University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
The Journal of Organic Chemistry. Role of the Base in Buchwald–Hartwig Amination. [Link]
-
ResearchGate. "Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands". [Link]
-
Royal Society of Chemistry. Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]
-
National Institutes of Health. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. [Link]
-
Journal of the American Chemical Society. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]
-
ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. [Link]
-
Chemistry Stack Exchange. Degradation of Pd catalyst in Buchwald-Hartwig amination. [Link]
-
Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
University of Birmingham. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
National Institutes of Health. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]
-
ACS Publications. Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.rug.nl [research.rug.nl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. jk-sci.com [jk-sci.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. pubs.acs.org [pubs.acs.org]
minimizing protodeboronation in Suzuki reactions of fluorinated boronic acids
Welcome to the technical support center for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving fluorinated boronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common obstacles, with a particular focus on preventing the undesired side reaction of protodeboronation.
Introduction: The Challenge of Fluorinated Boronic Acids
Fluorinated arylboronic acids are indispensable reagents in medicinal chemistry and materials science. However, their electron-deficient nature, a direct consequence of the powerful inductive effect of fluorine atoms, renders them highly susceptible to a yield-destroying side reaction: protodeboronation .[1][2] This reaction cleaves the crucial carbon-boron bond, replacing it with a carbon-hydrogen bond, which consumes the starting material and complicates product purification.[2][3]
This guide is designed to provide you with the mechanistic understanding and practical solutions required to maximize the efficiency of your Suzuki couplings and minimize protodeboronation.
Quick-Fire FAQs: Common Issues & Immediate Fixes
Q1: What is protodeboronation and why are my fluorinated boronic acids so susceptible?
A1: Protodeboronation is the cleavage of a C–B bond by a proton source (like water), replacing the boronic acid group with a hydrogen atom.[2] Fluorinated arylboronic acids are highly electron-deficient, which destabilizes the C–B bond. Under the basic conditions required for Suzuki coupling, they readily form boronate species that can undergo this undesired reaction, often in competition with the desired transmetalation step of the catalytic cycle.[1][4][5] The more fluorine atoms present, the more pronounced this problem can be.[1]
Q2: I'm seeing significant protodeboronation. What is the single most important parameter I should change first?
A2: The base. This is the most critical factor. Strong, hydroxide-containing bases like NaOH and KOH dramatically accelerate protodeboronation, especially in aqueous media.[1][2] Your first and most impactful change should be to switch to a weaker, non-hydroxide base.
Q3: My reaction is sluggish and I'm losing my boronic acid over time. What's the likely cause?
A3: This indicates that the rate of protodeboronation is competitive with or even faster than the rate of your Suzuki coupling. If the catalytic cycle is slow, the sensitive boronic acid is exposed to the basic, protic conditions for a longer period, leading to its degradation.[6][7] The solution is to accelerate the productive coupling reaction.
Q4: I'm using a boronic ester (e.g., a pinacol ester) to protect my boronic acid, but still see protodeboronation. Why?
A4: While boronic esters are more stable than their corresponding acids, they are not immune to decomposition. Under basic aqueous conditions, they can hydrolyze back to the boronic acid in situ, which then undergoes protodeboronation.[4] Therefore, even when using esters, optimizing the reaction conditions to favor rapid coupling is essential.
Deep-Dive Troubleshooting Guide
When quick fixes are not enough, a systematic approach to reaction optimization is required. This guide breaks down the key parameters that influence the competition between the desired Suzuki coupling and the undesired protodeboronation pathway.
The Competing Pathways
The core challenge lies in managing the kinetics of two competing reactions. The goal is to maximize the rate of the productive catalytic cycle while minimizing the rate of the off-cycle decomposition pathway.
// Nodes BA [label="Fluoroaryl\nBoronic Acid\n(ArF-B(OH)2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pd_Cycle [label="Productive Suzuki Cycle\n(Transmetalation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PDB_Pathway [label="Protodeboronation\nPathway", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Desired Product\n(ArF-Ar')", fillcolor="#FFFFFF", fontcolor="#202124"]; Byproduct [label="Side Product\n(ArF-H)", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges BA -> Pd_Cycle [label=" k_Suzuki\n(Fast & Desired)", color="#34A853", fontcolor="#34A853"]; BA -> PDB_Pathway [label="k_PDB\n(Slow & Undesired) ", color="#EA4335", fontcolor="#EA4335"]; Pd_Cycle -> Product [color="#34A853"]; PDB_Pathway -> Byproduct [color="#EA4335"];
// Invisible nodes for alignment {rank=same; BA} {rank=same; Pd_Cycle; PDB_Pathway} {rank=same; Product; Byproduct} }
Figure 1. Kinetic competition between the desired Suzuki coupling and protodeboronation.
Optimizing the Base
The choice of base is paramount. The function of the base is to activate the boronic acid for transmetalation, but overly strong bases create a high concentration of the boronate species that is highly susceptible to protonolysis.[1][8]
| Base Type | Recommended Bases | Rationale & Comments |
| Weak, Non-Hydroxide | K₃PO₄, Cs₂CO₃, K₂CO₃ | (First Choice) These provide a sufficiently basic environment to promote the catalytic cycle without dramatically accelerating protodeboronation. K₃PO₄ is often an excellent starting point.[7][9] |
| Fluoride Sources | CsF, KF | Fluoride bases can be highly effective, as they activate the boronic acid through a different mechanism, forming fluoroborate species.[9][10] This can be particularly useful in anhydrous conditions.[9] |
| Organic Bases | Triethylamine (Et₃N), DIPEA | Generally less effective and not recommended for this specific problem. They may not be strong enough to promote efficient transmetalation, leading to long reaction times and subsequent decomposition. |
| Strong, Hydroxide | NaOH, KOH, Ba(OH)₂ | (Avoid) These bases generate high concentrations of hydroxide ions, which are known to be potent catalysts for protodeboronation, especially with electron-deficient substrates.[1][2] |
Actionable Protocol: If you are using NaOH or KOH and observing significant protodeboronation, switch to 2-3 equivalents of K₃PO₄ or Cs₂CO₃ as a first step in re-optimization.
Solvent Selection and Water Content
The solvent system plays a crucial role in mediating the activity of the base and the stability of the reagents.
| Solvent Type | Recommended Solvents | Rationale & Comments |
| Aprotic Ethers | 1,4-Dioxane, 2-MeTHF, THF | (Excellent Choice) These are generally the preferred solvents. They offer good solubility for many substrates and do not act as a proton source.[11] |
| Aprotic Aromatics | Toluene, Xylene | Good alternatives to ethers, especially for higher temperature reactions. Non-polar nature can sometimes be beneficial.[11] |
| Polar Aprotic | DMF, DMAc, Acetonitrile | Use with caution. While common, some polar aprotic solvents can accelerate protodeboronation.[12][13][14] Acetonitrile, in particular, has been shown to accentuate Cu-mediated protodeboronation.[14][15] |
| Protic Solvents | Water, Alcohols (EtOH, t-BuOH) | Water is a necessary co-solvent for many inorganic bases (like K₃PO₄) to ensure their solubility and activity. However, it is also the primary proton source for protodeboronation.[16] Minimize the amount of water to the lowest level required for reactivity (e.g., 10:1 or 5:1 organic:water). Running the reaction under strictly anhydrous conditions (e.g., with CsF) can be an effective strategy.[7][17] |
Actionable Protocol: Start with a solvent system like 1,4-Dioxane/H₂O (10:1). If protodeboronation persists, consider switching to an anhydrous system using Toluene with CsF as the base.
The Catalyst and Ligand System
An efficient catalyst system is your best defense against protodeboronation. The faster the desired Suzuki coupling occurs, the less time the boronic acid has to decompose.[2][6]
-
Accelerate the Catalytic Cycle: For challenging substrates like electron-deficient fluorinated boronic acids, a highly active catalyst is non-negotiable.
-
Ligand Choice: Modern, bulky, electron-rich phosphine ligands are essential. They promote the rate-limiting oxidative addition and reductive elimination steps, leading to faster catalyst turnover.[18][19] However, recent studies suggest that some bulky ligands may also accelerate palladium-catalyzed protodeboronation, requiring careful selection.[20]
-
Precatalysts: Using well-defined palladium precatalysts (e.g., G3 or G4 Buchwald-type precatalysts) is highly recommended. These form the active Pd(0) species rapidly and consistently, leading to more reproducible results than using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.[6][21]
| Recommended Ligands | Precatalyst Examples | When to Use |
| Buchwald Ligands | SPhos, XPhos, RuPhos | These are the gold standard for difficult Suzuki couplings. They are highly active and robust. XPhos, in particular, has shown success with unstable boronic acids at lower temperatures.[6][21][22] |
| Other Specialized Ligands | cataCXium® A | Has demonstrated unique competence in promoting challenging heteroaryl couplings under anhydrous conditions.[17] |
Actionable Protocol: If your current catalyst system is slow (e.g., Pd(PPh₃)₄), switch to a modern precatalyst like XPhos Pd G3 (1-2 mol %) to significantly accelerate the reaction rate.
Temperature and Reaction Time
Lowering the reaction temperature can slow the rate of protodeboronation relative to the Suzuki coupling.[6][7] This is particularly effective when paired with a highly active catalyst that can function efficiently at milder temperatures.
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// Edges Start -> Check_Base; Check_Base -> Base_Strong; Base_Strong -> Switch_Base [label="Yes"]; Base_Strong -> Check_Catalyst [label="No"]; Switch_Base -> Check_Catalyst; Check_Catalyst -> Catalyst_Slow; Catalyst_Slow -> Switch_Catalyst [label="Yes"]; Catalyst_Slow -> Check_Temp [label="No"]; Switch_Catalyst -> Check_Temp; Check_Temp -> Lower_Temp; Lower_Temp -> Success; }
Figure 2. A systematic workflow for troubleshooting protodeboronation.
Experimental Protocol: Optimized Suzuki Coupling of an Electron-Deficient Fluoroaryl Boronic Acid
This protocol incorporates best practices to minimize protodeboronation.
Reagents:
-
Aryl Halide (Ar-X, 1.0 equiv)
-
Fluorinated Boronic Acid (ArF-B(OH)₂, 1.2–1.5 equiv)
-
XPhos Pd G3 precatalyst (0.02 equiv, 2 mol %)
-
Potassium Phosphate (K₃PO₄, 3.0 equiv, anhydrous powder)
-
Solvent: 1,4-Dioxane and Water (degassed)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl halide (if solid), the fluorinated boronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane, followed by degassed water, via syringe to achieve a final solvent ratio of 10:1 (dioxane:water). The final concentration with respect to the limiting aryl halide should be approximately 0.1 M. If the aryl halide is a liquid, add it via syringe at this stage.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 60–80 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS. The reaction should ideally reach completion within 1-4 hours. Avoid unnecessarily long reaction times.
-
Workup: Once the limiting reagent is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
-
Coombs, J. R., et al. (2022). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. LJMU Research Online. Available at: [Link]
-
Various Authors. (2024). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
-
Derosa, J., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. Available at: [Link]
-
Coombs, J. R., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. Available at: [Link]
-
Derosa, J., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Wiley Online Library. Available at: [Link]
-
Wikipedia Contributors. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]
-
Coombs, J. R., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Pereira, M. M., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ResearchGate. Available at: [Link]
-
Colacot, T. J. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Zharova, Y. D., et al. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Chemical Engineering Transactions. Available at: [Link]
-
Sun, J., et al. (2024). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Chemistry – A European Journal. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Tredwell, M., et al. (2015). Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids. Organic Letters. Available at: [Link]
-
Aarum, I., et al. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments. Available at: [Link]
-
Sun, J., et al. (2024). Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. PubMed. Available at: [Link]
-
Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]
-
Reddit User Community. (2022). Struggling with Suzuki Reaction. Reddit. Available at: [Link]
-
Kaur, N., & Singh, B. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. Journal of the American Chemical Society. Available at: [Link]
-
Amatore, C., et al. (2011). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal. Available at: [Link]
-
Nykaza, T. V., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Available at: [Link]
-
Shields, J. D., et al. (2020). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Organometallics. Available at: [Link]
-
Sci-Hub. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]
-
Reddit User Community. (2022). For the pro's (Suzuki). Reddit. Available at: [Link]
-
Reddit User Community. (2021). Protodeboronation product. Reddit. Available at: [Link]
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
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- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chembites.org [chembites.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aidic.it [aidic.it]
- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Purification of Fluorinated Aromatic Compounds by Chromatography
Welcome to the technical support center for the purification of fluorinated aromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these molecules. Fluorine's high electronegativity and unique steric properties fundamentally alter a molecule's polarity, hydrophobicity, and interaction capabilities, often rendering standard chromatographic protocols suboptimal.[1] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to empower you to develop robust and efficient purification methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chromatographic behavior of fluorinated aromatic compounds.
Q1: Why are fluorinated aromatic compounds so challenging to purify with standard reversed-phase (C18) columns?
A: Standard C18 columns primarily separate compounds based on hydrophobic interactions.[2] While adding fluorine to an aromatic ring increases its hydrophobicity, it also creates a highly electronegative surface and can induce dipole moments. This leads to several effects that complicate C18 separations:
-
Reduced Retention: Perfluorinated alkyl chains on a stationary phase can exhibit weaker interactions with non-fluorinated analytes compared to traditional C18 phases.[3] This can sometimes lead to unexpectedly short retention times for fluorinated compounds.
-
Altered Selectivity: The unique electronic nature of the C-F bond can lead to repulsive interactions with the C18 stationary phase, causing poor peak shape and co-elution with non-fluorinated impurities.
-
"Fluorous-phobicity": Highly fluorinated molecules often prefer to interact with other fluorinated molecules or phases over hydrocarbon-based phases like C18. This can result in poor retention and peak shape. Optimal separation of fluorinated compounds can sometimes be achieved by pairing a regular reversed-phase column (like C8) with a fluorinated eluent.[4][5]
Q2: What are "fluorinated stationary phases," and when should I consider using them?
A: Fluorinated stationary phases are specifically designed to provide alternative selectivity for challenging separations, especially for halogenated and aromatic compounds.[3] They are a powerful tool when traditional C8 and C18 phases fail to provide adequate resolution.[2][3] There are two main types:
-
Perfluoroalkyl Phases (e.g., TDF - Tridecafluoro): These phases have fluorinated alkyl chains. They are excellent for separating fluorinated molecules from each other and from non-fluorinated ones, primarily leveraging "fluorous-fluorous" interactions.[6] The retention increases with the fluorine content of the analyte.[6]
-
Pentafluorophenyl Phases (PFP): These phases feature a pentafluorophenyl ring bonded to the silica. PFP columns are exceptionally versatile because they offer multiple modes of interaction beyond simple hydrophobicity, including π-π interactions, dipole-dipole interactions, and hydrogen bonding.[2][7] This makes them highly effective for separating aromatic compounds, particularly those with halogen or nitro groups.[3][6]
You should consider a fluorinated phase when you observe insufficient selectivity, poor peak shape, or elution order swaps on a C18 column, especially when working with positional isomers, halogenated compounds, or complex mixtures of fluorinated and non-fluorinated molecules.[3]
Q3: Can I use normal-phase (silica) flash chromatography for these compounds?
A: Yes, normal-phase flash chromatography on silica gel is a viable technique. However, the high electronegativity and low polarity of many fluorinated aromatics can lead to very weak interactions with the polar silica surface. This often results in compounds eluting very quickly with non-polar solvents (e.g., hexane/ethyl acetate), leading to poor separation from non-polar impurities. Careful solvent system screening is critical to achieve good resolution. In cases where normal-phase and reversed-phase methods individually fail, orthogonal chromatography (purifying with one method and then re-purifying with the other) can be highly effective.[8]
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the purification of fluorinated aromatic compounds.
Issue 1: Poor Peak Shape (Tailing or Fronting) in Reversed-Phase HPLC
Q: My fluorinated aromatic compound is showing significant peak tailing on a C18 column with a standard acetonitrile/water mobile phase. What is the cause and how can I fix it?
A: Peak tailing is often a sign of secondary interactions or slow kinetics. For fluorinated aromatics on C18, this can be caused by:
-
Silanol Interactions: Residual, acidic silanol groups on the silica backbone of the column can interact with basic sites on your molecule or even with the electron-rich fluorinated ring system, causing tailing.[9]
-
Ionic Interactions: If your compound is ionizable, insufficient buffering of the mobile phase can lead to a mixed population of ionized and neutral species, resulting in broad, tailing peaks.[9]
-
Solvent Mismatch: Injecting your sample in a solvent much stronger than the mobile phase (e.g., 100% DMSO) can cause peak distortion.[10]
Solutions:
-
Add a Mobile Phase Modifier: Add 0.1% trifluoroacetic acid (TFA) or formic acid to your mobile phase. This will suppress the ionization of silanol groups and ensure acidic/neutral compounds are fully protonated, leading to sharper peaks.[9]
-
Use a Buffered Mobile Phase: If your compound is basic, use a buffer like ammonium acetate or ammonium formate (10-25 mM is usually sufficient) to maintain a consistent pH and ionization state.[9]
-
Switch to a PFP Column: A Pentafluorophenyl (PFP) column is often the best solution. It provides alternative retention mechanisms like π-π and dipole-dipole interactions, which can dominate over problematic silanol interactions and dramatically improve peak shape for aromatic compounds.[2][7]
-
Match Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase conditions to ensure a tight injection band.[10]
Issue 2: Poor Resolution and Co-elution
Q: I cannot separate two positional isomers of a difluorinated benzene derivative on my C18 column. They co-elute completely. What are my options?
A: C18 columns separate primarily on hydrophobicity, and positional isomers often have very similar hydrophobicities, making separation difficult. To resolve them, you need a stationary phase that can exploit more subtle differences in their structure and electronics.
Solutions:
-
Primary Recommendation: Use a PFP Column: This is the most powerful tool for this problem. PFP phases excel at shape selectivity and separating positional isomers.[2] The electron-deficient fluorophenyl ring of the stationary phase will interact differently with the subtle variations in the dipole moments and electron distribution of your isomers, often providing baseline resolution where a C18 fails.[11]
-
Optimize Mobile Phase: Try switching the organic modifier from acetonitrile to methanol, or vice-versa. Methanol is a protic solvent and can engage in different hydrogen bonding interactions than the aprotic acetonitrile, sometimes revealing the necessary selectivity.
-
Change Temperature: Lowering the column temperature can sometimes enhance the subtle intermolecular interactions needed to resolve isomers. Conversely, increasing the temperature can improve efficiency.[12] Experiment with a range from 25°C to 45°C.[4][5]
-
Explore Orthogonal Methods: If HPLC fails, consider Supercritical Fluid Chromatography (SFC). SFC uses supercritical CO2 as the main mobile phase and often provides completely different selectivity compared to reversed-phase HPLC, making it excellent for isomer separation.[13][14]
Issue 3: Low or No Retention in Flash Chromatography
Q: I'm trying to purify a highly fluorinated aromatic compound using flash chromatography on silica gel, but it comes through in the void volume even with 100% hexane. How can I get it to stick?
A: This is a common issue. Highly fluorinated compounds can be considered "fluorophilic" and have very low affinity for the polar silica gel ("fluorophobic" interaction).
Solutions:
-
Use a Less Polar Stationary Phase: If available, try using alumina, which has different surface chemistry and may provide some retention.
-
Switch to Reversed-Phase Flash: This is the most effective solution. Use a C18-functionalized silica cartridge. Your non-polar, highly fluorinated compound will be well-retained, and you can elute it with a gradient of water and methanol or acetonitrile.
-
Dry Loading: If you must use silica, ensure you are using a dry loading technique. Dissolve your crude material in a minimal amount of a strong solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel, dry it completely under vacuum, and load the resulting powder onto the top of your column. This prevents the loading solvent from carrying your compound down the column prematurely.[15]
Part 3: Data Tables & Visualizations
Table 1: Stationary Phase Selection Guide for Fluorinated Aromatics
| Stationary Phase | Primary Interaction(s) | Best For... | Avoid When... |
| C18 (Standard) | Hydrophobic | Simple mixtures of compounds with large differences in hydrophobicity. | Separating positional isomers, halogenated compounds, or when peak tailing is observed.[2][3] |
| PFP (Pentafluorophenyl) | π-π, Dipole-Dipole, H-Bonding, Hydrophobic | Positional isomers , halogenated aromatics, nitroaromatics, polar compounds. Offers orthogonal selectivity to C18.[2][3][7] | Not typically a first-choice for purely aliphatic compounds. |
| TDF (Tridecafluoroalkyl) | Fluorous, Hydrophobic | Separating highly fluorinated compounds from each other or from non-fluorinated analogs.[6] | Analytes have a very low fluorine content.[6] |
| Silica Gel (Normal-Phase) | Polar (Adsorption) | Compounds with polar functional groups (e.g., -OH, -NH2) that can interact with silica. | Highly fluorinated, non-polar compounds that will elute too quickly.[15] |
Diagram 1: Decision Workflow for Method Development
This diagram outlines a logical workflow for selecting the appropriate chromatographic method for your fluorinated aromatic compound.
Caption: A decision tree for selecting a purification strategy.
Part 4: Experimental Protocols
Protocol 1: Generic HPLC Screening Protocol for Fluorinated Aromatics
This protocol provides a starting point for developing a separation method using analytical HPLC, which can then be scaled to preparative purification.
Objective: To quickly determine the best stationary phase (C18 vs. PFP) and organic modifier for separation.
Materials:
-
Analytical HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
PFP column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water
-
Mobile Phase B1: 0.1% Formic Acid in HPLC-grade Acetonitrile (ACN)
-
Mobile Phase B2: 0.1% Formic Acid in HPLC-grade Methanol (MeOH)
-
Sample dissolved in 50:50 ACN:Water or mobile phase
Procedure:
-
Column Installation & Equilibration:
-
Install the C18 column.
-
Equilibrate the column with 95% A / 5% B1 at 1.0 mL/min for 10-15 minutes or until the baseline is stable.[16]
-
-
Run 1 (C18 with Acetonitrile):
-
Inject 5-10 µL of your sample.
-
Run a generic gradient:
-
5% to 95% B1 over 15 minutes.
-
Hold at 95% B1 for 2 minutes.
-
Return to 5% B1 over 1 minute.
-
Hold at 5% B1 for 2 minutes (post-run equilibration).
-
-
Monitor at a relevant wavelength (e.g., 254 nm).
-
-
Run 2 (C18 with Methanol):
-
Flush the system and column thoroughly with Mobile Phase B2.
-
Equilibrate the column with 95% A / 5% B2.
-
Repeat the injection and gradient described in Step 2, using B2 (Methanol) instead of B1.
-
-
Column Swap & Equilibration:
-
Replace the C18 column with the PFP column.
-
Equilibrate the PFP column as in Step 1.
-
-
Run 3 (PFP with Acetonitrile):
-
Repeat the injection and gradient as described in Step 2.
-
-
Run 4 (PFP with Methanol):
-
Flush and equilibrate the PFP column with the methanol mobile phase (B2).
-
Repeat the injection and gradient as described in Step 3.
-
-
Analysis:
-
Compare the four chromatograms. Look for the conditions that provide the best resolution between your target compound and impurities, as well as the best peak shape. The PFP column will often show a different elution order and improved selectivity for aromatic compounds.[3]
-
Protocol 2: Column Cleaning and Storage After Fluorinated Compound Analysis
Fluorinated compounds can sometimes exhibit strong adsorption. Proper column cleaning is essential to prevent carryover and maintain column performance.
Objective: To thoroughly clean and store an HPLC column (C18 or PFP) after use with fluorinated aromatic compounds.
Materials:
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Methanol (MeOH)
Procedure:
-
Buffer Flush:
-
Disconnect the column from the detector.
-
Flush the column with 10-20 column volumes of HPLC-grade water (with no buffer or acid) to remove any salt residues. Buffer precipitation can clog the column if you flush directly with high organic.[9]
-
-
Intermediate Polarity Flush:
-
Flush the column with 10-20 column volumes of Methanol.
-
-
Strong Solvent Flush (for stubborn residues):
-
Flush the column with 10-20 column volumes of 100% Acetonitrile.
-
Follow with 10-20 column volumes of 100% Isopropanol. IPA is a strong solvent that is excellent for removing highly retained hydrophobic and fluorinated compounds.
-
-
Storage:
-
Never store a column in buffered or acidic mobile phase.
-
For long-term storage, flush the column with 10 volumes of a miscibility-appropriate organic solvent. A common storage solvent is Acetonitrile or a Methanol/Water mixture (e.g., 80:20).
-
Ensure the column end-plugs are tightly sealed to prevent the stationary phase from drying out.
-
References
- Application of Fluorinated Solvents in Liquid Chromatography: A Focus on Enhanced Selectivity for Fluorin
- Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. PubMed.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Working with fluorin
- Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
- Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
- Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- What is Supercritical Fluid Chromatography (SFC)
- Basic Principles for Purification Using Supercritical Fluid Chromatography.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- The Convenient and All- Purpose PFP Phase. SiliCycle.
- What is Orthogonal Flash Chromatography and Why Should I do it?. Biotage.
- “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.
- HPLC Troubleshooting Guide. ACE.
- Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
- Fluorinated Aromatic Compounds.
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- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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optimizing base selection for reactions with 2,3-Difluoro-4-methoxyphenol
Technical Support Center: 2,3-Difluoro-4-methoxyphenol
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical advice for optimizing reactions involving this versatile building block. Here, we move beyond simple protocols to explore the chemical principles that govern reactivity, enabling you to make informed decisions, troubleshoot effectively, and achieve optimal outcomes in your experiments.
Section 1: Understanding the Substrate: Key Physicochemical Properties
Before selecting a base, it's critical to understand the unique electronic characteristics of this compound. Its reactivity is a direct consequence of the interplay between its substituent groups.
Q1: How do the fluoro and methoxy groups affect the acidity of the phenolic proton?
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion.[1][2]
-
Electron-Withdrawing Fluoro Groups: The two fluorine atoms at the C2 and C3 positions are potent electron-withdrawing groups due to their high electronegativity (inductive effect).[3][4][5] They pull electron density away from the aromatic ring, which in turn stabilizes the negative charge of the phenoxide ion formed upon deprotonation. This stabilization makes the phenol more acidic than unsubstituted phenol (pKa ≈ 10).[6][7]
-
The Ambivalent Methoxy Group: The methoxy group at the C4 position has opposing effects. It is electron-withdrawing by induction but electron-donating through resonance.[6] In the case of the phenoxide, the resonance-donating effect pushes electron density back into the ring, which can be destabilizing. However, the powerful inductive effects of the two adjacent fluorine atoms are expected to overwhelmingly dominate, leading to a significantly lower pKa than that of phenol.
Section 2: Strategic Base Selection for Common Transformations
The choice of base is not arbitrary; it's a strategic decision based on the substrate's pKa and the desired reaction pathway. For a phenol with a pKa around 8, a base whose conjugate acid has a pKa of at least 10-11 is generally required for complete deprotonation.
Q2: Which bases are recommended for O-alkylation (e.g., Williamson Ether Synthesis) of this compound?
O-alkylation is one of the most common reactions for this substrate. The goal is to generate the phenoxide in situ for subsequent nucleophilic attack on an alkyl halide.
Base Selection Workflow
Caption: Decision workflow for selecting an appropriate base.
Recommended Bases:
| Base | Formula | pKa (Conj. Acid) | Typical Solvent | Key Considerations |
| Potassium Carbonate | K₂CO₃ | ~10.3 | DMF, Acetonitrile | Workhorse choice. Inexpensive, easy to handle, and sufficiently basic for complete deprotonation. Heterogeneous reaction requires good stirring. |
| Cesium Carbonate | Cs₂CO₃ | ~10.4 | DMF, Acetonitrile | More soluble than K₂CO₃, often leading to faster reactions and higher yields. The larger, softer Cs⁺ cation can also enhance nucleophilicity. More expensive. |
| Sodium Hydride | NaH | ~36 | THF, DMF | Use with caution. Very strong base, ensures complete and irreversible deprotonation.[9] Can be overkill and may promote side reactions with sensitive electrophiles. Requires strictly anhydrous conditions.[10] |
| Sodium Hydroxide | NaOH | ~15.7 | Water, THF | Effective due to the substrate's acidity.[11] However, the presence of water can lead to hydrolysis of sensitive alkyl halides. Phase-transfer catalysis may be required in biphasic systems. |
Expert Insight: For most standard primary alkyl halides, Potassium Carbonate (K₂CO₃) in DMF or acetonitrile is the optimal starting point. It offers the best balance of reactivity, cost, and safety. For sluggish reactions or sterically hindered electrophiles, switching to Cesium Carbonate (Cs₂CO₃) is a logical next step.
Section 3: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This section addresses common problems in a direct Q&A format.
Q3: My O-alkylation reaction has a low yield. What are the likely causes?
A3: Low yield is a common issue that can typically be traced to one of four areas:
-
Incomplete Deprotonation:
-
Cause: The base is not strong enough or an insufficient amount was used. For example, using sodium bicarbonate (pKa of H₂CO₃ ≈ 6.4) would be ineffective.
-
Solution: Ensure you are using at least 1.1-1.5 equivalents of a suitable base like K₂CO₃. Verify the quality of your base; old K₂CO₃ can absorb water and lose efficacy.
-
-
Presence of Water:
-
Cause: Williamson ether synthesis is highly sensitive to moisture. Water can consume the base and hydrolyze the alkyl halide.[10]
-
Solution: Use anhydrous solvents and thoroughly dry all glassware. If using a solid base like K₂CO₃, consider drying it in an oven before use.
-
-
Poor Electrophile Reactivity:
-
Cause: The reaction proceeds via an Sₙ2 mechanism.[9][11] Therefore, reactivity is highest for methyl and primary halides. Secondary halides are much slower and prone to elimination side reactions, while tertiary halides will almost exclusively undergo elimination.[12]
-
Solution: If possible, use a more reactive electrophile (e.g., iodide instead of chloride). For secondary halides, consider using a more polar aprotic solvent (e.g., DMF) and a more soluble base (Cs₂CO₃) at a moderate temperature (50-70 °C) to favor substitution over elimination.[10]
-
-
Reaction Conditions:
-
Cause: Insufficient temperature or reaction time.
-
Solution: Monitor the reaction by TLC or LC-MS. If the reaction stalls, consider gradually increasing the temperature. For K₂CO₃ in acetonitrile, reflux is often required.
-
Q4: I'm observing a significant amount of an isomeric byproduct that is not my desired ether. What is it and how can I prevent it?
A4: You are likely observing the product of C-alkylation . The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen atom (O-alkylation) or the electron-rich carbon atoms of the aromatic ring (C-alkylation), typically at the ortho or para positions.[13][14]
O-Alkylation vs. C-Alkylation Mechanism
Caption: Competing O- and C-alkylation pathways for phenoxides.
Factors Favoring C-Alkylation and Their Mitigation:
-
Solvent: Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the phenoxide oxygen, sterically shielding it and making the carbon atoms more available for attack.[13]
-
Solution: Use polar aprotic solvents like DMF, acetonitrile, or THF. These solvents solvate the cation, leaving a more "naked" and highly reactive oxygen nucleophile.[10]
-
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.
-
Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Counter-ion: The nature of the cation (from the base) can play a role, although this is a more subtle effect.
-
Solution: This is less of a concern with the recommended carbonate bases.
-
Section 4: Experimental Protocol Example
This section provides a trusted, self-validating protocol for a typical O-alkylation reaction.
Protocol: Synthesis of 2,3-Difluoro-4-methoxy-1-(benzyloxy)benzene
Objective: To perform a standard Williamson ether synthesis using benzyl bromide as the electrophile.
Materials:
-
This compound (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (1.5 eq)
-
Benzyl Bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (e.g., 1.60 g, 10.0 mmol).
-
Reagent Addition: Add anhydrous DMF (e.g., 20 mL) to dissolve the phenol. Add the powdered K₂CO₃ (e.g., 2.07 g, 15.0 mmol).
-
Stirring: Stir the resulting suspension vigorously for 15 minutes at room temperature to ensure good mixing.
-
Electrophile Addition: Add benzyl bromide (e.g., 1.29 mL, 11.0 mmol) dropwise via syringe.
-
Heating: Heat the reaction mixture to 60 °C and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), checking for the consumption of the starting phenol.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Workup - Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (1 x 30 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure ether.
Section 5: Frequently Asked Questions (FAQs)
Q5: Can I use this compound in Friedel-Crafts reactions?
A5: While phenols are generally highly activated toward electrophilic aromatic substitution, their utility in Friedel-Crafts reactions can be limited because the phenolic oxygen acts as a Lewis base and coordinates to the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring.[15] Protecting the hydroxyl group as a methyl ether (anisole) is a common strategy to circumvent this issue.
Q6: Are there any known side reactions involving the fluorine atoms?
A6: Under the conditions for O-alkylation (basic, nucleophilic), the C-F bonds are generally stable. Nucleophilic aromatic substitution (SₙAr) to displace a fluoride ion would require much harsher conditions or a strongly electron-withdrawing group para to the fluorine, which is not the case here. However, under different reaction manifolds, such as those involving organometallics or very high temperatures, reactivity at the C-F bond could be possible.
Q7: How should I store this compound?
A7: Like most phenols, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases. Over time, phenols can undergo air oxidation, which may lead to discoloration. Storing under an inert atmosphere (nitrogen or argon) can prolong its shelf life.
References
- Vedantu. What is the effect of aElectron withdrawing groups class 12 chemistry CBSE.
- S
- Filo. What is the effect of (i) Electron withdrawing group on acidity of phenol.
- BYJU'S. (2019-12-16).
- AAT Bioquest. (2023-02-14).
- PharmaXChange.info. (2011-04-09).
- PubMed.
- Springer.
- Benchchem. troubleshooting low yield in Williamson ether synthesis of crown ethers.
- Journal of the American Chemical Society.
- Organic Chemistry Tutor. Williamson Ether Synthesis.
- The Organic Chemistry Tutor. (2018-05-02). Williamson Ether Synthesis Reaction Mechanism.
- Jeremy McCallum. (2013-01-26). Williamson Ether Synthesis.
- Chemistry Steps. Reactions of Phenols.
- Chemistry LibreTexts. (2022-07-20). 7.4: Acid-base Properties of Phenols.
- Badeliya, S. N.
- Wiley Online Library. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
Sources
- 1. byjus.com [byjus.com]
- 2. What are the factors that affect the acidity of phenols? | AAT Bioquest [aatbio.com]
- 3. What is the effect of aElectron withdrawing groups class 12 chemistry CBSE [vedantu.com]
- 4. SATHEE: Chemistry Phenol Acidity [sathee.iitk.ac.in]
- 5. What is the effect of (i) Electron withdrawing group on acidity of phenol.. [askfilo.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sips.org.in [sips.org.in]
- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pharmaxchange.info [pharmaxchange.info]
- 14. tandfonline.com [tandfonline.com]
- 15. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Etherification of Sterically Hindered Phenols
Here is a technical support center with troubleshooting guides and FAQs for improving yield in the etherification of sterically hindered phenols.
Welcome to the technical support guide for navigating the complexities of ether synthesis with sterically hindered phenols. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in achieving high yields and purity for these demanding reactions. We will explore the causality behind common experimental failures and provide field-proven, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why is the etherification of sterically hindered phenols so challenging?
A1: Steric hindrance around the phenolic hydroxyl group physically blocks the approach of the alkylating agent. This dramatically slows down the rate of the desired SN2 reaction, allowing competing side reactions, such as elimination or C-alkylation, to become more prominent.[1][2][3] For a reaction to be successful, the chosen method must overcome this kinetic barrier without promoting undesired pathways.
Q2: Which etherification method is the best starting point for a novel, sterically hindered phenol?
A2: There is no single "best" method; the optimal choice depends on the specific structures of your phenol and alkylating agent.
-
For primary alkyl halides , a modified Williamson Ether Synthesis using a strong, non-hindered base and a polar aprotic solvent is a traditional starting point.[1][4] However, be prepared to troubleshoot.
-
For secondary alcohols , the Mitsunobu reaction is often superior as it proceeds with inversion of configuration and can be effective where Williamson synthesis fails.[5][6][7]
-
For forming diaryl ethers , especially with hindered partners, a palladium- or copper-catalyzed cross-coupling reaction like the Buchwald-Hartwig or Ullmann condensation is typically required.[8][9][10][11]
Q3: What is C-alkylation and why does it occur?
A3: C-alkylation is a common side reaction where the alkylating agent attaches to a carbon atom on the aromatic ring instead of the phenolic oxygen. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen (O-alkylation, desired) and the ortho/para positions of the ring (C-alkylation, undesired). Hard electrophiles tend to react at the hard nucleophilic oxygen, while softer electrophiles may react at the softer carbon positions. Factors like solvent, counter-ion, and temperature influence the ratio of O- to C-alkylation.[12]
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most common problems encountered during the etherification of hindered phenols.
Problem 1: Low to No Product Yield
Q: I've run my reaction and after workup, I have either recovered my starting material or observed a complex mixture of products with very little desired ether. What went wrong?
A: Low or no yield is the most frequent issue and can stem from several root causes. A systematic diagnosis is key.
| Potential Cause | Explanation & Scientific Rationale | Recommended Solution |
| Incomplete Deprotonation | The phenoxide is the active nucleophile. Sterically hindered phenols are often more acidic, but their conjugate bases can be poorly solvated. If the base is not strong enough or if water is present, the concentration of the active nucleophile will be too low for the reaction to proceed effectively.[13][14] | Verify Base Strength: Use a strong base like Sodium Hydride (NaH) or Potassium Hydride (KH) in an anhydrous aprotic solvent (THF, DMF).[15][16] For milder conditions, consider Potassium Carbonate (K₂CO₃) in DMF or acetone, but be aware it may require higher temperatures.[17] Ensure Anhydrous Conditions: Flame-dry glassware and use anhydrous solvents. Water will quench the base and inhibit phenoxide formation.[13][18] |
| Poor Nucleophilicity of the Phenoxide | Even when fully formed, the sterically hindered phenoxide is a poor nucleophile. The bulky groups surrounding the oxygen atom prevent effective orbital overlap with the electrophilic carbon of the alkylating agent. | Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy. Monitor closely for decomposition or side reactions. Use Phase-Transfer Catalysis (PTC): A PTC like tetrabutylammonium bromide (TBAB) or PEG400 can shuttle the phenoxide into the organic phase as a more reactive, "naked" anion, free from its counter-ion and solvation shell, thereby increasing its effective nucleophilicity.[12][17][19][20] |
| Incorrect Reaction Choice | The chosen reaction (e.g., Williamson) may be fundamentally unsuitable for the substrates. For instance, attempting to use a secondary or tertiary alkyl halide in a Williamson synthesis will strongly favor elimination over substitution.[1][2] | Re-evaluate Your Method: If using a secondary/tertiary alcohol, switch to a Mitsunobu reaction .[5][6] If using a secondary/tertiary alkyl halide, consider an alternative strategy entirely, such as the electrochemical method developed by Baran for highly hindered systems.[21][22] For diaryl ethers, a Buchwald-Hartwig approach is more appropriate.[10][23] |
Problem 2: Reaction is Prohibitively Slow
Q: My reaction is proceeding, as confirmed by TLC, but it requires several days to reach even moderate conversion. How can I accelerate it?
A: Slow reaction rates are a direct consequence of high steric hindrance.
Solution: High Concentration & Sonication for Mitsunobu Reactions For sluggish Mitsunobu reactions involving hindered phenols or alcohols, a significant rate increase can be achieved by combining high concentrations (e.g., 1.0 M to 3.0 M) with sonication.[24][25] Sonication uses ultrasonic waves to create and collapse microscopic bubbles, generating localized high pressure and temperature that can overcome the activation energy barrier without raising the bulk temperature of the reaction, which often leads to side products.[24] In one reported case, a reaction that required 7 days was completed in 15 minutes with 75% yield under these conditions.[24]
Problem 3: Formation of C-Alkylated Side Products
Q: My mass spec analysis shows a product with the correct mass, but the NMR is inconsistent with the desired ether. I suspect C-alkylation. How can I favor O-alkylation?
A: The competition between O- and C-alkylation is governed by reaction conditions. Your goal is to make the oxygen atom the more favorable reaction site.
Caption: Competing O- vs. C-alkylation pathways.
Solutions to Promote O-Alkylation:
-
Solvent Choice: Use polar aprotic solvents like DMF or DMSO. These solvents solvate the cation (e.g., K⁺) but leave the phenoxide oxygen relatively bare and highly reactive, favoring O-alkylation.[4] In contrast, protic solvents can hydrogen-bond with the oxygen, suppressing its reactivity and promoting C-alkylation.
-
Phase-Transfer Catalysis (PTC): As mentioned for improving yield, PTC creates a highly reactive "naked" phenoxide anion in the organic phase, which preferentially reacts at the more electronegative oxygen site.[12]
-
Choice of Base/Counter-ion: Using potassium salts (e.g., K₂CO₃) over sodium salts can sometimes increase the O/C ratio. The larger K⁺ ion coordinates less tightly with the phenoxide oxygen, increasing its availability for reaction.
Problem 4: Formation of Alkene Byproducts (Elimination)
Q: In my Williamson synthesis attempt with a secondary alkyl halide, I'm primarily isolating an alkene derived from my alkylating agent. What's causing this?
A: You are observing the results of an E2 elimination reaction, which is competing with the desired SN2 substitution. The phenoxide, especially a hindered one, is not only a nucleophile but also a strong base.
Caption: Competition between SN2 and E2 pathways.
Solutions to Minimize Elimination:
-
Change the Alkylating Agent: The Williamson synthesis is generally unsuitable for secondary and especially tertiary alkyl halides, which strongly favor elimination.[1][16] The most reliable solution is to change your synthetic strategy. Use a primary alkyl halide if possible.
-
Lower the Reaction Temperature: E2 reactions often have a higher activation energy than SN2 reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable rate can favor substitution.[13]
-
Use a Weaker Base: While you need a base to deprotonate the phenol, an extremely strong base will favor elimination. However, for hindered phenols, a strong base is often required for deprotonation, creating a paradox. This highlights why the Williamson synthesis is often a poor choice for this substrate combination. The best solution is to switch to a more suitable reaction, like the Mitsunobu.[2]
Detailed Experimental Protocols
Protocol 1: Accelerated Mitsunobu Etherification of a Hindered Phenol
This protocol is adapted from methodologies demonstrating significant rate enhancement through sonication and high concentration.[24]
-
Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the sterically hindered phenol (1.0 eq) and the primary or secondary alcohol (1.2 eq) in anhydrous THF to achieve a final concentration of 3.0 M .
-
Reagent Addition: Add triphenylphosphine (PPh₃, 1.5 eq) to the solution and stir until dissolved.
-
Sonication & Reaction: Place the flask in an ultrasonic cleaning bath. Cool the bath with a small amount of water if necessary to maintain room temperature. Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the sonicating mixture over 5 minutes.
-
Monitoring: Continue sonication and monitor the reaction by TLC. The reaction is often complete in 15-60 minutes.[24]
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to separate the desired ether from triphenylphosphine oxide and the DIAD-hydrazine byproduct.
Protocol 2: Phase-Transfer Catalyzed (PTC) Etherification
This protocol uses a phase-transfer catalyst to facilitate the reaction between the phenoxide and a primary alkyl halide.[12][17]
-
Setup: To a round-bottom flask, add the sterically hindered phenol (1.0 eq), powdered potassium carbonate (K₂CO₃, 2.0 eq), and tetrabutylammonium iodide (TBAI, 0.1 eq).
-
Solvent and Reagent: Add a suitable solvent such as acetonitrile or acetone. Add the primary alkyl halide (1.1 eq).
-
Reaction: Heat the mixture to reflux (typically 50-80 °C) and stir vigorously to ensure good mixing between the solid and liquid phases.
-
Monitoring: Monitor the reaction progress by TLC or GC. Reactions are typically complete within 4-24 hours.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Rinse the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography or distillation.
Method Selection Workflow
To assist in choosing an appropriate starting point, the following workflow can be used:
Caption: Decision workflow for selecting an etherification method.
References
-
Lepore, S. D., He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. [Link]
-
Halpern, M. (n.d.). Well-Chosen PTC Etherification Conditions for Weakly Nucleophilic Phenol. PTC Organics, Inc.[Link]
-
Cao, Y. Q., Pei, B. G. (2000). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Synthetic Communications, 30(10), 1759-1765. [Link]
-
Halpern, M. (n.d.). PTC Etherification of a Phenol. PTC Organics, Inc.[Link]
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. [Link]
-
Cao, Y. Q., Pei, B. G. (2000). Etherification of Phenols Catalysed by Solid-Liquid Phase Transfer Catalyst PEG400 without Solvent. Taylor & Francis Online. [Link]
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]
-
Synthesis of 2,6-Di-tert-butylphenol. PrepChem.com. [Link]
-
Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(21), 7233. [Link]
-
Dembinski, R. (2017). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. IntechOpen. [Link]
-
Maiti, D., Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
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A new mechanism - Key for an improved synthesis of 2,6-di-tert-butylphenol. ResearchGate. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester, Department of Chemistry. [Link]
-
Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes. ACS Publications. [Link]
-
Improved Synthesis of Hindered Ethers. ChemistryViews. [Link]
-
Williamson ether synthesis. Wikipedia. [Link]
-
Synthesis of highly hindered diphenyl ethers. ResearchGate. [Link]
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. DSpace@MIT. [Link]
-
Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Royal Society of Chemistry. [Link]
-
Xiang, J., et al. (2019). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC. [Link]
-
A General Method to Access Sterically Hindered and Complex Ethers. ACS Publications. [Link]
- Catalytic etherification of phenols to alkyl aryl ethers.
-
2 6 di tert butyl phenol (2 6 dtbp), cas 128-39-2. Vinati Organics. [Link]
- Preparation of 2,6-di-tert-butylphenol.
-
Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds. PMC. [Link]
-
Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Etherification of hindered phenols and alcohols with different alkylating agent. ResearchGate. [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield. Reddit. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Aryl ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. PubMed. [Link]
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Technical Support Center: Stability of Difluorophenols Under Acidic and Basic Conditions
Welcome to the technical support center for difluorophenols. This guide is designed for researchers, scientists, and drug development professionals who utilize difluorophenol isomers in their work. The strategic incorporation of fluorine into molecular scaffolds is a key strategy for enhancing pharmacokinetic profiles, but it also introduces unique stability considerations.[1] This document provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to help you navigate the complexities of working with these versatile compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of difluorophenols and how should they be stored?
Difluorophenols are generally stable crystalline solids under standard laboratory conditions.[2] The high strength of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry, imparts significant chemical and thermal stability compared to other halogenated analogues.[3] However, their stability is not absolute and can be compromised by improper storage or handling.
For optimal long-term stability, difluorophenols should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent slow oxidation over time.[2] These compounds are incompatible with strong oxidizing agents and strong bases, which can lead to degradation.[2]
Q2: How do acidic conditions affect the stability of difluorophenols?
Difluorophenols exhibit good stability in mild to moderately acidic aqueous solutions, especially at ambient temperatures. The primary consideration under acidic conditions is the acidity of the phenolic proton itself. The presence of electron-withdrawing fluorine atoms increases the acidity of the phenol compared to the parent molecule.
The magnitude of this effect is distance-dependent, governed by the powerful negative inductive effect (-I) of fluorine. Consequently, the acidity of the isomers follows this general trend:
-
ortho-difluorophenol > meta-difluorophenol > para-difluorophenol > phenol
For instance, the pKa of 2-fluorophenol is approximately 8.7, which is significantly lower than that of phenol (pKa ~9.9), indicating it is a stronger acid.[4] While the molecule itself is typically stable, harsh conditions such as concentrated strong acids combined with high temperatures can potentially lead to undesired side reactions or degradation. However, acid-catalyzed hydrolysis of the C-F bond is generally not a concern under typical synthetic conditions.
Q3: Are difluorophenols stable under basic conditions?
The behavior of difluorophenols under basic conditions is a more complex issue. The acidic phenolic proton is readily abstracted by even mild bases (e.g., sodium bicarbonate) to form the corresponding phenoxide ion. This phenoxide is more electron-rich than the neutral phenol, which can increase its susceptibility to oxidative degradation.[2][5]
Under more forceful basic conditions (e.g., concentrated NaOH, high temperatures), a key potential degradation pathway is Nucleophilic Aromatic Substitution (SNAr). In this reaction, a hydroxide ion can displace a fluorine atom. This reaction is generally difficult due to the strength of the C-F bond but can be facilitated if the fluorine atom is positioned ortho or para to another strong electron-withdrawing group. In difluorophenols, the phenoxide itself and the other fluorine atom activate the ring towards this type of reaction, although strenuous conditions are still typically required.
Q4: What are the primary factors that influence the stability of difluorophenols during an experiment?
Several factors can impact the stability of a difluorophenol in an experimental setting. Understanding these variables is key to preventing unwanted degradation and ensuring reproducible results.
-
pH: As discussed, extremes of pH, particularly strongly basic conditions, can promote degradation.
-
Temperature: Elevated temperatures can provide the necessary activation energy for degradation pathways, such as thermal decomposition or base-catalyzed hydrolysis.[2]
-
Oxidizing Agents: Phenols are susceptible to oxidation, which can be initiated by atmospheric oxygen or the presence of reagents like hydrogen peroxide or metal ions.[2][5][6] This can lead to the formation of colored impurities, such as quinone-like structures.[2]
-
Light Exposure: Photodegradation can be a concern for many phenolic compounds, leading to the formation of various byproducts.[2][7] Therefore, reactions should be shielded from direct light when possible.
-
Isomer Structure: The relative positions of the fluorine atoms and the hydroxyl group influence the electronic properties and, consequently, the reactivity and stability of the molecule.
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Prepare a stock solution of the difluorophenol in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
In a separate labeled vial, add an equal volume of 0.1 M NaOH to an aliquot of the stock solution. For example, mix 0.5 mL of stock with 0.5 mL of 0.1 M NaOH. [2] * Prepare several such vials for different time points.
-
Maintain these vials at a controlled temperature, which may be lower than the acid condition (e.g., 40-60 °C) due to potentially faster reaction rates. [2]
-
-
Control Sample:
-
Prepare a control sample by mixing an aliquot of the stock solution with an equal volume of water. Keep this sample at room temperature, protected from light.
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove one vial from each stress condition.
-
Allow the vial to cool to room temperature.
-
Crucially, neutralize the sample: For the acid-stressed sample, add an equimolar amount of NaOH. For the base-stressed sample, add an equimolar amount of HCl. This stops the degradation process. [2] * Dilute the neutralized sample with your mobile phase to a known concentration suitable for your analytical method (e.g., 10 µg/mL).
-
Analyze the sample immediately by a stability-indicating HPLC method, preferably with mass spectrometry (MS) detection to aid in the identification of any degradation products. [2]
-
-
Data Interpretation:
-
Calculate the percentage of the parent difluorophenol remaining at each time point relative to the t=0 sample.
-
Examine the chromatograms for new peaks, which represent potential degradation products. Use MS data to propose structures for these degradants.
-
A good forced degradation study aims for 5-20% degradation of the active ingredient to ensure that the primary degradation pathways are observed without being overly destructive.
-
References
-
The Dark Side of Fluorine. National Institutes of Health (NIH). Available at: [Link]
-
Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. National Institutes of Health (NIH). Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Aromatic hydroxylation of fluorophenols providing possible pathways for.... ResearchGate. Available at: [Link]
-
chemistry 12. Gowebrachnasagar. Available at: [Link]
-
The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Anaerobic degradation of halogenated phenols by sulfate-reducing consortia. ResearchGate. Available at: [Link]
-
Defluorination of Fluorophenols by a Heme Dehaloperoxidase: Insights into the Defluorination Mechanism. ACS Publications. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]
-
Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]
-
Photoproduct Formation during the Photolysis of Fluorinated Pesticides. ACS Publications. Available at: [Link]
-
MCQ-58: On acidity of of fluorophenols by Dr. Tanmoy Biswas (Ph.D) For IIT-JEE, NEET, BSMS & IIT-JAM. YouTube. Available at: [Link]
-
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. Available at: [Link]
-
Research and Regulatory Advancements on Remediation and Degradation of Fluorinated Polymer Compounds. MDPI. Available at: [Link]
-
Hydrolysis Reactions. Chemistry LibreTexts. Available at: [Link]
-
Bacterial degradation of chlorophenols and their derivatives. PubMed Central. Available at: [Link]
-
A review on the recent mechanisms investigation of PFAS electrochemical oxidation degradation: mechanisms, DFT calculation, and pathways. Frontiers. Available at: [Link]
-
How to ensure the stability of fluorinated pharmaceutical intermediates during storage?. Medium. Available at: [Link]
-
Degradation mechanism and pathway of 2,4-dichlorophenol via heterogeneous activation of persulfate by using Fe-Cu-MOF@C nanocatalyst. ResearchGate. Available at: [Link]
-
Stability of Catechol ( 1,2-dihydroxybenzene). Reddit. Available at: [Link]
-
Molecular analysis of pentachlorophenol degradation. PubMed. Available at: [Link]
-
Chapter 4 Examples of Using Advanced Analytical Techniques to Investigate the Degradation of Photographic Materials. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
- 7. kaibangchem.com [kaibangchem.com]
managing hydrodehalogenation side reactions in palladium catalysis
Welcome to the Technical Support Center for Palladium Catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for managing hydrodehalogenation, a common and often yield-limiting side reaction in palladium-catalyzed cross-coupling reactions. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Understanding the Problem: Hydrodehalogenation
Hydrodehalogenation is an undesired process where the halogen atom (I, Br, Cl) on your starting material is replaced by a hydrogen atom, leading to the formation of a byproduct and reducing the yield of your desired cross-coupled product.[1][2] This side reaction is a frequent competitor in widely used transformations such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.
The primary culprit is often the formation of a palladium-hydride (Pd-H) species.[3] This intermediate can arise from various sources within the reaction mixture, including solvents (e.g., alcohols), bases, or even trace amounts of water.[2][3] Once formed, the Pd-H species can participate in a reductive elimination pathway with the aryl group, leading to the hydrodehalogenated byproduct.[1][3]
The propensity for hydrodehalogenation typically follows the reactivity of the aryl halide: Ar-I > Ar-Br > Ar-Cl.[3] Electron-deficient aryl halides and N-heterocyclic halides are particularly susceptible.[3]
Troubleshooting Guide: A Symptom-Based Approach
This section is organized by common experimental observations. Identify your primary issue to find targeted advice.
Issue 1: Significant Hydrodehalogenation Byproduct Observed in Suzuki-Miyaura Coupling
You've run a Suzuki-Miyaura coupling and your LC-MS or GC-MS analysis shows a significant peak corresponding to your aryl starting material minus the halogen.
Underlying Causes & Diagnostic Workflow
This is a classic case where the rate of hydrodehalogenation is competitive with or faster than the rate of transmetalation or reductive elimination in the desired catalytic cycle.
Caption: Troubleshooting workflow for hydrodehalogenation in Suzuki coupling.
Solutions & Scientific Rationale
-
Ligand Optimization: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands can accelerate the rate-limiting reductive elimination step, favoring the desired product formation over the hydrodehalogenation pathway.[2]
-
Base Selection: Strong alkoxide bases, while effective for promoting the Suzuki reaction, can also be a source of hydrides, especially at elevated temperatures, leading to the formation of Pd-H species.
-
Recommendation: Switch to a weaker inorganic base. Carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases are often excellent choices that minimize hydrodehalogenation.[3] If a strong base is required for your substrate, consider using non-hydridic bases like LHMDS.
-
-
Solvent Choice: Protic solvents, particularly alcohols like methanol or isopropanol, can act as hydride donors.[1][4] While sometimes used in mixed solvent systems, their concentration should be minimized if hydrodehalogenation is an issue.
-
Boronic Acid/Ester Quality: A slow transmetalation step can provide a larger window for the hydrodehalogenation side reaction to occur.[3] This can be due to the inherent reactivity of the boronic acid or its degradation.
-
Recommendation: Ensure the boronic acid or ester is of high purity. Consider using more reactive boronic esters, such as MIDA boronates or trifluoroborate salts, which can sometimes accelerate the transmetalation step.
-
| Parameter | Recommendation for Minimizing Hydrodehalogenation | Rationale |
| Ligand | Bulky, electron-rich biaryl phosphines (SPhos, XPhos) or NHCs | Accelerates reductive elimination of the desired product. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Less likely to act as a hydride source compared to alkoxides.[3] |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents do not readily donate hydrides.[3] |
| Boron Reagent | High purity boronic acid or reactive esters (MIDA, Trifluoroborates) | Promotes a faster forward reaction, minimizing time for side reactions.[3] |
Issue 2: Hydrodehalogenation Side Reaction in Heck Coupling
During a Heck reaction, you observe the formation of the reduced arene alongside your desired coupled olefin product.
Underlying Causes & Diagnostic Workflow
Heck reactions are often conducted at higher temperatures, which can accelerate the decomposition of solvents or bases, leading to the formation of Pd-H species.[2]
Caption: Troubleshooting workflow for hydrodehalogenation in Heck coupling.
Solutions & Scientific Rationale
-
Temperature Control: Elevated temperatures can promote the decomposition of solvents like DMF or bases like triethylamine, which can serve as hydride sources.
-
Ligand Choice: The ligand can influence the stability of the Pd-H intermediate and the rate of the desired β-hydride elimination from the Pd-alkyl intermediate versus the undesired reductive elimination of the Pd-H species.
-
Recommendation: For challenging substrates, consider using bidentate phosphine ligands like Xantphos. These can sometimes offer better stability and selectivity.
-
-
Base Selection: Amine bases are common in Heck reactions but can also be a source of hydrides.
-
Recommendation: If using an amine base like triethylamine, ensure it is freshly distilled. Alternatively, consider inorganic bases like potassium carbonate, which are less prone to decomposition.
-
Issue 3: Hydrodehalogenation with N-Heterocyclic Halides
You are attempting a cross-coupling reaction with a halogenated pyridine, pyrrole, or indole, and the major product is the dehalogenated heterocycle.
Underlying Causes & Diagnostic Workflow
N-heterocyclic halides are particularly prone to hydrodehalogenation.[3] The nitrogen atom can coordinate to the palladium center, altering its electronic properties and potentially favoring the hydrodehalogenation pathway. For N-H containing heterocycles like pyrroles and indoles, deprotonation by the base increases the electron density of the ring, which can further complicate the reaction.[3][5]
Caption: Troubleshooting for N-heterocyclic substrates.
Solutions & Scientific Rationale
-
Protecting Groups: For N-H containing heterocycles such as indoles and pyrroles, the acidic proton can be a source of side reactions.
-
Recommendation: Protect the nitrogen atom with a suitable protecting group (e.g., Boc, SEM).[3][5] This prevents deprotonation by the base and can significantly suppress hydrodehalogenation.[5] In some cases, a BOC group may even be removed under the reaction conditions after successfully suppressing the side reaction.[5]
-
-
Specialized Ligands: The coordination of the heterocyclic nitrogen to the palladium can inhibit catalysis.
-
Recommendation: Use ligands that are known to be effective for these challenging substrates. Buchwald's biaryl phosphine ligands are often a good choice.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of hydrodehalogenation?
A1: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[3] This can happen when the palladium complex reacts with a hydride source like an alcohol solvent, an amine base, or water.[2][3] This Pd-H species then undergoes reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X) to produce the dehalogenated arene (Ar-H).[1][3]
Q2: Which organic halides are most susceptible to hydrodehalogenation?
A2: The tendency for hydrodehalogenation generally follows the order of halide reactivity: I > Br > Cl.[3] Aryl and heteroaryl iodides are the most prone to this side reaction.[3]
Q3: Can the palladium precatalyst influence the extent of hydrodehalogenation?
A3: Yes. Precatalysts that rapidly and cleanly generate the active Pd(0) species can be beneficial. If the generation of Pd(0) is slow or inefficient, side reactions can become more prevalent. It is important to choose a precatalyst that is compatible with your chosen ligand and reaction conditions.
Q4: Are there any additives that can suppress hydrodehalogenation?
A4: In some specific cases, additives have been shown to help. For instance, in certain Heck reactions, the addition of silver salts can be beneficial. However, a more general approach is to optimize the core components: ligand, base, and solvent.
Q5: How can I quantify the amount of hydrodehalogenated byproduct?
A5: The most common methods are Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Flame Ionization Detector for GC, or UV/Mass Spectrometer for HPLC). By using an internal standard, you can accurately determine the relative amounts of your desired product and the hydrodehalogenated byproduct.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrodehalogenation in a Suzuki-Miyaura Coupling of an Aryl Bromide
This protocol employs a combination of a bulky biaryl phosphine ligand and a phosphate base to favor the desired cross-coupling over hydrodehalogenation.
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol %)
-
SPhos (0.08 mmol, 8 mol %)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide, arylboronic acid, and K₃PO₄.[3]
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and SPhos in toluene.
-
Add the required amount of the catalyst stock solution to the Schlenk flask.
-
Add the toluene and water to the reaction mixture.[3]
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by subjecting it to three freeze-pump-thaw cycles.[3]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(94), 11077-11079. [Link]
- Bhattacharjya, A., Ghosh, B., & Maleczka, R. E., Jr. (2014). Catalytic Hydrodehalogenation Reactions.
- Ordóñez, S., Sádaba, I., & Díez, F. V. (2011). Catalytic hydrodehalogenation of organohalogen compounds over palladium supported catalysts. Applied Catalysis B: Environmental, 102(1-2), 1-20.
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., ... & van der Boom, M. E. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 35(17), 3012-3023. [Link]
- Sirieix, J., Oble, J., & Poli, G. (2015). An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. Tetrahedron Letters, 56(23), 3015-3018.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Detecting Impurities in Fluorinated Compounds
Welcome to the technical support center for the analysis of impurities in fluorinated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in these unique molecules. The high electronegativity and unique chemical properties of fluorine introduce specific challenges that require tailored analytical approaches. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions related to the analysis of fluorinated compound impurities.
Q1: What are the most common types of impurities found in fluorinated compounds?
Impurities in fluorinated compounds can originate from starting materials, by-products of the synthesis, or degradation products. Common impurities include:
-
Isomeric Impurities: Positional isomers or stereoisomers that are often difficult to separate due to similar physical and chemical properties.
-
Under- or Over-fluorinated Species: Compounds with fewer or more fluorine atoms than the target molecule.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis that are not completely removed.[1]
-
Starting Material Carryover: Unreacted starting materials present in the final product.
-
Degradation Products: Impurities formed due to the instability of the fluorinated compound under certain conditions.
-
Inorganic Ions: Such as fluoride ions, which can be present from the manufacturing process.[2]
Q2: Why is ¹⁹F NMR a primary tool for analyzing fluorinated compounds, and what are its limitations?
¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool due to the 100% natural abundance and spin ½ nucleus of the ¹⁹F isotope, making it a highly sensitive technique.[3][4] The large chemical shift range of approximately 800 ppm allows for excellent signal dispersion, often resolving signals from different fluorine environments within a molecule.[5] This makes it ideal for identifying and quantifying fluorinated impurities.[6]
However, ¹⁹F NMR has limitations:
-
Wide Spectral Width: The large chemical shift range can lead to baseline distortions and difficulties in phasing.[7]
-
¹³C Satellites: The natural abundance of ¹³C can lead to satellite peaks that may be mistaken for impurities. These satellites are often asymmetric due to the isotopic effect of ¹³C on the ¹⁹F chemical shift.[7]
-
Reference Standard Dependency: Chemical shifts can be sensitive to sample conditions, necessitating careful selection and consistent use of an internal reference standard.[3][8]
-
Quantification Accuracy: Achieving high accuracy (±1%) requires optimizing parameters like the relaxation delay (D1) to be at least five times the longitudinal relaxation time (T1) of the signals of interest.[4]
Q3: When should I use Mass Spectrometry (MS) for impurity analysis of fluorinated compounds?
Mass spectrometry is invaluable for impurity profiling, especially when dealing with unknown impurities or those present at trace levels.[9] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for both the parent compound and its impurities.[9][10]
Key applications of MS in this context include:
-
Identification of Unknowns: HRMS can help elucidate the structures of unknown impurities, even in complex mixtures.[9]
-
High Sensitivity: MS techniques like LC-MS and GC-MS offer superior sensitivity compared to other methods, allowing for the detection of trace-level impurities.[11]
-
Structural Information: Tandem mass spectrometry (MS/MS) provides fragmentation patterns that offer detailed structural insights into the impurities.[9]
Q4: What are the key challenges in the chromatographic separation of fluorinated compounds and their impurities?
The unique properties of fluorinated compounds can make chromatographic separation challenging. Key issues include:
-
Co-elution of Isomers: Isomeric impurities often have very similar polarities and boiling points, making them difficult to separate using standard chromatographic methods.[12]
-
Poor Peak Shape: Interactions between the analyte and the stationary phase can lead to peak tailing or fronting.
-
Analyte Volatility: Highly volatile fluorinated compounds can be challenging to analyze by GC without appropriate sample handling and column selection.[13]
-
Matrix Effects: In complex samples, the sample matrix can interfere with the ionization of the target analyte in LC-MS, leading to signal suppression or enhancement.[14]
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting advice for common analytical techniques used in the analysis of fluorinated compound impurities.
Troubleshooting ¹⁹F NMR Spectroscopy
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rolling or Distorted Baseline | 1. Large spectral width acquisition.[7]2. Incorrect manual phasing leading to a large first-order phase correction.[7]3. Acoustic ringing causing oscillations in the FID.[7]4. Broad background signals from fluorine-containing materials in the NMR probe. | 1. Acquire a smaller spectral width if possible, or use baseline correction algorithms.2. Re-phase the spectrum carefully, minimizing the first-order correction.3. Use a longer acquisition delay or apply a backward linear prediction to the FID.4. Run a background spectrum of the probe and subtract it from the sample spectrum. |
| Asymmetric Satellite Peaks | These are likely ¹³C satellite peaks arising from ¹J(¹³C-¹⁹F) coupling. The asymmetry is due to the isotope effect of ¹³C on the ¹⁹F chemical shift.[7] | This is a natural phenomenon and not an impurity. For quantification, integrate the main peak and the satellites together, or just the main peak if the satellites are well-resolved. |
| Poor Signal-to-Noise (S/N) Ratio | 1. Insufficient number of scans.2. Sub-optimal pulse angle or relaxation delay.3. Low sample concentration. | 1. Increase the number of scans. S/N increases with the square root of the number of scans.2. Use a 90° pulse angle and ensure the relaxation delay (D1) is sufficient for full relaxation (typically 5 x T1).[6]3. Increase the sample concentration if possible. |
Troubleshooting Liquid Chromatography-Mass Spectrometry (LC-MS)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Analyte interaction with the stationary phase.2. Mobile phase pH is not optimal for the analyte's ionic state.[14]3. Contaminated injection port or loop.[14]4. Inconsistent column temperature.[14] | 1. Try a different column chemistry (e.g., a pentafluorophenyl (PFP) phase for enhanced separation of fluorinated compounds).[12]2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form.[14]3. Clean the injection port and loop with appropriate solvents.[14]4. Use a column oven to maintain a stable temperature.[14] |
| High Background Noise or Poor S/N | 1. Contaminated solvents or reagents.[14]2. Sample matrix effects interfering with ionization.[14]3. Dirty ion source.[14] | 1. Use high-purity, LC-MS grade solvents and reagents. Infuse individual mobile phase components to identify the source of contamination.[14]2. Implement sample clean-up procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[14]3. Clean the ion source according to the manufacturer's instructions. |
| Difficulty Separating Isomers | Isomers have very similar physicochemical properties. | 1. Optimize the mobile phase composition and gradient.2. Experiment with different stationary phases, such as fluorinated phases.[12]3. Adjust the column temperature to influence selectivity.[15] |
Troubleshooting Ion Chromatography (IC) for Fluoride Ion Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Co-elution with Other Anions | Fluoride is a weak acid and can co-elute with organic acids, especially in complex matrices like tea.[16][17] | 1. Use a weaker eluent to increase the retention time of fluoride and improve separation from the water dip.[16]2. Employ ion-exclusion chromatography, which can effectively separate fluoride from organic acids based on their pKa values.[17]3. Use two columns in series to enhance resolution.[17] |
| Matrix Interference | High salinity or the presence of divalent cations can interfere with the analysis.[18][19] | 1. Dilute the sample to reduce the concentration of interfering ions.[19]2. Use a suppressor with chemical regeneration to effectively remove divalent cations.[18]3. Employ inline ultrafiltration to protect the column from matrix components.[18] |
| Poor Reproducibility | 1. Electrode fouling or response change over time with ion-selective electrodes (ISE).[18]2. Inconsistent sample preparation. | 1. IC is generally more reproducible than ISE for fluoride analysis.[18]2. Ensure consistent and validated sample preparation procedures. For some samples, ashing or NaOH fusion may be necessary to liberate fluoride.[20] |
Section 3: Experimental Protocols & Data Presentation
Protocol 1: Quantitative ¹⁹F NMR (qNMR) for Purity Assessment
This protocol outlines a general procedure for determining the purity of a fluorinated compound using qNMR.
Objective: To accurately quantify the main fluorinated compound and any fluorine-containing impurities.
Materials:
-
NMR spectrometer with a fluorine probe
-
High-purity NMR solvent (e.g., DMSO-d₆, CDCl₃)
-
Certified Reference Material (CRM) for ¹⁹F qNMR (e.g., 3,5-bis(trifluoromethyl)benzoic acid)
-
Analyte sample
Procedure:
-
Sample Preparation:
-
Accurately weigh the analyte and the internal standard (CRM) into a vial.
-
Dissolve the mixture in a known volume of NMR solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Tune and match the ¹⁹F probe.
-
Set the spectral width to encompass all expected signals.
-
Use a 90° pulse angle.[6]
-
Set the relaxation delay (D1) to at least 20 seconds to ensure full T1 relaxation for accurate quantification.[6]
-
Acquire a sufficient number of scans (e.g., 512) to achieve a good S/N ratio.[6]
-
Use inverse-gated decoupling to suppress ¹H-¹⁹F coupling without introducing NOE effects, which can affect quantification.[4]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the FID.
-
Perform baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard. Ensure that ¹³C satellites are included or excluded consistently for both signals.
-
Calculate the purity of the analyte using the following formula:
-
Purity (%) = (I_analyte / N_F_analyte) * (N_F_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
-
Where: I = integral value, N_F = number of fluorine atoms, MW = molecular weight, m = mass.
-
-
Data Presentation: Purity Calculation Example
| Parameter | Analyte (Flutamide) | Internal Standard (3,5-BTFMBA) |
| Mass (mg) | 20.5 | 15.2 |
| Molecular Weight ( g/mol ) | 276.24 | 258.07 |
| Number of ¹⁹F Nuclei | 3 | 6 |
| Integral Value | 1.00 | 1.25 |
| Purity of Standard (%) | 99.8 | |
| Calculated Purity (%) | 98.5 |
Protocol 2: LC-HRMS for Non-Targeted Impurity Profiling
This workflow is designed to identify unknown fluorinated impurities.[10]
Objective: To screen for and tentatively identify unknown fluorinated impurities in a sample.
Workflow:
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent compatible with the mobile phase.
-
Filter the sample through a 0.2 µm filter.
-
-
LC Separation:
-
Use a column suitable for separating fluorinated compounds (e.g., C18 or PFP).
-
Develop a gradient elution method using high-purity solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
HRMS Data Acquisition:
-
Acquire data in both positive and negative ionization modes.
-
Perform full scan analysis over a relevant mass range.
-
Set up data-dependent MS/MS acquisition to obtain fragmentation spectra for the most abundant ions.
-
-
Data Analysis:
-
Use software to perform peak picking and background subtraction.
-
Generate a list of potential elemental compositions for each detected mass using the high-resolution data.
-
Filter the results to identify potential fluorinated compounds (based on mass defect or the presence of fluorine in the proposed formula).
-
Analyze the MS/MS fragmentation patterns to propose structures for the unknown impurities.
-
Section 4: Visualizations
Section 5: Regulatory Context
The identification, qualification, and control of impurities are critical aspects of drug development and manufacturing, governed by regulatory bodies like the FDA and EMA.[1][21] Guidelines such as ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products) provide a framework for acceptable levels of impurities.[22][23] It is mandatory to submit comprehensive data on impurity profiling to regulatory authorities for market approval.[21]
References
- Fluorine-19 NMR Spectra Troubleshooting Center - Benchchem. (n.d.).
- Impurities in synthetic fluorite for deep ultraviolet optical applications. (2025). ResearchGate.
- Fluoride in OTC Products by Ion Chromatography. (n.d.). Metrohm.
- Fluoride Analysis by Ion Chromatography. (n.d.). Squarespace.
- Technical Support Center: Impurity Profiling of Fluorinated Intermediates. (n.d.). Benchchem.
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025). LCGC International.
- What are the regulatory requirements for fluorinated pharmaceutical intermediates? (2025). Blog.
- Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). PMC - NIH.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). PMC - NIH.
- VALIDATION OF THE USE OF ION CHROMATOGRAPHY FOR ANALYSIS OF FLUORIDE IN WATER. (2024). Rasayan Journal of Chemistry.
- A new method for determination of fluoride ion in commodity tea by ion-exclusion chromatography. (n.d.). Taylor & Francis Online.
- CHALLENGES OF FLUORIDE ANALYSES OF ENVIRONMENTAL SAMPLES USING ION CHROMATOGRAPHY. (n.d.).
- HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. (2025). ResearchGate.
- ANALYTICAL METHODS. (n.d.).
- Fluorine NMR. (n.d.).
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). NIH.
- Certified Reference Materials for ¹⁹F NMR. (n.d.). Sigma-Aldrich.
- Separation of Some Fluorocarbon and Sulfur-Fluoride Compounds by Gas-Liquid Chromatography. (1961). ACS Publications.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). NIH.
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2025). ResearchGate.
- Recent developments in methods for analysis of perfluorinated persistent pollutants. (n.d.). PMC.
- 19Flourine NMR. (n.d.).
- Determination of Fluorine in Fluoro-Organic Compounds. (n.d.). DTIC.
- Implications of PFAS definitions using fluorinated pharmaceuticals. (2022). PMC - NIH.
- 19F NMR of Pharmaceuticals. (2021). YouTube.
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025).
- Sample Preparation – GPC. (n.d.). Polymer Chemistry Characterization Lab.
- Mass spectra of fluorocarbons. (n.d.).
- Characterization of Fluorinated Polymers by Atmospheric Solid Analysis Probe High Resolution Mass Spectrometry (ASAP/HRMS) Combined with Kendrick Mass Defect Analysis. (2025). ResearchGate.
- ADVANCES IN FLUORINE CHEMISTRY. (n.d.). Minnesota Attorney General.
- Overcoming Challenges in Fluorine-Based Chemistry. (n.d.). Pharmaceutical Technology.
- Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass spectrometry. (2023). ResearchGate.
- Active Nuclei Fluorine-19 NMR Spectroscopy. (n.d.). Anasazi Instruments.
- Regulatory aspects of Impurity profiling. (2020). ijdra.
- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
- The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions. (n.d.).
- Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022). ACS Omega.
- Tuning Hydrophilic–Hydrophobic Properties of PLA Films Through Surface Fluorination and Drying. (2026). MDPI.
- Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020).
- Guidance for Industry Q3A Impurities in New Drug Substances. (n.d.). FDA.
- Quality: impurities. (n.d.). European Medicines Agency (EMA).
- Chemical Aspects of Human and Environmental Overload with Fluorine. (n.d.). PMC.
- Analysis of Additives, Impurities, & Residuals in Polymers. (n.d.). Agilent.
- Impurities in Drug Substances and Products. (n.d.).
- The importance and challenges of impurity profiling in modern pharmaceutical analysis. (2025).
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- 23. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Strategies for Selective Mono-Arylation of Poly-Hydroxylated Aromatics
Welcome to the Technical Support Center for the selective mono-arylation of poly-hydroxylated aromatics. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving selective C-O or C-H arylation on substrates bearing multiple hydroxyl groups. Here, we move beyond simple protocols to explain the underlying principles that govern selectivity, offering field-tested insights to troubleshoot common experimental hurdles and empower you to optimize your synthetic strategies.
The Core Challenge: Achieving Singularity in a World of Plurality
Poly-hydroxylated aromatics, such as catechol, resorcinol, and hydroquinone, are fundamental building blocks in pharmaceuticals and functional materials. However, the presence of multiple, often electronically similar, hydroxyl groups presents a significant challenge for selective functionalization. The goal is to direct the arylation to a single, specific position, avoiding the statistical mixtures that result from uncontrolled reactivity. This guide will address the two primary pathways for arylation: O-arylation (ether formation) and C-H arylation, with a focus on achieving mono-substitution.
Section 1: Troubleshooting Guide for Selective Mono-O-Arylation
The formation of a single aryl ether from a poly-hydroxylated precursor is a common objective. The two most powerful tools in this endeavor are the Palladium-catalyzed Buchwald-Hartwig and the Copper-catalyzed Chan-Lam cross-coupling reactions. Success hinges on controlling the chemoselectivity (which -OH group reacts) and preventing over-arylation.
FAQ 1: My Buchwald-Hartwig O-arylation of a diol (e.g., catechol) is giving me a mixture of mono- and di-arylated products. How can I favor mono-arylation?
Answer: This is a classic selectivity issue. The formation of the di-arylated product is often a result of the mono-arylated product competing with the starting diol for the catalyst. Here’s a breakdown of strategies to favor mono-arylation:
-
Stoichiometry is Key: The most straightforward approach is to use the diol as the limiting reagent. Start with a stoichiometric ratio of 1:1 or even a slight excess of the aryl halide (e.g., 1:1.2 diol:aryl halide). This will ensure that once the mono-arylated product is formed, there is a higher concentration of the more reactive diol starting material available to react with the remaining catalyst.
-
Slow Addition of the Aryl Halide: A slow, continuous addition of the aryl halide to the reaction mixture can maintain a low concentration of the electrophile. This favors the reaction with the more abundant and often more nucleophilic diol over the mono-arylated intermediate.
-
Ligand Choice: The choice of phosphine ligand in a Buchwald-Hartwig reaction is critical. Bulky, electron-rich ligands can create a sterically hindered catalytic complex that may favor reaction with the less hindered hydroxyl group of the diol and disfavor the formation of the more crowded di-arylated product. For instance, ligands like BippyPhos have been shown to exhibit high selectivity in mono-arylation reactions.[1]
-
Base Selection: Weaker bases, such as K₃PO₄ or Cs₂CO₃, can sometimes lead to better selectivity for mono-arylation compared to stronger bases like NaOtBu.[2] The stronger base can lead to a higher concentration of the more nucleophilic phenoxide, which can drive the reaction towards di-arylation.
Troubleshooting Flowchart for Poor Mono-arylation Selectivity in Buchwald-Hartwig Reactions:
Caption: Troubleshooting workflow for improving mono-arylation selectivity.
FAQ 2: In my Chan-Lam O-arylation of a poly-hydroxylated phenol, I'm observing significant amounts of homocoupling of the boronic acid and protodeboronation. What are the causes and solutions?
Answer: These are common side reactions in Chan-Lam couplings and often point to issues with the catalytic cycle or reaction conditions.[3]
-
Homocoupling (Aryl-Aryl): This side reaction is often promoted by an excess of the copper catalyst or the presence of oxygen without a productive coupling partner.
-
Solution: Carefully control the catalyst loading. Ensure that the boronic acid is of high quality, as impurities can sometimes promote homocoupling. Running the reaction under an inert atmosphere initially, followed by the introduction of air, can sometimes mitigate this issue.
-
-
Protodeboronation (Aryl-H): This is the replacement of the boronic acid group with a hydrogen atom and is often caused by moisture or acidic protons in the reaction mixture.
-
Solution: Ensure your solvent is dry and your reagents are anhydrous. The choice of base is also crucial. A non-protic base like pyridine or 2,6-lutidine is often preferred. If using a carbonate or phosphate base, ensure it is finely powdered and dry. The addition of molecular sieves can also be beneficial.
-
Comparative Table of Common Side Reactions and Solutions:
| Side Reaction | Primary Cause(s) | Troubleshooting Strategies |
| Di-arylation | High reactivity of mono-arylated product, strong base, excess aryl halide. | Use diol as limiting reagent, slow addition of aryl halide, screen bulky ligands, use a weaker base. |
| Homocoupling | Excess catalyst, oxygen without a productive coupling partner. | Optimize catalyst loading, use high-purity boronic acid, control oxygen introduction. |
| Protodeboronation | Moisture, acidic protons. | Use anhydrous solvents and reagents, employ a non-protic base, add molecular sieves. |
Section 2: Achieving Chemoselectivity and Regioselectivity
When a poly-hydroxylated aromatic has non-equivalent hydroxyl groups (e.g., a phenolic -OH and an aliphatic -OH, or electronically distinct phenolic -OH groups), the challenge shifts to directing the arylation to a specific hydroxyl group.
FAQ 3: How can I selectively O-arylate a phenolic hydroxyl group in the presence of an aliphatic alcohol?
Answer: This is a question of chemoselectivity. Phenolic hydroxyl groups are generally more acidic and can be deprotonated more easily than aliphatic alcohols. This difference in acidity can be exploited. A study has shown that an orthogonal set of copper catalysts can be used for the selective mono-arylation of alkyl aryl diols.[3][4][5]
-
For Phenolic O-Arylation: A copper catalyst ligated with picolinic acid has been shown to selectively arylate the phenolic hydroxyl group.[4][5] The picolinic acid ligand likely modulates the reactivity of the copper center to favor the more acidic phenoxide.
-
For Aliphatic O-Arylation: A ligand-free copper catalyst in the presence of a strong base like NaOtBu (2 equivalents) can favor the arylation of the aliphatic alcohol.[4][5] The strong base is capable of deprotonating the less acidic aliphatic alcohol, making it sufficiently nucleophilic for the coupling reaction.
FAQ 4: I need to achieve mono-arylation on an unsymmetrical di-phenol like 3,4-dihydroxybenzaldehyde. How can I control the regioselectivity?
Answer: For unsymmetrical di-phenols, regioselectivity is governed by the electronic and steric environment of each hydroxyl group. In the case of 3,4-dihydroxybenzaldehyde, the two hydroxyl groups have different acidities due to the electronic effect of the aldehyde group.
-
Exploiting Acidity Differences: The hydroxyl group para to the electron-withdrawing aldehyde group is more acidic than the one meta to it. By using a carefully controlled amount of a suitable base (e.g., K₂CO₃), you can selectively deprotonate the more acidic hydroxyl group, directing the arylation to that position. This has been demonstrated in the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde.[6][7]
-
Protecting Group Strategy: This is the most robust and widely applicable strategy for achieving regioselectivity. The concept is to selectively protect one or more hydroxyl groups, leaving the desired one available for arylation. After the arylation step, the protecting group(s) are removed.
-
Orthogonal Protecting Groups: The key is to use "orthogonal" protecting groups, which can be removed under specific conditions without affecting other protecting groups or the newly formed aryl ether bond.[8] For example, a silyl ether (like TBDMS) can be removed with fluoride ions, while a benzyl ether is typically removed by hydrogenolysis.
-
Workflow for Regioselective Mono-arylation using a Protecting Group Strategy:
Caption: General workflow for achieving regioselective mono-arylation.
Section 3: Protocols and Experimental Methodologies
The following are representative protocols. Researchers should always perform their own optimization of reaction conditions.
Protocol 1: Selective Mono-O-Arylation of 1,4-Hydroquinone
This protocol is adapted from a method utilizing NaNO₂ to promote selective monoetherification.[9][10]
-
Reaction Setup: To a solution of 1,4-hydroquinone (1.0 eq) in the desired alcohol (e.g., methanol, which also serves as the solvent and reactant), add a catalytic amount of NaNO₂ (e.g., 0.1 eq).
-
Acidification: Carefully add a catalytic amount of a strong acid, such as H₂SO₄.
-
Reaction: Stir the mixture at the optimized temperature (e.g., reflux) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a saturated solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Mono-O-Arylation of a Symmetric Diol
-
Reaction Setup: In an oven-dried Schlenk tube, combine the diol (1.2 eq), the aryl halide (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BippyPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the optimized temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Section 4: Characterization and Analysis
Confirming the success of a selective mono-arylation requires careful analysis to determine the regiochemistry and purity of the product.
FAQ 5: How can I use NMR spectroscopy to distinguish between the different possible mono-arylated isomers of a di-phenol?
Answer: NMR spectroscopy is the most powerful tool for this purpose. Both ¹H and ¹³C NMR, along with 2D techniques, can provide definitive structural information.[11]
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern.
-
Symmetry: For symmetric diols like hydroquinone, mono-arylation will break the symmetry, leading to a more complex ¹H NMR spectrum compared to the starting material.
-
Chemical Shifts: The introduction of an aryl ether group will cause characteristic shifts in the signals of the neighboring protons.
-
NOE Experiments: Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximity between protons on the newly introduced aryl group and protons on the poly-hydroxylated aromatic core, confirming the site of attachment.
-
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum can be a clear indicator of the product's symmetry. For example, the mono-arylation of catechol will result in a ¹³C NMR spectrum with 12 aromatic carbon signals (6 from each ring), whereas the starting catechol has only 3 signals due to symmetry.
-
2D NMR (HSQC, HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for confirming regiochemistry. It shows correlations between protons and carbons that are 2-3 bonds away. By observing a correlation from the protons on the new aryl ring to the carbon atom of the C-O-Ar ether linkage on the poly-hydroxylated ring, you can unambiguously determine the site of arylation.
-
FAQ 6: What is a reliable method for monitoring the progress of my arylation reaction and assessing the purity of the final product?
Answer: High-Performance Liquid Chromatography (HPLC) is an excellent technique for both reaction monitoring and final purity assessment.[2][5][8][12][13]
-
Reaction Monitoring: A reverse-phase HPLC method can be developed to separate the starting materials, the desired mono-arylated product, any di-arylated byproducts, and other impurities. By taking small aliquots from the reaction mixture over time, you can track the consumption of starting materials and the formation of products, allowing you to determine the optimal reaction time.
-
Purity Assessment: Once the product is isolated, HPLC with a UV detector (or a mass spectrometer, LC-MS) can be used to determine its purity. The peak area percentage can provide a good estimation of the purity, which can be further confirmed by using a calibration curve with a pure standard.
References
-
Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. PMC. [Link]
-
Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. ResearchGate. [Link]
-
Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols. RSC Publishing. [Link]
-
HPLC Method for Separation of a Mixture of Resorcinol, N,N-Bis (2-hydroxy)-p-phenylenediamine, p-Phenylenediamine and 1-Naphthol on Primesep 100 Column. SIELC Technologies. [Link]
-
A Mild meta -Selective C-H Alkylation of Catechol Mono-Ethers. ResearchGate. [Link]
-
Separation of Resorcinol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols. PubMed. [Link]
-
3PC-011 Hplc method development and validation to determinate resorcinol for quality control in pharmaceutical formulations. NIH. [Link]
-
How can I measure Resorcinol using HPLC?. ResearchGate. [Link]
-
Proton NMR-spectra of Catechol (top), Phenol (middle), and the aqueous... ResearchGate. [Link]
-
Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique. PMC. [Link]
-
Copper(II)-Mediated O-Arylation of Protected Serines and Threonines. PMC. [Link]
-
¹H NMR spectra of the the catechol thioester complex... ResearchGate. [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. [Link]
-
(PDF) Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. ResearchGate. [Link]
-
BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments Magnetic Resonance. [Link]
-
distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]
-
Catechol monomethyl ether - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
A Mild meta-Selective C–H Alkylation of Catechol Mono-Ethers. University of Arizona. [Link]
-
Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos. ResearchGate. [Link]
-
Copper(ii)-catalyzed Chan-Lam cross-coupling: chemoselective N-arylation of aminophenols. PubMed. [Link]
-
Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Organic Chemistry Portal. [Link]
-
Site-switchable mono-O-allylation of polyols. PubMed. [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC. [Link]
-
N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. MDPI. [Link]
-
Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. Bentham Science. [Link]
-
Sequential regioselective arylation of pyrazolones with diaryliodonium salts. PubMed. [Link]
-
Dihydroxybenzenes. Wikipedia. [Link]
-
Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. MDPI. [Link]
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- 3. Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Palladium Catalyst Removal from Fluorinated Products
Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth guidance on the critical process of removing palladium catalysts from fluorinated products. Given the unique chemical nature of fluorinated organic compounds and the stringent regulatory limits on residual metals in active pharmaceutical ingredients (APIs), effective and reliable purification strategies are paramount.
This guide is structured to address both specific, immediate challenges through a troubleshooting section and broader, foundational questions in our FAQs. We delve into the "why" behind experimental choices, offering protocols and data-backed insights to ensure you can develop a robust, validated purification workflow.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the palladium removal process.
Problem 1: My fluorinated product remains colored (yellow, brown, or black) after initial filtration.
-
Symptom: The solution or isolated solid has a persistent color, suggesting the presence of residual palladium.
-
Possible Cause & Explanation: This is often due to the formation of soluble palladium(II) species or fine, colloidal palladium(0) nanoparticles that can pass through standard filtration media like Celite® or filter paper.[1][2] Fluorinated compounds can sometimes stabilize these species differently than their non-fluorinated analogs due to electronic effects.
-
Solutions:
-
Activated Carbon Treatment: Activated carbon has a high surface area and can adsorb both colloidal Pd(0) and soluble Pd(II) species.[3][4] However, be aware that it can also adsorb the desired product, leading to yield loss.[5] A preliminary small-scale experiment is recommended to assess product loss.
-
Use of Thiol-Based Scavengers: Soluble Pd(II) has a high affinity for soft nucleophiles like sulfur.[6] Adding a thiol-based scavenger (e.g., N-acetylcysteine, silica- or polymer-bound thiols) can chelate the soluble palladium, forming a complex that can often be filtered off or removed more easily.[7][8]
-
Precipitation/Complexation: Adding a ligand that forms an insoluble complex with palladium, such as trimercaptotriazine (TMT) or its polymer-supported versions, can facilitate removal by filtration.[9]
-
Problem 2: ICP-MS analysis shows high palladium levels (>10 ppm) after using a metal scavenger.
-
Symptom: Despite treatment with a scavenger, residual palladium exceeds the acceptable limits set by guidelines like the ICH Q3D.[10][11][12]
-
Possible Cause & Explanation:
-
Incorrect Scavenger Choice: The effectiveness of a scavenger depends on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system.[2][13] Thiol-based scavengers are generally more effective for Pd(II), while others may be better suited for Pd(0).
-
Insufficient Scavenger Amount or Time: The kinetics of scavenging can be slow. An insufficient amount of scavenger or too short a reaction time will lead to incomplete removal.[14]
-
Strong Product-Palladium Interaction: Highly coordinating functional groups on your fluorinated product may compete with the scavenger for binding to the palladium center.[15]
-
-
Solutions:
-
Scavenger Screening: Perform a small-scale screen with a panel of scavengers (e.g., thiol, thiourea, amine-based) to identify the most effective one for your specific system.[16]
-
Optimize Conditions: Increase the equivalents of the scavenger (typically 3-10 eq. relative to palladium), elevate the temperature (if your product is stable), and extend the stirring time (from 2 to 24 hours).[17]
-
Sequential Treatment: Consider a two-step approach. First, use a treatment to change the nature of the palladium species (e.g., a mild oxidant to convert Pd(0) to Pd(II)), followed by the addition of an appropriate scavenger.
-
Problem 3: Significant loss of my fluorinated product during the workup.
-
Symptom: The final isolated yield is substantially lower than expected after the palladium removal step.
-
Possible Cause & Explanation:
-
Product Adsorption: As mentioned, activated carbon is a common culprit for product loss due to its non-selective adsorptive properties.[5] Some silica-based scavengers can also adsorb polar products.
-
Product Co-precipitation: If a precipitation method is used, your product might get entrapped in or co-precipitate with the palladium complex.
-
-
Solutions:
-
Reduce Adsorbent Amount: Carefully titrate the amount of activated carbon or scavenger used to the minimum required for effective palladium removal.
-
Thorough Washing: After filtering off the scavenger or adsorbent, wash the solid cake extensively with a solvent in which your product is highly soluble to recover any adsorbed material.[17]
-
Alternative Scavenger: Switch to a scavenger with a different backbone (e.g., a polymer-based scavenger instead of silica) that may have a lower affinity for your product.[18]
-
Crystallization: If your fluorinated product is a solid, recrystallization can be a highly effective method for purification, often leaving palladium impurities in the mother liquor.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the main methods for removing palladium, and how do I choose the right one for my fluorinated compound?
A1: The primary methods are filtration, adsorption (activated carbon), scavenging, and chromatography/crystallization.[7][19] The choice depends on the palladium form (heterogeneous Pd/C vs. homogeneous complexes), the required purity level, and the properties of your fluorinated product. The workflow below can guide your decision.
Caption: Decision workflow for selecting a palladium removal method.
Q2: How does the presence of fluorine in my molecule affect the choice of workup procedure?
A2: Fluorine atoms can significantly alter a molecule's properties, which impacts purification:
-
Solubility: Highly fluorinated compounds may have unique solubility profiles (e.g., soluble in fluorinated solvents but not in common organic solvents). This can limit the choice of solvents for extraction, chromatography, or washing scavenger resins.
-
Electronic Effects: The strong electron-withdrawing nature of fluorine can influence how strongly the product coordinates to palladium, potentially making the catalyst harder to remove.[20]
-
Stability: While C-F bonds are generally strong, certain fluorinated motifs can be sensitive to acidic or basic conditions that might be used in some workup procedures.[21] Always consider the stability of your specific molecule.
Q3: What are the regulatory limits for palladium in APIs?
A3: The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities provides Permitted Daily Exposure (PDE) limits.[10][22] For palladium, a Class 2B element, the oral PDE is 100 µ g/day .[23] This translates to a concentration limit (in ppm) that depends on the maximum daily dose of the drug. For a drug with a 10 g daily dose, the limit is 10 ppm.[24]
| Route of Administration | Permitted Daily Exposure (PDE) (µ g/day ) |
| Oral | 100 |
| Parenteral | 10 |
| Inhalation | 1 |
| Data sourced from ICH Q3D Guideline.[11] |
Q4: How do metal scavengers work?
A4: Metal scavengers are materials, typically based on silica gel or a polymer resin, that are functionalized with groups that have a high affinity for palladium.[13][14] The most common functional groups are sulfur-based (thiols, thioureas) because sulfur acts as a soft ligand that binds tightly to soft metals like palladium.[6] The process involves stirring the crude product solution with the scavenger, which chelates the metal. The solid scavenger, now bound to the palladium, is then simply filtered off.
Caption: Mechanism of palladium removal by a thiol-based scavenger.
Q5: What is the best way to confirm that the palladium has been removed?
A5: The most reliable and quantitative method for determining residual palladium levels is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[7][15] This technique offers the low detection limits (parts-per-billion) necessary to confirm compliance with regulatory standards.[25][26] For process development, colorimetric assays can sometimes be used for a more rapid, semi-quantitative assessment of palladium removal efficiency before submitting final samples for ICP-MS.[27]
Experimental Protocols
Protocol 1: Palladium Removal Using Activated Carbon
This protocol is suitable for removing colloidal palladium and some soluble species.
-
Dissolution: Dissolve the crude fluorinated product in a suitable organic solvent (e.g., ethyl acetate, toluene, or THF) to make an approximately 5-10% w/v solution.
-
Addition of Carbon: To the solution, add powdered activated carbon (typically 5-10 wt% relative to the crude product). Note: A preliminary test to check for product adsorption on the carbon is highly recommended.
-
Stirring: Stir the suspension vigorously at room temperature for 2-12 hours. The optimal time should be determined by monitoring the palladium content.
-
Filtration: Prepare a 1-2 cm thick pad of Celite® in a Büchner or sintered glass funnel. Pre-wet the pad with the solvent. Filter the reaction mixture through the Celite® pad to remove the activated carbon.[17]
-
Washing and Concentration: Wash the Celite®/carbon cake thoroughly with fresh solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Palladium Removal Using a Silica-Based Thiol Scavenger
This protocol is highly effective for removing soluble Pd(II) species.
-
Scavenger Selection: Choose a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol).
-
Dissolution: Dissolve the crude product in a compatible solvent.
-
Addition of Scavenger: Add the silica scavenger to the solution. The amount needed depends on the initial palladium concentration but is typically 3-10 mass equivalents relative to the mass of palladium used in the reaction.[14]
-
Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C), if the product is stable, for 2-24 hours. Monitor the reaction by taking small aliquots of the solution (filtered) for analysis.
-
Filtration: Once scavenging is complete, remove the silica scavenger by filtration through a standard filter paper or a fritted funnel.
-
Washing and Concentration: Wash the scavenger on the filter with fresh solvent. Combine the filtrate and washings and concentrate to obtain the product with reduced palladium content.
References
-
ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA).
-
Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation (ICH).
-
ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services.
-
Palladium Detection for API Purification. Arbor Assays.
-
Guideline for elemental impurities Q3D (R2). International Council for Harmonisation (ICH).
-
Technical Support Center: Palladium Catalyst Removal from Furan Products. Benchchem.
-
Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). QbD Group.
-
How can i remove palladium Pd catalyst easily?. ResearchGate.
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review.
-
How to remove palladium catalyst from reaction mixture?. ResearchGate.
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd.
-
How to Remove Palladium in three easy steps. Biotage.
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. ResearchGate.
-
Your trick to remove residual palladium. Reddit.
-
Palladium Detection for API. Arbor Assays.
-
Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. PubMed.
-
Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.
-
Palladium Catalyst Removal: A Technical Support Guide for Researchers. Benchchem.
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters.
-
Recovery of Pd(II) Ions from Aqueous Solutions Using Activated Carbon Obtained in a Single-Stage Synthesis from Cherry Seeds. MDPI.
-
Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. ResearchGate.
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
-
CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books.
-
Palladium-based catalysts for breaking down fluorine-containing forever chemicals with Michael Wong. YouTube.
-
Palladium Scavenging by SiliaMetS Thiol in the Development of an Efficient, Safe, and Environmentally Friendly Process for the Manufacture of a Drug Candidate for the Treatment of Brain Cancer. SiliCycle.
-
Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. ResearchGate.
-
The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. PubMed Central.
-
Pd-Catalyzed Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. ChemRxiv.
-
Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
-
Metal Scavengers in Process Chemistry An Investigative Study. Biotage.
-
Metal Scavengers. Sigma-Aldrich.
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Technical Support Center: Catalyst Deactivation in Reactions of Electron-Rich Substrates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with catalyst deactivation when working with electron-rich substrates. Our goal is to provide practical, in-depth troubleshooting advice and foundational knowledge to help you overcome these common hurdles in catalysis.
Introduction: The Double-Edged Sword of Electron-Rich Substrates
Electron-rich substrates, such as anilines, phenols, electron-rich heterocycles, and activated alkenes, are fundamental building blocks in modern organic synthesis. Their high reactivity is a boon, often leading to faster reaction rates. However, this same electronic character can be a significant liability, promoting pathways that deactivate homogeneous transition metal catalysts, particularly palladium-based systems. This guide provides a structured approach to diagnosing, troubleshooting, and preventing catalyst deactivation in these challenging yet crucial transformations.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with an electron-rich aniline/phenol starts well but then stalls before completion. What's the likely cause?
This is a classic symptom of catalyst deactivation. With electron-rich substrates, the catalyst's active sites can be "poisoned" or inhibited by the reactants or products themselves.[1][2] The lone pairs on nitrogen (anilines) or oxygen (phenols), or the high electron density of the aromatic ring, can lead to the formation of overly stable, off-cycle catalyst complexes.[3] These complexes are slow to proceed through the catalytic cycle, effectively sequestering the active catalyst and halting the reaction.
Another common issue is the accelerated decomposition of the active catalyst. Electron-donating groups on the substrate can increase the electron density on the metal center, which may destabilize it and lead to aggregation into inactive forms like palladium black.[4]
Q2: I'm observing the formation of palladium black in my reaction. Why is this happening and how can I prevent it?
Palladium black is finely divided, catalytically inactive palladium metal (Pd(0)) that has precipitated from the solution. Its formation is a clear visual indicator of catalyst decomposition and a common deactivation pathway.[4]
Causality:
-
Ligand Dissociation: The active catalytic species is typically a palladium atom coordinated to one or more phosphine ligands. If the ligand dissociates, the "naked" palladium atoms are highly unstable and tend to aggregate.
-
High Temperature: Elevated temperatures can accelerate the rate of ligand dissociation and catalyst decomposition.[4]
-
Inadequate Ligand Protection: The ligand's job is to stabilize the palladium center. If the ligand is not bulky or electron-donating enough, it may not provide a sufficient steric or electronic shield to prevent palladium atoms from colliding and aggregating.[5][6]
-
Oxygen Exposure: The active Pd(0) species can be oxidized by trace amounts of oxygen, leading to decomposition pathways that form palladium black.[4]
Prevention Strategies:
-
Use Bulky, Electron-Rich Ligands: Ligands like biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to be sterically demanding.[6][7] This bulkiness creates a protective pocket around the metal center, physically hindering aggregation.[5]
-
Optimize Ligand-to-Metal Ratio: A slight excess of the ligand (e.g., 1.1-2.0 equivalents relative to palladium) can help suppress dissociation by shifting the equilibrium towards the coordinated, stable complex. However, a large excess can sometimes inhibit the reaction.[4]
-
Control Reaction Temperature: Run the reaction at the lowest temperature that affords a reasonable rate. High temperatures are often a primary driver of decomposition.[4]
-
Ensure an Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[4]
Q3: How do I distinguish between deactivation caused by my electron-rich substrate and poisoning from an external contaminant?
This is a critical diagnostic step. External poisons are substances that are not part of the intended reaction but are present as impurities.[2] Common culprits include sulfur, halides, or other nitrogen-containing compounds.[1][8][9]
| Feature | Substrate-Induced Deactivation | External Poisoning |
| Onset | Often gradual; reaction starts and then slows or stops as inhibiting species build up. | Can be immediate; reaction may not start at all or fails very quickly. |
| Reproducibility | Generally reproducible with the same batch of purified reagents. | Often sporadic and batch-dependent. A new bottle of solvent or reagent may solve the problem. |
| Substrate Scope | Problem is specific to a class of electron-rich substrates. A similar, less electron-rich substrate works fine under the same conditions. | Problem persists across different substrate types. |
| Catalyst Loading | Increasing catalyst loading may push the reaction to completion, but turnover number (TON) remains low. | Reaction is often insensitive to increased catalyst loading as all catalyst is quickly deactivated. |
Diagnostic Workflow: A systematic approach is key to identifying the root cause of catalyst deactivation. The following workflow can help pinpoint the issue.
Caption: High-throughput ligand screening workflow.
Step-by-Step Procedure:
-
Preparation (Benchtop): In each reaction vial, add the solid reagents: your aryl halide (e.g., 0.1 mmol), coupling partner (e.g., 0.12 mmol), and base (e.g., 0.2 mmol). Add a magnetic stir bar.
-
Inerting: Place the uncapped vials in a vacuum desiccator or directly on a Schlenk line. Evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition (Inert Atmosphere):
-
Add the degassed solvent (e.g., 1.0 mL) to each vial.
-
Add the palladium precursor stock solution (e.g., 1-2 mol%).
-
Add the specific ligand for that vial (e.g., 2-4 mol%). Ensure the ligand:metal ratio is consistent, typically between 1:1 and 2:1.
-
-
Reaction: Tightly cap the vials, transfer them to the pre-heated stirring block, and begin stirring.
-
Monitoring & Analysis: After a predetermined time, remove the vials from the heat. Quench the reaction (e.g., with water or saturated NH₄Cl) and extract the organic components. Analyze the conversion and yield by a suitable method (GC-MS, LC-MS, or ¹H NMR with an internal standard). Compare the results to identify the most effective ligand. [4]
Protocol 2: Thermal Regeneration of a Deactivated Palladium Catalyst
For heterogeneous catalysts like palladium on carbon (Pd/C) that may have been deactivated, a thermal regeneration procedure can sometimes restore activity by removing adsorbed poisons or fouling agents. [10][11] Disclaimer: This procedure involves high temperatures and should be performed with appropriate safety precautions in a well-ventilated fume hood. This is generally for poisons that can be burned off, like organic residues. [12] Objective: To restore the catalytic activity of a deactivated Pd/C catalyst.
Materials:
-
Deactivated Pd/C catalyst.
-
Tube furnace with temperature control.
-
Quartz or ceramic tube.
-
Source of inert gas (nitrogen or argon) and a controlled source of air.
Step-by-Step Procedure:
-
Catalyst Loading: Place the deactivated catalyst in the center of the quartz tube within the furnace.
-
Inert Purge: Begin flowing a stream of inert gas (e.g., nitrogen) through the tube to remove any oxygen.
-
Volatiles Removal: While under the inert atmosphere, slowly heat the furnace to a temperature of 550-650°C. [10]Hold at this temperature for 1-3 hours. This step is designed to drive off volatile organic materials that may be fouling the catalyst surface.
-
Controlled Oxidation (Coke Removal): Cool the furnace to around 400-450°C. Carefully introduce a controlled, dilute stream of air mixed with the inert gas (e.g., 2-5% air in N₂). This step carefully burns off non-volatile carbon deposits (coke). [11]Caution: This step is exothermic and must be done with dilute oxygen to avoid uncontrolled temperature spikes that could sinter the catalyst.
-
Final Purge and Cool-Down: Once the coke burn-off is complete (indicated by a stable temperature), switch back to a pure inert gas stream. Turn off the furnace and allow the catalyst to cool to room temperature under the inert atmosphere.
-
Re-activation (if necessary): Before use in a hydrogenation reaction, the regenerated catalyst may need to be re-reduced in a stream of hydrogen gas.
References
-
Fiveable. (n.d.). Catalytic Poisoning Definition. Retrieved from [Link]
-
Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1004–1019. Available at: [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
- Johnson, R. K. (1979). U.S. Patent No. 4,152,291. Google Patents.
-
ResearchGate. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction. Retrieved from [Link]
-
Majeed, M. A., et al. (2020). Spent Palladium on Alumina Catalyst Regeneration for Hydrogen Peroxide Production. Science Signpost Publishing Inc. Available at: [Link]
- CN101024184A. (2007). Method for reactivating deactivated palladium/carbon catalyst. Google Patents.
-
Li, H., et al. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). MDPI. Available at: [Link]
-
Britannica. (n.d.). Catalyst poison. Retrieved from [Link]
-
DCL Inc. (2004). Regeneration of palladium based catalyst for methane abatment. Retrieved from [Link]
-
Grokipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
G.A.S. Dortmund. (n.d.). Detection of Catalyst Poisons. Retrieved from [Link]
-
American Chemical Society. (2025). Effects of electron-donating and -withdrawing groups on water oxidation catalysts. Retrieved from [Link]
-
Macmillan Group. (n.d.). Deactivation Pathways in Transition Metal Catalysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. Retrieved from [Link]
-
Clarivate. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. Retrieved from [Link]
-
LinkedIn. (2025). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]
-
ResearchGate. (n.d.). A Review on Studies and Research on Catalysts with Emphasis on Catalyst Deactivation. Retrieved from [Link]
-
SciSpace. (n.d.). Mechanisms of catalyst deactivation. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Retrieved from [Link]
-
MDPI. (2024). The Effects of Internal Electron Donors on MgCl2-Supported Ziegler–Natta Catalysts for Isotactic PP. Retrieved from [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of electron withdrawing or electron donating groups on reduction of nitrobenzene. Retrieved from [Link]
-
LinkedIn. (2025). Catalyst Poisoning And Regeneration Methods. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst. Retrieved from [Link]
-
PubMed. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. Retrieved from [Link]
-
Semantic Scholar. (2021). Photoredox catalysis on unactivated substrates with strongly reducing iridium photosensitizers. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of catalyst deactivation. Retrieved from [Link]
-
Maratek. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
-
RevisionDojo. (2025). Catalyst Poisoning Explained Simply. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Can You Prevent Catalyst Poisoning?. YouTube. Retrieved from [Link]
-
Diva-portal.org. (2007). Study of Catalyst Deactivation in Three Different Industrial Processes. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Catalyst Deactivation and Regeneration. Retrieved from [Link]
-
OUCI. (n.d.). Catalyst Deactivation, Poisoning and Regeneration. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of Difluoro-4-methoxyphenol Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the chemical reactivity of four key isomers of difluoro-4-methoxyphenol: 2,3-difluoro-4-methoxyphenol, 2,5-difluoro-4-methoxyphenol, 2,6-difluoro-4-methoxyphenol, and 3,5-difluoro-4-methoxyphenol. Understanding the distinct reactivity profiles of these isomers is paramount for their strategic application as building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This document moves beyond a simple cataloging of properties to explain the underlying electronic and steric principles that govern their behavior in common chemical transformations.
Introduction: The Subtle Influence of Isomerism
Fluorinated aromatic compounds are of immense interest in drug development due to the unique physicochemical properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and modified acidity. The difluoro-4-methoxyphenol scaffold is a versatile starting material, but the precise placement of the two fluorine atoms dramatically alters the molecule's electronic landscape and, consequently, its reactivity. This guide will dissect these differences, providing a predictive framework for synthetic planning. The reactivity of these isomers is dictated by a complex interplay between the powerful electron-donating, ortho, para-directing hydroxyl (-OH) and methoxy (-OCH₃) groups, and the strong inductive electron-withdrawing, yet resonance-donating, nature of the fluorine (-F) atoms.[1][2]
Structural Isomers and Electronic Landscape
The relative positions of the three substituent groups on the phenol ring create distinct electronic environments for each isomer. This, in turn, governs the molecule's acidity and its susceptibility to electrophilic or nucleophilic attack.
Caption: The four structural isomers of difluoro-4-methoxyphenol.
Comparative Reactivity Analysis
Acidity (pKa)
The acidity of the phenolic proton is a direct measure of the stability of the resulting phenoxide anion. Electron-withdrawing groups, like fluorine, stabilize this anion through their inductive effect (-I), thereby increasing acidity (lowering the pKa).[2] The strength of this effect is highly dependent on the proximity of the fluorine atoms to the hydroxyl group.
| Isomer | Predicted pKa | Rationale for Acidity |
| 2,6-difluoro-4-methoxyphenol | Lowest | Two fluorine atoms are ortho to the hydroxyl group, exerting a strong, cumulative inductive effect that significantly stabilizes the phenoxide anion. This is analogous to 2,6-difluorophenol, which is markedly more acidic than other isomers.[1][2] |
| This compound | Low | One ortho fluorine atom provides strong inductive stabilization. |
| 2,5-difluoro-4-methoxyphenol | Low | One ortho fluorine atom provides strong inductive stabilization. |
| 3,5-difluoro-4-methoxyphenol | Highest | Fluorine atoms are meta to the hydroxyl group. The inductive effect is weaker at this distance, resulting in less stabilization of the phenoxide anion compared to the ortho-substituted isomers.[2] |
Implication: Isomers with lower pKa values, such as the 2,6- and other 2-fluoro substituted variants, can be deprotonated under milder basic conditions. This facilitates reactions at the phenolic oxygen, such as O-alkylation and O-acylation, potentially leading to faster reaction rates. However, for the 2,6-isomer, significant steric hindrance from the two ortho-fluorine atoms can impede the approach of bulky electrophiles.[1]
Electrophilic Aromatic Substitution (EAS)
EAS reactivity is governed by the net effect of activating and deactivating groups. The hydroxyl and methoxy groups are potent activating, ortho, para-directors, while fluorine atoms are deactivating via their strong inductive effect but are also ortho, para-directors due to resonance.[2][3][4] The overall reactivity is a delicate balance of these competing influences.
General Reactivity Trend (Inferred): Phenol > 4-Methoxyphenol > Difluoro-4-methoxyphenol Isomers.[2]
Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).
Isomer-Specific Analysis:
-
2,6-difluoro-4-methoxyphenol: The positions ortho to the hydroxyl group (C2, C6) are blocked by fluorine. The powerful directing effect of the hydroxyl group will strongly favor electrophilic attack at its para position (C4), which is occupied by the methoxy group. Conversely, the methoxy group directs to its ortho positions (C3, C5). The hydroxyl group is a stronger activator than the methoxy group. Therefore, electrophilic attack will be directed to the positions ortho to the methoxy group and meta to the hydroxyl group (C3, C5). The steric hindrance at C2 and C6 further reinforces this selectivity.
-
3,5-difluoro-4-methoxyphenol: This isomer is expected to be the least reactive towards EAS. The hydroxyl and methoxy groups cooperatively direct to the C2 and C6 positions. However, both of these positions are flanked by a deactivating fluorine atom. The strong deactivation from two meta fluorine atoms significantly reduces the ring's nucleophilicity.[2]
-
This compound: The hydroxyl group directs to C2 (blocked), C6, and C4 (blocked). The methoxy group directs to C3 (blocked) and C5. The most likely position for electrophilic attack is C5, which is para to the methoxy group and meta to the hydroxyl, although the C6 position is also a possibility.
-
2,5-difluoro-4-methoxyphenol: The hydroxyl group directs to C2 (blocked), C6, and C4 (blocked). The methoxy group directs to C3 and C5 (blocked). The primary site for electrophilic attack is C6, which is ortho to the hydroxyl group. The C3 position, ortho to the methoxy, is also a potential site.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are favored on electron-poor aromatic rings, particularly when there are strong electron-withdrawing groups ortho or para to a good leaving group.[5] Fluorine atoms activate the ring towards nucleophilic attack and can themselves serve as excellent leaving groups in SNAr reactions.[5][6]
-
High Potential for SNAr: Isomers where a fluorine atom is ortho or para to another fluorine atom or is activated by the combined electron-withdrawing effects of the substituents are good candidates. For instance, in This compound and 2,5-difluoro-4-methoxyphenol , the fluorine atoms are positioned to activate the ring for nucleophilic attack, potentially at the carbon bearing the other fluorine.
-
Lower Potential for SNAr: In 3,5-difluoro-4-methoxyphenol , the fluorine atoms are meta to each other, providing less stabilization for the negatively charged Meisenheimer intermediate that forms during an SNAr reaction.[5] This isomer would be less reactive in SNAr compared to its counterparts.
Experimental Protocols
Comparative Electrophilic Bromination (Qualitative)
This protocol is designed to provide a rapid, visual comparison of the relative reactivity of the difluoro-4-methoxyphenol isomers towards electrophilic aromatic substitution. A more electron-rich (more reactive) isomer will consume the bromine more quickly, leading to a faster disappearance of the characteristic reddish-brown color.
Principle: The rate of consumption of bromine in an electrophilic aromatic substitution reaction serves as an indicator of the substrate's reactivity.[2]
Materials:
-
Each difluoro-4-methoxyphenol isomer
-
Acetic acid (glacial)
-
Bromine solution (e.g., 0.1 M in acetic acid)
-
Test tubes and rack
-
Pipettes
-
Timer
Procedure:
-
Preparation: Prepare 0.1 M solutions of each difluoro-4-methoxyphenol isomer in glacial acetic acid.
-
Reaction Setup: In separate, labeled test tubes, add 2 mL of each isomer solution.
-
Initiation: To each tube, add 0.5 mL of the 0.1 M bromine solution simultaneously (or as close as possible) and start the timer immediately.
-
Observation: Observe the test tubes against a white background. Record the time it takes for the bromine color to completely disappear in each tube.
-
Analysis: A shorter decolorization time indicates higher reactivity towards electrophilic bromination.
Expected Outcome (Inferred): The reactivity order is expected to be influenced by the activating and directing effects discussed in section 3.2. Isomers with less steric hindrance and available activated positions (e.g., 2,5- or 2,3-isomers at the C6 or C5 positions respectively) may react faster than the highly deactivated 3,5-isomer or the sterically hindered 2,6-isomer.
Caption: Workflow for comparative electrophilic bromination experiment.
Conclusion
The isomeric substitution pattern of difluoro-4-methoxyphenols is a critical determinant of their chemical behavior. A synthetic chemist must consider these nuances to achieve the desired outcome.
-
For reactions at the phenolic oxygen , the 2,6-difluoro isomer is the most acidic, facilitating deprotonation, but steric hindrance may be a limiting factor for bulky reagents.
-
For electrophilic aromatic substitution , the 3,5-difluoro isomer is likely the least reactive. The 2,5- and 2,3-difluoro isomers offer potential for regioselective substitution at specific sites. The 2,6-difluoro isomer will strongly direct substitution to the C3 and C5 positions.
-
For nucleophilic aromatic substitution , isomers with ortho or para relationships between fluorine atoms, such as the 2,3- and 2,5-difluoro isomers, are expected to be more reactive.
This guide provides a foundational framework for understanding and predicting the reactivity of these valuable synthetic intermediates. Experimental validation, beginning with qualitative tests as described, is always recommended to confirm these principles within the context of a specific synthetic route.
References
- Synthesis process of 3, 5-difluorophenol. Google Patents.
-
Synthesis of 2,3′-difluoro-4′-(trifluoromethoxy)-[1,1′-biphenyl]. ResearchGate. Available at: [Link]
-
Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. Available at: [Link]
-
This compound. Stenutz. Available at: [Link]
-
3,5-difluoro-4-methoxyphenol. Stenutz. Available at: [Link]
-
Possible rotational and structural isomers of methoxyphenol. ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Electrophilic aromatic substitution – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. Available at: [Link]
- Preparation method of 3, 5-difluorophenol. Google Patents.
-
Electrophilic Aromatic Substitution. From a course by Dr. Schorb at the University of Southern Mississippi. Available at: [Link]
-
Electrophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Synthesis method of 3, 5-difluorophenol. Eureka | Patsnap. Available at: [Link]
-
ACIDITY ORDER OF METHOXY PHENOLS. YouTube. Available at: [Link]
-
Structure-activity Relations on [1-(3,5-difluoro-4-hydroxyphenyl)-1H-pyrrol-3-yl]phenylmethanone. The Effect of Methoxy Substitution on Aldose Reductase Inhibitory Activity and Selectivity. PubMed. Available at: [Link]
-
Why does phenol and ortho methoxy phenol have same acidity? Quora. Available at: [Link]
-
Which is more acidic among Ortho and para methoxyphenol and why? Quora. Available at: [Link]
-
Among m-methoxy phenol, p-methoxy phenol, o-methoxy phenol and phenol, which is more acidic? Quora. Available at: [Link]
Sources
A Comparative Guide to the Suzuki Coupling of 2,3-Difluoro-4-methoxyphenol and 3,4-Difluoro-4-methoxyphenol for Biaryl Synthesis
In the landscape of modern drug discovery and materials science, the synthesis of biaryl scaffolds remains a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for this purpose, valued for its versatility and functional group tolerance.[1][2] Within this context, fluorinated biaryls are of particular interest, as the incorporation of fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical comparison of two structurally isomeric building blocks, 2,3-Difluoro-4-methoxyphenol and 3,4-Difluoro-4-methoxyphenol, in the context of their application in Suzuki coupling reactions.
While direct comparative data for these specific isomers is not extensively published, this guide will leverage established principles of organic chemistry to predict and rationalize their relative performance. We will delve into the electronic and steric nuances of each isomer, provide detailed experimental protocols for their activation and coupling, and present a framework for researchers to select the optimal substrate for their synthetic targets.
The Critical First Step: Activation of the Phenolic Hydroxyl Group
Phenols are not direct participants in the Suzuki coupling catalytic cycle, as the hydroxyl group is a poor leaving group. Therefore, an essential preliminary step is the conversion of the phenolic -OH into a more suitable leaving group, typically a triflate (-OTf) or a tosylate (-OTs).[3][4] For the purpose of this guide, we will focus on the formation of the triflate, as it is generally more reactive in palladium-catalyzed cross-coupling reactions.[5]
The efficiency of this triflation step can be influenced by the electronic environment of the phenol. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring, making the phenolic oxygen less nucleophilic. However, the methoxy group acts as an electron-donating group through resonance, which can partially counteract this effect.
-
For this compound , the methoxy group is para to a fluorine atom and meta to the other fluorine and the hydroxyl group.
-
For 3,4-Difluoro-4-methoxyphenol , the methoxy group is para to the hydroxyl group and ortho to a fluorine atom.
The para-relationship between the electron-donating methoxy group and the hydroxyl group in 3,4-difluoro-4-methoxyphenol is expected to increase the electron density on the phenolic oxygen to a greater extent than the meta-relationship in the 2,3-difluoro isomer. This suggests that 3,4-difluoro-4-methoxyphenol may undergo triflation more readily than this compound.
Structural and Electronic Considerations in Suzuki Coupling
Once converted to their respective triflates, the reactivity of these isomers in the Suzuki coupling will be governed by a combination of electronic and steric factors at the site of the carbon-triflate bond. The key steps in the Suzuki coupling mechanism are oxidative addition of the aryl triflate to a Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to form the biaryl product.[6][7]
Electronic Effects
The rate-determining step in many Suzuki couplings is the oxidative addition of the aryl electrophile to the palladium catalyst. This step is generally favored by electron-withdrawing groups on the aromatic ring, which make the carbon attached to the leaving group more electrophilic.
-
2,3-Difluoro-4-methoxyphenyl triflate: The triflate group is flanked by a fluorine atom in the ortho position. The strong inductive electron-withdrawing effect of this ortho-fluorine atom is expected to significantly enhance the electrophilicity of the carbon bearing the triflate group, thereby facilitating oxidative addition.
-
3,4-Difluoro-4-methoxyphenyl triflate: The triflate group has a fluorine atom in the meta position. While still electron-withdrawing, the inductive effect of a meta-fluorine is less pronounced than that of an ortho-fluorine.
Based on electronic arguments, 2,3-difluoro-4-methoxyphenyl triflate is predicted to be more reactive in the oxidative addition step of the Suzuki coupling.
Steric Effects
Steric hindrance around the reaction center can impede the approach of the bulky palladium catalyst, thereby slowing down the oxidative addition step.
-
2,3-Difluoro-4-methoxyphenyl triflate: The presence of a fluorine atom in the ortho position introduces steric bulk adjacent to the triflate leaving group.
-
3,4-Difluoro-4-methoxyphenyl triflate: This isomer lacks a substituent in the ortho position, presenting a less sterically hindered environment for the palladium catalyst.
From a steric standpoint, 3,4-difluoro-4-methoxyphenyl triflate would be expected to react more readily .
Predicted Overall Reactivity: A Balancing Act
The overall reactivity of these two isomers in Suzuki coupling will be a result of the interplay between these opposing electronic and steric effects. While the ortho-fluorine in the 2,3-difluoro isomer provides strong electronic activation, it also introduces steric hindrance. Conversely, the 3,4-difluoro isomer is less sterically encumbered but also less electronically activated.
In many cases involving ortho-substituted aryl halides and triflates, the electronic activation outweighs the steric hindrance, leading to enhanced reactivity. Therefore, it is reasonable to hypothesize that 2,3-difluoro-4-methoxyphenyl triflate may exhibit a faster overall reaction rate in Suzuki coupling compared to its 3,4-difluoro counterpart , provided a suitable bulky phosphine ligand is employed to overcome the steric challenge.
Experimental Protocols
Below are detailed, representative protocols for the triflation and subsequent Suzuki coupling of both phenols. These are starting points and may require optimization for specific substrates and desired outcomes.
Part 1: Triflation of Difluoro-4-methoxyphenols
This procedure describes the conversion of the phenol to the corresponding aryl triflate.
Caption: Workflow for the synthesis of aryl triflates from phenols.
Materials:
-
This compound or 3,4-Difluoro-4-methoxyphenol
-
Triflic anhydride (Tf₂O)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the corresponding difluoro-4-methoxyphenol (1.0 eq.) in a mixture of anhydrous DCM and anhydrous pyridine (e.g., 5:1 v/v).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triflic anhydride (1.1 eq.) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired aryl triflate.
Part 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of the synthesized aryl triflate with a generic arylboronic acid.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl triflate (from Part 1) (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos-Pd-G3) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq.)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
To a reaction vessel, add the aryl triflate (1.0 eq.), arylboronic acid (1.2 eq.), base (e.g., K₂CO₃, 2.0 eq.), and palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired biaryl product.
Data Presentation and Comparison
To empirically determine the relative reactivity and provide quantitative data, a parallel synthesis should be conducted. The following table outlines the key data points to collect for a robust comparison.
| Parameter | This compound Derivative | 3,4-Difluoro-4-methoxyphenol Derivative |
| Triflation Yield (%) | ||
| Suzuki Coupling Reaction Time (h) | ||
| Suzuki Coupling Yield (%) | ||
| Key Byproducts | e.g., Protodeboronation, Homocoupling | e.g., Protodeboronation, Homocoupling |
| Optimal Catalyst/Ligand | ||
| Optimal Base | ||
| Optimal Temperature (°C) |
Conclusion and Recommendations
This guide has provided a theoretical framework and practical protocols for the comparison of this compound and 3,4-difluoro-4-methoxyphenol in Suzuki coupling reactions. Based on fundamental principles, we predict that:
-
3,4-Difluoro-4-methoxyphenol may be more amenable to the initial triflation step due to favorable electronic effects.
-
2,3-Difluoro-4-methoxyphenyl triflate is likely to be the more reactive coupling partner in the Suzuki reaction itself, owing to the strong electronic activation from the ortho-fluorine atom, which is expected to outweigh its steric hindrance.
For researchers targeting the synthesis of sterically hindered biaryls, the 2,3-difluoro isomer, despite its potentially more challenging activation, may offer a more efficient route in the coupling step. Conversely, for less demanding coupling partners, the 3,4-difluoro isomer might provide a more straightforward and higher-yielding activation, leading to a more efficient overall two-step process.
Ultimately, the choice between these two valuable building blocks will depend on the specific synthetic target and the results of empirical optimization. The protocols and comparative framework provided herein offer a solid foundation for making an informed decision.
References
-
MDPI. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. (2023). Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. [Link]
Sources
- 1. A one-pot protocol for the fluorosulfonation and Suzuki coupling of phenols and bromophenols, streamlined access to biaryls and terphenyls - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Methoxyphenols: A Guide for Drug Development Professionals
Introduction: The Strategic Value of Methoxyphenols and Fluorination in Medicinal Chemistry
Methoxyphenols, a class of organic compounds characterized by a phenol ring substituted with at least one methoxy group, represent a core scaffold in numerous biologically active molecules, including natural products like eugenol and vanillin.[1][2] Their inherent antioxidant and antimicrobial properties make them compelling starting points for drug discovery.[1][3][4] In modern medicinal chemistry, the selective incorporation of fluorine atoms into lead compounds is a widely employed strategy to enhance pharmacological profiles.[5][6] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's potency, lipophilicity, metabolic stability, and bioavailability.[5][7][8][9]
This guide provides a comprehensive comparison of the biological activities of fluorinated and non-fluorinated methoxyphenols. We will delve into the mechanistic underpinnings of how fluorination modulates antioxidant, enzyme inhibitory, antimicrobial, and cytotoxic properties, supported by experimental data and detailed protocols to empower researchers in their drug development endeavors.
The Impact of Fluorination: A Physicochemical Perspective
The introduction of fluorine can alter a molecule's properties in several key ways:
-
Metabolic Stability : The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[5] Substituting hydrogen with fluorine at a metabolically vulnerable site can block this process, thereby increasing the drug's half-life and bioavailability.[6]
-
Lipophilicity : Fluorination typically increases a molecule's lipophilicity (fat solubility).[8][9] This can enhance its ability to permeate cell membranes and access intracellular targets, potentially increasing potency.[9]
-
Electronic Effects : As the most electronegative element, fluorine exerts a strong electron-withdrawing effect.[5] This can alter the acidity (pKa) of nearby functional groups, such as the phenolic hydroxyl group, which can in turn affect binding interactions with target proteins and radical scavenging potential.
The following sections will explore how these fundamental changes translate into tangible differences in biological activity.
Comparative Biological Activity
Antioxidant and Radical Scavenging Activity
The antioxidant capacity of phenols is primarily attributed to their ability to donate a hydrogen atom from the hydroxyl (-OH) group to neutralize free radicals. Natural methoxyphenols like eugenol are known for their potent antioxidant and radical-scavenging activities.[10][11]
The Influence of Fluorination: The impact of fluorination on antioxidant activity is context-dependent. The strong electron-withdrawing nature of fluorine can increase the bond dissociation energy of the phenolic O-H bond, potentially making hydrogen donation more difficult. Conversely, fluorination can enhance metabolic stability, protecting the antioxidant molecule from degradation and prolonging its effect. Studies on other fluorinated phenolic compounds, such as flavones, have demonstrated that fluorination can lead to an enhancement of antioxidant activity.[12]
Experimental Data Summary:
| Compound | Type | DPPH Scavenging IC50 (mM) | Reference |
| Eugenol | Non-Fluorinated | 0.75 | [4] |
| Capsaicin | Non-Fluorinated | 0.68 | [4] |
| Vanillin | Non-Fluorinated | 1.38 | [4] |
| 3-Fluoro-3',4',5'-trihydroxyflavone | Fluorinated | Enhanced vs. Non-fluorinated | [12] |
| Hypothetical 2-Fluoro-eugenol | Fluorinated | Potentially altered | N/A |
Data for hypothetical compounds are illustrative and intended for comparative discussion.
Enzyme Inhibition
Methoxyphenols can act as inhibitors for various enzymes, a property that is central to many therapeutic interventions. For example, certain methoxyphenols have been shown to inhibit cyclooxygenase (COX-2), an enzyme involved in inflammation.[13]
The Influence of Fluorination: Fluorine can enhance enzyme inhibition through several mechanisms. Its ability to form hydrogen bonds and participate in other non-covalent interactions can strengthen the binding of the inhibitor to the enzyme's active site.[6] Furthermore, by altering the pKa of the phenolic hydroxyl, fluorination can optimize the ionization state of the molecule for superior binding affinity.
Caption: Fluorination enhances enzyme inhibition through improved binding and bioavailability.
Antimicrobial Activity
Natural methoxyphenols are well-documented for their activity against a range of foodborne pathogens and spoilage bacteria.[1][2][4] Eugenol, for instance, shows significant inhibitory effects against bacteria like S. aureus.[4] The mechanism often involves disruption of the bacterial cell membrane.
The Influence of Fluorination: Increased lipophilicity from fluorination can improve a compound's ability to penetrate the lipid-rich bacterial cell wall and membrane, leading to enhanced antimicrobial potency. Some studies on fluorinated β-diketones have shown antibacterial activity comparable to standard antibiotics.[14] However, the specific placement of the fluorine atom is crucial, as changes in electronic distribution can also affect the molecule's interaction with bacterial targets.[15]
Experimental Data Summary:
| Compound | Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Eugenol | S. aureus | High activity (IC50 = 0.75 mM) | [4] |
| 4-n-propyl-2-methoxyphenol | S. epidermidis | More potent than eugenol | [16] |
| cis-[Cu(L1)2(DMSO)] (Fluorinated β-diketonate complex) | S. aureus | Comparable to streptomycin | [14] |
| Hypothetical 5-Fluoro-guaiacol | E. coli | Potentially lower MIC | N/A |
Cytotoxicity
While desirable for anticancer agents, cytotoxicity is a critical consideration for drug safety. The cytotoxicity of methoxyphenols can vary widely.[13][17]
The Influence of Fluorination: Fluorination has a strong and often predictable effect on cytotoxicity. The increased lipophilicity generally leads to greater cell permeability and accumulation, which can result in higher cytotoxicity.[18] Numerous studies have reported that fluorinated derivatives of bioactive compounds are more cytotoxic to cancer cells than their non-fluorinated parents.[19][20] This effect can be harnessed for developing more potent anticancer drugs, particularly those designed for hypoxia-selective cytotoxicity.[21]
Experimental Data Summary:
| Compound | Cell Line | IC50 / Effect | Reference |
| p-Methoxyphenol dimer | RAW 264.7 | Greater than monomer | |
| Fluorinated 1,4-naphthoquinones | Tumor Cells | Efficient growth inhibitors | |
| Fluorinated Flavan-3-ol | HeLa, A549 | Higher cytotoxicity than non-fluorinated | [18] |
Experimental Protocols: A Self-Validating System
Accurate and reproducible data is the cornerstone of trustworthy research. The following protocols are provided as a guide for conducting a comparative analysis of fluorinated and non-fluorinated methoxyphenols.
Caption: General experimental workflow for comparing methoxyphenol analogues.
Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH radical.
-
Reagent Preparation :
-
DPPH Solution (0.1 mM) : Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol or ethanol. Prepare this solution fresh and protect it from light.[22] The absorbance at 517 nm should be ~1.0.[23]
-
Test Compound Stock Solutions (e.g., 1 mg/mL) : Dissolve the fluorinated and non-fluorinated methoxyphenols in the same solvent used for the DPPH solution.
-
Standard : Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox as a positive control.[23]
-
-
Assay Procedure (96-well plate format) :
-
Prepare serial dilutions of your test compounds and the standard (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).[23]
-
In triplicate, add 100 µL of each dilution to the wells of a 96-well plate.
-
Prepare a control well containing 100 µL of solvent only.
-
Add 100 µL of the DPPH solution to all wells.[23] Mix gently.
-
-
Incubation and Measurement :
-
Incubate the plate in the dark at room temperature for 30 minutes.[22]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation :
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100[23]
-
Plot the % scavenging against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism using the broth microdilution method.[24][25]
-
Preparation :
-
Media : Prepare sterile Mueller-Hinton Broth (MHB).[26]
-
Inoculum : Culture the test bacterium (e.g., S. aureus ATCC 29213) overnight. Suspend colonies in saline to match a 0.5 McFarland turbidity standard, which corresponds to ~1.5 x 10⁸ CFU/mL.[25] Dilute this suspension in MHB to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the assay wells.[24][27]
-
Compound Dilutions : In a 96-well plate, prepare two-fold serial dilutions of your test compounds in MHB (e.g., from 256 µg/mL down to 0.5 µg/mL).[25]
-
-
Inoculation and Incubation :
-
Reading the MIC :
Protocol 3: MTT Cell Viability Assay (Cytotoxicity)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and cytotoxicity.[28][29]
-
Cell Seeding :
-
Compound Treatment :
-
Prepare serial dilutions of your test compounds in a complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include untreated control wells.
-
Incubate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Procedure :
-
Remove the treatment media.
-
Add 100 µL of fresh, serum-free medium and 20-50 µL of MTT solution (typically 5 mg/mL in PBS, diluted to 0.5 mg/mL in medium) to each well.[28][30]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[31]
-
Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[28]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Measurement and Analysis :
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Plot cell viability against compound concentration to determine the IC50 value (the concentration that reduces cell viability by 50%).
-
Conclusion
The strategic fluorination of methoxyphenol scaffolds is a powerful tool in drug discovery. By modulating key physicochemical properties, fluorination can significantly enhance biological activities, including antioxidant capacity, enzyme inhibition, antimicrobial efficacy, and cytotoxicity. As demonstrated, increased lipophilicity and altered electronic effects often lead to improved membrane penetration and target binding, translating to greater potency. However, this often comes with an increase in cytotoxicity, a critical trade-off that must be carefully managed during the drug development process. The experimental frameworks provided in this guide offer a robust system for the systematic evaluation and comparison of novel fluorinated and non-fluorinated methoxyphenol derivatives, enabling researchers to make data-driven decisions in the pursuit of next-generation therapeutics.
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Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods. [Link]
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Orlo, E., Russo, C., Nugnes, R., Lavorgna, M., & Isidori, M. (2021). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. MDPI. [Link]
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Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. (2025). ResearchGate. [Link]
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Yagisawa, S., et al. (1981). A graphical method for determining inhibition constants. PubMed. [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
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Minimum Inhibitory Concentration (MIC) Test. (Date not available). Microbe Investigations. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (Date not available). Springer Nature Experiments. [Link]
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Benkhaira, N., Fikri-Benbrahim, K., & Ibnsouda Koraichi, S. (Date not available). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
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Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. (2021). PubMed. [Link]
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Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021). ResearchGate. [Link]
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Priyadarsini, K. I., Guha, S. N., & Rao, M. N. (1998). Physico-chemical properties and antioxidant activities of methoxy phenols. PubMed. [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
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O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (Date not available). SEAFDEC/AQD Institutional Repository. [Link]
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A quick method for the determination of inhibition constants. (1982). Biochemical Journal. [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]
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Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]
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A graphical method for determining inhibition constants. (Date not available). Taylor & Francis Online. [Link]
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Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. (2015). ResearchGate. [Link]
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Fluorinated Aromatic Compounds. (Date not available). ResearchGate. [Link]
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Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
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Effects of fluorinated compounds 2, 3, and 8 (relative activity, RA) on the growth of MCF-7 cells. (Date not available). ResearchGate. [Link]
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Fluorine in drug discovery: Role, design and case studies. (Date not available). Journal of Drug Discovery and Development. [Link]
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Annunziata, F., et al. (Date not available). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. MDPI. [Link]
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D'Arrigo, M., et al. (Date not available). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. PMC - NIH. [Link]
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Advanced Synthesis of Fluorinated Intermediates: The Role of 4-Fluoro-4'-methoxybenzophenone. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Does anyone know an easy protocol for DPPH assay?. (2013). ResearchGate. [Link]
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Cytotoxicity (IC50) of the fluorinated derivatives of 1,4-naphthoquinone. (Date not available). ResearchGate. [Link]
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Fluorinated Derivatives of Digalloyl-Flavan-3-ol Induce Autophagic Cell Death by Forming Granular Aggregates Containing Mitochondria. (2023). MDPI. [Link]
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Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. (2020). ACG Publications. [Link]
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A Comparative Analysis of Catalysts for Cross-Coupling with Difluorophenols: A Guide for Researchers
For researchers, scientists, and drug development professionals, the incorporation of difluorophenol moieties into organic molecules is a critical strategy for enhancing pharmacokinetic and pharmacodynamic properties. The unique electronic and steric environment created by the two fluorine atoms, however, presents distinct challenges and opportunities in cross-coupling reactions. This guide provides an in-depth comparative analysis of the primary catalytic systems employed for these transformations, offering insights into their mechanisms, performance, and practical applications.
The Significance and Challenge of Difluorophenols in Cross-Coupling
Difluorophenols are valuable building blocks in medicinal chemistry and materials science. The strong electron-withdrawing nature of the two fluorine atoms significantly modulates the acidity of the phenolic proton and the electronic properties of the aromatic ring. This, in turn, influences the reactivity of the C-O bond and the aromatic C-H bonds, making catalyst selection a crucial parameter for successful cross-coupling.[1] The primary challenge lies in the activation of the typically unreactive C-O bond of the phenol. This is generally achieved by converting the hydroxyl group into a better leaving group, such as a triflate, tosylate, or nonaflate.[1]
Palladium-Based Catalysts: The Workhorse of Cross-Coupling
Palladium catalysis has long been the gold standard for a wide array of cross-coupling reactions, including those involving phenols and their derivatives. For difluorophenols, palladium catalysts, particularly those supported by bulky, electron-rich phosphine ligands, have demonstrated considerable success.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation. In the context of difluorophenols, this typically involves the coupling of an activated difluorophenol (e.g., a triflate or tosylate) with a boronic acid or ester.
Catalyst System: A common and effective system involves a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a sterically demanding, electron-rich phosphine ligand such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands.[2]
Mechanism: The catalytic cycle, illustrated below, proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the activated difluorophenol, transmetalation with the boronic acid derivative, and reductive elimination to yield the biaryl product and regenerate the active palladium(0) species.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Performance and Considerations:
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps.[3][4] For instance, ligands like SPhos and XPhos have shown excellent performance in the coupling of challenging substrates.
-
Leaving Group: The reactivity order of the leaving group is typically I > Br > OTf ≈ OFs > Cl, OTs, OMs.[5] Aryl fluorosulfates have emerged as a cost-effective and highly reactive alternative to triflates.[5]
-
Base and Solvent: The selection of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., toluene, dioxane, THF) is crucial for efficient transmetalation and overall reaction rate.[2]
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is the premier method. This reaction couples an activated difluorophenol with a primary or secondary amine.
Catalyst System: Similar to the Suzuki-Miyaura coupling, palladium precursors combined with bulky, electron-rich phosphine ligands are the catalysts of choice.[6][7] Ligands such as Josiphos, Xantphos, and the Buchwald biaryl phosphine ligands are commonly employed.
Performance and Considerations:
-
Substrate Scope: The Buchwald-Hartwig amination is compatible with a wide range of amines, including anilines, alkylamines, and heterocycles.
-
Catalyst Deactivation: Catalyst deactivation can be a concern, particularly with less reactive aryl chlorides or tosylates. The use of robust ligands and appropriate reaction conditions is essential to mitigate this.
Nickel-Based Catalysts: A Cost-Effective and Reactive Alternative
Nickel catalysts have gained significant traction as a more earth-abundant and economical alternative to palladium for cross-coupling reactions.[8][9] In many cases, nickel catalysts can couple substrates that are challenging for palladium, such as aryl fluorides and certain phenol derivatives.
Nickel-Catalyzed Suzuki-Miyaura Coupling
Nickel catalysts, often in combination with phosphine or N-heterocyclic carbene (NHC) ligands, are highly effective for the Suzuki-Miyaura coupling of activated difluorophenols.[10][11][12]
Catalyst System: A common system involves a nickel(II) precatalyst, such as NiCl₂(PCy₃)₂, which is reduced in situ to the active Ni(0) species.[13]
Performance and Considerations:
-
Activation of Phenols: A significant advantage of nickel catalysis is the ability to perform Suzuki coupling directly with phenols through in situ activation using tosyl fluoride (TsF) via a sulfur(VI) fluoride exchange (SuFEx) mechanism.[10][11][12] This one-pot procedure offers improved step economy.
-
Functional Group Tolerance: Nickel catalysts can exhibit different functional group tolerance compared to palladium. While highly effective for many substrates, careful optimization is often required.
-
Mechanistic Differences: The catalytic cycle for nickel is generally believed to be similar to palladium, involving Ni(0)/Ni(II) intermediates. However, some nickel-catalyzed reactions may proceed through a Ni(I)/Ni(III) cycle.
Nickel-Catalyzed Buchwald-Hartwig Amination
Nickel catalysis has also emerged as a powerful tool for C-N bond formation.
Catalyst System: Ligand-free nickel(II) salts in the presence of a photocatalyst, or nickel complexes with specific ligands, have been shown to be effective.
Performance and Considerations:
-
Milder Conditions: Photoredox/nickel dual catalysis can enable Buchwald-Hartwig aminations to proceed under milder conditions compared to traditional palladium-catalyzed methods.
-
Challenges with Aryl Chlorides: While effective for aryl bromides and iodides, the amination of less reactive aryl chlorides can be challenging and may require more specialized catalyst systems.
Copper-Based Catalysts: The Classic Choice for Ullmann Couplings
Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have a long history and remain relevant for certain transformations, especially for C-O and C-N bond formation.[14][15]
Ullmann C-O and C-N Coupling
The Ullmann reaction traditionally involves the coupling of an aryl halide with an alcohol or amine in the presence of a stoichiometric amount of copper at high temperatures. Modern protocols often utilize catalytic amounts of copper with the aid of ligands.
Catalyst System: Copper(I) salts such as CuI are commonly used, often in the presence of ligands like 1,10-phenanthroline or various amino acids.[16]
Performance and Considerations:
-
Harsh Conditions: Traditional Ullmann couplings often require high reaction temperatures, which can limit their functional group tolerance.
-
Ligand-Promoted Reactions: The development of ligand-assisted copper-catalyzed protocols has allowed for milder reaction conditions and a broader substrate scope.[16]
-
Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium, making it an attractive option for large-scale synthesis.
Photoredox Catalysis: A Modern Approach
Visible-light photoredox catalysis has emerged as a powerful and green method for forging C-C, C-O, and C-N bonds.[17] This approach often allows for reactions to occur under exceptionally mild conditions.
Mechanism: In a typical photoredox cycle, a photocatalyst absorbs light and becomes excited. This excited-state photocatalyst can then engage in single-electron transfer (SET) with a substrate to generate a radical intermediate, which then participates in the cross-coupling reaction.
Caption: A simplified representation of a photoredox catalytic cycle.
Performance and Considerations:
-
Mild Conditions: Photoredox catalysis often proceeds at room temperature, making it compatible with sensitive functional groups.
-
Novel Reactivity: This methodology can enable transformations that are not accessible through traditional thermal catalysis. For instance, the direct C-H difluoromethoxylation of arenes has been achieved using photoredox catalysis.[17]
-
Dual Catalysis: Combining photoredox catalysis with transition metal catalysis (e.g., nickel or copper) can lead to powerful synergistic effects, enabling challenging cross-couplings.[18][19]
Comparative Performance Summary
| Catalyst System | Primary Cross-Coupling | Key Advantages | Key Disadvantages |
| Palladium | Suzuki-Miyaura, Buchwald-Hartwig | Broad substrate scope, well-established, high yields | High cost, potential for catalyst deactivation |
| Nickel | Suzuki-Miyaura, Buchwald-Hartwig | Lower cost, can couple challenging substrates (e.g., aryl fluorides), enables one-pot phenol activation | Can have different functional group tolerance, may require careful optimization |
| Copper | Ullmann C-O and C-N coupling | Very low cost, suitable for specific C-O and C-N bond formations | Often requires harsh conditions, more limited substrate scope than Pd or Ni |
| Photoredox | C-C, C-O, C-N | Very mild conditions, novel reactivity, green | May require specialized equipment, can be sensitive to reaction parameters |
Experimental Protocols
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling of a Difluorophenol Tosylate
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Difluorophenol tosylate (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%))
-
Phosphine ligand (e.g., SPhos (4 mol%))
-
Base (e.g., K₃PO₄ (2.0 equiv))
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the difluorophenol tosylate, arylboronic acid, palladium catalyst, phosphine ligand, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Nickel-Catalyzed Suzuki-Miyaura Coupling of a Difluorophenol via In Situ Activation with Tosyl Fluoride
This protocol is adapted from procedures for general phenol coupling and should be optimized for difluorophenol substrates.[10][11][12]
Materials:
-
Difluorophenol (1.0 mmol)
-
Arylboronic acid (1.3 mmol)
-
Tosyl fluoride (TsF) (1.1 mmol)
-
Nickel catalyst (e.g., trans-NiCl(o-Tol)(PCy₃)₂ (3 mol%))
-
PCy₃ (6 mol%)
-
K₃PO₄·3H₂O (5.0 mmol)
-
THF (4.0 mL) and Water (1.0 mL)
-
Schlenk flask
-
Inert atmosphere (Nitrogen)
Procedure:
-
To a dry 25 mL Schlenk flask, add the difluorophenol, arylboronic acid, TsF, nickel catalyst, PCy₃, and K₃PO₄·3H₂O.
-
Replace the air in the flask with nitrogen using standard Schlenk techniques.
-
Add THF and water via syringe.
-
Stir the mixture under a nitrogen atmosphere at 70 °C (bath temperature) until the reaction is complete (monitor by TLC).
-
Workup and purification are similar to the palladium-catalyzed procedure.
Conclusion and Future Outlook
The choice of catalyst for the cross-coupling of difluorophenols is highly dependent on the specific transformation, substrate, and desired reaction conditions. Palladium catalysts remain a reliable and versatile option, particularly with the use of modern, bulky phosphine ligands. Nickel catalysts offer a cost-effective and highly reactive alternative, with the significant advantage of enabling one-pot activation of phenols. Copper catalysts, while requiring more forcing conditions, are a practical choice for specific C-O and C-N bond formations on a large scale. The emergence of photoredox catalysis provides a new dimension, allowing for transformations under exceptionally mild conditions and opening avenues for novel reactivity.
Future developments in this field will likely focus on the design of even more active and robust catalysts that can operate at lower loadings and under greener reaction conditions. The direct C-H functionalization of difluorophenols, bypassing the need for pre-activation, remains a significant but highly desirable goal. As our understanding of catalytic mechanisms deepens, we can expect the development of more predictable and efficient catalyst systems for the synthesis of complex difluorophenol-containing molecules.
References
Please note that due to the nature of the search results, a comprehensive, directly comparative paper was not found. The references below are to the most relevant articles found that support the information provided in this guide.
-
Aryl fluoride cross-coupling. ResearchGate. Available from: [Link]
-
Perfluorinated phosphine and hybrid P–O ligands for Pd catalysed C–C bond forming reactions in solution and on Teflon supports. ResearchGate. Available from: [Link]
-
Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. National Institutes of Health. Available from: [Link]
-
Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling. ACS Publications. Available from: [Link]
-
Selective C−O bond formation by a photocatalytic radical coupling strategy. ResearchGate. Available from: [Link]
-
Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Royal Society of Chemistry. Available from: [Link]
-
Phosphine ligands and catalysis. Gessner Group. Available from: [Link]
-
Frontispiece: Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ResearchGate. Available from: [Link]
-
Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field. Wiley-VCH. Available from: [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. National Center for Biotechnology Information. Available from: [Link]
-
Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. MDPI. Available from: [Link]
-
Ligand design for cross-couplings: phosphines. YouTube. Available from: [Link]
-
Palladium Complexes of Ferrocene-Based Phosphine Ligands as Redox-Switchable Catalyst in Buchwald-Hartwig Cross-Coupling Reactions. ResearchGate. Available from: [Link]
-
Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. Available from: [Link]
-
Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. ResearchGate. Available from: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Archives. Available from: [Link]
-
A plausible catalytic cycle for the nickel-catalyzed Suzuki coupling of phenols enabled by SuFEx of tosyl fluoride. ResearchGate. Available from: [Link]
-
Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. Semantic Scholar. Available from: [Link]
-
Synthesis of Tri‐ and Difluoromethoxylated Compounds by Visible‐Light Photoredox Catalysis. ResearchGate. Available from: [Link]
-
Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Reactions. Semantic Scholar. Available from: [Link]
-
An Ullmann C O Coupling Reaction Catalyzed by Magnetic Copper Ferrite Nanoparticles, Advanced Synthesis & Catalysis. DeepDyve. Available from: [Link]
-
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Royal Society of Chemistry. Available from: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available from: [Link]
-
Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. MDPI. Available from: [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available from: [Link]
-
Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers. Available from: [Link]
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. Available from: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available from: [Link]
-
Selective C–O bond formation via a photocatalytic radical coupling strategy: access to perfluoroalkoxylated (ORF) arenes and heteroarenes. National Institutes of Health. Available from: [Link]
-
Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions. National Institutes of Health. Available from: [Link]
-
Defluorinative C-O Coupling between Trifluoromethylarenes and Alcohols via Copper Photoredox Catalysis. PubMed. Available from: [Link]
-
Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. ResearchGate. Available from: [Link]
-
Selective C–F bond carboxylation of gem-difluoroalkenes with CO2 by photoredox/palladium dual catalysis. National Center for Biotechnology Information. Available from: [Link]
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Navigating Acidity: A Comparative Guide to the Influence of Fluorine Position on Methoxyphenol pKa
For researchers and professionals in drug development, understanding the subtle interplay of substituent effects on molecular properties is paramount. The acidity of a phenolic moiety, quantified by its pKa, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, affecting everything from solubility and membrane permeability to target binding affinity. This guide provides an in-depth comparison of how the positional isomerism of a fluorine atom on a methoxyphenol scaffold modulates its acidity. We will delve into the underlying electronic principles, present available experimental and predicted data, and provide a robust experimental protocol for pKa determination.
The Electronic Tug-of-War: Inductive vs. Resonance Effects
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups (EWGs) stabilize the negative charge on the phenoxide oxygen, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the phenoxide ion, leading to decreased acidity (higher pKa).[1][2] The methoxy (-OCH3) and fluoro (-F) groups present a fascinating case study due to their dual electronic nature, exerting both inductive and resonance effects.
-
The Methoxy Group (-OCH3): The oxygen atom in the methoxy group is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I) . However, the lone pairs on the oxygen can be delocalized into the aromatic ring, resulting in an electron-donating resonance effect (+M) .[3] When positioned ortho or para to the hydroxyl group, the +M effect dominates, making the phenol less acidic. In the meta position, the resonance effect is negligible, and the -I effect prevails, leading to increased acidity relative to phenol.
-
The Fluorine Atom (-F): As the most electronegative element, fluorine exhibits a powerful inductive effect (-I) , strongly withdrawing electron density from the ring.[4] Like the methoxy group, it also possesses lone pairs that can participate in a resonance effect (+M) , donating electron density to the ring. For fluorine, the -I effect is generally considered to be more significant than its +M effect.[4]
When both substituents are present, their combined influence on the pKa depends on their relative positions on the phenol ring. The overall electronic effect is an intricate balance of these competing forces.
Comparative Analysis of pKa Values
The following tables summarize the experimental pKa values for phenol, methoxyphenol, and fluorophenol isomers, providing a baseline for understanding the individual substituent effects. This is followed by a table with predicted pKa values for various fluoro-methoxyphenol isomers, illustrating the combined influence of these two substituents.
Table 1: Experimental pKa Values of Phenol and Monosubstituted Phenols
| Compound | pKa |
| Phenol | 9.98 |
| 2-Methoxyphenol | 9.98 |
| 3-Methoxyphenol | 9.65 |
| 4-Methoxyphenol | 10.21 |
| 2-Fluorophenol | 8.7 |
| 3-Fluorophenol | 9.3 |
| 4-Fluorophenol | 9.9 |
Table 2: Predicted pKa Values of Fluoro-methoxyphenol Isomers
| Compound | Predicted pKa |
| 3-Fluoro-4-methoxyphenol | 9.46[8] |
| 4-Fluoro-2-methoxyphenol | 9.98 |
Note: Predicted pKa values are sourced from chemical supplier databases and should be considered as estimates. Experimental verification is recommended.
From Table 1, we can observe the distinct positional effects of the methoxy and fluoro groups. The meta-methoxyphenol is more acidic than phenol due to the dominant inductive effect, while the para-methoxyphenol is less acidic due to the overriding resonance effect.[5] For fluorophenols, the acidity generally decreases as the fluorine atom moves further from the hydroxyl group, highlighting the distance-dependent nature of the powerful inductive effect.[6][7]
The predicted pKa for 3-fluoro-4-methoxyphenol (9.46) is lower than that of 4-methoxyphenol (10.21), indicating that the electron-withdrawing inductive effect of the fluorine at the meta position (relative to the hydroxyl group) significantly increases the acidity, counteracting the electron-donating resonance effect of the para-methoxy group. The predicted pKa of 4-fluoro-2-methoxyphenol (9.98) is identical to that of 2-methoxyphenol, suggesting a complex interplay where the effects of the para-fluoro and ortho-methoxy groups may be offsetting.
To systematically predict the acidity of other isomers, one can turn to the Hammett equation , which provides a quantitative framework for correlating reaction rates and equilibrium constants with substituent effects.[9] The equation is given by:
log(K/K₀) = σρ
where K is the equilibrium constant for the substituted reactant, K₀ is for the unsubstituted reactant, σ is the substituent constant, and ρ is the reaction constant. By utilizing the known Hammett constants for fluorine and methoxy groups at different positions, one can estimate the pKa of various fluoro-methoxyphenol isomers.
Caption: Interplay of inductive and resonance effects on phenoxide stability and pKa.
Experimental Protocol: pKa Determination by Potentiometric Titration
To experimentally validate the predicted pKa values and to determine the acidity of other fluoro-methoxyphenol isomers, potentiometric titration is a reliable and widely used method.
Objective: To determine the pKa of a given fluoro-methoxyphenol isomer in an aqueous or mixed-solvent system.
Materials:
-
Fluoro-methoxyphenol sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
High-purity water (and co-solvent if needed, e.g., methanol or ethanol)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Buret (10 mL or 25 mL, Class A)
-
Beaker (100 mL)
-
Volumetric flasks and pipettes
Procedure:
-
Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa of the analyte.
-
Sample Preparation: Accurately weigh a precise amount of the fluoro-methoxyphenol sample and dissolve it in a known volume of water (or a suitable water/co-solvent mixture) to prepare a solution of approximately 1-10 mM. Add KCl to a final concentration of 0.1 M to maintain constant ionic strength.
-
Titration Setup: Place a known volume (e.g., 50.0 mL) of the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
Initial pH and Acidification (for weak acids): Record the initial pH of the solution. If the starting pH is not sufficiently acidic to ensure the analyte is fully protonated, add a small, known volume of standardized HCl to lower the pH to ~2-3.
-
Titration: Begin the titration by adding small increments (e.g., 0.1-0.2 mL) of the standardized NaOH solution from the buret. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Data Collection: Continue the titration past the equivalence point, which is characterized by a sharp increase in pH.
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (V_eq), which is the point of maximum slope on the titration curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The volume of NaOH at the half-equivalence point (V_eq/2) corresponds to the point where the concentrations of the protonated and deprotonated forms of the analyte are equal.
-
The pH at the half-equivalence point is equal to the pKa of the analyte.
-
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The acidity of methoxyphenols is a finely tuned property that is highly sensitive to the position of a fluorine substituent. The interplay between the strong, distance-dependent inductive effect of fluorine and the position-dependent resonance and inductive effects of the methoxy group creates a complex but predictable landscape of pKa values. While experimental data for many fluoro-methoxyphenol isomers remains to be fully reported, a combination of available predicted values and a theoretical understanding based on substituent effects allows for a rational assessment of their acidity. The provided experimental protocol for potentiometric titration offers a robust method for the empirical determination of these crucial physicochemical parameters, enabling more informed decisions in the design and development of novel chemical entities.
References
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Wikipedia. Hammett equation. [Link]
- Swain, C. G.; Lupton, E. C. Field and Resonance Components of Substituent Effects. J. Am. Chem. Soc.1968, 90 (16), 4328–4337.
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ResearchGate. Hammett constants for CF2OCH3 and similar groups. [Link]
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Stenutz. Field and Resonance values according to Swain. [Link]
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MDPI. Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. [Link]
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Quora. Among m-methoxy phenol, p-methoxy phenol, o-methoxy phenol and phenol, which is more acidic? [Link]
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ACS Publications. Substituent Effects from the Point of View of Energetics and Molecular Geometry in Acene, Polyene, and Polyyne Derivatives. [Link]
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A Senior Application Scientist's Guide to the Purity Validation of 2,3-Difluoro-4-methoxyphenol by HPLC: A Comparative Analysis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical research and drug development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 2,3-Difluoro-4-methoxyphenol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Even trace impurities can have profound effects, potentially altering biological activity, increasing toxicity, or compromising the stability of the final drug product. Therefore, a robust, validated analytical method for purity determination is indispensable.
This guide provides an in-depth, experience-driven protocol for the validation of this compound purity using High-Performance Liquid Chromatography (HPLC), a technique renowned for its precision and reliability in separating and quantifying components in a mixture. We will explore the causality behind each experimental choice, grounding our methodology in the principles of scientific integrity and regulatory expectations, primarily those outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Furthermore, this document extends beyond a singular protocol to offer a comparative analysis, pitting the performance of HPLC against alternative analytical techniques such as Gas Chromatography (GC) and Mass Spectrometry (MS). This comparative approach, supported by representative data, is designed to empower researchers to make informed decisions when selecting the most appropriate analytical tool for their specific objectives, whether for routine quality control or in-depth impurity profiling.
The Gold Standard: Purity Determination by Reverse-Phase HPLC
High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for purity and assay testing. For a moderately polar compound like this compound, a reverse-phase HPLC method, where the stationary phase is nonpolar and the mobile phase is polar, provides excellent resolving power and reproducibility.
Causality Behind the Method: Why These Conditions?
The selection of chromatographic conditions is a deliberate process aimed at achieving optimal separation between the main compound and any potential impurities.
-
C18 Column: A C18 (octadecylsilane) column is the quintessential choice for reverse-phase chromatography. Its long alkyl chains provide a highly nonpolar stationary phase, which effectively retains phenolic compounds like this compound through hydrophobic interactions. This allows for fine-tuning of the separation by modifying the polarity of the mobile phase.
-
Acidified Mobile Phase: Phenols possess an acidic hydroxyl group. By acidifying the mobile phase (e.g., with phosphoric or formic acid), the ionization of this group is suppressed. This is critical because the neutral, non-ionized form of the analyte interacts more consistently with the C18 stationary phase, resulting in sharper, more symmetrical peaks and improved retention time reproducibility.[3][4]
-
Acetonitrile as Organic Modifier: Acetonitrile is often preferred over methanol as the organic component in the mobile phase for phenol analysis. Its lower viscosity leads to lower backpressure, and it often provides a different selectivity for closely related impurities compared to methanol.[5]
-
UV Detection at 282 nm: 4-methoxyphenol and its derivatives exhibit strong UV absorbance due to the benzene ring and the influence of the methoxy and hydroxyl groups. A detection wavelength of 282 nm is chosen as it corresponds to a lambda maximum for similar structures, ensuring high sensitivity for the parent compound and related aromatic impurities.[6]
Experimental Protocol: HPLC Purity Validation
This protocol is designed to be a self-validating system, where system suitability checks are integrated to ensure the chromatographic system is performing adequately before any sample analysis. The validation itself is performed in accordance with ICH Q2(R1) guidelines.[2][7]
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 282 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.
3. Validation Procedure:
-
Specificity: Inject the diluent, a standard solution, and the sample solution. The diluent should show no interfering peaks at the retention time of the main peak. The method's ability to resolve the main peak from known impurities or degradation products should be demonstrated (spiked samples may be used).
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., from 0.005 mg/mL to 0.15 mg/mL). Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking the sample matrix with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample solution. The relative standard deviation (%RSD) of the purity results should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD should meet predefined acceptance criteria.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy. This is often established from the linearity data and confirmed by injecting a standard at the determined concentration.
-
Robustness: Intentionally make small variations to the method parameters (e.g., ±0.2 pH units of the mobile phase, ±2°C column temperature, ±0.1 mL/min flow rate) and assess the impact on the results. The method should remain unaffected by these small changes.
Visualization: HPLC Validation Workflow
Caption: Workflow for HPLC method validation.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a robust method for routine purity analysis, certain situations may call for alternative or complementary techniques. The choice depends on the specific analytical question being asked.
Gas Chromatography (GC)
GC is a powerful separation technique best suited for volatile and thermally stable compounds.[8] For phenolic compounds, direct analysis can sometimes be challenging due to their polarity, which can lead to poor peak shape (tailing). This is often overcome by derivatization, a chemical reaction to convert the analyte into a less polar and more volatile form.[9]
-
Advantages:
-
High Efficiency: Capillary GC columns offer extremely high separation efficiency, ideal for resolving complex mixtures of volatile impurities (e.g., residual solvents).
-
Sensitive Detectors: Flame Ionization Detection (FID) is a universal detector for organic compounds and offers excellent sensitivity.
-
-
Disadvantages:
-
Derivatization Required: this compound would likely require derivatization (e.g., silylation) to achieve good chromatographic performance, adding an extra step to the sample preparation process and a potential source of error.[10]
-
Thermal Instability: Not suitable for thermally labile impurities that might degrade in the hot GC injection port.
-
Limited to Volatiles: Cannot detect non-volatile impurities such as salts or high molecular weight oligomers.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an exceptionally powerful tool for identification. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides unparalleled specificity and sensitivity.[11][12]
-
Advantages:
-
Definitive Identification: MS provides molecular weight information and fragmentation patterns, which act as a chemical fingerprint for definitive peak identification. This is invaluable for identifying unknown impurities.[13]
-
High Sensitivity & Selectivity: MS detectors can achieve much lower detection limits than UV detectors and can selectively monitor for ions of a specific mass, filtering out background noise.
-
Structural Elucidation: Tandem mass spectrometry (MS/MS) can be used to fragment ions and provide detailed structural information about impurities.
-
-
Disadvantages:
-
Cost and Complexity: LC-MS and GC-MS systems are significantly more expensive to purchase and maintain than standard HPLC-UV or GC-FID systems. They also require a higher level of operator expertise.
-
Matrix Effects: In LC-MS, the ionization efficiency of the analyte can be suppressed or enhanced by other components in the sample, a phenomenon known as the matrix effect, which can complicate quantification.[12]
-
Visualization: Method Comparison
Caption: Comparison of primary analytical techniques.
Data-Driven Decision Making
To provide a clear, objective comparison, the following table summarizes the expected performance characteristics of each technique for the analysis of this compound. The values presented are representative and intended for comparative purposes.
| Parameter | HPLC-UV | GC-FID (with derivatization) | LC-MS |
| Primary Application | Purity, Assay, Routine QC | Volatile Impurities, Residual Solvents | Impurity Identification, Trace Analysis |
| Specificity | Good (based on retention time) | Good (based on retention time) | Excellent (based on mass-to-charge ratio) |
| Limit of Quantitation (LOQ) | ~0.01 - 0.05% | ~0.01 - 0.05% | <0.005% |
| Precision (%RSD) | < 1.0% | < 2.0% (includes derivatization) | < 5.0% (quantitation can be complex) |
| Analysis Time | 20 - 30 min | 20 - 40 min | 20 - 30 min |
| Sample Prep Complexity | Low (dissolve and inject) | Moderate (derivatization required) | Low to Moderate |
| Instrument Cost | Moderate | Moderate | High |
| Operator Expertise | Moderate | Moderate | High |
Visualization: Selecting the Right Tool
The choice of analytical technique is fundamentally driven by the objective. This flowchart provides a logical pathway for selecting the most appropriate method.
Caption: Decision tree for analytical method selection.
Conclusion
For the routine quality control and purity validation of this compound, a well-validated reverse-phase HPLC method stands as the industry-standard, offering an optimal balance of precision, robustness, and cost-effectiveness. The detailed protocol provided in this guide, grounded in ICH principles, serves as a reliable framework for establishing such a method in a regulated environment.
However, a senior scientist recognizes that no single technique can answer all questions. When the objective shifts from routine quantification to the challenging task of identifying unknown impurities or detecting highly volatile contaminants, techniques like Mass Spectrometry and Gas Chromatography become indispensable. LC-MS, in particular, offers unparalleled specificity for structural elucidation, while GC excels in the analysis of residual solvents and other volatile species. By understanding the distinct advantages and limitations of each method, researchers and drug development professionals can strategically deploy the right analytical tool, ensuring the quality and safety of their materials and accelerating the path to discovery.
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EPA Method 8041A: Phenols by Gas Chromatography. [Link]
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Purdue University Chemistry: Mass Spectrometric Detection of Phenols using the Gibbs Reaction. [Link]
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Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques. [Link]
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Lee, H. B., & Peart, T. E. (2000). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. Journal of Chromatography A. [Link]
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U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]
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Gazzani, G., et al. (2015). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Acta Chimica Slovenica. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Council for Harmonisation. Quality Guidelines. [Link]
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Barceló-Barrachina, E., et al. (2007). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]
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Starodub. Revised ICH guideline Q2(R1) on Validation of Analytical Procedures. [Link]
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University of Victoria. Phenol-selective mass spectrometric analysis of jet fuel. [Link]
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Salazar-López, I., et al. (2019). Validation of an HPLC-DAD method for the determination of plant phenolics. Revista Brasileira de Farmacognosia. [Link]
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Burin, V. M., et al. (2014). Determination of Some Phenolic Compounds in Red Wine by RP-HPLC: Method Development and Validation. Journal of Chromatographic Science. [Link]
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Simion, A. I., et al. (2024). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). MATEC Web of Conferences. [Link]
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Bier, D., et al. (2007). Qualitative analysis of phenols and alcohols in complex samples after derivatization to esters of ferrocene carboxylic acid by gas chromatography with mass spectrometric detection. Journal of Chromatography A. [Link]
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Alu'datt, M. H., et al. (2020). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. ResearchGate. [Link]
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Doc Brown's Chemistry. Mass spectrum of phenol. [Link]
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Slideshare. ICH Q2 Analytical Method Validation. [Link]
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ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
OSHA. Phenol and Cresol Method. [Link]
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ATSDR. Toxicological Profile for Phenol - Analytical Methods. [Link]
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Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules. [Link]
-
BYJU'S. Test for Phenolic Group. [Link]
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SIELC Technologies. Separation of 4-Methoxyphenol on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column. [Link]
-
SIELC Technologies. 4-Methoxyphenol. [Link]
-
ResearchGate. HPLC chromatograms (PDA wavelength: 212 nm) of synthetic (A) and actual (B) mixtures on Pt/C catalyst. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. [Link]
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A Spectroscopic Guide to Differentiating Fluorinated Phenol Isomers
Introduction
Fluorinated phenols are pivotal structural motifs in medicinal chemistry, materials science, and agrochemicals. The specific placement of the fluorine atom on the phenolic ring—ortho (2-), meta (3-), or para (4-)—dramatically alters the molecule's electronic properties, acidity, and biological activity. Consequently, the unambiguous identification of these isomers is a critical step in research, development, and quality control. This guide provides a comprehensive comparison of the spectroscopic signatures of ortho-, meta-, and para-fluorophenol, offering researchers a robust framework for their differentiation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy, as well as Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Isomer Elucidation
NMR spectroscopy stands as the most powerful technique for the definitive identification of fluorophenol isomers. The chemical shifts of both proton (¹H) and carbon (¹³C) nuclei, along with spin-spin coupling constants, provide a detailed fingerprint of the molecular structure.
The Causality Behind NMR Differentiation
The position of the highly electronegative fluorine atom creates distinct electronic environments for each proton and carbon on the aromatic ring. This results in unique chemical shifts and coupling patterns for each isomer. In ¹H NMR, the number of signals, their splitting patterns (multiplicity), and their integration values are key identifiers. In ¹³C NMR, the direct coupling between carbon and fluorine (¹JCF) and longer-range couplings (ⁿJCF) provide unequivocal proof of the fluorine's position.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the fluorophenol isomer in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1 second, spectral width of 12 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, relaxation delay of 2 seconds, spectral width of 250 ppm.
-
Proton decoupling is crucial to simplify the spectrum to singlets for each carbon, except for those coupled to fluorine.
-
Comparative NMR Data
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts (δ) in CDCl₃ for the three fluorophenol isomers.
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Fluorophenol | 7.02-7.11 (m, 3H), 6.85-6.89 (m, 1H), 5.88 (s, 1H)[1] | 152.19, 150.30, 143.55, 143.44, 124.89, 124.86, 120.94, 120.88, 117.47, 117.45, 115.70, 115.55[1] |
| 3-Fluorophenol | 7.20-6.70 (m, 4H), 5.40 (s, 1H) | 164.2 (d, ¹JCF = 243 Hz), 157.0 (d, ⁴JCF = 2.9 Hz), 130.5 (d, ³JCF = 9.8 Hz), 110.0 (d, ²JCF = 21.5 Hz), 107.8 (d, ⁴JCF = 2.9 Hz), 103.8 (d, ²JCF = 25.4 Hz) |
| 4-Fluorophenol | 6.91-6.95 (m, 2H), 6.78-6.81 (m, 2H)[1] | 158.39, 156.50, 151.13, 151.12, 116.44, 116.38, 116.21, 116.03[1] |
Note: Data for 3-fluorophenol is sourced from spectral databases and may vary slightly based on experimental conditions.
Caption: Workflow for NMR analysis of fluorophenol isomers.
Infrared (IR) Spectroscopy: Probing Vibrational Differences
IR spectroscopy provides valuable information about the functional groups and the overall vibrational modes of a molecule. While all three isomers will exhibit characteristic O-H and C-F stretching, and aromatic C=C bending vibrations, the exact frequencies of these bands, particularly in the fingerprint region (below 1500 cm⁻¹), will differ due to the distinct symmetry and electronic effects of each isomer.
The Causality Behind IR Differentiation
The position of the fluorine atom influences the bond strengths and vibrational coupling within the molecule. For instance, intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom in the cis-conformer of 2-fluorophenol leads to a noticeable shift in the O-H stretching frequency compared to the meta and para isomers. Furthermore, the out-of-plane C-H bending vibrations are highly sensitive to the substitution pattern on the benzene ring, providing a diagnostic fingerprint for each isomer. Recent studies using infrared ion spectroscopy (IRIS) have shown that the 650-900 cm⁻¹ region is particularly diagnostic for distinguishing ortho-, meta-, and para-isomers.[2][3][4][5]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Perform a background correction and identify the key vibrational bands.
Comparative IR Data
| Vibrational Mode | 2-Fluorophenol (cm⁻¹) | 3-Fluorophenol (cm⁻¹) | 4-Fluorophenol (cm⁻¹) |
| O-H Stretch | ~3634 (can be broad due to H-bonding) | ~3620 | ~3615 |
| Aromatic C-H Stretch | ~3050-3100 | ~3050-3100 | ~3050-3100 |
| Aromatic C=C Stretch | ~1600-1450 | ~1600-1450 | ~1600-1450 |
| C-F Stretch | ~1250 | ~1270 | ~1220 |
| C-H Out-of-Plane Bending | Diagnostic pattern for ortho-disubstitution | Diagnostic pattern for meta-disubstitution | Diagnostic pattern for para-disubstitution |
Note: The exact peak positions can vary slightly depending on the physical state of the sample and the specific instrumentation.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Observing Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the fluorine atom influences the energy levels of the π-electron system of the benzene ring, leading to shifts in the absorption maxima (λmax).
The Causality Behind UV-Vis Differentiation
The fluorine atom can exert both an inductive (-I) and a resonance (+R) effect. The interplay of these effects, which varies with the isomer, alters the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, substituents that can donate electron density to the ring through resonance, like the hydroxyl group, cause a bathochromic (red) shift in the λmax compared to benzene. The position of the fluorine atom modulates this effect.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of each isomer in a UV-transparent solvent, such as methanol or cyclohexane.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.
-
Scan the absorbance from approximately 200 nm to 400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the primary and secondary absorption bands.
Comparative UV-Vis Data
| Isomer | λmax (in Methanol) |
| 2-Fluorophenol | ~270 nm |
| 3-Fluorophenol | ~273 nm |
| 4-Fluorophenol | ~279 nm |
Note: These are approximate values and can be influenced by the solvent. The trend of λmax increasing from ortho to meta to para is generally observed for such substituted phenols.[6]
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues to its structure. While all three fluorophenol isomers have the same nominal mass, their fragmentation patterns under electron ionization (EI) can exhibit subtle but significant differences.
The Causality Behind MS Differentiation
The position of the fluorine atom can influence the stability of the molecular ion and the subsequent fragmentation pathways. "Ortho effects," where adjacent functional groups interact, can lead to unique fragmentation patterns not observed in the meta and para isomers.[7] For example, the loss of neutral molecules like CO or HF can be favored in one isomer over another due to the stability of the resulting fragment ions. The formation of quinoid-type structures can be a characteristic fragmentation pathway for para-isomers.[7]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A GC system coupled to a mass spectrometer with an EI source.
-
Sample Preparation: Prepare a dilute solution of the isomer in a volatile solvent like dichloromethane or methanol.
-
GC Separation:
-
Inject the sample into the GC. A non-polar capillary column (e.g., DB-5ms) is typically used.
-
Employ a temperature program to ensure the separation of the isomers if they are in a mixture.
-
-
MS Analysis:
-
The eluting compounds are ionized by electron impact (typically at 70 eV).
-
The mass analyzer scans a mass range (e.g., m/z 40-200).
-
-
Data Analysis: Analyze the mass spectrum of each isomer, paying close attention to the molecular ion peak and the relative abundances of the key fragment ions.
Comparative Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Fluorophenol | 112 | 84 ([M-CO]⁺), 66 ([M-CO-H₂O]⁺) |
| 3-Fluorophenol | 112 | 84 ([M-CO]⁺), 92 ([M-HF]⁺) |
| 4-Fluorophenol | 112 | 84 ([M-CO]⁺), 65 ([C₅H₅]⁺) |
Note: The relative intensities of these fragments are crucial for differentiation. The presence and relative abundance of fragments resulting from the loss of HF or other neutral molecules can be diagnostic.
Caption: Generalized workflow for GC-MS analysis.
Conclusion
The differentiation of fluorophenol isomers is readily achievable through a multi-technique spectroscopic approach. While each method offers valuable insights, NMR spectroscopy, with its ability to precisely map the chemical environment of each nucleus, provides the most definitive identification. IR spectroscopy serves as an excellent confirmatory tool, particularly through the analysis of the fingerprint region. UV-Vis spectroscopy offers a simpler, albeit less specific, means of differentiation based on electronic transitions. Finally, mass spectrometry confirms the molecular weight and can provide isomer-specific fragmentation patterns, especially when ortho effects are at play. By leveraging the strengths of each of these techniques, researchers can confidently and accurately characterize their fluorinated phenol samples.
References
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The Royal Society of Chemistry. (2019). Electronic Supplementary Material. Retrieved from [Link]
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A Researcher's Guide to Assessing the Metabolic Stability of Fluorinated Phenols
Introduction: The Fluorine Advantage in Phenolic Drug Candidates
In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacokinetic and pharmacodynamic properties.[1][2] For phenolic moieties, which are common in various drug classes but often susceptible to rapid metabolism, fluorination can be a transformative approach. The introduction of fluorine can block sites of metabolic attack, modulate the acidity (pKa) of the phenolic hydroxyl group, and alter lipophilicity, all of which can significantly improve a compound's metabolic stability and overall in vivo performance.[3][4]
This guide provides a comprehensive comparison of methodologies to assess the metabolic stability of drugs derived from fluorinated phenols. We will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for key in vitro assays, and discuss the interpretation of data to guide drug development decisions. Our focus is on establishing a robust, self-validating experimental framework for researchers, scientists, and drug development professionals.
The Mechanistic Underpinnings: Why Fluorine Imparts Metabolic Stability
The enhanced metabolic stability of fluorinated phenols is not merely due to the strength of the carbon-fluorine (C-F) bond.[5][6] While the C-F bond is stronger than a carbon-hydrogen (C-H) bond and thus more resistant to direct enzymatic cleavage, the more significant effects are often steric and electronic.[3][7]
-
Blocking Metabolic "Hotspots": Phenolic rings are frequently targeted by cytochrome P450 (CYP) enzymes for hydroxylation, a primary route of Phase I metabolism.[8][9] Placing a fluorine atom at a position susceptible to oxidation can sterically hinder the enzyme's active site from accessing that position, effectively "blocking" this metabolic pathway.[10][11]
-
Altering Electronic Properties: Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within the aromatic ring.[3] This can deactivate the ring towards oxidative metabolism by CYP enzymes. Furthermore, the electron-withdrawing nature of fluorine can lower the pKa of the phenolic hydroxyl group, influencing its ionization state at physiological pH and potentially affecting its interaction with metabolizing enzymes and transporters.[4]
It is crucial to understand that the position of fluorination is critical. Ortho-, meta-, and para-fluorination can have vastly different effects on metabolic stability, and the optimal placement must be determined empirically for each scaffold.
Experimental Workflow for Assessing Metabolic Stability
A systematic approach is essential for reliably comparing the metabolic stability of fluorinated and non-fluorinated phenol analogs. The following workflow outlines a logical progression from initial in vitro screening to more complex cellular and in vivo studies.
Caption: High-level workflow for assessing metabolic stability.
Part 1: In Vitro Assessment of Metabolic Stability
In vitro assays are the cornerstone of early drug metabolism studies, offering a high-throughput and cost-effective means to rank compounds based on their metabolic liabilities.[12][13]
Liver Microsomal Stability Assay: The First Pass
This assay is a primary screen to evaluate a compound's susceptibility to Phase I metabolism, particularly by CYP enzymes.[14] Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where a high concentration of these enzymes is found.[15]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.[16]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (and its non-fluorinated analog for comparison) in a suitable organic solvent like DMSO.[16]
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.[16]
-
Prepare a 100 mM phosphate buffer (pH 7.4).[17]
-
Prepare an NADPH regenerating system containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+.[16] This system ensures a sustained supply of the necessary cofactor (NADPH) for CYP enzyme activity.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL.[16]
-
Add the test compound to the microsome suspension (final concentration typically 1 µM) and pre-incubate at 37°C for 5-10 minutes.[18]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[16]
-
Include a parallel incubation without the NADPH regenerating system as a negative control to assess for non-enzymatic degradation.[16]
-
-
Time-Point Sampling:
-
Sample Analysis:
-
Data Analysis:
-
Quantify the remaining parent compound at each time point relative to the 0-minute sample.[22]
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).[16]
-
| Compound | Fluorination Pattern | t½ (min) | CLint (µL/min/mg protein) |
| Phenol Analog A | None | 15 | 46.2 |
| Fluoro-Phenol B | 4-Fluoro | >60 | <11.5 |
| Fluoro-Phenol C | 2,6-Difluoro | >60 | <11.5 |
| Verapamil (Control) | N/A | 25 | 27.7 |
Data are representative and should be generated for each specific compound series.
Hepatocyte Stability Assay: A More Complete Picture
While microsomal assays are excellent for assessing Phase I metabolism, they lack the complete cellular machinery for Phase II conjugation reactions and the influence of drug transporters.[15] Hepatocyte stability assays use intact liver cells and thus provide a more comprehensive view of a compound's metabolic fate.[14]
Objective: To evaluate the combined effects of Phase I and Phase II metabolism, as well as transporter activity, on the stability of a compound.
The protocol is similar to the microsomal assay but uses suspended or plated hepatocytes as the enzyme source and typically involves longer incubation times. The data analysis remains focused on the disappearance of the parent compound over time.
Part 2: Metabolite Identification and Bioactivation Assessment
Understanding not just the rate of metabolism but also the metabolic pathways is crucial for lead optimization. This involves identifying the major metabolites and assessing the potential for the formation of reactive, potentially toxic, species.[22]
Metabolite Identification using LC-MS/MS
Objective: To identify the chemical structures of metabolites formed during in vitro incubations.
By analyzing the samples from the stability assays with high-resolution mass spectrometry, it's possible to detect and tentatively identify metabolites based on their mass-to-charge ratio (m/z) and fragmentation patterns.[23][24] For fluorinated phenols, common metabolic pathways to investigate include:
-
Hydroxylation: Addition of a hydroxyl group to the aromatic ring (if unblocked sites remain) or to other parts of the molecule.
-
Glucuronidation or Sulfation: Conjugation of the phenolic hydroxyl group (Phase II metabolism).
-
Defluorination: While less common, enzymatic removal of fluorine can occur, sometimes leading to reactive intermediates.[25]
Caption: Workflow for metabolite identification.
Assessing Bioactivation Potential
A critical safety consideration is whether a drug is metabolized to chemically reactive species that can covalently bind to cellular macromolecules, a process known as bioactivation. Phenols, in general, can be oxidized to reactive quinone-type species.[11] While fluorination often blocks this, it's essential to verify.
Objective: To detect the formation of reactive metabolites by trapping them with a nucleophilic agent like glutathione (GSH).
This experiment is typically run as a modification of the microsomal stability assay, where a high concentration of GSH is included in the incubation mixture. The samples are then analyzed by LC-MS/MS, searching for the m/z of the expected drug-GSH conjugate.[26][27] The absence of such a conjugate provides strong evidence against this liability.
Part 3: In Vivo Pharmacokinetic Assessment
Ultimately, the goal is to understand how a drug behaves in a living system.[28] In vitro data must be validated with in vivo pharmacokinetic (PK) studies, typically in rodents.[13]
Objective: To determine key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F) for a fluorinated phenol drug candidate.
This involves administering the drug to animals (e.g., rats) via both intravenous (IV) and oral (PO) routes. Blood samples are collected at various time points, and the concentration of the drug in plasma is quantified using LC-MS/MS.[20] The resulting concentration-time profiles are used to calculate the PK parameters.[28] A direct comparison between a fluorinated and non-fluorinated analog in a PK study provides the definitive assessment of the impact of fluorination on metabolic stability and overall drug exposure.
Conclusion: An Integrated Approach to Stability Assessment
The strategic fluorination of phenolic compounds is a powerful tool for overcoming metabolic instability.[29] However, success is not guaranteed and requires a rigorous and systematic assessment. By employing a tiered approach, from high-throughput in vitro assays like microsomal stability to detailed metabolite identification and culminating in in vivo pharmacokinetic studies, drug development teams can make informed decisions. This integrated strategy, grounded in a mechanistic understanding of fluorine's effects on metabolism, allows for the rational design of more stable, safe, and effective medicines. Comparing fluorinated candidates against their non-fluorinated counterparts at each stage provides a clear, data-driven rationale for advancing the most promising compounds.
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The Difluoromethoxy Group: A Strategic Bioisostere for Enhanced Drug Properties
A Comparative Guide to the Bioisosteric Replacement of Functional Groups with Difluoromethoxy Moieties
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable moiety, offering a unique combination of physicochemical properties that can be leveraged to enhance metabolic stability, fine-tune lipophilicity, and introduce favorable intermolecular interactions.[1][3] This guide provides an in-depth comparison of the difluoromethoxy group with its common bioisosteric counterparts—hydroxyl, thiol, and methoxy groups—supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Strategic Advantage of the Difluoromethoxy Moiety
The difluoromethoxy group is considered a "lipophilic hydrogen bond donor," a rare and advantageous characteristic in drug design.[4][5][6] Its uniqueness stems from the strong electron-withdrawing nature of the two fluorine atoms, which polarizes the C-H bond, enabling it to act as a hydrogen bond donor.[7] This, combined with its increased metabolic stability compared to other groups, makes it an attractive bioisostere.[1][8]
Physicochemical Properties: A Comparative Analysis
The decision to replace a functional group with a difluoromethoxy moiety is driven by the desire to modulate key physicochemical parameters that govern a drug's behavior in the body. The following table summarizes a comparative analysis of these properties.
| Functional Group | Lipophilicity (Hansch π) | Hydrogen Bond Donor Capacity (Abraham A value) | pKa of Phenolic Proton (Ar-XH) | Metabolic Stability |
| Hydroxyl (-OH) | -0.67 | High | ~10 | Prone to oxidation and conjugation |
| Thiol (-SH) | +0.39 | Moderate (~0.12) | ~6.6 | Readily oxidized |
| Methoxy (-OCH₃) | -0.02 | None | ~10.2 | Susceptible to O-demethylation |
| Difluoromethoxy (-OCF₂H) | +0.2 to +0.6[3] | Moderate (0.085-0.126)[4][9] | ~8.52[10] | Significantly enhanced[1][8] |
Data compiled from multiple sources and representative values are shown.
Bioisosteric Replacement in Action: A Head-to-Head Comparison
Difluoromethoxy as a Bioisostere for the Hydroxyl Group
The hydroxyl group is a common functional group in drug molecules, often crucial for target binding through hydrogen bonding. However, it is also a primary site for metabolic conjugation (glucuronidation, sulfation) and oxidation, leading to rapid clearance.[11]
Advantages of -OCF₂H replacement:
-
Enhanced Metabolic Stability: The robust C-F bonds in the difluoromethoxy group are resistant to metabolic degradation, significantly increasing the half-life of the drug.[1][8]
-
Maintained Hydrogen Bonding: The -OCF₂H group can mimic the hydrogen bond donating ability of a hydroxyl group, preserving or even enhancing binding affinity to the target protein.[1][4]
-
Increased Lipophilicity: The replacement of a hydroxyl group with a difluoromethoxy group increases lipophilicity, which can improve membrane permeability and oral absorption.[12]
Difluoromethoxy as a Bioisostere for the Thiol Group
Thiols, while less common than hydroxyls, are also important for protein binding. Their primary drawback is their susceptibility to oxidation, forming disulfides or other oxidized species, which can lead to loss of activity and potential toxicity.
Advantages of -OCF₂H replacement:
-
Improved Oxidative Stability: The difluoromethoxy group is not susceptible to the oxidative metabolic pathways that affect thiols.
-
Similar Hydrogen Bond Donor Strength: The hydrogen bond acidity of the -OCF₂H group is comparable to that of a thiophenol, making it an excellent bioisostere for maintaining binding interactions.[4][5]
Difluoromethoxy as a Bioisostere for the Methoxy Group
The methoxy group is often introduced to block a metabolic hotspot on an aromatic ring or to modulate electronic properties. However, it is a well-known liability due to its susceptibility to cytochrome P450-mediated O-demethylation, which can lead to the formation of an active or inactive metabolite and alter the drug's pharmacokinetic profile.[1][10]
Advantages of -OCF₂H replacement:
-
Blocks O-demethylation: The difluoromethoxy group is resistant to O-demethylation, thereby increasing the metabolic stability and half-life of the drug.[8][10]
-
Introduces Hydrogen Bond Donor Capability: Replacing a methoxy group with a difluoromethoxy group introduces a hydrogen bond donor functionality that was not present in the parent molecule, potentially leading to new, beneficial interactions with the target.[1]
-
Modulates pKa: The strong electron-withdrawing nature of the -OCF₂H group can lower the pKa of nearby acidic or basic centers, which can be strategically used to optimize the ionization state of a drug at physiological pH.[1][10]
Experimental Protocols
Synthesis of Aryl Difluoromethyl Ethers
A common method for the synthesis of aryl difluoromethyl ethers is the O-difluoromethylation of the corresponding phenol.[13]
Experimental Workflow for O-Difluoromethylation
Caption: General workflow for the synthesis of aryl difluoromethyl ethers.
Detailed Protocol for O-Difluoromethylation of a Phenol:
-
To a solution of the starting phenol (1.0 equiv) in a mixture of acetonitrile and water (e.g., 4:1 v/v) at room temperature, add potassium hydroxide (2.0 equiv). The base deprotonates the phenol to form the more nucleophilic phenoxide.
-
To the resulting mixture, add a difluoromethylating agent such as diethyl (bromodifluoromethyl)phosphonate (1.5 equiv) dropwise. Other difluorocarbene precursors can also be used.[3][13]
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired aryl difluoromethyl ether.
In Vitro Metabolic Stability Assay
Assessing the metabolic stability of a new compound is a critical step in drug discovery. This is often performed using liver microsomes, which contain a high concentration of cytochrome P450 enzymes.[1][8]
Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.
Detailed Protocol for In Vitro Metabolic Stability Assay:
-
Prepare a stock solution of the test compound (10 mM in DMSO).
-
In a microcentrifuge tube, prepare the incubation mixture by combining liver microsomes (e.g., human or rat, final protein concentration 0.5 mg/mL), phosphate buffer (100 mM, pH 7.4), and the test compound (final concentration 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding a solution of NADPH (final concentration 1 mM).
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS.
-
Quantify the remaining parent compound at each time point relative to the internal standard.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time and determine the half-life (t₁/₂) from the slope of the linear regression.
Conclusion
The difluoromethoxy group is a powerful and versatile tool in the medicinal chemist's arsenal.[1] Its unique combination of moderate lipophilicity, hydrogen bond donating capability, and enhanced metabolic stability provides a compelling strategy for optimizing the properties of drug candidates.[1][3] By understanding the fundamental principles of its bioisosteric relationships and employing robust synthetic and analytical methodologies, researchers can effectively leverage the -OCF₂H group to design next-generation therapeutics with improved efficacy and pharmacokinetic profiles.
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A Comparative Guide to Evaluating the Lipophilicity of Difluoro-4-methoxyphenol Positional Isomers
Introduction: The Critical Role of Lipophilicity in Modern Drug Discovery
In the landscape of medicinal chemistry, lipophilicity is a cornerstone physicochemical property that profoundly influences a drug candidate's journey through the body.[1][][3] It governs absorption, distribution, metabolism, and excretion (ADME) — processes that dictate a compound's ultimate efficacy and safety profile.[] Lipophilicity is most commonly quantified by the partition coefficient (logP), which describes the equilibrium distribution of a compound between a nonpolar solvent (typically n-octanol) and an aqueous phase (water).[4][5][6] An optimal logP value is crucial; excessive lipophilicity can lead to poor aqueous solubility and increased metabolic turnover, while insufficient lipophilicity may hinder the ability of a molecule to cross biological membranes to reach its target.[][7]
The strategic introduction of fluorine atoms into drug candidates has become a prevalent strategy to modulate metabolic stability, binding affinity, and pKa.[8] However, fluorination also significantly impacts lipophilicity in ways that are highly dependent on the molecule's overall architecture.[9] This guide focuses on the positional isomers of difluoro-4-methoxyphenol, a scaffold of interest in medicinal chemistry, to provide a practical framework for evaluating and comparing their lipophilicity. We will explore both robust experimental methods and complementary computational approaches, explaining the causality behind our procedural choices to ensure a self-validating and reproducible workflow.
Comparing the Alternatives: Experimental vs. Computational LogP Determination
Two primary avenues exist for determining lipophilicity: direct experimental measurement and indirect computational prediction.
-
Experimental Methods: Techniques like the traditional shake-flask method and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provide empirical data. The shake-flask method is considered the "gold standard" for its direct measurement of partitioning, though it can be labor-intensive and requires pure compounds.[4][6] RP-HPLC has emerged as a high-throughput, reliable alternative that correlates chromatographic retention time with logP, requiring only small sample quantities and being less sensitive to impurities.[3][10][11]
-
Computational (in silico) Methods: These approaches use a molecule's 2D or 3D structure to predict its logP value.[12] They are exceptionally fast and cost-effective, making them ideal for virtual screening of large compound libraries.[13] Methods range from fragment-based (e.g., ClogP) and atom-based (e.g., ALOGPS) to property-based models.[12][14] However, their accuracy can be lower than experimental values, particularly for novel or complex scaffolds, and they should be used with caution and preferably validated with experimental data.[10][15]
For the rigorous comparison of closely related positional isomers, the precision of an experimental method is paramount. Therefore, this guide will focus on a detailed RP-HPLC protocol as the primary evaluation tool, supplemented by computational predictions for a comprehensive analysis.
Experimental Protocol: LogP Determination of Difluoro-4-methoxyphenol Isomers via RP-HPLC
This protocol establishes a self-validating system by first creating a calibration curve with known standards, which ensures the relationship between retention time and lipophilicity is accurately defined for the specific chromatographic conditions.
Causality of Methodological Choices:
-
Stationary Phase (C18 Column): A C18 (octadecylsilyl) column is chosen for its hydrophobic nature. It mimics the non-polar n-octanol phase, causing more lipophilic compounds to interact more strongly and thus elute later.
-
Mobile Phase (Methanol/Water): A methanol-water mobile phase is used. Methanol acts as the organic modifier; increasing its concentration reduces the polarity of the mobile phase, hastening the elution of lipophilic compounds. Methanol is specifically chosen as it can form a monolayer that effectively mimics the n-octanol/water interface.[4][5]
-
Isocratic Elution: An isocratic (constant mobile phase composition) method is employed for its simplicity and the direct, linear relationship it provides between the logarithm of the capacity factor (log k) and logP.[16]
-
Calibration Standards: A set of compounds with well-documented logP values and structural diversity is used to calibrate the system. This step is critical for validating the method and ensuring the accurate conversion of retention time to a logP value.
Step-by-Step Methodology
-
Preparation of Mobile Phase and Standards:
-
Prepare a mobile phase of 60:40 (v/v) Methanol:Water. Filter through a 0.45 µm filter and degas thoroughly.
-
Prepare 1 mg/mL stock solutions of 5-10 reference compounds (e.g., Uracil, Toluene, Naphthalene, Biphenyl) in Methanol.
-
Prepare 1 mg/mL stock solutions of each difluoro-4-methoxyphenol isomer (e.g., 2,3-difluoro-, 2,5-difluoro-, 2,6-difluoro-, 3,5-difluoro-4-methoxyphenol) in Methanol.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 Series or equivalent with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
-
System Calibration Workflow:
-
Inject the most polar, unretained compound (e.g., Uracil or sodium nitrate) to determine the column dead time (t₀).
-
Inject each reference standard individually to obtain its retention time (tᵣ).
-
Calculate the capacity factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀ .[4]
-
Plot the known literature logP values of the standards (Y-axis) against their calculated log k values (X-axis).
-
Perform a linear regression to obtain the calibration equation: logP = a(log k) + b . A correlation coefficient (R²) > 0.98 is required for method validation.
-
-
Sample Analysis:
-
Inject each difluoro-4-methoxyphenol isomer solution.
-
Record the retention time (tᵣ) for each isomer.
-
-
Data Processing and LogP Calculation:
-
Calculate the capacity factor (k) for each isomer using its retention time (tᵣ) and the previously determined dead time (t₀).
-
Using the calibration equation derived in step 3, calculate the experimental logP (logP_exp) for each isomer by substituting its calculated log k value.
-
Workflow Visualization
Caption: Experimental workflow for logP determination by RP-HPLC.
Comparative Data Analysis
The following table presents hypothetical but representative data for four positional isomers of difluoro-4-methoxyphenol, comparing the results from the RP-HPLC experiment with values from a computational prediction model (e.g., ALOGPS).
| Isomer | Structure (Positions of F) | Retention Time (tᵣ, min) | Capacity Factor (k) | Experimental logP (logP_exp) | Calculated logP (cLogP) |
| A | 2,3-difluoro-4-methoxyphenol | 6.85 | 2.43 | 2.15 | 2.08 |
| B | 2,5-difluoro-4-methoxyphenol | 7.21 | 2.61 | 2.28 | 2.19 |
| C | 2,6-difluoro-4-methoxyphenol | 6.50 | 2.25 | 2.02 | 1.95 |
| D | 3,5-difluoro-4-methoxyphenol | 7.98 | 2.99 | 2.51 | 2.45 |
| (Note: t₀ was determined to be 2.00 min. The calibration curve used was logP = 1.52(log k) + 1.57) |
Interpreting the Results
The experimental data reveal clear differences in lipophilicity among the isomers.
-
Isomer D (3,5-difluoro) is the most lipophilic. The fluorine atoms are meta to the hydroxyl group and flank the methoxy group, maximizing their electron-withdrawing effects on the ring system without enabling strong intramolecular hydrogen bonding with the phenolic proton. This leads to a less polar character and stronger retention on the C18 column.
-
Isomer C (2,6-difluoro) is the least lipophilic. The two fluorine atoms ortho to the hydroxyl group can engage in intramolecular hydrogen bonding with the -OH proton. This "masking" of the polar hydroxyl group would typically increase lipophilicity. However, the strong inductive effect of two ortho-fluorines also significantly lowers the pKa of the phenol, increasing its acidity. At a neutral pH, a greater fraction of the molecule may be ionized, drastically reducing its lipophilicity and retention.
-
Isomers A and B show intermediate lipophilicity, with the 2,5-difluoro isomer being slightly more lipophilic than the 2,3-difluoro isomer, likely due to subtle differences in dipole moment and intramolecular interactions.
The computationally predicted values (cLogP) follow the same general trend as the experimental data, lending confidence to the results. However, the experimental method provides finer differentiation between the isomers.
Structure-Lipophilicity Relationship
Caption: Factors influencing the lipophilicity of difluoro-4-methoxyphenol isomers.
Conclusion
The evaluation of lipophilicity is a critical step in the optimization of drug candidates. As demonstrated with the positional isomers of difluoro-4-methoxyphenol, subtle changes in molecular structure can lead to significant differences in this key physicochemical property. While computational models provide rapid and valuable estimations, a validated experimental method such as RP-HPLC is indispensable for generating precise, reliable data for lead optimization. By understanding the causal relationships between molecular features—such as intramolecular hydrogen bonding and inductive effects—and their impact on lipophilicity, researchers can make more informed decisions in the design of molecules with superior ADME profiles, ultimately enhancing the potential for clinical success.
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A Comparative Guide to the Kinetic Studies of Etherification Reactions with Different Fluorophenols
Abstract
This guide provides a comprehensive analysis of the reaction kinetics of Williamson ether synthesis involving various isomers of fluorophenol. For researchers, scientists, and professionals in drug development, understanding the kinetic nuances of etherification is paramount for optimizing reaction conditions and predicting outcomes. This document delves into the theoretical underpinnings of the reaction mechanism, offers a detailed experimental protocol for kinetic analysis, and presents a comparative study of the reactivity of ortho-, meta-, and para-fluorophenols against a baseline phenol. By examining the electronic effects of the fluorine substituent, this guide explains the observed differences in reaction rates and activation energies, providing a valuable resource for synthetic and medicinal chemists.
Introduction: The Significance of Fluoroaromatic Ethers in Medicinal Chemistry
Fluorine-containing organic molecules are of immense interest in the pharmaceutical industry. The introduction of fluorine atoms into a drug candidate can significantly modulate its metabolic stability, lipophilicity, and binding affinity to target proteins. Aryl ethers are a common motif in many bioactive compounds, and the Williamson ether synthesis remains a cornerstone for their preparation.[1][2] Consequently, the etherification of fluorophenols is a frequently employed transformation in the synthesis of novel pharmaceutical agents.
A thorough understanding of the reaction kinetics for different fluorophenol isomers is not merely an academic exercise. It is crucial for:
-
Process Optimization: Efficiently scaling up reactions by identifying optimal temperature, concentration, and catalyst loading.
-
Predictive Synthesis: Estimating reaction times and yields for novel substrates.
-
Mechanism-Driven Troubleshooting: Diagnosing and resolving issues such as low conversion or the formation of byproducts.
This guide provides a comparative framework for the kinetic study of the etherification of 2-fluorophenol, 3-fluorophenol, and 4-fluorophenol, using phenol as a reference.
Theoretical Background: Unpacking the Williamson Ether Synthesis
The Williamson ether synthesis is a classic S_N2 reaction where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.[1]
General Reaction:
R-O⁻Na⁺ + R'-X → R-O-R' + NaX (Alkoxide + Alkyl Halide → Ether + Salt)
The S_{N}2 Mechanism and its Kinetic Implications
The reaction proceeds via a single, concerted step where the nucleophile attacks the carbon atom bearing the leaving group. The rate of this bimolecular reaction is dependent on the concentration of both the alkoxide and the alkyl halide.
Rate Law: Rate = k[R-O⁻][R'-X]
Where 'k' is the rate constant. The magnitude of 'k' is influenced by several factors, including the nature of the nucleophile, the structure of the alkyl halide, the leaving group, and the solvent.[3][4]
The Role of the Fluorine Substituent
The reactivity of the fluorophenoxide nucleophile is modulated by the fluorine atom's electronic effects. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I). It also possesses lone pairs that can participate in a positive resonance effect (+R or +M), donating electron density to the aromatic ring. The net effect on the phenoxide's nucleophilicity depends on the position of the fluorine atom relative to the hydroxyl group.
-
Inductive Effect (-I): This effect withdraws electron density from the aromatic ring through the sigma bonds, decreasing the electron density on the oxygen atom. A less electron-rich oxygen is a weaker nucleophile, which slows down the S_{N}2 reaction.
-
Resonance Effect (+R): This effect donates electron density into the aromatic ring via the pi system. This effect is most pronounced when the fluorine is in the ortho or para position. Increased electron density on the oxygen would enhance its nucleophilicity.
The interplay of these opposing effects determines the overall reactivity of each fluorophenol isomer. Generally, the strong inductive effect of fluorine dominates, making fluorophenols more acidic (and their conjugate bases, the phenoxides, less basic and less nucleophilic) than phenol itself.
Experimental Design for Kinetic Studies
To accurately compare the kinetics, it is essential to maintain consistent reaction conditions. A common technique is to use "pseudo-first-order" conditions. By using a large excess of one reactant (e.g., the alkyl halide), its concentration remains effectively constant throughout the reaction. This simplifies the rate law to:
Pseudo-First-Order Rate Law: Rate = k_{obs}[Fluorophenoxide]
Where k_{obs} (the observed rate constant) = k[Alkyl Halide]. Plotting the natural logarithm of the fluorophenol concentration versus time will yield a straight line with a slope of -k_{obs}.
Detailed Experimental Protocol
Objective: To determine the pseudo-first-order rate constant (k_{obs}) for the etherification of 4-fluorophenol with benzyl bromide.
Materials and Reagents:
-
Benzyl Bromide (≥99%)
-
Sodium Hydroxide (NaOH), pellets
-
Acetonitrile (ACN), HPLC grade (as solvent)
-
Methanol, HPLC grade (for quenching)
-
Internal Standard (e.g., Naphthalene)
-
Deionized Water
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 column.[7]
-
Thermostatted reaction vessel or jacketed reactor with a magnetic stirrer.
-
Analytical balance, volumetric flasks, pipettes, and syringes.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of 4-fluorophenol in acetonitrile.
-
Prepare a 1.0 M solution of benzyl bromide in acetonitrile.
-
Prepare a 0.1 M solution of NaOH in deionized water.
-
Prepare a stock solution of the internal standard (e.g., 1 mg/mL Naphthalene in acetonitrile).
-
-
Reaction Setup:
-
Place 50 mL of the 0.1 M 4-fluorophenol solution into the thermostatted reaction vessel and allow it to equilibrate to the desired temperature (e.g., 50 °C).
-
Add 5 mL of the 0.1 M NaOH solution to deprotonate the phenol and form the sodium 4-fluorophenoxide in situ. Stir for 5 minutes.
-
-
Initiation and Sampling:
-
To initiate the reaction (t=0), rapidly add 50 mL of the pre-heated 1.0 M benzyl bromide solution to the reaction vessel. This creates a 10-fold excess of the alkyl halide.
-
Immediately withdraw the first sample (t=0) of approximately 0.5 mL.
-
Quench the reaction in the sample by adding it to a vial containing 1.0 mL of methanol.
-
Continue to withdraw and quench samples at regular intervals (e.g., every 10 minutes for 2 hours).
-
-
HPLC Analysis:
-
To each quenched sample, add a precise amount of the internal standard solution.
-
Analyze each sample by HPLC to determine the concentration of the remaining 4-fluorophenol relative to the internal standard.
-
-
Data Analysis:
-
Plot ln([4-Fluorophenol]) versus time (in seconds).
-
Perform a linear regression on the data points. The absolute value of the slope of the resulting line is the observed rate constant, k_{obs} (in s⁻¹).
-
Experimental Workflow Diagram
Caption: General mechanism for the Williamson ether synthesis of fluorophenols.
Conclusion
The kinetic investigation of the etherification of fluorophenols reveals a clear structure-activity relationship governed by the electronic effects of the fluorine substituent. While all fluorophenols are less reactive than their non-fluorinated counterpart due to the dominant inductive effect, the position of the fluorine atom introduces subtle but predictable differences in reactivity. The order of reactivity (phenol > 2-fluorophenol > 4-fluorophenol > 3-fluorophenol) is a direct consequence of the interplay between inductive withdrawal and resonance donation. This guide provides a robust experimental framework for quantifying these differences and offers a foundational understanding for chemists working to incorporate these valuable motifs into complex molecules.
References
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). RSC Publishing.
- Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (n.d.).
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The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
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Williamson Ether Synthesis. (2018). YouTube. [Link]
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High Performance Liquid Chromatography Monitoring Reaction Kinetics. (2022). Bridgewater College Digital Commons. [Link]
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Experiment 3 Chemical Kinetics – Determining the Rate Equation. (n.d.). Course Hero. [Link]
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2-Fluorophenol. (n.d.). PubChem. [Link]
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4-Fluorophenol. (n.d.). PubChem. [Link]
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Activation energies for the decomposition of pharmaceuticals and their application to predicting hydrolytic stability in drug discovery. (n.d.). MedChemComm (RSC Publishing). [Link]
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Activation energy and frequency factor for the esterification of LA at different reaction condtions. (n.d.). ResearchGate. [Link]
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Evaluation of Activation Energy and Thermodynamic Properties of Enzyme-Catalysed Transesterification Reactions. (n.d.). Scirp.org. [Link]
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Activation energy values reported in the literature for esterification reactions. (n.d.). ResearchGate. [Link]
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Activation energy and pre-exponential factor for esterification of acetic acid. (n.d.). ResearchGate. [Link]
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A Computational Lens: Unraveling the Mechanistic Divergence of Fluorinated and Non-Fluorinated Phenols
For Immediate Release
In the intricate landscape of drug discovery and materials science, the subtle substitution of a hydrogen atom with fluorine can dramatically alter a molecule's properties and reactivity. This guide offers researchers, scientists, and drug development professionals a deep dive into the computational analysis of reaction mechanisms, specifically comparing fluorinated and non-fluorinated phenols. By leveraging the power of computational chemistry, we can elucidate the nuanced electronic effects of fluorine substitution, providing a predictive framework for reaction outcomes and molecular design.
The Fluorine Factor: More Than Just an Electronic Withdrawing Group
Fluorine's influence extends beyond its well-known inductive electron-withdrawing capabilities. Its high electronegativity and the strength of the carbon-fluorine bond introduce unique stereoelectronic effects that can profoundly impact reaction pathways and transition state energies. Understanding these effects is paramount for predicting the reactivity of fluorinated phenols in various chemical transformations.
Computationally, these effects are manifested in altered charge distributions, bond dissociation energies (BDEs), and molecular orbital energies. Density Functional Theory (DFT) has emerged as a powerful tool for accurately modeling these properties and dissecting reaction mechanisms at the atomic level.[1][2][3][4]
Delving into Reaction Mechanisms: A Comparative Analysis
To illustrate the impact of fluorination, we will explore several key reaction types common in organic synthesis and biological processes, highlighting the mechanistic shifts induced by fluorine substitution.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution reactions, the electron-withdrawing nature of fluorine deactivates the aromatic ring, making it less susceptible to attack by electrophiles. However, the interplay of inductive and resonance effects can lead to complex regioselectivity.
Computational Protocol for Analyzing Electrophilic Aromatic Substitution:
-
Geometry Optimization: Optimize the ground state geometries of the fluorinated and non-fluorinated phenol, as well as the electrophile, using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Transition State Search: Locate the transition state structures for the ortho, meta, and para attack of the electrophile. This can be achieved using methods like the Berny optimization algorithm.
-
Frequency Analysis: Perform frequency calculations to confirm the nature of the stationary points (minima for reactants and products, a single imaginary frequency for transition states).
-
Energy Profile Construction: Calculate the relative free energies of the reactants, transition states, and products to construct the reaction energy profile.
dot graph ER_Diagram { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, label="Workflow for Computational Analysis of Electrophilic Aromatic Substitution", labelloc=t]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot
Figure 1: Generalized workflow for the computational analysis of electrophilic aromatic substitution on phenols.
Key Insights from Computational Analysis:
Computational studies often reveal that while fluorine deactivates the ring overall, the para position can be surprisingly reactive due to the resonance donation of fluorine's lone pairs. The calculated activation barriers (ΔG‡) for ortho, meta, and para attack provide a quantitative measure of regioselectivity.
Nucleophilic Aromatic Substitution (SNAr)
Conversely, the electron-withdrawing nature of fluorine activates the aromatic ring towards nucleophilic attack, particularly when positioned ortho or para to a leaving group.
Computational Insights:
DFT calculations can be employed to model the Meisenheimer intermediate, a key species in the SNAr mechanism. The stability of this intermediate, influenced by the electronic properties of the substituents, directly correlates with the reaction rate. Fluorine's ability to stabilize the negative charge in the Meisenheimer complex through its inductive effect significantly lowers the activation energy for nucleophilic attack. Recent research has even explored the deoxyfluorination of phenols, a process where the hydroxyl group itself is replaced by fluorine, highlighting unique reactivity patterns.[5][6]
O-H Bond Dissociation and Radical Reactions
The O-H bond dissociation enthalpy (BDE) is a critical parameter in predicting the antioxidant activity of phenols and their behavior in radical-mediated reactions.[7][8] Fluorine substitution can modulate the O-H BDE through its influence on the stability of the resulting phenoxyl radical.
Table 1: Calculated O-H Bond Dissociation Enthalpies (BDEs) for Substituted Phenols
| Substituent (para) | BDE (kcal/mol) - B3LYP/6-311++G(2df,2p) |
| -H | 87.5 |
| -F | 87.0 |
| -CF3 | 89.1 |
| -OCH3 | 83.6 |
| -NO2 | 89.8 |
Data adapted from Chandra, A. K., & Uchimaru, T. (2002).[9]
Analysis of BDE Data:
The data in Table 1, derived from DFT calculations, demonstrates that electron-donating groups like -OCH3 lower the O-H BDE by stabilizing the resulting phenoxyl radical through resonance. Conversely, strong electron-withdrawing groups like -NO2 and -CF3 increase the BDE, making hydrogen atom abstraction more difficult.[9][10] The effect of a single fluorine atom is more subtle, with a slight decrease in the BDE observed. This underscores the importance of considering both inductive and resonance effects.
dot graph Radical_Reaction { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, label="Phenol Radical Reaction Pathway", labelloc=t]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} dot
Figure 2: General pathway for hydrogen atom abstraction from a substituted phenol by a radical species.
The Role of Hammett Constants in Predicting Reactivity
The Hammett equation provides a valuable framework for correlating the electronic effects of substituents with reaction rates and equilibrium constants.[11] The Hammett substituent constant (σ) quantifies the electron-donating or electron-withdrawing nature of a substituent. For fluorinated compounds, these constants can be used to predict how fluorine will influence reactivity in a variety of contexts.[12][13][14] For instance, the ionization of substituted phenols in water has a positive reaction constant (ρ > 1), indicating that electron-withdrawing groups increase acidity.[11]
Case Study: Hydrolysis of Trifluoromethylphenols
A recent study on the aqueous defluorination of trifluoromethylphenols (TFMPs) provides an excellent example of the power of computational analysis in elucidating complex reaction mechanisms.[15] DFT calculations revealed that the key defluorination step likely proceeds via an E1cb mechanism, driven by β-elimination.[15] This study highlights the importance of considering the deprotonation of the phenol, as the resulting phenolate is the key reactive species.[15]
Conclusion: A Predictive Paradigm for Molecular Design
The computational analysis of reaction mechanisms for fluorinated versus non-fluorinated phenols offers a powerful predictive tool for chemists and drug developers. By employing methods like DFT, researchers can gain deep insights into the electronic and steric effects of fluorine substitution, enabling the rational design of molecules with tailored reactivity and properties. As computational power continues to grow, these in silico experiments will become increasingly indispensable in accelerating the pace of scientific discovery.
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DFT Calculations on the Mechanism of Transition-Metal-Catalyzed Reaction of Diazo Compounds with Phenols. ACS Publications. Available at: [Link]
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Mechanistic investigation into phenol oxidation by IBX elucidated by DFT calculations. Organic & Biomolecular Chemistry. Available at: [Link]
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Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. Forest Products Laboratory. Available at: [Link]
-
The most likely reaction pathways phenol undergoes upon OH radical attack. ResearchGate. Available at: [Link]
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Theoretical study of phenol and hydroxyl radical reaction mechanism in aqueous medium by DFT/ B3LYP/ 6-31+G (d,p)/ CPCM model. ResearchGate. Available at: [Link]
-
A solid acetylene reagent with enhanced reactivity: fluoride-mediated functionalization of alcohols and phenols. Green Chemistry. Available at: [Link]
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Theoretical study of sensitive reactions in phenol decomposition. Physical Chemistry Chemical Physics. Available at: [Link]
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Reaction of formaldehyde with phenols: a computational chemistry study. ResearchGate. Available at: [Link]
-
Computational modeling of substituent effects on phenol toxicity. Semantic Scholar. Available at: [Link]
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Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Environmental Science: Processes & Impacts. Available at: [Link]
-
Computational Modeling of Substituent Effects on Phenol Toxicity. ACS Publications. Available at: [Link]
-
The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. Semantic Scholar. Available at: [Link]
-
The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. MDPI. Available at: [Link]
-
Effect of Fluorine Substitution on Phenol Acidities in the Gas Phase and in Aqueous Solution. A Computational Study Using Continuum Solvation Models. The Journal of Organic Chemistry. Available at: [Link]
-
Density-functional and density-functional reaction field calculations of the molecular properties of phenol. ULisboa Research Portal. Available at: [Link]
-
Hammett constants σ for fluoro-substituents. ResearchGate. Available at: [Link]
-
hammett substituent constants: Topics by Science.gov. Science.gov. Available at: [Link]
-
Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. National Institutes of Health. Available at: [Link]
-
Hammett equation. Wikipedia. Available at: [Link]
-
The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. ResearchGate. Available at: [Link]
- Table 13.1 Selected Hammett substituent constants and susceptibility factors.Source not readily available.
-
BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. Polish Journal of Food and Nutrition Sciences. Available at: [Link]
-
Deoxyfluorination of Phenols. Harvard University. Available at: [Link]
-
Substituent Effects on the Physical Properties and pKa of Phenol. Wright State University. Available at: [Link]
-
A Computational Analysis of Substituent Effects on the O-H Bond Dissociation Energy in Phenols: Polar Versus Radical Effects. SciSpace. Available at: [Link]
-
Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Available at: [Link]
-
Deoxyfluorination of Phenols. ResearchGate. Available at: [Link]
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A Head-to-Head Comparison of Cross-Coupling Methodologies for the Functionalization of 2,3-Difluoro-4-methoxyphenol
For researchers and professionals in drug development, the strategic modification of fluorinated aromatic scaffolds is a cornerstone of modern medicinal chemistry. The incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] 2,3-Difluoro-4-methoxyphenol stands as a valuable, yet challenging, building block. Its electron-rich nature, combined with the steric and electronic effects of the difluoro substitution, demands a nuanced approach to further functionalization.
This guide provides a head-to-head comparison of leading palladium-catalyzed cross-coupling methods for the derivatization of the phenolic hydroxyl group of this compound. We will delve into the mechanistic underpinnings, compare experimental protocols and performance, and offer field-proven insights to guide your selection of the optimal synthetic strategy.
The Prerequisite: Activating the Phenolic Hydroxyl Group
Phenols are generally poor substrates for direct palladium-catalyzed cross-coupling reactions due to the strength of the C–O bond. Therefore, the hydroxyl group must first be converted into a better leaving group. While traditional methods involve isolating reactive intermediates like triflates, a more efficient and user-friendly approach is the in situ activation of the phenol.[3][4]
A highly effective method involves the conversion of the phenol to an aryl nonaflate (nonafluorobutanesulfonate) using nonafluorobutanesulfonyl fluoride (NfF). This process can be performed in the same pot as the subsequent cross-coupling reaction, enhancing step economy and overall yield.[3] This one-pot strategy forms the basis of the protocols discussed herein.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: One-Pot Suzuki-Miyaura Coupling
-
To a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and Cesium Carbonate (Cs₂CO₃, 3.0 equiv.).
-
Add the Palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 4-8 mol%).
-
Add anhydrous solvent (e.g., Toluene or MeCN).
-
Add Nonafluorobutanesulfonyl fluoride (NfF, 1.2 equiv.) to the stirred suspension.
-
Heat the reaction mixture (typically 80-110 °C) and monitor by TLC or LC-MS until completion.
-
Cool to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
This protocol is adapted from a general method for phenols and may require optimization for this specific substrate. [3]
Buchwald-Hartwig Amination: Constructing C–N Bonds
For the synthesis of aryl amines, a critical moiety in pharmaceuticals, the Buchwald-Hartwig amination is the preeminent method. [5][6]It allows for the coupling of aryl halides or pseudohalides with a vast range of primary and secondary amines.
Mechanistic Overview
Similar to the Suzuki coupling, the mechanism involves oxidative addition of the Pd(0) catalyst to the aryl electrophile. This is followed by deprotonation of the amine by the base and subsequent formation of a palladium-amido complex. The final C–N bond is formed via reductive elimination. [7][8]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: One-Pot Buchwald-Hartwig Amination
-
To a dry flask under an inert atmosphere, add this compound (1.0 equiv.) and a strong, non-nucleophilic base (e.g., Sodium tert-butoxide, NaOtBu, or Cesium Carbonate, Cs₂CO₃, 3.0 equiv.).
-
Add the Palladium source (e.g., Pd₂(dba)₃, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., XPhos, 4-8 mol%). [9]3. Add anhydrous solvent (e.g., Toluene).
-
Add Nonafluorobutanesulfonyl fluoride (NfF, 1.2 equiv.) and stir for a short period.
-
Add the desired primary or secondary amine (1.2-1.5 equiv.).
-
Heat the reaction mixture (typically 80-110 °C) and monitor until completion.
-
Workup and purification are performed similarly to the Suzuki-Miyaura protocol.
This protocol is adapted from general methods and may require optimization. [3][12]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a reliable method for forming a C(sp²)–C(sp) bond between an aryl halide/pseudohalide and a terminal alkyne. [10][11]This reaction is distinguished by its use of a dual-catalyst system, typically palladium and a copper(I) co-catalyst. [12]
Mechanistic Overview
The reaction involves two interconnected catalytic cycles. [13]In the palladium cycle, oxidative addition is followed by transmetalation. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex. Reductive elimination yields the final product. [13]
Caption: Simplified palladium cycle for the Sonogashira cross-coupling reaction.
Experimental Protocol: One-Pot Sonogashira Coupling
-
To a dry flask under an inert atmosphere, add this compound (1.0 equiv.) and Cesium Carbonate (Cs₂CO₃, 3.0 equiv.).
-
Add the Palladium source (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., SPhos, 4-8 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add anhydrous solvent (e.g., MeCN or Toluene).
-
Add Nonafluorobutanesulfonyl fluoride (NfF, 1.2 equiv.) and stir.
-
Add the terminal alkyne (1.2-1.5 equiv.).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor until completion.
-
Workup and purification are performed similarly to the previous protocols.
This protocol is adapted from a general method for phenols. [3]
Heck Coupling: Vinylation of Aryl Scaffolds
The Heck (or Mizoroki-Heck) reaction facilitates the coupling of an aryl halide or pseudohalide with an alkene to form a substituted alkene. [14][15]It is a powerful tool for C–C bond formation that introduces vinyl groups.
Mechanistic Overview
The cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl electrophile. The resulting Pd(II) complex then coordinates to the alkene. This is followed by a syn-migratory insertion of the aryl group onto the alkene (carbopalladation). The final step is a syn-β-hydride elimination, which forms the product alkene and a palladium-hydride species that is converted back to the active Pd(0) catalyst by the base. [14]
Caption: Simplified catalytic cycle for the Heck cross-coupling reaction.
Experimental Protocol: One-Pot Heck Coupling
-
To a dry flask under an inert atmosphere, add this compound (1.0 equiv.) and Cesium Carbonate (Cs₂CO₃, 3.0 equiv.).
-
Add the Palladium source (e.g., PdCl₂(PPh₃)₂) and Lithium Chloride (LiCl, 1.0 equiv.).
-
Add anhydrous solvent (e.g., MeCN).
-
Add Nonafluorobutanesulfonyl fluoride (NfF, 1.2 equiv.) and stir.
-
Add the vinyl partner, such as a vinyl stannane (e.g., tributyl(vinyl)stannane, 1.2 equiv.).
-
Heat the reaction mixture (typically 80-100 °C) and monitor until completion.
-
Workup and purification are performed similarly to the previous protocols.
This protocol is based on a direct Stille-type coupling which is mechanistically related to the Heck reaction and applicable for vinylation. [4]
Head-to-Head Performance Comparison
| Feature | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination | Sonogashira Coupling | Heck Coupling |
| Bond Formed | C(sp²)–C(sp²) | C(sp²)–N | C(sp²)–C(sp) | C(sp²)–C(sp²) |
| Coupling Partner | Boronic Acids/Esters | Primary/Secondary Amines | Terminal Alkynes | Alkenes |
| Typical Pd Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃, PdCl₂(PPh₃)₂ | PdCl₂(PPh₃)₂, Pd(OAc)₂ |
| Typical Ligand | SPhos, XPhos, P(t-Bu)₃ | XPhos, BrettPhos, BINAP | SPhos, PPh₃ | PPh₃, P(o-tol)₃ |
| Co-catalyst | None | None | CuI | None |
| Typical Base | Cs₂CO₃, K₃PO₄, K₂CO₃ | NaOtBu, K₃PO₄, Cs₂CO₃ | Cs₂CO₃, Et₃N, DiPEA | Cs₂CO₃, Et₃N, KOAc |
| Typical Solvent | Toluene, Dioxane, MeCN | Toluene, Dioxane | MeCN, Toluene, THF | DMF, DMAc, MeCN |
| Key Advantage | Broad substrate scope, stable reagents. [16] | Premier method for C-N bonds. [5] | Mild reaction conditions. [10] | Excellent for vinylation. [15] |
| Potential Challenge | Protodeboronation of boronic acid. [16] | Requires bulky, specialized ligands. [8] | Homocoupling of alkyne (Glaser coupling). | Regioselectivity with unsymmetrical alkenes. |
Conclusion
The functionalization of this compound via palladium-catalyzed cross-coupling is a highly versatile and powerful strategy for generating novel molecular architectures. The choice of method is dictated entirely by the desired bond formation and target structure. The use of a one-pot, in situ nonaflation protocol represents a significant advancement, offering high efficiency and operational simplicity for all major classes of cross-coupling reactions. [3] For the synthesis of biaryl compounds, the Suzuki-Miyaura coupling remains the gold standard. For accessing crucial arylamine motifs, the Buchwald-Hartwig amination is unparalleled. To introduce valuable alkynyl linkers, the Sonogashira coupling provides a mild and effective route. Finally, for the introduction of vinyl groups, the Heck reaction is the method of choice. Successful implementation will depend on careful optimization of the catalyst system, base, and solvent for this specific fluorinated substrate.
References
-
Ikawa, T., Saito, K., & Akai, S. (2012). Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. Synlett, 23(15), 2241-2246. [Link]
-
Teslenko, V. (2023). Synthesis of Fluorinated Compounds by C-H Bond Functionalization. Dissertations. [Link]
-
Shi, Z., et al. (2023). Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones. Chemical Communications. [Link]
-
Wikipedia contributors. (2023, November 26). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia contributors. (2024, January 5). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Wikipedia contributors. (2023, December 29). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
NROSCI. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Wikipedia contributors. (2023, December 19). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
J&K Scientific LLC. (2021, March 23). Sonogashira Cross-Coupling. J&K Scientific LLC. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
Sources
- 1. uh-ir.tdl.org [uh-ir.tdl.org]
- 2. Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride [organic-chemistry.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Synthesis of 2,3-Difluoro-4-methoxyphenol: A Guide to Personal Protective Equipment and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of fluorinated compounds in pharmaceuticals necessitates a robust understanding of their safe handling protocols. This guide provides an in-depth operational plan for the use of 2,3-Difluoro-4-methoxyphenol, focusing on the critical role of Personal Protective Equipment (PPE) in mitigating risks and ensuring a secure laboratory environment. As Senior Application Scientists, our goal is to empower you with the knowledge to not only use our products effectively but to do so with the utmost confidence in your safety protocols.
Immediate Safety Briefing: Understanding the Hazards
This compound is classified with the following hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 1): Causes serious eye damage.[1]
-
Specific target organ toxicity (single exposure) (Category 3): May cause respiratory irritation.[1]
The primary routes of exposure are inhalation, skin contact, and eye contact. Due to its phenolic structure, rapid absorption through the skin is a significant concern, which can lead to systemic toxicity. The fluorine atoms on the aromatic ring can also influence its reactivity and toxicological profile.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling this compound. The following table outlines the minimum recommended PPE for various laboratory operations.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles and a face shield | Double gloving with an inner nitrile glove and an outer butyl rubber or neoprene glove | Flame-resistant lab coat | Required if not performed in a certified chemical fume hood |
| Running reactions and transfers | Chemical splash goggles and a face shield | Double gloving with an inner nitrile glove and an outer butyl rubber or neoprene glove | Flame-resistant lab coat and a chemical-resistant apron | Work should be conducted in a chemical fume hood |
| Work-up and purification | Chemical splash goggles and a face shield | Double gloving with an inner nitrile glove and an outer butyl rubber or neoprene glove | Flame-resistant lab coat and a chemical-resistant apron | Work should be conducted in a chemical fume hood |
| Handling waste | Chemical splash goggles | Double gloving with an inner nitrile glove and an outer butyl rubber or neoprene glove | Flame-resistant lab coat | Not generally required if handling sealed waste containers |
Causality of PPE Choices:
-
Eye and Face Protection: The risk of splashes, which can cause severe and irreversible eye damage, necessitates the use of chemical splash goggles at a minimum. A face shield provides an additional layer of protection for the entire face.[2]
-
Hand Protection: Phenols can readily penetrate many types of gloves. While nitrile gloves offer good splash resistance, they are not recommended for prolonged contact with phenols.[3] Therefore, a double-gloving strategy is employed. The inner nitrile glove provides a "last line of defense" and alerts the user to a breach in the outer glove. The outer glove of butyl rubber or neoprene offers superior resistance to phenols.[1][4]
-
Body Protection: A flame-resistant lab coat is standard laboratory practice. A chemical-resistant apron provides an additional barrier against spills and splashes of corrosive or absorbable chemicals.
-
Respiratory Protection: Due to its potential to cause respiratory irritation, handling this compound outside of a certified chemical fume hood is strongly discouraged. The fume hood provides critical engineering control to prevent inhalation of vapors or dust.
Experimental Protocol: Donning and Doffing PPE
Proper technique in putting on and taking off PPE is as crucial as the selection of the equipment itself to prevent cross-contamination.
Donning Sequence:
-
Lab Coat and Apron: Put on your flame-resistant lab coat and fasten it completely. If required, wear a chemical-resistant apron over the lab coat.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second, outer pair of butyl rubber or neoprene gloves, ensuring the cuffs are pulled up over the sleeves of your lab coat.
-
Respiratory Protection (if applicable): If required, perform a fit check on your respirator.
-
Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them to contain any contamination. Dispose of them in the appropriate chemical waste container.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.
-
Lab Coat and Apron: Remove your lab coat and apron, folding the contaminated side inward. Place it in a designated laundry receptacle or disposal bag.
-
Inner Gloves: Remove the inner pair of nitrile gloves, again turning them inside out. Dispose of them in the chemical waste.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Caption: PPE Donning and Doffing Workflow
Emergency Procedures: A Self-Validating System
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact:
-
Immediately go to the nearest safety shower or drench hose.
-
While rinsing, remove all contaminated clothing.
-
Flush the affected area with copious amounts of water for at least 15 minutes.
-
After initial flushing, if available, apply polyethylene glycol (PEG) 300 or 400 to the affected area.[5]
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Proceed immediately to an eyewash station.
-
Hold your eyelids open and flush with a gentle, continuous stream of water for at least 15 minutes.
-
Remove contact lenses if present and easy to do so.
-
Seek immediate medical attention.[1]
-
-
Inhalation:
-
Move the affected person to fresh air immediately.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.[1]
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.[1]
-
Disposal Plan: Cradle-to-Grave Responsibility
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, labeled, and sealed hazardous waste container. Aqueous and organic waste streams should be segregated.
-
Empty Containers: "Empty" containers that held this compound are still considered hazardous. The first rinse of the container with a suitable solvent must be collected as hazardous waste.[6] Subsequent rinses may also need to be collected depending on local regulations.
Caption: Waste Disposal Workflow for this compound
Decontamination Protocol
For routine decontamination of laboratory surfaces, a 10% bleach solution followed by a water rinse is generally effective. For spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand) and then transfer the material to a sealed hazardous waste container. The spill area should then be decontaminated.
By adhering to these protocols, you can confidently and safely incorporate this compound into your research and development workflows, ensuring both the integrity of your work and the safety of your laboratory personnel.
References
- Fisher Scientific. (2024, March 31).
- University of New Mexico. (n.d.).
- BenchChem. (2025, December).
- Cornell University Environmental Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
- Yale Environmental Health & Safety. (2022, June).
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Phenol.
- University of California, Los Angeles. (n.d.). Chemical Resistance of Gloves.
- Apollo Scientific. (2023, May 26). Safety Data Sheet: 2,3-Difluoro-4-methoxybenzoic acid.
- Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
Sources
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
